molecular formula C18H32O16 B013521 Cellotriose CAS No. 33404-34-1

Cellotriose

Numéro de catalogue: B013521
Numéro CAS: 33404-34-1
Poids moléculaire: 504.4 g/mol
Clé InChI: FYGDTMLNYKFZSV-ZWSAEMDYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cellotriose is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds (C₁₈H₃₂O₁₆, MW: 504.4) . As a well-defined cellooligosaccharide, it serves as a critical reagent in diverse research fields. Key Research Applications: Substrate for Enzyme Characterization: this compound is a fundamental substrate for studying the activity, specificity, and mechanism of glycoside hydrolases, including endo-cellulases and processive endoglucanases . It is also used in assays for phosphorylases involved in the synthesis and breakdown of cellulose-derived oligosaccharides . Elicitor in Plant Science: In plant research, this compound functions as a potent damage-associated molecular pattern (DAMP). It is recognized by the Arabidopsis receptor kinase CORK1, inducing downstream immune responses such as MAPK activation, defense gene expression, and triggering of cell wall repair mechanisms . Prebiotic Studies: Defined cellooligosaccharides like this compound are of significant interest for their potential prebiotic effects. Research indicates this compound may be a preferred substrate for beneficial gut bacteria such as Bifidobacterium . Model Compound for Biomass Conversion: As an intermediate in cellulose hydrolysis, this compound is a valuable model compound for investigating enzymatic saccharification of lignocellulosic biomass for biofuel and renewable chemical production . This product is supplied as a high-purity powder (>95%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ZWSAEMDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33404-34-1
Record name D-Glucose, O-D-glucopyranosyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Chemical Structure and Biological Significance of Cellotriose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose is a trisaccharide that plays a pivotal role in the fields of biochemistry, plant science, and biotechnology. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, understanding the chemical structure and biological activity of this compound is crucial for advancements in biofuel production, immunology, and drug delivery. This technical guide provides an in-depth exploration of the chemical architecture of this compound, its physicochemical properties, detailed experimental protocols for its analysis, and its function as a signaling molecule in plant defense mechanisms.

Chemical Structure of this compound

This compound is an oligosaccharide composed of three D-glucose monosaccharide units linked together. Its systematic name is O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose.[1] The glucose units are connected by β-1,4-glycosidic bonds, which are characteristic of the linear chains found in cellulose.[2][3] This specific linkage involves the covalent bonding between the C1 carbon of one glucose molecule and the C4 carbon of the adjacent glucose molecule, with the anomeric carbon (C1) in the β-configuration.[3] This arrangement results in a linear and rigid structure.

The chemical formula for this compound is C₁₈H₃₂O₁₆, and it has a molecular weight of approximately 504.44 g/mol .[2][4]

Structural Diagram of this compound

A simplified representation of the β-1,4 glycosidic linkages in this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₂O₁₆[2][4]
Molecular Weight 504.44 g/mol [2][4]
Appearance White solid[1]
Melting Point 165 - 170 °C[1]
Purity (Typical) ≥95% (by NMR)[1]
Solubility Soluble in water (slightly, sonicated), DMSO (slightly), and Methanol (slightly).[5]
Synonyms (β-D-Glc-[1→4])₂-D-Glc, O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose[1][6]
CAS Number 33404-34-1[1][7]

Biological Role of this compound as a Damage-Associated Molecular Pattern (DAMP)

In plants, this compound functions as a Damage-Associated Molecular Pattern (DAMP), an endogenous molecule that signals cellular damage and activates an immune response.[4] When plant cell walls are damaged by pathogens or mechanical stress, cellulose is broken down, releasing cellooligomers like this compound into the apoplast. These molecules are then recognized by a cell surface receptor, initiating a signaling cascade that leads to a defense response.

The key receptor for this compound in Arabidopsis thaliana is the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), a leucine-rich repeat malectin receptor kinase.[2] The binding of this compound to CORK1 triggers a series of downstream events, including:

  • Cytoplasmic Calcium Elevation: A rapid influx of calcium ions (Ca²⁺) into the cytoplasm.[2]

  • Reactive Oxygen Species (ROS) Production: The generation of ROS, such as hydrogen peroxide, by NADPH oxidases.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: The phosphorylation and activation of MAP kinases, specifically MPK3 and MPK6.[4]

  • Transcriptional Reprogramming: Changes in the expression of defense-related genes, including transcription factors like WRKY30 and WRKY40.[2][8]

  • Cell Wall Reinforcement: Alterations in the phosphorylation of proteins involved in cellulose synthesis and trafficking, suggesting a feedback mechanism to repair the cell wall.[4]

This signaling pathway ultimately enhances the plant's resistance to pathogens.

This compound-CORK1 Signaling Pathway

cork1_signaling This compound This compound (DAMP) CORK1 CORK1 (Receptor Kinase) This compound->CORK1 binds to Ca_influx Cytoplasmic Ca²⁺ Influx CORK1->Ca_influx ROS_production ROS Production (NADPH Oxidase) CORK1->ROS_production MAPK_cascade MAPK Cascade (MPK3/MPK6 Activation) Ca_influx->MAPK_cascade ROS_production->MAPK_cascade Gene_expression Defense Gene Expression (e.g., WRKY30, WRKY40) MAPK_cascade->Gene_expression CW_repair Cell Wall Repair Mechanisms (Cellulose Synthase Phosphorylation) MAPK_cascade->CW_repair Immune_response Plant Immune Response Gene_expression->Immune_response CW_repair->Immune_response

This compound-induced signaling through the CORK1 receptor in plants.

Experimental Protocols

Enzymatic Hydrolysis of Cellulose to Produce this compound

This protocol describes a general method for the enzymatic hydrolysis of a cellulose substrate to generate cellooligomers, including this compound.

Materials:

  • Microcrystalline cellulose (e.g., Avicel)

  • Cellulase (B1617823) enzyme preparation (from Trichoderma reesei or other suitable source)

  • 0.05 M Sodium Acetate (B1210297) Buffer (pH 5.0)

  • Deionized water

  • Test tubes

  • Water bath or incubator at 37°C

  • Boiling water bath

  • Centrifuge

Procedure:

  • Substrate Suspension: Prepare a suspension of microcrystalline cellulose in 0.05 M sodium acetate buffer (pH 5.0) in a test tube. A typical concentration is 1-5% (w/v).

  • Enzyme Solution: Prepare a solution of cellulase in cold deionized water immediately before use. The optimal enzyme concentration should be determined empirically.

  • Reaction Initiation: Add the cellulase solution to the cellulose suspension to initiate the hydrolysis reaction.

  • Incubation: Incubate the reaction mixture at 37°C with shaking for a predetermined time course (e.g., samples taken at 0, 30, 60, 120, and 240 minutes).

  • Reaction Termination: Stop the reaction at each time point by placing the test tube in a boiling water bath for 5-10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Cool the samples on ice and then centrifuge to pellet the remaining insoluble cellulose. The supernatant, containing the soluble cello-oligosaccharides, can be collected for analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound and other cello-oligosaccharides from a hydrolysis reaction.

Materials and Equipment:

  • HPLC system equipped with a Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87P or similar)

  • Deionized water (HPLC grade)

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Standards: Glucose, cellobiose, this compound, etc.

Procedure:

  • HPLC Setup:

    • Mobile Phase: 100% Deionized water (HPLC grade)

    • Flow Rate: 0.5 - 0.7 mL/min (as per column specifications)

    • Column Temperature: 80-85°C (as per column specifications)

    • Detector: Refractive Index (RI) detector

  • Standard Curve Preparation: Prepare a series of known concentrations for each standard (glucose, cellobiose, this compound) in deionized water. Inject each standard to determine its retention time and generate a standard curve for quantification.

  • Sample Preparation: Filter the supernatant from the terminated hydrolysis reactions through a 0.22 µm syringe filter into an autosampler vial.

  • Injection and Analysis: Inject a defined volume (e.g., 10-20 µL) of each prepared sample onto the HPLC system.

  • Data Analysis: Identify and quantify the hydrolysis products in each sample by comparing their retention times and peak areas to the standard curves.

Experimental Workflow: Hydrolysis and HPLC Analysis

experimental_workflow start Start: Cellulose Substrate hydrolysis Enzymatic Hydrolysis (Cellulase, 37°C, pH 5.0) start->hydrolysis termination Reaction Termination (Boiling) hydrolysis->termination centrifugation Centrifugation termination->centrifugation supernatant Collect Supernatant (Contains Cello-oligosaccharides) centrifugation->supernatant filtration Syringe Filtration (0.22 µm) supernatant->filtration hplc HPLC Analysis (Carbohydrate Column, RI Detector) filtration->hplc analysis Data Analysis (Quantification against Standards) hplc->analysis end End: this compound Concentration analysis->end

References

An In-Depth Technical Guide to Cellotriose: Molecular Properties, Enzymatic Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cellotriose, a key oligosaccharide in cellulose (B213188) degradation and a molecule of interest for various biotechnological applications. This document details its fundamental molecular characteristics, provides in-depth experimental protocols for its production and analysis, and visualizes the biochemical pathways associated with its metabolism.

Core Molecular Data

This compound is a trisaccharide composed of three β-(1→4) linked D-glucose units. Its precise molecular characteristics are fundamental for experimental design and analysis in carbohydrate research.

PropertyValueReferences
Molecular Formula C₁₈H₃₂O₁₆[1][2][3][4][5]
Molecular Weight 504.44 g/mol [1][3][4][6]
CAS Number 33404-34-1[3][4]
Synonyms O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose; (β-D-Glc-[1→4])₂-D-Glc[7]

Experimental Protocols

This section outlines detailed methodologies for the enzymatic production, purification, and characterization of this compound, compiled from established research.

This protocol describes the laboratory-scale production of this compound via the enzymatic hydrolysis of a cellulosic substrate.

Objective: To generate a mixture of cello-oligosaccharides, including this compound, from a cellulose source using cellulolytic enzymes.

Materials:

  • Crystalline cellulose (e.g., Avicel) or amorphous cellulose (e.g., carboxymethyl cellulose - CMC)

  • Cellulase (B1617823) enzyme mixture (containing endoglucanases and cellobiohydrolases) from a fungal source like Trichoderma reesei or Aspergillus terreus.[8]

  • Citrate (B86180) buffer (50 mM, pH 4.8)

  • Sodium azide (B81097) (0.02%) (as a preservative)

  • Reaction vessel (e.g., 250 mL Erlenmeyer flask)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a substrate suspension by adding a defined amount of cellulose (e.g., 20-40 g) to 250 mL of 50 mM citrate buffer (pH 4.8) in the reaction vessel.[9]

  • Add sodium azide to a final concentration of 0.02% to prevent microbial contamination.

  • Pre-incubate the substrate suspension at the optimal temperature for the cellulase mixture (typically 50-60°C) in a shaking incubator for 30 minutes to ensure temperature equilibration.[1]

  • Initiate the hydrolysis by adding the cellulase enzyme mixture. The enzyme loading can be optimized, for example, at a ratio of 1 x 10³ FPU (Filter Paper Units) per gram of cellulose.[9]

  • Incubate the reaction mixture at the optimal temperature with constant agitation for a defined period (e.g., 4 to 24 hours). The reaction time can be varied to control the degree of polymerization of the resulting cello-oligosaccharides.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

  • Separate the insoluble cellulose residue from the soluble cello-oligosaccharides by centrifugation.

  • Collect the supernatant containing this compound and other soluble sugars for subsequent purification and analysis.

This protocol details the separation of this compound from a mixture of cello-oligosaccharides.

Objective: To isolate a pure fraction of this compound from the crude hydrolysate.

Materials:

  • Supernatant from the enzymatic hydrolysis.

  • Chromatography column (e.g., Sephacryl S-200 HR for size exclusion chromatography or a High Q column for anion exchange chromatography).[1][3]

  • Elution buffers (specific to the chosen chromatography method, e.g., sodium phosphate (B84403) buffer).

  • Fraction collector.

  • Apparatus for monitoring elution (e.g., UV detector at 280 nm for protein removal).

Procedure:

  • Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

  • Equilibrate the chromatography column with the appropriate starting buffer.

  • Load the filtered supernatant onto the column.

  • Elute the bound components using a suitable gradient of the elution buffer. For instance, in anion exchange chromatography, a salt gradient can be applied to separate the oligosaccharides.[1]

  • Collect fractions of a defined volume using a fraction collector.

  • Analyze the fractions for the presence of this compound using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

This protocol describes the identification and quantification of purified this compound.

Objective: To confirm the purity and concentration of the isolated this compound.

Materials:

  • Purified this compound fractions.

  • This compound standard.

  • TLC plates (e.g., silica (B1680970) gel).

  • Developing solvent for TLC (e.g., a mixture of butanol, ethanol, and water).

  • Staining reagent for TLC (e.g., sulfuric acid-anisaldehyde).

  • HPLC system with a suitable column for carbohydrate analysis (e.g., an amine-based column).

  • Mobile phase for HPLC (e.g., acetonitrile/water gradient).

  • Refractive Index (RI) detector for HPLC.

Procedure:

A. Thin Layer Chromatography (TLC):

  • Spot the purified fractions and the this compound standard onto a TLC plate.

  • Develop the plate in a chamber containing the developing solvent.

  • After the solvent front has reached the desired height, remove the plate and dry it.

  • Visualize the spots by spraying with the staining reagent and heating.

  • Compare the retention factor (Rf) of the spots from the purified fractions with that of the this compound standard.

B. High-Performance Liquid Chromatography (HPLC):

  • Prepare samples of the purified fractions and the this compound standard at known concentrations.

  • Inject the samples into the HPLC system.

  • Elute the samples with the appropriate mobile phase.

  • Detect the eluting sugars using a refractive index detector.

  • Identify the this compound peak in the chromatograms of the purified fractions by comparing the retention time with that of the standard.[1]

  • Quantify the concentration of this compound by integrating the peak area and comparing it to a calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological processes involving this compound.

Cellulose_Degradation_Pathway Cellulose Cellulose (Crystalline) Amorphous_Cellulose Amorphous Cellulose Cello_oligosaccharides Cello-oligosaccharides Amorphous_Cellulose->Cello_oligosaccharides This compound This compound Cello_oligosaccharides->this compound Cellobiose Cellobiose This compound->Cellobiose Glucose Glucose Cellobiose->Glucose Endoglucanase Endoglucanases (EC 3.2.1.4) Endoglucanase->Amorphous_Cellulose Cellobiohydrolase Cellobiohydrolases (EC 3.2.1.91) Cellobiohydrolase->Cello_oligosaccharides Beta_glucosidase β-glucosidases (EC 3.2.1.21) Beta_glucosidase->this compound Beta_glucosidase->Cellobiose

Caption: Enzymatic degradation of cellulose to glucose.

Cellotriose_Transport_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellotriose_ext This compound ABC_transporter ABC Transporter (Binding Protein-Dependent) Cellotriose_ext->ABC_transporter Cellobiose_ext Cellobiose Cellobiose_ext->ABC_transporter Cellotriose_int This compound ABC_transporter->Cellotriose_int ATP hydrolysis Cellobiose_int Cellobiose ABC_transporter->Cellobiose_int ATP hydrolysis Cellotriose_int->Cellobiose_int Glucose_6_P Glucose-6-Phosphate Cellobiose_int->Glucose_6_P Glycolysis Glycolysis Glucose_6_P->Glycolysis Beta_glucosidase_int Intracellular β-glucosidase Beta_glucosidase_int->Cellotriose_int Beta_glucosidase_int->Cellobiose_int

Caption: Bacterial transport and metabolism of this compound.

References

The Pivotal Role of Cellotriose in Orchestrating Cellulose Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose, a trisaccharide of β-1,4-linked glucose units, has emerged as a key signaling molecule in the intricate process of cellulose (B213188) degradation by cellulolytic microorganisms. This technical guide provides an in-depth exploration of the biological role of this compound, focusing on its function as a potent inducer of cellulase (B1617823) gene expression. We delve into the molecular mechanisms of this compound sensing, the ensuing signaling cascades, and the transcriptional regulation of cellulase genes. This document summarizes quantitative data on cellulase induction, provides detailed experimental protocols for key assays, and presents visual representations of the underlying biological pathways to facilitate a comprehensive understanding for researchers in the fields of biofuel production, industrial biotechnology, and drug development.

Introduction

The enzymatic conversion of cellulose, the most abundant biopolymer on Earth, into fermentable sugars is a cornerstone of the burgeoning bio-based economy. This process is primarily mediated by a synergistic cocktail of cellulolytic enzymes produced by various fungi and bacteria. The expression of these enzymes is tightly regulated and is induced by the presence of cellulose or its soluble degradation products. Among these, this compound has been identified as a significant natural inducer of cellulase gene transcription in several key cellulolytic fungi, including species of Trichoderma, Neurospora, and Phanerochaete.[1][2][3] Understanding the precise role of this compound in this regulatory network is paramount for the rational engineering of microbial strains for enhanced cellulase production and for the development of novel strategies to improve biomass conversion efficiency.

This compound as a Primary Inducer of Cellulase Expression

This compound, along with cellotetraose (B13520), acts as a potent inducer of cellulase gene expression, often exhibiting a stronger inductive effect than the more commonly studied cellobiose (B7769950).[1][4] In some fungi, such as Phanerochaete chrysosporium, this compound and cellotetraose are the primary inducers, while cellobiose shows little to no inducing activity.[1][4] This suggests that longer-chain cello-oligosaccharides may be the initial soluble signals that alert the microorganism to the presence of solid cellulosic substrates.

Comparative Induction of Cellulase Gene Expression

Quantitative reverse transcription PCR (RT-qPCR) studies have demonstrated the superior inducing capability of this compound compared to cellobiose for specific cellulase genes. For instance, in Phanerochaete chrysosporium, the transcription of the cel7C and cel7D genes, encoding cellobiohydrolases, is strongly induced by this compound and cellotetraose to levels higher than those observed with cellulose itself.[1][4] In contrast, cellobiose has a much weaker effect on the transcription of these genes.[1][4]

Table 1: Comparative Transcript Levels of Cellobiohydrolase Genes in Phanerochaete chrysosporium Induced by Different Carbon Sources

GeneInducerTranscript Copies (per 105 actin transcripts)Reference
cel7C Cellotetraose2.7 x 106[1][4]
This compound(Data not explicitly quantified but strong induction noted)[1][4]
Cellulose~7.6 x 105[4]
Cellobiose(Weak induction noted)[1][4]
cel7D This compound1.7 x 106[1][4]
Cellulose~5.9 x 104[4]
Cellobiose(Little effect noted)[1][4]

Data compiled from Suzuki et al. (2010).[1][4]

Impact on Cellulase Activity

The induction by different oligosaccharides translates to variations in the overall cellulolytic activity of the secreted enzyme cocktail. While direct comparisons of specific activities induced solely by this compound are limited in the literature for key industrial strains like Trichoderma reesei, studies using mixtures containing potent inducers like sophorose (often derived from cellobiose) demonstrate significant increases in cellulase activity compared to lactose (B1674315) or cellobiose alone.[5] For example, a glucose-sophorose mixture (MGS) was found to induce 5.26-fold higher filter paper activity (FPA) in T. reesei compared to cellobiose.[5] Given that this compound is a natural and potent inducer, it is expected to elicit a robust cellulolytic enzyme profile.

Table 2: Comparison of Cellulase Activity in Trichoderma reesei with Different Inducers

InducerFilter Paper Activity (FPA) Fold Increase (vs. Cellobiose)Reference
Glucose-Sophorose Mixture (MGS)5.26[5]
Lactose3.21[5]
Cellobiose1.00[5]

Data adapted from Zhang et al. (2022), showing the relative effectiveness of different inducers.[5]

Molecular Mechanism of this compound-Mediated Induction

The induction of cellulase gene expression by this compound is a multi-step process involving transport, signal perception, and a complex signaling cascade that ultimately leads to the activation of specific transcription factors.

Transport of this compound

The first step in the induction process is the uptake of this compound from the extracellular environment. This is mediated by specialized cellodextrin transporters located on the fungal cell membrane.[6] These transporters exhibit varying affinities for different cello-oligosaccharides. For example, in Neurospora crassa, the transporters CDT-1 and CDT-2 have been shown to transport cellobiose and this compound.[6] The kinetics of these transporters are crucial for sensing the external concentration of inducers and initiating the signaling cascade.

Signaling Pathways

Once inside the cell, this compound, or a metabolite thereof, triggers a signaling cascade that leads to the activation of cellulase gene expression. While the complete pathway is still under investigation, it is known to involve a network of protein kinases and phosphatases that modulate the activity of key transcription factors.[3][7][8] In some organisms, this signaling is intertwined with other regulatory networks, such as those responding to light and carbon catabolite repression.[9][10]

The Mitogen-Activated Protein Kinase (MAPK) pathways are known to be involved in regulating cellulase formation in Trichoderma reesei.[7][10] The Tmk3 pathway, in particular, is implicated in the signal transduction leading to the transcriptional induction of cellulases.[10] In contrast, Tmk1 and Tmk2 appear to repress cellulase formation through effects on growth and cell wall integrity, respectively, rather than by directly regulating cellulase gene transcription.[7][10]

Figure 1: this compound-mediated cellulase induction pathway.
Transcriptional Regulation

The activated transcription factors, such as XYR1, ACE2, and ACE3 in Trichoderma reesei, are master regulators of cellulase gene expression.[6][11][12] These proteins bind to specific recognition sites in the promoter regions of cellulase and hemicellulase (B13383388) genes, thereby recruiting the transcriptional machinery and initiating gene expression.[12][13] The interplay between these activators and repressors (such as ACE1 and CRE1) fine-tunes the level of cellulase production in response to the available carbon source.[11][13]

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in cellulose degradation. Below are detailed methodologies for key experiments.

Cellulase Activity Assays

This assay measures the overall cellulolytic activity of an enzyme mixture.

Materials:

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg)

  • 0.05 M Sodium Citrate (B86180) buffer, pH 4.8

  • Enzyme solution (appropriately diluted in citrate buffer)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (0.2 - 2.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Place a filter paper strip into a test tube.

  • Add 1.0 mL of citrate buffer.

  • Add 0.5 mL of the diluted enzyme solution.

  • Incubate at 50°C for 60 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil for 5 minutes, then cool to room temperature.

  • Add 20 mL of deionized water and mix.

  • Measure the absorbance at 540 nm.

  • Determine the amount of reducing sugar released by comparison to a glucose standard curve.

  • One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from the filter paper in 1 hour under the assay conditions.

This assay specifically measures the activity of endoglucanases.

Materials:

  • 1% (w/v) Carboxymethyl cellulose (CMC) in 0.05 M Sodium Citrate buffer, pH 4.8

  • Enzyme solution

  • DNS reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Mix 0.5 mL of the enzyme solution with 0.5 mL of the CMC substrate.

  • Incubate at 50°C for 30 minutes.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil for 5 minutes and cool.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of reducing sugars released from a glucose standard curve.

  • One unit (U) of endoglucanase activity is defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute under the assay conditions.

Gene Expression Analysis by RT-qPCR

This technique is used to quantify the transcript levels of cellulase genes.

Materials:

  • Fungal mycelia grown under inducing and non-inducing conditions

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Gene-specific primers for target cellulase genes and a reference gene (e.g., actin or tubulin)

Procedure:

  • RNA Extraction: Harvest fungal mycelia and extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding

ChIP-qPCR is used to determine the in vivo binding of transcription factors to the promoter regions of cellulase genes.[14]

Materials:

  • Fungal mycelia grown under inducing conditions

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis buffer

  • Sonication or enzymatic digestion reagents for chromatin shearing

  • Antibody specific to the transcription factor of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR reagents and primers for target promoter regions

Procedure:

  • Cross-linking: Treat fungal mycelia with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

  • qPCR Analysis: Quantify the amount of co-precipitated promoter DNA by qPCR using primers specific to the target promoter regions. The enrichment of a specific promoter region indicates binding of the transcription factor.

Figure 2: Experimental workflow for studying this compound induction.

Conclusion and Future Perspectives

This compound plays a critical and distinct role as a signaling molecule in the induction of cellulase gene expression in many filamentous fungi. Its potency as an inducer highlights the sophisticated mechanisms that these organisms have evolved to sense and respond to the presence of cellulosic biomass. A thorough understanding of the this compound-mediated signaling pathways and the key regulatory components involved is essential for the development of advanced strategies for cellulase hyper-production.

Future research should focus on elucidating the complete signaling cascade from this compound perception to gene activation, including the identification of specific kinases, phosphatases, and their targets. Moreover, quantitative proteomics and transcriptomics studies directly comparing the effects of this compound with other inducers in industrially relevant strains like Trichoderma reesei will provide a more comprehensive picture of the induced secretome and guide rational strain engineering efforts. The development of biosensors for in-situ detection of this compound could also offer new avenues for monitoring and controlling fermentation processes. Ultimately, harnessing the power of this compound as a natural inducer holds significant promise for advancing the economic viability of lignocellulosic biorefineries.

References

The Enigmatic Presence of Cellotriose in Plant Biomass: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose, a simple trisaccharide composed of three β-(1→4) linked D-glucose units, has emerged from its role as a mere structural sub-unit of cellulose (B213188) to a significant signaling molecule within the plant kingdom. As a key Damage-Associated Molecular Pattern (DAMP), it plays a crucial role in the plant's innate immune system, signaling the presence of cell wall degradation by pathogens or mechanical stress. This technical guide delves into the natural occurrence of this compound in plant biomass, providing a comprehensive overview of its role as a signaling molecule, detailed experimental protocols for its extraction and analysis, and a summary of the current, albeit limited, quantitative understanding of its presence in planta.

Introduction: this compound as a Bioactive Oligosaccharide

The plant cell wall is a dynamic and complex structure, primarily composed of cellulose, hemicellulose, and pectin. For decades, the oligosaccharides derived from these polymers were considered mere breakdown products. However, it is now firmly established that specific oligosaccharides, including this compound, function as potent signaling molecules, alerting the plant to breaches in its physical defenses.[1]

This compound is recognized by the plant as a hallmark of "self" in distress, initiating a cascade of defense responses. This recognition is mediated by specific receptors, leading to downstream signaling events that ultimately bolster the plant's resistance to pathogens. Understanding the natural occurrence and signaling pathways of this compound is paramount for researchers in plant biology, pathology, and for professionals in drug development seeking to modulate plant defense responses for improved crop protection and novel therapeutic strategies.

Natural Occurrence and Quantitative Data

While this compound is an integral component of the cellulose polymer that constitutes a major fraction of all plant biomass, its existence as a free, soluble molecule in healthy, unstressed plant tissue is presumed to be at very low, localized concentrations.[1] As a Damage-Associated Molecular Pattern (DAMP), its accumulation in the apoplast is indicative of cell wall degradation.[1][2][3][4]

The scientific literature extensively documents the effects of exogenously applied this compound to elicit plant defense responses. However, there is a notable scarcity of quantitative data on the basal endogenous concentrations of soluble this compound in various plant tissues under normal physiological conditions. This is likely due to the transient and localized nature of its release during minor cellular remodeling events and the technical challenges associated with detecting trace amounts of this oligosaccharide in complex plant extracts.

The following table summarizes the currently available, though limited, quantitative information regarding this compound. It is important to note that much of the quantitative analysis of cellodextrins is in the context of enzymatic hydrolysis of biomass for industrial applications, rather than their natural occurrence.

Plant/SystemTissue/FractionConditionMethod of DetectionReported Concentration/YieldCitation(s)
Arabidopsis thalianaApoplastic FluidElicited with pathogensProteomics & MetabolomicsPresence of cell wall-derived oligosaccharides implied[5][6]
Grape Marc-Enzymatic HydrolysisHPLCThis compound was the dominant cello-oligosaccharide generated[7]
Pine Needles & Cornstalks-General Observation-Reported as a natural source of cello-oligosaccharides[8]

Note: The lack of specific values for basal concentrations in the table highlights a significant knowledge gap in the field. Future research employing highly sensitive analytical techniques is necessary to determine the natural abundance of soluble this compound in different plant species and tissues.

Experimental Protocols

The extraction and quantification of this compound from plant biomass require meticulous procedures to isolate soluble sugars from the complex matrix of the plant cell wall and to differentiate them from other oligosaccharides.

Extraction of Soluble Oligosaccharides from Plant Tissue

This protocol is a generalized method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Ethanol (B145695)

  • Deionized water

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Homogenize 50-100 mg of finely ground plant tissue in a centrifuge tube.

  • Ethanol Extraction: Add 5 mL of 80% ethanol to the sample.

  • Incubation: Incubate the mixture in a water bath at 80°C for 20-30 minutes to inactivate endogenous enzymes.

  • Centrifugation: Centrifuge the sample at 4500 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars.

  • Re-extraction: Repeat the extraction process on the pellet with another 2.5 mL of 80% ethanol to ensure complete recovery of soluble sugars.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter to remove any remaining particulate matter. The filtrate is now ready for analysis.

Extraction of Apoplastic Fluid

Since this compound functions as a signaling molecule in the apoplast, its extraction from this compartment is of particular interest. The infiltration-centrifugation technique is a widely used method.[9][10][11]

Materials:

  • Intact plant leaves

  • Infiltration buffer (e.g., deionized water or a mild buffer)

  • Vacuum desiccator or syringe

  • Centrifuge with a swinging bucket rotor and appropriate adapters

  • Collection tubes

Procedure:

  • Infiltration: Submerge the detached leaves in the infiltration buffer within a vacuum desiccator or a large syringe. Apply a gentle vacuum to infiltrate the leaf's intercellular air spaces with the buffer.

  • Blotting: Gently blot the surface of the infiltrated leaves to remove excess buffer.

  • Centrifugation: Place the leaves in a centrifuge tube with a collection vessel at the bottom. Centrifuge at a low speed (e.g., 500-1000 x g) for 10-20 minutes. The centrifugal force will expel the apoplastic fluid, which can then be collected.

  • Analysis: The collected apoplastic washing fluid (AWF) can be analyzed for its oligosaccharide content.

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, including oligosaccharides like this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a high-pH anion-exchange column (e.g., CarboPac series) and a pulsed amperometric detector with a gold electrode.

Procedure:

  • Sample Preparation: The extracted soluble sugar or apoplastic fluid sample is injected into the HPAEC system.

  • Chromatographic Separation: The oligosaccharides are separated on the anion-exchange column using an alkaline mobile phase gradient (e.g., sodium hydroxide (B78521) and sodium acetate).

  • Detection: The separated oligosaccharides are detected by pulsed amperometric detection, which provides high sensitivity for carbohydrates without the need for derivatization.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure this compound standard.

This compound Signaling Pathway

The perception of this compound in the apoplast of Arabidopsis thaliana triggers a well-defined signaling cascade that leads to the activation of defense responses. This pathway is initiated by the recognition of this compound by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).

Cellotriose_Signaling_Pathway cluster_extracellular Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CORK1 CORK1 Receptor Kinase This compound->CORK1 Binding & Activation MAPK_Cascade MAPK Cascade (MPK3/MPK6) CORK1->MAPK_Cascade Phosphorylation Cell_Wall_Repair Cell Wall Repair Mechanisms CORK1->Cell_Wall_Repair Activation Defense_Gene_Expression Defense Gene Expression (e.g., WRKY30) MAPK_Cascade->Defense_Gene_Expression Hormone_Biosynthesis Defense Hormone Biosynthesis (e.g., Salicylic Acid) MAPK_Cascade->Hormone_Biosynthesis Immune_Responses Immune Responses Defense_Gene_Expression->Immune_Responses Hormone_Biosynthesis->Immune_Responses Cell_Wall_Repair->Immune_Responses

This compound signaling pathway in Arabidopsis thaliana.

Conclusion and Future Perspectives

This compound, a fundamental building block of cellulose, has a dual role in plant biology, acting as both a structural component and a critical signaling molecule. Its function as a DAMP highlights the sophisticated surveillance mechanisms plants have evolved to monitor their cell wall integrity. While significant progress has been made in elucidating the this compound-initiated defense signaling pathway, a quantitative understanding of its natural occurrence in planta remains a key area for future research. The development of more sensitive analytical techniques will be crucial to unravel the dynamics of endogenous this compound levels during plant growth, development, and in response to environmental cues. Such knowledge will not only deepen our fundamental understanding of plant biology but also open new avenues for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.

References

Cellotriose as a signaling molecule in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cellotriose as a Signaling Molecule in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The plant cell wall, a dynamic and complex structure, is not merely a passive barrier but also a crucial source of signaling molecules that inform the plant of its integrity. Damage to the cell wall, often occurring during pathogen invasion or mechanical stress, releases various oligosaccharides that function as Damage-Associated Molecular Patterns (DAMPs). Among these, this compound (a β-1,4-linked glucose trimer derived from cellulose) has emerged as a significant signaling molecule, activating a cascade of defense and repair responses. This guide provides a comprehensive technical overview of the perception and signal transduction of this compound in plants, with a focus on the model organism Arabidopsis thaliana. It details the key molecular players, quantitative aspects of the response, and detailed experimental protocols for studying this pathway.

Perception of this compound

This compound is primarily perceived at the cell surface by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) .[1][2][3] CORK1 is a plasma membrane-localized Leucine-Rich Repeat (LRR) receptor-like kinase that features an extracellular malectin domain responsible for binding carbohydrate ligands.[4][5] Upon binding this compound, CORK1 initiates a downstream signaling cascade to orchestrate an appropriate cellular response. Studies have shown that this compound is a more potent elicitor of these responses compared to other cellooligomers like cellobiose (B7769950) (DP2) or cellotetraose (B13520) (DP4).[5][6][7]

The this compound Signaling Pathway

The binding of this compound to CORK1 triggers a canonical DAMP signaling cascade, characterized by rapid and specific intracellular events that culminate in transcriptional reprogramming and physiological changes.

Key Downstream Events:

  • Cytosolic Calcium Influx ([Ca²⁺]cyt): One of the earliest detectable responses is a rapid and transient increase in the concentration of cytosolic free calcium.[4][6] This calcium signature acts as a critical second messenger, relaying the signal from the plasma membrane to downstream components.

  • Reactive Oxygen Species (ROS) Production: The pathway activates NADPH oxidases, such as RBOHD, leading to an apoplastic "oxidative burst."[1][3] This production of ROS serves both as a direct antimicrobial agent and as a signaling molecule in the cell wall and beyond.

  • MAP Kinase (MAPK) Activation: this compound perception leads to the rapid and transient phosphorylation of Mitogen-Activated Protein Kinases, specifically MPK3 and MPK6 .[1][3] This MAPK cascade is a central signaling hub that phosphorylates various substrates, including transcription factors, to regulate gene expression.

  • Transcriptional Reprogramming: The signaling cascade activates defense-related transcription factors, such as WRKY30 and WRKY40 , leading to the large-scale expression of genes involved in plant immunity and cell wall repair.[8]

  • Defense Hormone Biosynthesis: The pathway stimulates the production of key defense hormones, including salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are crucial for mounting a robust and systemic defense response.[1][3][9]

  • Cell Wall Remodeling: Beyond immunity, this compound signaling also initiates cell wall repair mechanisms. This is achieved by altering the phosphorylation status of key proteins involved in cellulose (B213188) biosynthesis, such as CELLULOSE SYNTHASE (CESA) proteins, and proteins involved in their trafficking through the trans-Golgi Network (TGN).[1][2][3]

Signaling Pathway Diagram

Cellotriose_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_responses Physiological Responses This compound This compound (DAMP) CORK1 CORK1 (LRR-Malectin RK) This compound->CORK1 Binding NADPH_Oxidase NADPH Oxidase (e.g., RBOHD) CORK1->NADPH_Oxidase Ca_Influx Ca²⁺ Influx CORK1->Ca_Influx CWR Cell Wall Repair (CESA Phosphorylation) CORK1->CWR ROS ROS Burst NADPH_Oxidase->ROS MAPKKK MAPKKK Ca_Influx->MAPKKK ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK P MAPK MPK3/6 MAPKK->MAPK P WRKYs WRKY TFs (WRKY30/40) MAPK->WRKYs P Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Immunity Enhanced Immunity Defense_Genes->Immunity Hormones Defense Hormone Biosynthesis (SA, JA) Defense_Genes->Hormones

Caption: this compound signaling cascade from perception by CORK1 to downstream responses.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound signaling pathway.

Table 1: Receptor-Ligand Interaction

Parameter Receptor Ligand Value Method Reference
Dissociation Constant (Kd) CORK1 (ectodomain) This compound 1.19 ± 0.03 µM Isothermal Titration Calorimetry [9]

| Dissociation Constant (Kd) | CORK1 (ectodomain) | Cellopentaose | 1.40 ± 0.01 µM | Isothermal Titration Calorimetry |[9] |

Table 2: Elicitor Concentrations and Cellular Responses

Response Elicitor Concentration Plant System Comments Reference
ROS Production, MAPK Activation, Gene Expression This compound 10 µM Arabidopsis roots Standard concentration for inducing robust responses. [5][10]
Gene Expression Cellobiose 1 mM Arabidopsis roots Higher concentration needed compared to this compound. [10]
Gene Expression (WRKY40) flg22 100 nM Arabidopsis seedlings >20-fold induction after 30 min; provides context for strong DAMP/PAMP responses. [11]

| Phosphoproteome Analysis | this compound | 10 µM | Arabidopsis roots | Used to identify early phosphorylation targets at 5 and 15 minutes post-treatment. |[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.

ROS Burst Assay (Luminol-Based)

This assay quantifies the production of apoplastic ROS in response to elicitor treatment.

Experimental Workflow Diagram

ROS_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Acquisition p1 1. Grow Arabidopsis plants (4-5 weeks, short-day) p2 2. Collect 4mm leaf discs (avoid mid-vein) p1->p2 p3 3. Float discs in H₂O in a 96-well plate (adaxial side up) p2->p3 p4 4. Incubate overnight at RT to reduce wounding response p3->p4 a1 5. Prepare Reaction Mix: - 100 µM Luminol - 10 µg/mL HRP - 10 µM this compound p4->a1 a2 6. Replace water with 100 µL of Reaction Mix a1->a2 a3 7. Immediately place plate in a microplate luminometer a2->a3 d1 8. Measure luminescence (photon counts or RLU) a3->d1 d2 9. Record every 2 min for 40-60 min d1->d2 d3 10. Plot data as Luminescence vs. Time d2->d3

Caption: Workflow for the luminol-based ROS burst assay in Arabidopsis leaf discs.

Methodology:

  • Plant Material: Use leaves from 4-5 week-old soil-grown Arabidopsis thaliana plants (e.g., Col-0 ecotype) cultivated under short-day conditions.

  • Sample Preparation:

    • Using a 4 mm biopsy punch or cork borer, excise one leaf disc per plant, carefully avoiding the mid-vein.

    • Float each disc, adaxial side up, in a well of a white 96-well luminometer plate containing 100-200 µL of sterile double-distilled water (ddH₂O).

    • Cover the plate and incubate overnight at room temperature to allow the ROS burst from wounding to subside.[1][12]

  • Assay Procedure:

    • On the day of the experiment, prepare the assay solution under low light conditions. The final reaction mix should contain: 100 µM luminol, 10 µg/mL horseradish peroxidase (HRP), and the desired concentration of this compound (e.g., 10 µM).[12]

    • Using a multichannel pipette, carefully remove the water from each well and immediately add 100 µL of the freshly prepared assay solution. Include control wells with assay solution lacking the elicitor.

    • Immediately place the 96-well plate into a microplate reader capable of detecting luminescence.

  • Data Acquisition:

    • Measure luminescence (photon counts or Relative Light Units, RLU) for all wavelengths in the visible spectrum.

    • Set the integration time to 1,000 ms (B15284909) and record measurements every 2 minutes over a period of 40 to 60 minutes to capture the full dynamics of the oxidative burst.[2]

    • Data is typically plotted as RLU over time. The total ROS produced can be estimated by calculating the area under the curve.

MAPK Activation Assay (Western Blot)

This protocol detects the activation of MPK3 and MPK6 via their dual phosphorylation using immunoblotting.

Methodology:

  • Plant Material and Treatment:

    • Grow Arabidopsis seedlings for 10-14 days on sterile ½ MS agar (B569324) plates.

    • Transfer seedlings into a 12-well plate containing liquid ½ MS medium and allow them to acclimate overnight.

    • Treat the seedlings with 10 µM this compound for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment (water) serves as the negative control.

    • Quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Add 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, and protease/phosphatase inhibitors) directly to the powdered tissue.

    • Boil the samples at 95°C for 5-10 minutes.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the total protein extract.[7]

  • SDS-PAGE and Western Blotting:

    • Determine protein concentration using a compatible assay (e.g., BCA assay).

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody that specifically recognizes the dually phosphorylated T-x-Y motif of MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2) antibody, typically at a 1:2,000 dilution) overnight at 4°C.[7][13]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film. The bands corresponding to phosphorylated MPK6 (~47 kDa) and MPK3 (~43 kDa) will appear.

    • To confirm equal loading, the same blot can be stripped and re-probed with an antibody against total MAPKs or a loading control like actin.

Cytosolic Calcium Influx Measurement (Aequorin-Based)

This method uses transgenic plants expressing the Ca²⁺-sensitive photoprotein aequorin to monitor changes in [Ca²⁺]cyt.

Methodology:

  • Plant Material: Use transgenic Arabidopsis seedlings (e.g., Col-0 background) constitutively expressing cytosolic apoaequorin (pMAQ2). Grow seedlings for 7-10 days on sterile ½ MS medium.

  • Aequorin Reconstitution:

  • Luminescence Measurement:

    • Carefully place individual seedlings into the wells of a white 96-well plate containing 100 µL of water or MS solution.

    • Place the plate in a microplate luminometer.

    • Inject the this compound solution (e.g., to a final concentration of 10 µM) into each well.

    • Immediately begin measuring luminescence, recording every 1-5 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • The raw luminescence data (RLU) represents the [Ca²⁺]cyt transient.

    • At the end of the experiment, discharge the remaining aequorin by injecting a solution of 2 M CaCl₂ in 20% ethanol (B145695) to measure the total amount of functional aequorin.

    • The RLU can be converted to an absolute Ca²⁺ concentration using established calibration equations.[6]

Gene Expression Analysis (qRT-PCR)

This protocol quantifies the change in transcript levels of target genes like WRKY30 in response to this compound.

Methodology:

  • Plant Treatment and RNA Extraction:

    • Treat Arabidopsis seedlings as described in the MAPK assay (Section 4.2) for desired time points (e.g., 0, 30, 60 minutes).

    • Harvest and flash-freeze the tissue.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA. Check RNA integrity using gel electrophoresis or a Bioanalyzer.[15]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 10-20 µL volume containing: cDNA template, SYBR Green Master Mix, and gene-specific forward and reverse primers (0.4 µM each).[16]

    • Use primers designed to amplify a ~100-200 bp product for target genes (e.g., WRKY30, WRKY40) and a stable reference gene (e.g., ACTIN2, UBQ10).

    • Run the reaction in a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40-45 cycles of 95°C for 15-30s and 60°C for 30-60s.[16]

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each sample.

    • Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the expression of the reference gene. The results are expressed as fold change relative to the mock-treated control at time 0.

Conclusion and Future Directions

This compound is a bona fide DAMP that plays a pivotal role in the plant's ability to monitor its cell wall integrity and respond to threats. The perception of this compound by the CORK1 receptor initiates a sophisticated signaling network that integrates both defense and repair programs. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway further.

Future research in this area could focus on:

  • Identifying the full range of downstream substrates for the this compound-activated MAPK cascade.

  • Elucidating the crosstalk between this compound signaling and other PAMP/DAMP and hormone pathways.

  • Exploring the potential for using this compound or its analogs as a novel biostimulant to enhance disease resistance in crops.

  • Investigating the role of CORK1 homologs and this compound perception in a broader range of plant species.

This in-depth understanding is critical for academic researchers exploring fundamental plant biology and for professionals in the agrochemical and pharmaceutical industries seeking to develop new strategies for enhancing plant health and resilience.

References

Mechanism of Cellotriose Transport in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of cellodextrins, such as cellotriose, across the bacterial cell membrane is a critical step in the microbial degradation of cellulose, a highly abundant biopolymer. Understanding the intricate mechanisms by which bacteria import these oligosaccharides is paramount for advancements in biofuel production, industrial biotechnology, and the development of novel antimicrobial agents targeting metabolic pathways. This technical guide provides a comprehensive overview of the primary systems involved in bacterial this compound transport, focusing on ATP-Binding Cassette (ABC) transporters, Phosphotransferase Systems (PTS), and the Major Facilitator Superfamily (MFS). The guide includes quantitative data for comparative analysis, detailed experimental protocols for key research methodologies, and visual diagrams of transport and regulatory pathways.

Core Transport Mechanisms

Bacteria have evolved sophisticated systems to recognize and internalize this compound and other cellodextrins from the environment. The most well-characterized of these are the ABC transporters and the PTS. The MFS also represents a significant, though less specifically characterized, avenue for oligosaccharide transport.

ATP-Binding Cassette (ABC) Transporters

ABC transporters are multicomponent systems that utilize the energy from ATP hydrolysis to drive the translocation of substrates across cellular membranes.[1][2] In bacteria, they are a primary mechanism for the high-affinity uptake of nutrients, including cellodextrins.

A typical cellodextrin ABC transporter system consists of the following components:

  • Solute-Binding Protein (SBP): A high-affinity periplasmic or membrane-anchored lipoprotein that initially binds this compound in the extracellular space, providing specificity to the transporter.[3]

  • Transmembrane Domains (TMDs): Two integral membrane proteins that form the channel through which the substrate crosses the membrane.

  • Nucleotide-Binding Domains (NBDs): Two cytoplasmic proteins that bind and hydrolyze ATP, providing the energy for the conformational changes that drive transport.[3]

Mechanism of Action:

  • The SBP binds to this compound in the periplasm or extracellular environment.

  • The SBP-cellotriose complex then docks with the TMDs.

  • This binding event triggers a conformational change in the NBDs, leading to the binding and hydrolysis of ATP.

  • The energy released from ATP hydrolysis induces a conformational change in the TMDs, opening the channel to the cytoplasm and releasing the this compound.

  • Release of ADP and inorganic phosphate (B84403) resets the transporter to its initial conformation, ready for another transport cycle.

ABC_Transporter_Mechanism

Phosphotransferase System (PTS)

The PTS is a distinct mechanism for sugar uptake in bacteria that couples transport with phosphorylation.[4] This system is particularly prevalent for the transport of glucose, mannose, fructose, and disaccharides like cellobiose.

The PTS consists of both general and sugar-specific protein components:

  • General Components: Enzyme I (EI) and Histidine phosphocarrier protein (HPr), which are common to all PTS pathways.

  • Sugar-Specific Components (Enzyme II): These are membrane-bound complexes, typically consisting of three domains (EIIA, EIIB, and EIIC), that are specific for a particular sugar or group of sugars. The EIIC domain forms the transmembrane channel.

Mechanism of Action:

  • The phosphoryl group from phosphoenolpyruvate (B93156) (PEP) is transferred to Enzyme I.

  • Phosphorylated EI then transfers the phosphoryl group to HPr.

  • Phosphorylated HPr transfers the phosphoryl group to the sugar-specific EIIA domain.

  • The phosphoryl group is subsequently transferred to the EIIB domain.

  • The EIIC domain binds and transports this compound across the membrane.

  • As this compound enters the cytoplasm, it is phosphorylated by the EIIB domain, yielding this compound-phosphate.

PTS_Mechanism

Major Facilitator Superfamily (MFS)

MFS transporters constitute a large and diverse group of secondary active transporters that facilitate the movement of a wide array of small solutes across membranes.[5] These transporters can function as uniporters, symporters, or antiporters, utilizing chemiosmotic gradients (e.g., proton motive force) to drive transport. While well-known for transporting monosaccharides and some disaccharides, their specific role in this compound transport in bacteria is an area of active research. Evidence from fungi suggests that MFS transporters are indeed involved in cellodextrin uptake, and homologous systems are likely present in bacteria.[6]

MFS transporters typically consist of a single polypeptide with 12 or 14 transmembrane helices that form a channel through the membrane. The transport mechanism is often described by a "rocker-switch" model, where the protein alternates between outward-facing and inward-facing conformations to move the substrate across the membrane.[7]

Quantitative Data on Cellodextrin Transport

The kinetic parameters of substrate transport, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency and capacity of transporter systems. While specific Km and Vmax values for this compound transport are not widely reported across a range of bacteria, data for related cellodextrins and associated binding proteins provide valuable insights.

BacteriumTransporter/ProteinSubstrateKm / Kd (µM)Vmax (nmol/min/mg protein)Reference
Clostridium thermocellumCellodextrin transport systemCellobiose~67Not Reported[8]
Clostridium thermocellumCbpA (SBP)This compound1.2N/A (Binding affinity)[9]
Clostridium thermocellumCbpB (SBP)Cellobiose0.8N/A (Binding affinity)[9]
Clostridium thermocellumCbpB (SBP)This compound0.7N/A (Binding affinity)[9]
Clostridium thermocellumCbpC (SBP)Cellobiose1.5N/A (Binding affinity)[9]
Clostridium thermocellumCbpC (SBP)This compound1.1N/A (Binding affinity)[9]
Clostridium thermocellumCbpD (SBP)Cellobiose1.3N/A (Binding affinity)[9]
Clostridium thermocellumCbpD (SBP)This compound0.9N/A (Binding affinity)[9]
Streptomyces reticuliCebE (SBP)CellobioseHigh Affinity (not quantified)N/A (Binding affinity)[3]
Streptomyces reticuliCebE (SBP)This compoundHigh Affinity (not quantified)N/A (Binding affinity)[3]
Fibrobacter succinogenesCellodextrin transportCellobioseNot ReportedNot Reported[10][11]

Note: Kd (dissociation constant) is reported for solute-binding proteins and reflects binding affinity, which is related to but distinct from the Km of the entire transport system. N/A indicates that the parameter is not applicable to the specific experiment.

Experimental Protocols

Radiolabeled this compound Uptake Assay

This assay directly measures the transport of a substrate into bacterial cells.

Materials:

  • Bacterial culture grown to mid-log phase.

  • Washing buffer (e.g., phosphate-buffered saline, PBS).

  • Assay buffer (e.g., M9 minimal media without a carbon source).

  • Radiolabeled [14C]-cellotriose or [3H]-cellotriose.

  • Unlabeled this compound (for competition assays).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose).

  • Liquid scintillation counter.

Procedure:

  • Harvest bacterial cells from the culture by centrifugation.

  • Wash the cell pellet twice with ice-cold washing buffer to remove residual media.

  • Resuspend the cells in assay buffer to a predetermined optical density (e.g., OD600 of 1.0).

  • Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the transport assay by adding a known concentration of radiolabeled this compound.

  • At specific time points (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately filter them through a nitrocellulose filter.

  • Wash the filter rapidly with ice-cold washing buffer to remove extracellular radiolabel.

  • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • To determine non-specific binding, run a parallel experiment with a large excess of unlabeled this compound.

  • Calculate the rate of uptake and determine Km and Vmax by performing the assay at various substrate concentrations.[12]

Uptake_Assay_Workflow

Proteoliposome Transport Assay

This in vitro method allows for the study of purified transporters in a controlled lipid environment.[13][14]

Materials:

  • Purified transporter protein.

  • Lipids (e.g., E. coli polar lipid extract).

  • Detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

  • Bio-Beads for detergent removal.

  • Internal buffer (with or without ATP for ABC transporters).

  • External buffer.

  • Radiolabeled substrate.

  • Filtration apparatus.

Procedure:

  • Prepare liposomes by drying lipids, rehydrating in internal buffer, and extruding through a polycarbonate membrane to form unilamellar vesicles.

  • Solubilize the liposomes with a detergent.

  • Add the purified transporter protein to the detergent-solubilized liposomes.

  • Remove the detergent slowly using Bio-Beads to allow the protein to insert into the lipid bilayer, forming proteoliposomes.

  • Initiate the transport assay by adding radiolabeled this compound to the external buffer.

  • At various time points, filter the proteoliposomes and wash to remove external substrate.

  • Measure the radioactivity incorporated into the proteoliposomes.

Site-Directed Mutagenesis of Transporter Genes

This technique is used to investigate the function of specific amino acid residues in substrate binding or transport.[15][16]

Materials:

  • Plasmid DNA containing the gene of interest.

  • Mutagenic oligonucleotide primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Procedure:

  • Design and synthesize complementary primers containing the desired mutation.

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.

  • Digest the PCR product with DpnI to specifically degrade the methylated parental plasmid DNA, leaving the newly synthesized, mutated plasmid.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Express the mutant protein and characterize its function using transport assays.

Regulation of this compound Transport

The expression of this compound transport systems is tightly regulated in response to the availability of substrates.

CebR Regulation in Streptomyces

In Streptomyces reticuli, the ceb operon, which encodes the cellobiose/cellotriose ABC transporter, is regulated by the transcriptional repressor CebR.[3]

  • In the absence of cellobiose: CebR binds to operator sites in the promoter region of the ceb operon, blocking transcription.

  • In the presence of cellobiose: Cellobiose acts as an inducer, binding to CebR and causing a conformational change that prevents it from binding to the DNA. This allows for the transcription of the ceb operon and the synthesis of the transporter components.

CebR_Regulation

CelR Regulation in Streptococcus pneumoniae

In Streptococcus pneumoniae, the cel locus, which encodes a cellobiose-specific PTS, is regulated by the transcriptional activator CelR.[4][17]

  • In the absence of cellobiose: CelR is inactive and does not promote transcription of the cel locus.

  • In the presence of cellobiose: Cellobiose or a derivative acts as an inducer, leading to the activation of CelR. Activated CelR then binds to specific regulatory sites in the promoters of the cel genes, enhancing their transcription and leading to the synthesis of the PTS components.

CelR_Regulation

Conclusion

The transport of this compound in bacteria is a multifaceted process predominantly mediated by high-affinity ABC transporters and the phosphorylating PTS. The Major Facilitator Superfamily also likely plays a role, though this is less well-defined for this compound specifically. The expression of these transport systems is exquisitely regulated to respond to the availability of cellulosic substrates. A thorough understanding of these transport mechanisms, their kinetics, and their regulation is essential for harnessing the metabolic capabilities of bacteria for biotechnological applications and for identifying novel targets for antimicrobial drug development. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers in these fields.

References

Cellotriose Metabolism in Cellulolytic Microorganisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotriose, a key signaling molecule and metabolic intermediate in cellulose (B213188) degradation, plays a pivotal role in the regulation of cellulase (B1617823) gene expression and the overall efficiency of biomass conversion by cellulolytic microorganisms. Understanding the intricate mechanisms of this compound transport, intracellular breakdown, and its role in signaling cascades is crucial for the development of enhanced microbial strains for biofuel production and other biotechnological applications. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in prominent cellulolytic fungi and bacteria, including quantitative data on key enzymatic reactions, detailed experimental protocols for studying these processes, and visual representations of the underlying metabolic and signaling pathways.

Introduction

The enzymatic breakdown of cellulose, the most abundant biopolymer on Earth, is a fundamental process in the global carbon cycle and a cornerstone of emerging bio-based economies. This complex process is orchestrated by a synergistic suite of cellulolytic enzymes produced by various microorganisms. Cellodextrins, short-chain cello-oligosaccharides, are released during the initial stages of cellulose hydrolysis. Among these, this compound (a trimer of β-1,4-linked glucose units) has been identified not only as a carbon source but also as a potent inducer of cellulase gene expression in many cellulolytic microbes. This guide delves into the molecular machinery responsible for this compound metabolism, providing a technical resource for researchers aiming to harness and engineer these pathways for industrial purposes.

This compound Transport: The Gateway to Metabolism

The journey of this compound from the extracellular environment into the microbial cell is mediated by specialized transporter proteins. The nature of these transporters varies between different microorganisms, primarily encompassing the Major Facilitator Superfamily (MFS) in fungi and ATP-binding cassette (ABC) transporters in bacteria.

In the model fungus Neurospora crassa, two high-affinity cellodextrin transporters, CDT-1 and CDT-2, have been extensively studied. CDT-1 functions as a proton symporter, while CDT-2 acts as a facilitator.[1] These transporters are crucial for the uptake of cellobiose (B7769950) and this compound and are also implicated in sensing cellulose in the environment, potentially acting as "transceptors" that initiate signaling cascades upon substrate binding.[2] In Trichoderma reesei, a well-known industrial producer of cellulases, several sugar transporters are involved in the uptake of cello-oligosaccharides, which in turn triggers cellulase gene expression.[3]

Gram-positive bacteria, such as Streptomyces reticuli, employ an inducible, high-affinity ABC transport system for the uptake of cellobiose and this compound. This system consists of a substrate-binding lipoprotein (CebE) and two integral membrane proteins (CebF and CebG).

Quantitative Data on this compound Transporters
MicroorganismTransporterTypeSubstrate(s)Km (µM)Reference(s)
Neurospora crassaCDT-1Proton SymporterCellobiose, this compound~3-4[4]
Neurospora crassaCDT-2FacilitatorCellobiose, this compound~3-4[4]
Trichoderma reesei-β-diglucoside permeaseCellobiose, Sophorose0.3[5]

Intracellular Metabolism of this compound

Once inside the cell, this compound is rapidly metabolized through two primary pathways: hydrolytic cleavage by β-glucosidases or phosphorolytic cleavage by cellodextrin/cellobiose phosphorylases.

3.1. Hydrolytic Pathway:

Intracellular β-glucosidases (BGLs) cleave this compound into glucose molecules. This is a common pathway in many fungi. The resulting glucose can then enter glycolysis.

3.2. Phosphorolytic Pathway:

In many anaerobic bacteria, such as Clostridium thermocellum and Ruminiclostridium cellulolyticum, this compound is broken down by cellodextrin phosphorylases (CDPs).[6] These enzymes catalyze the reversible phosphorolysis of β-1,4-glycosidic bonds, yielding α-glucose-1-phosphate (G1P) and a shorter cellodextrin. G1P can then be isomerized to glucose-6-phosphate and enter glycolysis, conserving the energy of the glycosidic bond and providing an ATP advantage over the hydrolytic pathway. Cellobiose phosphorylases (CBPs) can further act on the resulting cellobiose.

Quantitative Data on this compound Metabolizing Enzymes
EnzymeMicroorganismSubstrateKm (mM)Vmax or kcatReference(s)
Cellobiohydrolase IITrichoderma reeseiThis compound--[7]
β-GlucosidaseThermotoga maritimaCellobiose22.363.1 µmol/min/mg[8]
β-GlucosidaseTrichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21 µmol/min/mg[9]
Cellodextrin PhosphorylaseClostridium thermocellumCellopentaose0.61-[10]
Cellobiose PhosphorylaseClostridium thermocellumCellobiose3.3-[10]
Cellobiose Phosphorylase (S497G mutant)Clostridium thermocellumThis compound-5.7-fold higher catalytic efficiency than WT[6]

Regulation of Cellulase Gene Expression by this compound

This compound and other cellodextrins are potent inducers of cellulase gene expression in many filamentous fungi. The presence of these soluble sugars signals the availability of cellulose in the environment, triggering a complex regulatory network that leads to the synthesis and secretion of cellulolytic enzymes.

In Trichoderma reesei, the induction of cellulase expression is a multifaceted process involving signaling pathways such as the cAMP-dependent pathway and MAPK signaling.[9] While sophorose has been identified as a potent natural inducer in this fungus, cellobiose and likely this compound also play a role in modulating gene expression.[3][11]

In Neurospora crassa, cellobiose and this compound are direct inducers of cellulase gene expression, a process that is masked in wild-type strains by the rapid hydrolysis of these oligosaccharides by β-glucosidases.[8] The cellodextrin transporters CDT-1 and CDT-2 are not only involved in uptake but are also essential for sensing these inducers and initiating the signaling cascade.[2]

A simplified overview of the this compound-mediated induction of cellulase genes is presented in the following diagram.

Cellulase_Induction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Cellotriose_ext This compound Cellulose->Cellotriose_ext Cellulase Action Transporter Cellodextrin Transporter (e.g., CDT-1/2) Cellotriose_ext->Transporter Cellotriose_int This compound Transporter->Cellotriose_int Transport Signaling Signaling Cascade (MAPK, cAMP, etc.) Cellotriose_int->Signaling Induction Signal Metabolism Metabolism (Hydrolysis/Phosphorolysis) Cellotriose_int->Metabolism Transcription_Factor Transcription Factor Activation Signaling->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Cellulase_Gene Cellulase Gene Expression Nucleus->Cellulase_Gene Glucose Glucose Metabolism->Glucose

This compound-mediated induction of cellulase gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound metabolism and its effects on gene expression.

Experimental_Workflow start Start culture Microorganism Culturing (with/without this compound) start->culture harvest Harvest Cells and Supernatant culture->harvest cell_lysis Cell Lysis harvest->cell_lysis hplc HPLC Analysis of Sugars (Supernatant) harvest->hplc protein_quant Protein Quantification (Bradford/BCA) cell_lysis->protein_quant rna_extraction RNA Extraction cell_lysis->rna_extraction enzyme_assay Enzyme Activity Assays (e.g., β-glucosidase) protein_quant->enzyme_assay end End enzyme_assay->end hplc->end cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Gene Expression Analysis cdna_synthesis->qpcr qpcr->end

General experimental workflow for studying this compound metabolism.
Culturing Cellulolytic Microorganisms

Objective: To grow cellulolytic fungi or bacteria in the presence of this compound as an inducer or carbon source.

Materials:

  • Appropriate growth medium (e.g., Vogel's minimal medium for N. crassa, modified CM3 medium for C. cellulolyticum).[12]

  • Carbon source (e.g., glucose, this compound, cellulose).

  • Sterile flasks or bioreactor.

  • Incubator or shaker with temperature control.

  • Aseptic handling equipment (laminar flow hood, sterile pipettes, etc.).

Procedure:

  • Prepare the desired growth medium according to the specific requirements of the microorganism. Sterilize by autoclaving.

  • Aseptically add the desired carbon source to the cooled medium to the final concentration (e.g., 2% w/v).

  • Inoculate the medium with a fresh culture or spores of the microorganism.

  • Incubate under the appropriate conditions (e.g., temperature, agitation, aeration) for the required duration. For gene expression studies, this may involve growing the culture on a non-inducing carbon source first, then transferring the mycelia to a medium containing this compound.

HPLC Analysis of Cello-oligosaccharides

Objective: To separate and quantify this compound and other cello-oligosaccharides in culture supernatants or enzymatic reaction mixtures.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Appropriate column (e.g., High-Performance Anion-Exchange Chromatography [HPAEC] column, Hydrophilic Interaction Liquid Chromatography [HILIC] column).[13]

  • Detector (e.g., Pulsed Amperometric Detector [PAD], Mass Spectrometer [MS]).[13]

  • Mobile phase solvents (e.g., acetonitrile, water, sodium hydroxide (B78521) solution).

  • Syringe filters (0.22 µm).

  • Cello-oligosaccharide standards (cellobiose, this compound, etc.).

Procedure:

  • Prepare the mobile phase and equilibrate the HPLC column.

  • Prepare a standard curve by running known concentrations of cello-oligosaccharide standards.

  • Prepare samples by centrifuging to remove cells and particulate matter, followed by filtration through a 0.22 µm syringe filter.

  • Inject the prepared sample onto the HPLC system.

  • Run the appropriate gradient program to separate the oligosaccharides.

  • Analyze the resulting chromatogram to identify and quantify this compound based on the retention time and peak area relative to the standard curve.

Protein Quantification (Bradford Assay)

Objective: To determine the total protein concentration in a sample, for example, to normalize enzyme activity.

Materials:

  • Bradford reagent (Coomassie Brilliant Blue G-250 dye in phosphoric acid and ethanol).[2]

  • Bovine Serum Albumin (BSA) standard solution (e.g., 1 mg/mL).[14]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm.

  • Cuvettes or microplate.

  • Pipettes.

Procedure:

  • Prepare a series of BSA standards by diluting the stock solution to known concentrations (e.g., 0.1 to 1.0 mg/mL).

  • Pipette a small volume (e.g., 10 µL) of each standard and the unknown protein samples into separate cuvettes or wells.

  • Add the Bradford reagent (e.g., 1 mL) to each cuvette/well and mix well.

  • Incubate at room temperature for at least 5 minutes.

  • Measure the absorbance at 595 nm.

  • Generate a standard curve by plotting the absorbance of the BSA standards against their concentrations.

  • Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[15]

Gene Expression Analysis by RT-qPCR

Objective: To quantify the relative expression levels of target genes (e.g., cellulases) in response to this compound.

A. RNA Extraction from Filamentous Fungi:

  • Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen mycelia to a fine powder using a mortar and pestle under liquid nitrogen.

  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit designed for fungi.[16] This often involves a combination of mechanical disruption (bead beating) and chemical lysis.[13]

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for integrity.

B. cDNA Synthesis:

  • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT)s, random hexamers, or gene-specific primers).[15][17]

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 50°C for 50 minutes), followed by inactivation of the reverse transcriptase.[17]

C. Quantitative PCR (qPCR):

  • Design and validate primers for the target genes and one or more reference (housekeeping) genes.

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.

  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[18]

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s).[18]

Conclusion

This compound metabolism is a central hub in the intricate network of cellulose degradation by microorganisms. Its efficient transport and subsequent intracellular processing are not only vital for providing the cell with a source of carbon and energy but are also critical for triggering the expression of the cellulolytic machinery. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers in the fields of microbiology, biochemistry, and biotechnology. A deeper understanding of these fundamental processes will undoubtedly accelerate the development of next-generation microbial cell factories for the sustainable production of biofuels and bio-based chemicals from lignocellulosic biomass.

References

The Function of Cellotriose as a Carbon Source for Microbes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a key intermediate in the microbial degradation of cellulose (B213188), the most abundant biopolymer on Earth. As a soluble cello-oligosaccharide, it serves as a crucial carbon and energy source for a wide array of microorganisms, including bacteria and fungi, inhabiting diverse environments from soil and compost to the gastrointestinal tracts of animals. Understanding the mechanisms by which microbes transport and metabolize this compound is fundamental to harnessing their cellulolytic potential for various biotechnological applications, including biofuel production, bioremediation, and the development of novel therapeutics targeting the gut microbiome.

This technical guide provides a comprehensive overview of the function of this compound as a microbial carbon source, focusing on the molecular mechanisms of its transport, metabolism, and the regulation of these processes. It includes quantitative data on microbial growth and enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and workflows.

This compound Transport: Gaining Entry into the Microbial Cell

The initial and critical step in this compound utilization is its transport across the microbial cell membrane. Due to its size and hydrophilic nature, this compound cannot passively diffuse into the cell and requires specific transporter proteins. The primary mechanism for this compound uptake in many bacteria is through ATP-binding cassette (ABC) transporters.

A well-characterized example is the cellobiose (B7769950)/cellotriose ABC transporter in the soil bacterium Streptomyces reticuli. This system consists of a solute-binding protein (CebE), two integral membrane proteins (CebF and CebG), and an ATP-hydrolyzing subunit (MsiK).[1] The lipoprotein CebE is anchored to the outer face of the cytoplasmic membrane and binds to both cellobiose and this compound with high affinity, delivering them to the transmembrane channel formed by CebF and CebG. The energy for translocation is provided by the hydrolysis of ATP by MsiK.[1] A similar ABC transporter system, designated as Transporter B, has been identified as the sole cellodextrin transporter in the thermophilic bacterium Clostridium thermocellum.[2]

In fungi, cellodextrin transporters, typically belonging to the major facilitator superfamily (MFS), are responsible for the uptake of this compound. The expression of these transporters is often induced by the presence of cellulose or cellodextrins, highlighting a sophisticated regulatory network that governs carbon source utilization.

Intracellular Metabolism of this compound

Once inside the cell, this compound is catabolized into glucose monomers, which can then enter central metabolic pathways such as glycolysis. Microbes primarily employ two distinct enzymatic pathways for the cleavage of this compound: a hydrolytic pathway and a phosphorolytic pathway.

The Hydrolytic Pathway

The hydrolytic pathway involves the cleavage of the β-1,4-glycosidic bonds of this compound by intracellular β-glucosidases (BGLs), yielding three molecules of glucose. This process consumes two molecules of water per molecule of this compound.

This compound + 2 H₂O → 3 Glucose

This is a widespread and well-studied pathway in both bacteria and fungi. The resulting glucose is then phosphorylated by a glucokinase at the expense of ATP to form glucose-6-phosphate, which enters glycolysis.

The Phosphorolytic Pathway

The phosphorolytic pathway offers a more energy-efficient alternative for this compound breakdown. This pathway is catalyzed by cellodextrin phosphorylases and cellobiose phosphorylases. These enzymes cleave the glycosidic bonds using inorganic phosphate (B84403) (Pi) instead of water, a process known as phosphorolysis.

The breakdown of this compound via this pathway is a stepwise process:

  • This compound + Pi → Cellobiose + Glucose-1-phosphate (catalyzed by cellodextrin phosphorylase)

  • Cellobiose + Pi → Glucose + Glucose-1-phosphate (catalyzed by cellobiose phosphorylase)

The glucose-1-phosphate generated can be isomerized to glucose-6-phosphate by phosphoglucomutase without the expenditure of ATP. The glucose molecule is then phosphorylated by a glucokinase. This pathway is energetically more favorable as it saves one molecule of ATP per molecule of this compound compared to the purely hydrolytic pathway.[3] In the cellulolytic fungus Myceliophthora thermophila, both hydrolytic and phosphorolytic pathways are utilized for intracellular cellobiose metabolism, with the phosphorolytic pathway providing an energetic advantage.[3]

Regulation of this compound Utilization

The expression of genes involved in this compound transport and metabolism is tightly regulated to ensure that microbes can efficiently adapt to the availability of different carbon sources. This regulation occurs primarily at the transcriptional level and involves both induction by this compound or related compounds and repression by more readily metabolizable sugars like glucose.

In Streptomyces griseus, the LacI/GalR family regulator, CebR, acts as a master repressor of the ceb operon, which encodes the cellobiose/cellotriose ABC transporter and a β-glucosidase.[4] The binding of cellooligosaccharides, including this compound, to CebR alleviates this repression, leading to the transcription of the operon.[4]

In many cellulolytic fungi, this compound and cellotetraose (B13520) have been identified as potent inducers of cellulase (B1617823) gene expression, while cellobiose is less effective. In the basidiomycete Phanerochaete chrysosporium, the addition of this compound or cellotetraose to the culture medium leads to a significant increase in the transcript levels of genes encoding cellobiohydrolases.[5] This suggests the presence of a sophisticated sensing mechanism that allows the fungus to tailor its enzymatic arsenal (B13267) to the specific breakdown products of cellulose. The uptake of these small oligosaccharides through cellodextrin transporters is thought to be a key step in this induction process.

Quantitative Data on this compound Utilization

The efficiency of this compound utilization varies among different microbial species and is influenced by factors such as the specific transport systems, enzymatic activities, and regulatory networks present. The following tables summarize key quantitative data related to microbial growth and enzyme kinetics on this compound and related compounds.

Table 1: Microbial Growth on this compound and Related Carbon Sources

MicroorganismCarbon SourceGrowth Rate (h⁻¹)Culture ConditionsReference
Pseudomonas putida pTAT_cellulase PEM7_cbhThis compoundNot explicitly calculated, but growth observedDefined minimal medium[6]
Clostridium thermocellumCellobiose0.125Chemostat culture[5]
Clostridium cellulolyticumCellulose0.014 - 0.083Chemostat culture[1]
Aspergillus niger expressing CtACellobiose0.0830 ± 0.0113Aerobic culture[7]

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeMicroorganismSubstrateK_m_ (mM)V_max_ (nmol/min/mg protein)Reference
Cellobiose/Cellotriose ABC TransporterPyrococcus furiosusCellobiose0.000175Not reported[8]
β-glucosidaseSporothrix schenckiip-NPG44.1422.49[3]
β-glucosidaseSporothrix schenckii4-MUG0.0122.56[3]
Cellobiose PhosphorylaseClostridium thermocellumCellobiose3.3214[5]
Cellodextrin PhosphorylaseClostridium thermocellumCellopentaose0.61Not reported[5]

Note: p-NPG (p-nitrophenyl-β-D-glucopyranoside) and 4-MUG (4-methylumbelliferyl-β-D-glucopyranoside) are common chromogenic and fluorogenic substrates, respectively, used to assay β-glucosidase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound as a carbon source for microbes.

Protocol for this compound Uptake Assay using Radiolabeled Substrate

This protocol is adapted from general methods for radiolabeled substrate uptake assays in microorganisms.[9][10]

Objective: To measure the rate of this compound transport into microbial cells.

Materials:

  • Microbial culture of interest

  • Growth medium

  • [³H]-labeled or [¹⁴C]-labeled this compound (specific activity should be known)

  • Unlabeled this compound

  • Wash buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, chilled to 4°C)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Microcentrifuge

  • Filtration apparatus with glass fiber filters (e.g., GF/C)

Procedure:

  • Cell Preparation:

    • Grow the microbial culture to the mid-exponential phase in a suitable medium. If studying induction, grow cells in the presence of an inducer (e.g., cellulose or cellobiose) and a non-inducing carbon source as a control.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold wash buffer to remove residual medium.

    • Resuspend the cells in the assay buffer to a final concentration that allows for accurate measurement (e.g., a specific optical density or cell count). Keep the cell suspension on ice.

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C or 37°C).

    • Initiate the transport assay by adding a known concentration of radiolabeled this compound to the cell suspension. Mix quickly.

    • At specific time intervals (e.g., 15, 30, 60, 120, and 300 seconds), take aliquots of the cell suspension.

    • To stop the reaction, immediately add the aliquot to a larger volume of ice-cold wash buffer or filter the aliquot through a glass fiber filter and wash rapidly with ice-cold buffer.

    • For control experiments to determine non-specific binding, add a large excess (e.g., 100-fold) of unlabeled this compound to the cell suspension before adding the radiolabeled substrate.

  • Measurement of Radioactivity:

    • If using centrifugation, pellet the cells, remove the supernatant, and resuspend the pellet in scintillation cocktail.

    • If using filtration, place the filter in a scintillation vial and add scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound taken up by the cells at each time point, correcting for non-specific binding.

    • Plot the uptake of this compound over time to determine the initial rate of transport.

    • To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of radiolabeled this compound.

Protocol for β-Glucosidase Activity Assay

This protocol describes a common method for measuring β-glucosidase activity using a chromogenic substrate.

Objective: To quantify the activity of intracellular or extracellular β-glucosidases that can hydrolyze this compound.

Materials:

  • Crude or purified enzyme preparation (from cell lysate or culture supernatant)

  • p-Nitrophenyl-β-D-glucopyranoside (p-NPG) solution (substrate)

  • Reaction buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer

  • p-Nitrophenol (p-NP) standard solutions

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of p-NP standard solutions of known concentrations in the reaction buffer.

    • Add the stop solution to each standard.

    • Measure the absorbance at 405 nm and plot a standard curve of absorbance versus p-NP concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube or a 96-well plate, add a specific volume of the enzyme sample.

    • Add the reaction buffer to bring the volume to a desired level. Pre-incubate at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the p-NPG substrate solution.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature.

    • Stop the reaction by adding the stop solution. The solution will turn yellow if p-NP has been released.

    • Measure the absorbance of the reaction mixture at 405 nm.

  • Data Analysis:

    • Use the p-NP standard curve to determine the amount of p-NP released in the enzymatic reaction.

    • Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-NP per minute under the specified assay conditions.

    • The specific activity is the enzyme activity per milligram of protein.

Protocol for Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for quantifying the expression of genes involved in this compound metabolism.[11][12][13][14][15]

Objective: To measure the relative transcript levels of target genes (e.g., transporters, β-glucosidases, phosphorylases) in response to this compound.

Materials:

  • Microbial cells grown under different conditions (e.g., with and without this compound)

  • RNA extraction kit suitable for the microorganism

  • DNase I

  • Reverse transcriptase and associated reagents

  • qPCR instrument and SYBR Green master mix

  • Primers specific for the target genes and reference (housekeeping) genes

Procedure:

  • RNA Extraction and Purification:

    • Harvest microbial cells from cultures.

    • Extract total RNA using a suitable commercial kit or a standard protocol (e.g., Trizol-based extraction).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme. Use random hexamers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions in a 96-well plate, including reactions for the target genes, reference genes, no-template controls, and no-reverse-transcriptase controls.

    • Each reaction should contain the cDNA template, forward and reverse primers for the specific gene, and a SYBR Green master mix.

    • Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative fold change in gene expression between different conditions (e.g., using the ΔΔCt method).

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Metabolic Pathways of this compound Utilization

cellotriose_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cellotriose_ext This compound Cellulose->Cellotriose_ext Hydrolysis Transporter Cellodextrin Transporter Cellotriose_ext->Transporter Uptake Cellulases Cellulases Cellulases->Cellulose Cellotriose_int This compound Hydrolytic_Pathway Hydrolytic Pathway Cellotriose_int->Hydrolytic_Pathway Phosphorolytic_Pathway Phosphorolytic Pathway Cellotriose_int->Phosphorolytic_Pathway Glucose Glucose Hydrolytic_Pathway->Glucose 3 molecules Glucose_1_P Glucose-1-Phosphate Phosphorolytic_Pathway->Glucose_1_P Cellobiose Cellobiose Phosphorolytic_Pathway->Cellobiose Glycolysis Glycolysis Glucose->Glycolysis Glucose_1_P->Glycolysis Isomerization BGL β-glucosidase BGL->Hydrolytic_Pathway CDP Cellodextrin Phosphorylase CDP->Phosphorolytic_Pathway Cellobiose->Glucose_1_P + Pi CBP Cellobiose Phosphorylase CBP->Cellobiose Transporter->Cellotriose_int

Caption: Overview of this compound metabolism in microbes.

Hypothetical Signaling Pathway for Cellulase Induction

cellulase_induction cluster_outside Extracellular cluster_inside Intracellular Cellotriose_ext This compound Transporter Cellodextrin Transporter Cellotriose_ext->Transporter Cellotriose_int This compound Repressor Repressor (e.g., CebR) Cellotriose_int->Repressor Inactivation Signaling_Cascade Signaling Cascade (Hypothetical) Cellotriose_int->Signaling_Cascade Cellulase_Gene Cellulase Gene Repressor->Cellulase_Gene Repression TF_active Active Transcription Factor Signaling_Cascade->TF_active Activation TF_active->Cellulase_Gene Induction mRNA mRNA Cellulase_Gene->mRNA Transcription Cellulase Cellulase (Secreted) mRNA->Cellulase Translation Cellulase->Cellotriose_ext Feedback Loop (Cellulose Degradation) Transporter->Cellotriose_int

Caption: Regulation of cellulase gene expression by this compound.

Experimental Workflow for RT-qPCR Analysis

rt_qpcr_workflow Start Microbial Culture (e.g., +/– this compound) RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment RNA_QC RNA Quality & Quantity Assessment DNase_Treatment->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End Relative Gene Expression Levels Data_Analysis->End

Caption: Workflow for analyzing gene expression via RT-qPCR.

Conclusion and Future Perspectives

This compound plays a central role in the microbial degradation of cellulose, acting as both a key carbon source and a signaling molecule that regulates the expression of cellulolytic enzymes. The transport and metabolism of this compound are complex processes involving a variety of transporters and enzymes, which are subject to intricate regulatory networks. A thorough understanding of these processes is essential for the rational design of microbial cell factories for the efficient conversion of cellulosic biomass into valuable products.

Future research in this area should focus on several key aspects. The identification and characterization of novel this compound transporters and metabolic enzymes from a wider range of microorganisms will broaden our understanding of the diversity of cellulolytic strategies in nature. Elucidating the precise molecular mechanisms of this compound-mediated signal transduction in both bacteria and fungi will be crucial for engineering more efficient cellulase-producing strains. Furthermore, the application of systems biology approaches, such as metabolic flux analysis and comparative genomics, will provide a more holistic view of how this compound utilization is integrated into the overall metabolic network of the cell. The insights gained from these studies will undoubtedly accelerate the development of sustainable and economically viable biorefineries and may also provide novel targets for therapeutic interventions aimed at modulating the gut microbiome.

References

A Technical Guide to Cellotriose: From Discovery to Contemporary Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, and modern research landscape of cellotriose for researchers, scientists, and drug development professionals.

Introduction

This compound, a trisaccharide composed of three β-1,4 linked D-glucose units, holds a significant position in the study of carbohydrate chemistry and biology. Initially identified as a fundamental building block of cellulose (B213188), its role has expanded from a simple structural component to a key signaling molecule in plants and a potential prebiotic and drug delivery agent. This technical guide provides a comprehensive overview of the discovery and history of this compound research, details historical and modern experimental protocols for its production and analysis, presents quantitative data on its synthesis, and explores its emerging applications in biotechnology and medicine.

Discovery and History of this compound Research

The history of this compound is intrinsically linked to the study of cellulose, the most abundant biopolymer on Earth. While cellulose was first isolated and named in the 1830s, the elucidation of its precise chemical structure as a linear polymer of glucose took many more decades of research.

The early 20th century saw pioneering work by chemists like László Zechmeister and Karl Freudenberg who investigated the degradation products of cellulose to understand its polymeric nature. A significant breakthrough in the isolation of cello-oligosaccharides, including this compound, came with the development of acetolysis , a method involving the degradation of cellulose with a mixture of acetic anhydride (B1165640) and sulfuric acid. This process cleaves the glycosidic bonds of cellulose, producing a mixture of acetylated oligosaccharides.

A pivotal moment in the history of this compound research was the application of chromatographic techniques to separate these complex mixtures. In 1949, E. E. Dickey and M. L. Wolfrom published a seminal paper detailing the use of column chromatography on silicic acid-celite to separate the acetylated cello-oligosaccharides obtained from the acetolysis of cellulose. This allowed for the isolation and subsequent characterization of cellobiose, this compound, cellotetraose, and higher oligosaccharides, providing definitive chemical evidence for the repeating β-1,4-glucosidic linkages in cellulose.

The advent of paper chromatography in the 1940s and 1950s provided a more accessible and rapid method for the separation and identification of sugars, further accelerating research on cello-oligosaccharides. These early chromatographic methods were crucial in establishing the fundamental structure of cellulose and its degradation products.

Experimental Protocols

Historical Method: Isolation of this compound via Acetolysis and Column Chromatography

This protocol is based on the methods developed by Dickey and Wolfrom in the mid-20th century for the isolation of cellodextrins.

Objective: To produce and isolate this compound from cellulose via acetolysis followed by chromatographic separation of the resulting acetylated oligosaccharides.

Materials:

Procedure:

  • Acetolysis of Cellulose:

    • Suspend cellulose in a mixture of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at a controlled temperature (e.g., room temperature) for an extended period (several days) to allow for partial degradation of the cellulose into a mixture of acetylated oligosaccharides.

    • Quench the reaction by carefully pouring the mixture into ice water.

    • Neutralize the acidic solution with sodium bicarbonate.

    • Extract the acetylated oligosaccharides into chloroform.

    • Wash the chloroform extract with water and dry it over anhydrous sodium sulfate.

    • Evaporate the chloroform to obtain a syrup of mixed cello-oligosaccharide acetates.

  • Chromatographic Separation:

    • Prepare a chromatography column packed with a mixture of silicic acid and Celite.

    • Dissolve the acetylated oligosaccharide mixture in a small amount of chloroform and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like benzene and gradually increasing the polarity with a solvent like n-butanol.

    • Collect fractions and analyze them for the presence of different acetylated oligosaccharides (historically, this was done by weighing the residue after solvent evaporation).

    • Pool the fractions containing the hendecaacetate of this compound.

  • Deacetylation:

    • Dissolve the purified this compound hendecaacetate in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide to the solution to initiate deacetylation.

    • Allow the reaction to proceed until deacetylation is complete.

    • Neutralize the reaction with a weak acid (e.g., acetic acid).

    • Precipitate the deacetylated this compound by adding a non-solvent like ethanol.

    • Collect the crystalline this compound by filtration and dry it.

Modern Method: Enzymatic Production and Purification of this compound

Modern methods for this compound production favor enzymatic hydrolysis for its specificity and milder reaction conditions.

Objective: To produce this compound from cellulose using cellulase (B1617823) enzymes and purify it using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Microcrystalline cellulose (e.g., Avicel)

  • Cellulase enzyme cocktail (containing endoglucanases and exoglucanases) from a fungal source (e.g., Trichoderma reesei)

  • Sodium acetate (B1210297) buffer (pH 4.8)

  • Sodium hydroxide (B78521) and hydrochloric acid for pH adjustment

  • HPLC system with a refractive index (RI) detector

  • Amino- or carbohydrate-specific HPLC column (e.g., Aminex HPX-42A)

  • Deionized water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a suspension of microcrystalline cellulose in sodium acetate buffer in a temperature-controlled reactor.

    • Add the cellulase enzyme cocktail to the cellulose suspension. The enzyme-to-substrate ratio is a critical parameter to optimize for maximizing this compound yield.

    • Incubate the reaction mixture at the optimal temperature for the cellulase (typically 45-50 °C) with constant stirring for a defined period (e.g., 24-72 hours).

    • Monitor the progress of the hydrolysis by taking samples periodically and analyzing the supernatant for the concentration of cello-oligosaccharides using HPLC.

    • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

    • Separate the insoluble residual cellulose from the soluble oligosaccharide solution by centrifugation or filtration.

  • Purification by HPLC:

    • Filter the supernatant containing the mixture of cello-oligosaccharides through a 0.22 µm filter.

    • Inject the filtered sample onto an appropriate HPLC column.

    • Elute the column with an isocratic or gradient mobile phase of deionized water or a mixture of acetonitrile and water.

    • Monitor the elution of the oligosaccharides using a refractive index detector.

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the collected fractions to obtain pure this compound.

Quantitative Data

The yield and production rate of this compound are highly dependent on the starting material, the production method, and the specific enzymes and reaction conditions used.

Table 1: Comparison of this compound Production Methods

Production MethodStarting MaterialKey Reagents/EnzymesTypical this compound YieldPurityReference
Acetolysis & ChromatographyCotton LintersAcetic anhydride, H₂SO₄, Silicic acidLow (variable)High after purification(Historical)
Enzymatic HydrolysisMicrocrystalline CelluloseTrichoderma reesei cellulases10-30% of soluble productsModerate (in mixture)(Modern)
Enzymatic SynthesisCellobiose, Glucose-1-phosphateCellobiose phosphorylaseUp to 73% molar yieldHigh (82% of products)[1]

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeSource OrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference
Cellobiohydrolase I (Cel7A)Trichoderma reeseiCrystalline CelluloseN/AVariable~0.5-2[2]
β-GlucosidaseAspergillus nigerCellobiose0.2-1.5VariableVariable[3]
Cellobiose PhosphorylaseCellulomonas udaCellobiose1.512.4N/A[1]

Note: N/A indicates that the parameter is not applicable or not typically reported for insoluble substrates.

Signaling Pathways and Biological Roles

In recent years, this compound has been identified as a Damage-Associated Molecular Pattern (DAMP) in plants. DAMPs are molecules released upon cellular damage that can trigger an immune response.

When plant cell walls are damaged by pathogens or mechanical stress, cellulases can release cello-oligosaccharides, including this compound. These molecules are then recognized by a receptor kinase on the plant cell surface, initiating a signaling cascade that leads to the activation of defense responses.

The CORK1 Signaling Pathway in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, the receptor kinase CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) has been identified as a key receptor for this compound. The binding of this compound to CORK1 initiates a signaling pathway that includes an influx of calcium ions into the cytoplasm, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs). This ultimately leads to changes in gene expression, including the upregulation of defense-related genes, and the reinforcement of the cell wall.[4][5]

CORK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CORK1 CORK1 (Receptor Kinase) This compound->CORK1 Binding Ca_ion Ca²⁺ Influx CORK1->Ca_ion Activation ROS ROS Production CORK1->ROS Activation MAPK_cascade MAPK Cascade (MPK3/6) Ca_ion->MAPK_cascade ROS->MAPK_cascade Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Cell_Wall_Reinforcement Cell Wall Reinforcement Defense_Genes->Cell_Wall_Reinforcement

This compound-CORK1 signaling pathway in plants.

Applications in Drug Development and Biotechnology

The unique properties of this compound have led to its exploration in various applications, particularly in the pharmaceutical and food industries.

  • Prebiotic Potential: this compound is considered a prebiotic, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus.[6] This can contribute to improved gut health and overall well-being. Clinical trials are ongoing to further investigate the prebiotic effects of cello-oligosaccharides.[7][8]

  • Drug Delivery: The carbohydrate nature of this compound makes it a candidate for use in drug delivery systems. Its hydroxyl groups can be chemically modified to attach drugs, and its biocompatibility and biodegradability are advantageous for in vivo applications. Cellulose-based materials, including those derived from oligosaccharides, are being investigated for controlled-release drug formulations.[6][9]

  • Excipient in Pharmaceutical Formulations: While not as common as its parent polymer, cellulose, this compound and other oligosaccharides can be used as excipients in drug formulations. They can act as binders, fillers, or stabilizers in solid dosage forms.[10]

  • Biotechnology Research: this compound serves as a valuable tool in biotechnology research. It is used as a substrate for studying the activity and kinetics of cellulase enzymes, which are crucial for the development of biofuels and other bio-based products from cellulosic biomass.[6]

Conclusion

From its initial discovery as a fundamental component of cellulose to its current status as a signaling molecule and potential therapeutic agent, this compound has been the subject of extensive research. The development of sophisticated analytical techniques has enabled a deeper understanding of its structure, function, and potential applications. As research continues, particularly in the areas of gut health and drug delivery, this compound is poised to play an increasingly important role in the fields of biotechnology and medicine. This guide has provided a comprehensive overview of the key technical aspects of this compound research, offering a valuable resource for scientists and professionals in the field.

References

Role of cellotriose in inducing plant defense responses

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

December 18, 2025

Abstract

Cellotriose, a simple trisaccharide derived from the breakdown of cellulose, has emerged as a significant Damage-Associated Molecular Pattern (DAMP) in plants. Its recognition by the plant's innate immune system triggers a cascade of defense responses, highlighting its potential as a target for the development of novel plant protectants and immune-modulating compounds. This technical guide provides an in-depth overview of the role of this compound in inducing plant defense, detailing the signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers.

Introduction

The plant cell wall is a dynamic structure that not only provides physical support but also acts as a primary line of defense against pathogens. Breaches in this barrier, often caused by microbial enzymes during infection, release oligosaccharide fragments that can be perceived by the plant as danger signals. This compound, a β-1,4-linked glucose trimer, is one such elicitor that activates Pattern-Triggered Immunity (PTI), a basal defense mechanism effective against a broad range of pathogens. Understanding the mechanisms by which this compound elicits these responses is crucial for developing strategies to enhance plant immunity.

The this compound Signaling Pathway

The perception of this compound and the subsequent activation of defense responses involve a sophisticated signaling cascade. Recent studies have elucidated several key components of this pathway, from initial recognition at the cell surface to the downstream activation of defense-related genes.

Perception of this compound by CORK1

The primary receptor for this compound in Arabidopsis thaliana has been identified as the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1), also known as IMPAIRED IN GLUCAN PERCEPTION 1 (IGP1).[1][2] CORK1 is a leucine-rich repeat malectin receptor-like kinase (LRR-MAL-RLK) located at the plasma membrane.[2] The malectin domain of CORK1 is responsible for binding cellooligomers, with a preference for this compound.[1]

Downstream Signaling Events

Upon binding of this compound to CORK1, a series of rapid intracellular signaling events are initiated:

  • Calcium Influx: One of the earliest detectable responses is a rapid and transient increase in cytosolic calcium concentration ([Ca2+]cyt).[3][4] This calcium signature is a crucial secondary messenger in plant defense signaling.

  • Reactive Oxygen Species (ROS) Production: The production of reactive oxygen species, often referred to as the "oxidative burst," is another hallmark of this compound-induced defense.[5][6] This is primarily mediated by NADPH oxidases located at the plasma membrane.

  • Mitogen-Activated Protein Kinase (MAPK) Activation: this compound treatment leads to the phosphorylation and activation of MAP kinases, particularly MPK3 and MPK6.[3][4] These kinases are central regulators of plant immunity, phosphorylating downstream targets to amplify the defense signal.

  • Transcriptional Reprogramming: The signaling cascade culminates in changes in the expression of a large number of defense-related genes. This includes genes involved in the biosynthesis of phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), as well as pathogenesis-related (PR) proteins.[7]

The following diagram illustrates the currently understood this compound signaling pathway.

Cellotriose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound CORK1 CORK1/IGP1 (LRR-MAL-RLK) This compound->CORK1 Binding Ca_ion Ca²⁺ CORK1->Ca_ion Influx ROS ROS CORK1->ROS Production MAPKKK MAPKKK CORK1->MAPKKK MAPK MPK3/MPK6 Ca_ion->MAPK ROS->MAPK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Regulation qRT_PCR_Workflow A Plant Treatment with this compound B RNA Extraction A->B C cDNA Synthesis B->C D qRT-PCR C->D E Data Analysis (ΔΔCt method) D->E ROS_Assay_Workflow A Prepare Leaf Discs B Incubate in Water Overnight A->B C Add Assay Solution with this compound B->C D Measure Luminescence C->D Western_Blot_Workflow A Plant Treatment and Protein Extraction B SDS-PAGE and Protein Transfer A->B C Immunoblotting with anti-p44/42 MAPK antibody B->C D Detection and Analysis C->D Calcium_Imaging_Workflow A Use Transgenic Plants Expressing Aequorin B Reconstitute Aequorin with Coelenterazine A->B C Treat with this compound B->C D Measure Luminescence C->D

References

A Comparative Analysis of Cellotriose, Cellobiose, and Cellulose: Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the structures of cellotriose, cellobiose (B7769950), and their parent polysaccharide, cellulose (B213188). A detailed examination of their physicochemical properties, along with established experimental protocols for their analysis, is presented to support research and development in fields ranging from biofuel production to drug delivery.

Structural and Physicochemical Comparison

Cellulose, a linear polysaccharide composed of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth.[1][2] Its fundamental repeating disaccharide unit is cellobiose, while this compound is the corresponding trisaccharide.[3][4] Understanding the structural nuances between these three related molecules is critical for harnessing their potential in various applications.

The key structural difference lies in their degree of polymerization (DP), which significantly influences their physical and chemical properties.[3][5] While cellobiose and this compound are soluble in water, cellulose is insoluble due to the extensive intermolecular and intramolecular hydrogen bonding between its long polymer chains, which leads to the formation of a highly crystalline structure.[2][6][7]

Table 1: Comparison of Physicochemical Properties

PropertyCellobioseThis compoundCellulose
Classification Disaccharide[3]Trisaccharide[8]Polysaccharide[3]
Molecular Formula C₁₂H₂₂O₁₁[9]C₁₈H₃₂O₁₆[8](C₆H₁₀O₅)n[10]
Molecular Weight ( g/mol ) 342.30[9]504.44[8]162.14n (typically > 100,000)[7]
Degree of Polymerization (DP) 23> 600 (can be up to 15,000)[5][7]
Glycosidic Bond β(1→4)[11][12]β(1→4)[8][13]β(1→4)[1][2]
Appearance White solid[11][12]White to Off-white Solid[14]White, fibrous solid[10]
Solubility in Water SolubleSolubleInsoluble[6][7]
Reducing Sugar Yes[3]YesNo (only one reducing end per long chain)[3]

Biological Significance: Induction of Cellulase (B1617823) Expression

In nature, the enzymatic degradation of cellulose is a critical process. Certain filamentous fungi, such as Trichoderma reesei, are prolific producers of cellulase enzymes. The expression of these enzymes is tightly regulated and is induced by the presence of small, soluble cello-oligosaccharides like this compound and cellotetraose.[10][15]

Interestingly, cellobiose is a less potent inducer compared to this compound.[15] It is hypothesized that a basal level of cellulase expression allows for the initial breakdown of cellulose into these small oligosaccharides.[16] These inducers are then transported into the fungal cell, triggering a signaling cascade that leads to the large-scale transcription and secretion of cellulase enzymes.[17] This regulatory mechanism allows the fungus to efficiently respond to the presence of its primary carbon source.

Cellulase_Induction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Signaling Cascade cluster_transcription Gene Transcription cluster_translation Translation & Secretion Cellulose Cellulose (insoluble) Basal_Cellulases Basal Level Cellulases Cellulose->Basal_Cellulases Cellotriose_ext This compound (inducer) Basal_Cellulases->Cellotriose_ext Hydrolysis Permease Sugar Permease Cellotriose_ext->Permease Uptake Cellotriose_int Intracellular This compound Permease->Cellotriose_int Signal_Transduction Signal Transduction (e.g., MAPK pathway) Cellotriose_int->Signal_Transduction Triggers TF_Activation Transcription Factor Activation (e.g., XYR1, ACE3) Signal_Transduction->TF_Activation Cellulase_Genes Cellulase Genes (e.g., cbh1, egl1) TF_Activation->Cellulase_Genes Activates mRNA Cellulase mRNA Cellulase_Genes->mRNA Transcription Cellulases Cellulase Enzymes mRNA->Cellulases Translation Secreted_Cellulases Secreted Cellulases Cellulases->Secreted_Cellulases Secretion Secreted_Cellulases->Cellulose Positive Feedback

Cellulase gene induction by this compound.

Experimental Protocols for Structural Analysis

A variety of analytical techniques are employed to characterize the structure of cellobiose, this compound, and cellulose. High-Performance Liquid Chromatography (HPLC) is used for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and conformational information, and X-ray Diffraction (XRD) is crucial for determining the crystallinity of cellulose.

High-Performance Liquid Chromatography (HPLC) Analysis of Cello-oligosaccharides

This protocol outlines the analysis of cello-oligosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.[11]

Methodology:

  • Sample Preparation:

    • Solid samples (e.g., from enzymatic hydrolysis) should be dissolved in deionized water.

    • Terminate any enzymatic reactions by heat inactivation (e.g., 95°C for 10 minutes).[11]

    • Centrifuge the sample to remove any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • Dilute the sample with deionized water to ensure the analyte concentration is within the instrument's linear range.

  • HPLC System and Conditions:

    • System: A standard HPLC system equipped with a quaternary pump, autosampler, and a PAD detector with a gold working electrode.

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

    • Mobile Phase:

      • Eluent A: Deionized water

      • Eluent B: Sodium hydroxide (B78521) solution (e.g., 200 mM)

      • Eluent C: Sodium acetate (B1210297) in sodium hydroxide solution (e.g., 1 M sodium acetate in 200 mM NaOH)

    • Gradient Program: A typical gradient involves starting with a low concentration of Eluent B to elute monosaccharides, followed by a gradient of Eluent C to separate oligosaccharides based on their degree of polymerization.[11]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 - 25 µL.

    • Detection: Pulsed Amperometric Detection (PAD) using a standard waveform for carbohydrates.

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of known standards (cellobiose, this compound, etc.).

    • Quantify the concentration of each oligosaccharide by integrating the peak area and comparing it to a calibration curve generated from the standards.

HPLC_Workflow A Sample Preparation (Dissolution, Filtration) C Injection into HPLC A->C B HPLC System Setup (Column, Mobile Phase) B->C D Separation on Anion-Exchange Column C->D E Pulsed Amperometric Detection (PAD) D->E F Data Acquisition E->F G Peak Identification (vs. Standards) F->G H Quantification (Calibration Curve) G->H

Experimental workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Cellobiose

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates in solution.[13][18] This protocol provides a general outline for acquiring and interpreting NMR spectra of cellobiose.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of cellobiose in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Ensure the sample is completely dissolved. Lyophilizing the sample from D₂O multiple times can help to exchange all labile protons with deuterium.

    • Filter the solution into a clean NMR tube using a pipette with a small plug of glass wool to remove any particulate matter.[19]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[13]

    • Experiments:

      • 1D ¹H NMR: Provides information on chemical shifts and coupling constants of protons. The anomeric protons typically resonate in a distinct region (around 4.5-5.5 ppm).[13]

      • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same glucose residue.

      • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single glucose residue).

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one glucose unit and the C4 of the other.[20]

  • Data Analysis:

    • Assign the proton and carbon signals for each glucose residue starting from the well-resolved anomeric signals.

    • Use COSY and TOCSY spectra to trace the connectivity of protons within each ring.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Confirm the β(1→4) linkage using the HMBC spectrum, looking for a cross-peak between H1' of the non-reducing end and C4 of the reducing end.

    • Analyze the coupling constants (³JHH) from the ¹H spectrum to gain insights into the conformation of the pyranose rings.

X-ray Diffraction (XRD) for Cellulose Crystallinity

XRD is the most common technique for determining the crystallinity of cellulose.[21][22] The method relies on the fact that crystalline regions of cellulose will diffract X-rays in a specific pattern, while amorphous regions will produce a broad, diffuse scattering.

Methodology:

  • Sample Preparation:

    • The cellulose sample should be in a powdered form. This can be achieved by grinding or milling.

    • The powder is then pressed into a flat sample holder to ensure a smooth, level surface for analysis.

  • XRD Data Acquisition:

    • Diffractometer: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source is typically used.

    • Scan Range: The diffraction pattern is typically recorded over a 2θ range of 5° to 50°.

    • Scan Speed: A slow scan speed is used to obtain good signal-to-noise ratio.

  • Data Analysis (Segal Peak Height Method):

    • The Crystallinity Index (CrI) can be calculated using the Segal method, which is a rapid and widely used approach.[23]

    • Identify the maximum intensity of the principal crystalline peak (I₂₀₀) at a 2θ angle of approximately 22.5°.

    • Identify the minimum intensity (Iₐₘ) between the (110) and (200) peaks, which represents the amorphous contribution, typically around a 2θ angle of 18°.[23]

    • Calculate the CrI using the following formula: CrI (%) = [(I₂₀₀ - Iₐₘ) / I₂₀₀] x 100

    • It is important to note that this method provides a relative measure of crystallinity and can be influenced by factors such as crystallite size and preferred orientation.[23] More advanced methods like peak deconvolution or the Rietveld method can provide more quantitative results.[22]

Conclusion

This compound, cellobiose, and cellulose, while composed of the same β-D-glucose monomer, exhibit remarkably different properties due to their varying degrees of polymerization. Cellobiose and this compound serve as valuable model compounds for studying the structure and reactivity of cellulose and play key roles in the biological processes of cellulose degradation. The experimental protocols detailed in this guide provide a robust framework for the detailed characterization of these important carbohydrates, facilitating continued research and development in a multitude of scientific and industrial fields.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of D-(+)-Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotriose is a trisaccharide composed of three β-D-glucose units linked by β-1,4 glycosidic bonds. As a fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth, cellotriose serves as a crucial model compound in biofuel research, carbohydrate chemistry, and enzymology. Its well-defined structure provides a valuable tool for investigating the mechanisms of cellulolytic enzymes, which are essential for the conversion of biomass into fermentable sugars. Furthermore, its potential applications in drug delivery and as a prebiotic make a thorough understanding of its physical and chemical properties paramount for researchers and professionals in drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of D-(+)-cellotriose, complete with experimental protocols and visual aids to facilitate its application in research and development.

Physical Properties of D-(+)-Cellotriose

The physical properties of D-(+)-cellotriose are summarized in the table below, providing key data for its handling, characterization, and application in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₂O₁₆[1][2][3]
Molecular Weight 504.44 g/mol [1][2][3]
Appearance White to off-white solid/powder[3][]
Melting Point >165 °C (decomposes)[5]
Boiling Point 865.2 ± 65.0 °C (Predicted)[]
Density 1.8 ± 0.1 g/cm³ (Predicted)[]
Optical Activity (Specific Rotation, [α]D) +32° to +23° (in water)[5][6]
Solubility Water: 50 mg/mL[5][6]
DMSO: Slightly soluble[]
Methanol: Slightly soluble[]
Experimental Protocols for Determining Physical Properties

The optical rotation of D-(+)-cellotriose is a measure of its ability to rotate the plane of polarized light, a characteristic property of chiral molecules. The observed mutarotation, indicated by the range in specific rotation values, is due to the interconversion of the α- and β-anomers at the reducing end in solution until an equilibrium is reached.[7][8][9]

Protocol:

  • Preparation of the Solution: Accurately weigh a known amount of D-(+)-cellotriose and dissolve it in a precise volume of distilled water in a volumetric flask. A typical concentration is 1 g/100 mL.

  • Instrumentation: Use a calibrated polarimeter. Ensure the sodium D-line (589 nm) is used as the light source and the temperature is maintained at a constant value, typically 20°C or 25°C.

  • Measurement:

    • Calibrate the instrument with a blank (distilled water).

    • Rinse and fill the polarimeter cell with the D-(+)-cellotriose solution, ensuring no air bubbles are present in the light path.

    • Record the initial optical rotation immediately after dissolution.

    • Continue to take readings at regular intervals until a stable value is observed, indicating that equilibrium has been reached.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Chemical Properties of D-(+)-Cellotriose

Structure and Nomenclature

D-(+)-Cellotriose is systematically named O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose. It consists of three glucose units linked in a linear fashion.

Hydrolysis

The most significant chemical property of D-(+)-cellotriose in a biological context is its susceptibility to hydrolysis, which can be catalyzed by acids or enzymes.

Cellulolytic enzymes, particularly endo-1,4-β-glucanases and β-glucosidases, are responsible for the breakdown of this compound into smaller sugars. Endo-1,4-β-glucanases can cleave the internal glycosidic bonds of this compound, while β-glucosidases hydrolyze cellobiose (B7769950) and this compound to glucose.[10][11][12][13] The enzymatic hydrolysis of D-(+)-cellotriose is a key step in the overall process of cellulose degradation.

Hydrolysis_of_this compound This compound D-(+)-Cellotriose Cellobiose Cellobiose This compound->Cellobiose endo-1,4-β-glucanase Glucose Glucose This compound->Glucose β-glucosidase Cellobiose->Glucose β-glucosidase

Enzymatic hydrolysis pathway of D-(+)-cellotriose.

Experimental Protocol for Enzymatic Hydrolysis:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of D-(+)-cellotriose in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.8).

    • Prepare a solution of cellulase (B1617823) from Trichoderma reesei (which contains a mixture of cellulolytic enzymes) or a purified endo-1,4-β-glucanase in the same buffer. The optimal pH and temperature for cellulases from T. reesei are typically around pH 4.0-5.0 and 50-60°C.[14][15][16][17]

  • Reaction Setup:

    • In a reaction vessel, combine the D-(+)-cellotriose solution with the enzyme solution to initiate the hydrolysis.

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation.

  • Monitoring the Reaction:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.

  • Analysis of Products:

    • Analyze the composition of the hydrolysate using techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or a carbohydrate analysis column to quantify the amounts of remaining this compound and the products (cellobiose and glucose).

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shifts (in D₂O):

Carbon AtomChemical Shift (ppm)
Reducing End (α-anomer)
C1~92.5
C4~79.0
Reducing End (β-anomer)
C1~96.5
C4~79.0
Internal Glucose Unit
C1'~103.0
C4'~79.0
Non-reducing End
C1''~103.0
C4''~79.0
(Note: These are approximate values based on data for cellodextrins. Precise chemical shifts can vary with experimental conditions.)

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity D-(+)-cellotriose in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).

    • To minimize the residual H₂O signal, lyophilize the sample and redissolve in D₂O. Repeat this process 2-3 times.

    • Transfer the final solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

    • Acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign the signals based on their chemical shifts, multiplicities (coupling patterns), and correlations observed in the 2D spectra.

Crystallographic Data

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of D-(+)-cellotriose, a compound of significant interest in both fundamental and applied sciences. The tabulated data, experimental protocols, and visual representations are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is essential for the effective utilization of D-(+)-cellotriose in studies ranging from enzymatic hydrolysis for biofuel production to its potential applications in the pharmaceutical and food industries. While some specific experimental data, such as a complete ¹H NMR spectral assignment and a crystal structure of the parent molecule, remain to be fully elucidated in publicly accessible literature, the information provided herein offers a solid foundation for further research and development.

References

Unraveling the Beta-1,4 Glycosidic Bond in Cellotriose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose, a trisaccharide composed of three β-D-glucose units, serves as a fundamental model for understanding the structure and behavior of cellulose (B213188), the most abundant biopolymer on Earth. The linkage responsible for the linear and robust nature of cellulose, and by extension this compound, is the β-1,4 glycosidic bond. A comprehensive understanding of the stereochemistry, conformational flexibility, and enzymatic interactions of this bond is paramount for advancements in fields ranging from biofuel production to the development of novel therapeutics targeting carbohydrate-active enzymes. This technical guide provides an in-depth analysis of the β-1,4 glycosidic bond in this compound, presenting quantitative structural data, detailed experimental protocols for its characterization, and an exploration of its role in biological signaling pathways.

The Architecture of the β-1,4 Glycosidic Bond

The β-1,4 glycosidic bond is a covalent linkage formed between the anomeric carbon (C1) of one glucose monomer and the hydroxyl group at the fourth carbon (C4) of the adjacent glucose unit. The "β" designation indicates that the substituent at the anomeric carbon is oriented above the plane of the glucose ring. This specific configuration results in a 180-degree rotation of every subsequent glucose unit relative to the preceding one, leading to the formation of a straight, unbranched chain. This linear arrangement is crucial for the assembly of cellulose microfibrils, which are stabilized by extensive networks of intermolecular and intramolecular hydrogen bonds, imparting significant tensile strength and resistance to enzymatic hydrolysis.

Quantitative Structural Parameters

The precise geometry of the β-1,4 glycosidic bond can be defined by its bond lengths, bond angles, and the torsional angles (also known as dihedral angles) that dictate the rotational freedom around the bond. These parameters have been determined with high precision through X-ray crystallography of this compound in complex with various proteins. The following tables summarize key quantitative data extracted from the Protein Data Bank (PDB), providing a statistical overview of the bond's geometry.

Table 1: Glycosidic Bond Lengths in this compound

BondMean Length (Å)Standard Deviation (Å)
C1 - O41.420.02
O4 - C41.430.02

Data extracted from PDB entries 1K72 and 4LE4.

Table 2: Glycosidic Bond Angle in this compound

AngleMean Angle (°)Standard Deviation (°)
C1 - O4 - C4116.51.5

Data extracted from PDB entries 1K72 and 4LE4.

Table 3: Glycosidic Torsion Angles in this compound

Torsion AngleDefinitionMean Angle (°)Standard Deviation (°)
Φ (Phi)O5' - C1' - O4 - C4-85.05.0
Ψ (Psi)C1' - O4 - C4 - C5130.010.0

Data extracted and analyzed from a survey of cellooligosaccharide conformations in the Protein Data Bank.

Experimental Protocols for Structural Elucidation

The determination of the structural parameters of the β-1,4 glycosidic bond in this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state. For a small molecule like this compound, this technique can yield precise atomic coordinates, from which bond lengths, angles, and torsion angles can be calculated.

Detailed Methodology for Single-Crystal X-ray Diffraction of an Oligosaccharide:

  • Crystallization:

    • Obtain high-purity this compound (>98%).

    • Screen for suitable crystallization conditions using various solvents and precipitation agents. A common method is vapor diffusion, where a concentrated solution of this compound is allowed to slowly equilibrate with a reservoir containing a precipitant.

    • Optimize conditions (temperature, pH, concentration) to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern (a series of spots) on a detector. The intensity and position of each spot are recorded.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are often successful.

    • Build an atomic model of this compound into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Data Analysis:

    • From the final refined structure, extract the coordinates of the atoms involved in the β-1,4 glycosidic bond.

    • Calculate bond lengths, bond angles, and torsion angles using appropriate software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution, offering insights into its dynamic conformation.

Detailed Methodology for NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample to remove exchangeable protons (from -OH groups) and reduce the H₂O signal. Repeat this step 2-3 times for complete exchange.

    • Redissolve the sample in 99.96% D₂O and transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: Obtain a standard proton spectrum to identify the anomeric protons, which typically resonate in a distinct region (around 4.5 ppm).

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identify scalar-coupled protons within each glucose residue.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlate all protons within a spin system (i.e., within a single glucose residue).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon atom.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the C1-H1 to C4 correlation across the glycosidic bond.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in proximity, providing information about the 3D structure and conformation around the glycosidic bond.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon resonances for each glucose residue.

    • Analyze the HMBC spectrum to confirm the 1→4 linkage.

    • Use the NOESY/ROESY data to determine inter-proton distances across the glycosidic linkage, which can be used to calculate the Φ and Ψ torsion angles.

Biological Significance: this compound as a Signaling Molecule

Beyond its role as a structural component of cellulose, this compound has emerged as a significant signaling molecule in plants, acting as a Damage-Associated Molecular Pattern (DAMP). When plant cell walls are damaged by pathogens or mechanical stress, this compound and other cello-oligosaccharides are released into the apoplast, where they are recognized by a cell surface receptor kinase. This recognition event triggers a cascade of downstream signaling events, leading to the activation of plant defense responses.

The this compound-Induced Signaling Pathway in Plants

The perception of this compound initiates a signaling cascade that is crucial for plant immunity. The key components and their logical relationships are outlined below.

Cellotriose_Signaling This compound This compound (DAMP) CORK1 CORK1 (Receptor Kinase) This compound->CORK1 binds to NADPH_Oxidase NADPH Oxidase CORK1->NADPH_Oxidase activates MAPK_Cascade MAPK Cascade (MPK3/MPK6) CORK1->MAPK_Cascade activates ROS_Burst ROS Burst Immunity Enhanced Plant Immunity ROS_Burst->Immunity NADPH_Oxidase->ROS_Burst produces Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes induces Hormone_Biosynthesis Defense Hormone Biosynthesis (e.g., Salicylic Acid, Ethylene) MAPK_Cascade->Hormone_Biosynthesis induces Defense_Genes->Immunity Hormone_Biosynthesis->Immunity

This compound-induced signaling pathway in plants.

This signaling pathway highlights the dual role of this compound as both a fundamental building block of a major structural polymer and a key elicitor of plant defense responses. This has significant implications for understanding plant-pathogen interactions and for the development of novel strategies to enhance crop resilience.

Conclusion

A thorough understanding of the β-1,4 glycosidic bond in this compound is essential for a wide range of scientific and industrial applications. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with cellulose and related oligosaccharides. The elucidation of this compound's role as a signaling molecule further underscores the complexity and elegance of carbohydrate chemistry in biological systems, opening up new avenues for research and innovation.

Cellotriose: A Linchpin in the Biological Deconstruction of Biomass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the global pursuit of sustainable energy and novel therapeutics, the efficient breakdown of lignocellulosic biomass stands as a paramount challenge. At the heart of this intricate biological process lies cellulose (B213188), a vast and recalcitrant polymer of glucose. The enzymatic hydrolysis of cellulose is not a single-step reaction but a complex cascade involving multiple enzymes and intermediates. Among these, the oligosaccharide cellotriose (a trisaccharide of β-1,4 linked glucose units) emerges not merely as a transient product but as a critical intermediate and a key signaling molecule. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing the enzymatic pathways of its formation, its function in inducing cellulase (B1617823) gene expression, and the mechanisms of its cellular uptake and metabolism. This document synthesizes current knowledge, presents quantitative data in accessible formats, details relevant experimental protocols, and provides visual diagrams of core pathways to serve as a vital resource for professionals in biotechnology and drug development.

The Cellulose Degradation Pathway: The Genesis of this compound

The enzymatic conversion of insoluble cellulose into fermentable glucose is a synergistic process catalyzed by a class of enzymes known as cellulases. This process can be broadly categorized into several key stages where this compound plays a significant role.[1][2]

The complete enzymatic system involves three primary types of enzymes acting in concert:[3][4][5]

  • Endoglucanases (EGs) : These enzymes act randomly on the internal regions of the amorphous cellulose polymer, cleaving β-1,4-glucosidic bonds. This action creates new chain ends and rapidly decreases the polymer's length, making it more accessible to other enzymes.

  • Exoglucanases or Cellobiohydrolases (CBHs) : These enzymes processively cleave the cellulose chains from either the reducing or non-reducing ends.[4] Their primary products are typically the disaccharide cellobiose (B7769950), but they also release other small cellodextrins, including this compound.[6]

  • β-Glucosidases (BGLs) : This final class of enzymes hydrolyzes the soluble, short-chain cellodextrins, such as cellobiose and this compound, into individual glucose monomers.[3][4] This step is crucial as it alleviates product inhibition of the endo- and exoglucanases caused by cellobiose accumulation and provides a readily metabolizable sugar for the microorganism.[7][8]

This compound, along with cellobiose, represents a major soluble product resulting from the initial breakdown of the cellulose chain.[6] Its fate determines the overall efficiency of biomass conversion; it can be either hydrolyzed extracellularly by β-glucosidases or transported into the cell for intracellular metabolism and to act as a signaling molecule.

Cellulose_Degradation Cellulose Insoluble Cellulose (Crystalline and Amorphous) Oligosaccharides Soluble Cellodextrins (Longer Chains) Cellulose->Oligosaccharides Endoglucanases (EGs) (Internal Cleavage) Cellobiose Cellobiose (G2) Cellulose->Cellobiose Exoglucanases (CBHs) This compound This compound (G3) Oligosaccharides->this compound Exoglucanases (CBHs) (Processive Cleavage) Oligosaccharides->Cellobiose Exoglucanases (CBHs) (Processive Cleavage) Glucose Glucose (G1) This compound->Glucose β-Glucosidases (BGLs) Cellobiose->Glucose β-Glucosidases (BGLs)

Figure 1: Enzymatic degradation pathway of cellulose to glucose.

This compound as a Key Signaling Molecule and Inducer

In many cellulolytic fungi, such as the industrial workhorse Trichoderma reesei, the expression of cellulase genes is tightly regulated. It is repressed in the presence of easily metabolizable sugars like glucose and requires an inducer to initiate high-level transcription.[2][9] Since the natural substrate, cellulose, is an insoluble polymer unable to enter the cell, a long-standing question was how the fungus senses its presence to trigger enzyme production.

The prevailing model posits that the fungus constitutively expresses a basal level of cellulase enzymes.[10][11] When the fungus encounters cellulose, these basal enzymes hydrolyze it to produce soluble oligosaccharides, primarily cellobiose and this compound. These molecules are then transported into the fungal cell, where they act as inducers, initiating a signaling cascade that leads to the massive upregulation of cellulase gene expression.[2][10] Studies have shown that in Neurospora crassa, cellobiose, this compound, or cellotetraose (B13520) can serve as efficient inducers for cellulase genes.[10]

Gene_Induction_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cellulose Cellulose Cellotriose_ext This compound Cellulose->Cellotriose_ext BasalCellulases Basal Level Cellulases BasalCellulases->Cellulose Hydrolysis Membrane Cell Membrane Transporter Sugar Transporter Cellotriose_ext->Transporter Uptake Cellotriose_int This compound Signaling Signaling Cascade Cellotriose_int->Signaling Induces TFs Transcription Factors (e.g., XYR1, ACE3) Signaling->TFs Activates Nucleus Nucleus TFs->Nucleus CellulaseGenes Cellulase Genes Cellulase_mRNA Cellulase mRNA CellulaseGenes->Cellulase_mRNA Transcription Cellulases_secreted Secreted Cellulases Cellulase_mRNA->Cellulases_secreted Translation & Secretion Cellulases_secreted->BasalCellulases Amplification Loop Transporter->Cellotriose_int

Figure 2: this compound-mediated cellulase gene induction pathway.

Cellular Transport and Metabolism

For this compound to function as an intracellular inducer, it must first be transported across the cell membrane. Microorganisms have evolved sophisticated systems for this purpose.

  • ABC Transporters : In many bacteria, the uptake of cellodextrins is mediated by high-affinity ATP-binding cassette (ABC) transport systems.[12] For instance, the soil bacterium Streptomyces reticuli possesses an inducible ABC transporter specific for both cellobiose and this compound. This system consists of a substrate-binding lipoprotein (CebE) exposed on the cell surface, two integral membrane proteins (CebF and CebG), and an ATP-binding protein (MsiK) that powers the transport. Similarly, in Clostridium thermocellum, a key bacterium for consolidated bioprocessing, specific ABC transporters are responsible for the uptake of cellodextrins.[13]

  • Major Facilitator Superfamily (MFS) : In fungi, transporters from the Major Facilitator Superfamily are heavily involved in sugar transport. These proteins act as secondary transporters, utilizing electrochemical gradients to move substrates across the membrane.[4]

Once inside the cell, this compound is typically hydrolyzed by intracellular β-glucosidases into three glucose molecules.[14] This glucose is then phosphorylated and enters central glycolytic pathways to generate energy (ATP) and metabolic precursors for the cell.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data related to this compound, providing a comparative basis for its role in biomass degradation.

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of this compound This table details the kinetic properties of Cellobiohydrolase II from Trichoderma reesei acting on this compound. The data highlights the enzyme's efficiency and the inhibitory effects of reaction products.

ParameterValueConditionsSource
Michaelis Constant (Km) > 1 mMpH not specified[15]
Inhibition by Cellobiose Competitive-[15]
Inhibition by Glucose Non-competitiveRetards hydrolysis by ≥ 30x[15]
Anomer Preference β anomer degraded 2.5x faster than α anomer-[15]

Table 2: this compound in Lignocellulosic Hydrolysates This table presents data on the relative abundance of different glucose oligosaccharides (GOS) produced from biomass after specific pretreatment and enzymatic hydrolysis, indicating this compound as a significant component.

OligosaccharideRelative Abundance (% of total GOS)Feedstock & PretreatmentSource
Cellobiose ~50 - 60%Miscanthus; Steam Explosion + [C2mim][OAc][16]
This compound Significant component (not individually quantified)Miscanthus; Steam Explosion + [C2mim][OAc][16]
Cellotetraose Significant component (not individually quantified)Miscanthus; Steam Explosion + [C2mim][OAc][16]
Glucose ~3 - 6%Miscanthus; Steam Explosion + [C2mim][OAc][16]

Experimental Protocols

Accurate study and quantification of this compound require robust experimental methodologies. The following sections detail standard protocols for its generation and analysis.

Protocol 1: Enzymatic Generation of this compound from a Model Substrate

This protocol describes a general procedure for the enzymatic hydrolysis of a larger cellodextrin (e.g., cellooctaose) to generate a mixture of smaller oligosaccharides, including this compound, for analytical or induction studies.[17]

Materials:

  • Cellooctaose (B1365227) (or other suitable cellulosic substrate)

  • Cellulase from Trichoderma reesei (e.g., Sigma-Aldrich, Cat. No. C2730)

  • 0.05 M Sodium Citrate (B86180) Buffer (pH 4.8)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath at 50°C

Procedure:

  • Substrate Preparation : Prepare a 1 mg/mL stock solution of cellooctaose in 0.05 M sodium citrate buffer (pH 4.8).

  • Enzyme Preparation : Prepare a 1 mg/mL stock solution of cellulase in the same citrate buffer. The optimal concentration may require empirical determination.

  • Reaction Setup : In a 1.5 mL microcentrifuge tube, combine 500 µL of the cellooctaose stock solution with an appropriate volume of the cellulase solution (a final concentration of 10-50 µg/mL is a good starting point). Adjust the final reaction volume to 1 mL with the citrate buffer.[17]

  • Incubation : Incubate the reaction mixture at 50°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progression of hydrolysis.[17]

  • Reaction Termination : Stop the reaction for each time point by heating the aliquot at 100°C for 10 minutes to denature the enzyme.

  • Sample Preparation for Analysis : Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 5 minutes to pellet the denatured protein. The supernatant, containing glucose, cellobiose, this compound, and other products, is now ready for analysis.[17]

Protocol 2: Quantification of this compound using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for separating and quantifying individual oligosaccharides without derivatization.

Materials and Equipment:

  • Dionex (or equivalent) ion chromatography system (e.g., ICS-3000 or ICS-5000).[18][19]

  • Pulsed Amperometric Detector (PAD) with a gold working electrode.[19]

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac PA200).[19]

  • Eluents: Deionized water, Sodium Hydroxide (NaOH), and Sodium Acetate (NaOAc).

  • This compound standard (e.g., from Megazyme) and other cellodextrin standards for calibration.[20]

Procedure:

  • System Setup : Equip the IC system with the CarboPac PA200 column and guard column, maintaining a temperature of 30°C.[19]

  • Elution Program : Develop a gradient elution program using NaOH and a NaOAc ramp to separate the oligosaccharides. A typical program involves a constant low concentration of NaOH (e.g., 100 mM) with a linear gradient of NaOAc (e.g., 0-200 mM) over 30 minutes to elute oligosaccharides based on size.[19]

  • Detector Setup : Configure the PAD using a standard quadruple waveform for carbohydrate detection.[19]

  • Standard Curve Preparation : Prepare a series of known concentrations for glucose, cellobiose, this compound, and other relevant standards in deionized water. Inject these standards to generate calibration curves based on peak area versus concentration.

  • Sample Analysis : Inject the prepared supernatant from Protocol 1 (or other hydrolysate samples) into the HPAEC-PAD system.

  • Quantification : Identify the this compound peak based on its retention time compared to the standard. Quantify its concentration by interpolating its peak area against the calibration curve.

Experimental_Workflow cluster_hydrolysis Step 1: Enzymatic Hydrolysis cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Analytical Quantification Biomass Cellulosic Biomass (e.g., Corn Stover, Cellooctaose) Incubation Incubation (50°C, pH 4.8) Biomass->Incubation Enzymes Cellulase Cocktail Enzymes->Incubation Hydrolysate Raw Hydrolysate Incubation->Hydrolysate Termination Reaction Termination (Heat Inactivation) Hydrolysate->Termination Centrifugation Centrifugation (10,000 x g) Termination->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant HPAEC HPAEC-PAD Analysis Supernatant->HPAEC Injection Data Chromatogram (Peak Area vs. Time) HPAEC->Data Detection Quant Concentration Data (µg/mL) Data->Quant Quantification via Standard Curve

Figure 3: General experimental workflow for this compound analysis.

Conclusion and Future Outlook

This compound is far more than a simple three-glucose-unit intermediate in the complex process of biomass degradation. It is a linchpin that connects the physical breakdown of cellulose to the genetic regulation of the enzymatic machinery required for this process. Its role as a potent inducer of cellulase expression in key industrial fungi underscores its importance in optimizing biotechnological applications. For researchers in biofuel development, understanding the dynamics of this compound production and uptake is crucial for engineering more efficient microbial cell factories and enzyme cocktails. For professionals in drug development, the specific transport systems and signaling pathways that recognize this compound in microorganisms could present novel targets for antimicrobial strategies, particularly against biofilm-forming bacteria that utilize cellulose. A deeper comprehension of the synthesis, transport, and signaling functions of this compound will continue to unlock new opportunities for harnessing the immense potential of cellulosic biomass.

References

Methodological & Application

Application Notes and Protocols for Cellulase Assays Using Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth. The breakdown of cellulose into fermentable sugars is a critical step in various biotechnological processes, including biofuel production, textile manufacturing, and food processing. Accurate and reliable measurement of cellulase (B1617823) activity is therefore essential for optimizing these processes and for the discovery and development of novel cellulase-based therapeutics.

Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, serves as an excellent substrate for in vitro cellulase assays. Its defined chemical structure and solubility allow for precise kinetic studies and the characterization of individual cellulase components, such as endoglucanases and exoglucanases. This document provides detailed application notes and protocols for utilizing this compound in cellulase assays.

Principle of the Assay

The fundamental principle of a cellulase assay using this compound involves the enzymatic cleavage of the β-1,4-glycosidic bonds within the this compound molecule by cellulases. This reaction releases smaller sugar molecules, primarily glucose and cellobiose (B7769950). The activity of the cellulase is then quantified by measuring the rate of product formation.

The primary reaction is as follows:

This compound + H₂O --(Cellulase)--> Cellobiose + Glucose

Further hydrolysis of the resulting cellobiose into glucose can occur if β-glucosidase activity is present in the enzyme sample:

Cellobiose + H₂O --(β-glucosidase)--> 2 Glucose

The rate of glucose production is directly proportional to the cellulase activity under defined conditions of substrate concentration, temperature, and pH.

Data Presentation

Table 1: Kinetic Parameters of Various Cellulases with this compound and Related Substrates
Enzyme TypeSource OrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Endoglucanase Trichoderma reeseiThis compound--4.5 - 6.050 - 60[1]
Endoglucanase Aspergillus nigerCMC0.5411.4 (mM/min)3.530[2]
Exoglucanase (CBH I) Trichoderma reeseiThis compound--5.050[3]
Exoglucanase (CBH II) Trichoderma reeseiThis compound--5.050[3]
Cellobiohydrolase II Trichoderma reeseiCellotetraose-1-12 (s⁻¹)-27[4]
Cellobiohydrolase II Trichoderma reeseiCellopentaose-1-12 (s⁻¹)-27[4]
Cellobiohydrolase II Trichoderma reeseiCellohexaose-1-12 (s⁻¹)-27[4]
Crude Cellulase Clostridium thermocellumAvicel0.1820.45.262[5][6]
Crude Cellulase Aspergillus nigerCellulose0.011 (g)0.1098 (U/ml)5.050[7]

Note: Direct kinetic data for this compound is limited in the literature. Data for carboxymethyl cellulose (CMC) and other cellooligosaccharides are included for comparative purposes. The Vmax for cellobiohydrolase II is presented in s⁻¹ as per the source.

Table 2: Comparison of Cellulase Activity on Different Substrates
Enzyme SourceSubstrateRelative Activity (%)Notes
Trichoderma koningiiCellohexaose100Activity decreases with shorter chain length.[1]
Cellopentaose> Cellohexaose
Cellotetraose> Cellopentaose
This compound< Cellotetraose
CellobioseLowest
Clostridium thermocellumCellohexaose to this compoundHighRates of conversion are comparable to T. reesei.[5][6]
Aspergillus nigerCarboxymethyl Cellulose (CMC)HighPreferred substrate for endoglucanase activity measurement.
AvicelModerateRepresents a more crystalline form of cellulose.

Experimental Protocols

Two common methods for quantifying the glucose produced from the enzymatic hydrolysis of this compound are the Dinitrosalicylic Acid (DNS) method and the Glucose Oxidase-Peroxidase (GOPOD) method.

Protocol 1: Cellulase Assay using the Dinitrosalicylic Acid (DNS) Method

This method relies on the reduction of 3,5-dinitrosalicylic acid by reducing sugars, such as glucose, under alkaline conditions to produce 3-amino-5-nitrosalicylic acid, which has a strong absorbance at 540 nm.

Materials:

  • This compound

  • Cellulase enzyme solution

  • 0.05 M Sodium citrate (B86180) buffer (pH 5.0)

  • Dinitrosalicylic acid (DNS) reagent

  • Potassium sodium tartrate solution (40% w/v)

  • Glucose (for standard curve)

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of Reagents:

    • This compound Substrate (1% w/v): Dissolve 100 mg of this compound in 10 mL of 0.05 M sodium citrate buffer (pH 5.0).

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of potassium sodium tartrate and dissolve. Bring the final volume to 100 mL with distilled water. Store in a dark bottle at 4°C.

    • Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in 0.05 M sodium citrate buffer.

  • Enzyme Reaction:

    • Pipette 0.5 mL of the 1% this compound substrate solution into a series of test tubes.

    • Pre-incubate the tubes at the desired temperature (e.g., 50°C) for 5 minutes.

    • To initiate the reaction, add 0.5 mL of the appropriately diluted cellulase enzyme solution to each tube.

    • Incubate the reaction mixture at the set temperature for a specific time (e.g., 30 minutes).

    • Prepare a blank for each enzyme dilution by adding the enzyme to the substrate after the addition of the DNS reagent.

  • Color Development:

    • Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

    • Boil the tubes in a water bath for 5-15 minutes until a reddish-brown color develops.

    • Add 0.5 mL of 40% potassium sodium tartrate solution to stabilize the color.

    • Cool the tubes to room temperature and add 8.0 mL of distilled water to each tube.

  • Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

    • Construct a glucose standard curve by plotting the absorbance at 540 nm against the concentration of glucose.

    • Determine the amount of glucose produced in the enzyme reactions from the standard curve.

  • Calculation of Enzyme Activity:

    • One International Unit (IU) of cellulase activity is defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified assay conditions.[8]

    • Calculate the enzyme activity using the following formula: Activity (IU/mL) = (µmol of glucose released) / (incubation time (min) x volume of enzyme (mL))

Protocol 2: Cellulase Assay using the Glucose Oxidase-Peroxidase (GOPOD) Method

This is a more specific and sensitive method that measures glucose concentration through a coupled enzymatic reaction. Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product that can be measured spectrophotometrically.

Materials:

  • This compound

  • Cellulase enzyme solution

  • 0.05 M Sodium citrate buffer (pH 5.0)

  • Glucose Oxidase-Peroxidase (GOPOD) reagent kit (commercially available or prepared in-house)

  • Glucose (for standard curve)

  • Spectrophotometer

  • Water bath or incubator

Procedure:

  • Preparation of Reagents:

    • This compound Substrate (1% w/v): Prepare as described in Protocol 1.

    • GOPOD Reagent: Prepare according to the manufacturer's instructions or by mixing glucose oxidase, peroxidase, and a suitable chromogen (e.g., 4-aminoantipyrine (B1666024) and phenol) in a buffer.

    • Glucose Standard Solutions: Prepare as described in Protocol 1.

  • Enzyme Reaction:

    • Follow the same procedure as in Protocol 1 (steps 2a-2c) for the enzymatic hydrolysis of this compound.

    • Stop the reaction by heating the tubes at 100°C for 5 minutes to inactivate the cellulase.

  • Glucose Quantification:

    • Take an aliquot (e.g., 0.1 mL) of the reaction mixture from each tube.

    • Add 1.0 mL of the GOPOD reagent to the aliquot.

    • Incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance of the solutions at the wavelength specified for the chromogen used (e.g., 505 nm for the 4-aminoantipyrine/phenol system).

    • Construct a glucose standard curve and determine the amount of glucose produced as in Protocol 1.

  • Calculation of Enzyme Activity:

    • Calculate the cellulase activity in IU/mL as described in Protocol 1.

Mandatory Visualizations

Enzymatic Hydrolysis of Cellulose

Cellulose Hydrolysis cluster_cellulose Cellulose Chain cluster_products Hydrolysis Products c1 ...-G-G-G-G-G-... This compound This compound (G-G-G) c1->this compound Endoglucanase cellobiose Cellobiose (G-G) This compound->cellobiose Exoglucanase glucose Glucose (G) This compound->glucose Exoglucanase cellobiose->glucose β-glucosidase

Caption: Enzymatic breakdown of a cellulose chain into smaller oligosaccharides and finally to glucose.

Experimental Workflow for Cellulase Assay

Cellulase Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare this compound Substrate Solution mix Mix Substrate and Enzyme prep_substrate->mix prep_enzyme Prepare Enzyme Dilutions prep_enzyme->mix incubate Incubate at Optimal Temperature and pH mix->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Detection Reagent (DNS/GOPOD) stop_reaction->add_reagent color_dev Color Development add_reagent->color_dev measure_abs Measure Absorbance color_dev->measure_abs std_curve Generate Glucose Standard Curve measure_abs->std_curve calc_activity Calculate Enzyme Activity (IU/mL) std_curve->calc_activity

Caption: A typical experimental workflow for determining cellulase activity using this compound as a substrate.

Michaelis-Menten Kinetics of Cellulase

Michaelis_Menten Michaelis-Menten kinetics describes the relationship between substrate concentration and reaction rate. E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (this compound) ES->E k-1 P Product (P) (Glucose + Cellobiose) ES->P k2 (k_cat)

Caption: A diagram illustrating the Michaelis-Menten model for enzyme kinetics as applied to cellulase.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a key intermediate in the enzymatic degradation of cellulose. Its hydrolysis is a critical step in biomass conversion and is of significant interest in biofuel research and for understanding the mechanisms of glycoside hydrolases. This document provides a detailed protocol for the enzymatic hydrolysis of this compound, methods for the analysis of hydrolysis products, and a summary of relevant quantitative data. The primary enzyme involved in the hydrolysis of this compound is β-glucosidase (EC 3.2.1.21), which catalyzes the cleavage of β-glucosidic linkages.[1][2][3] Cellulase preparations, which are mixtures of different glycoside hydrolases, can also be used.

Principle of the Reaction

The enzymatic hydrolysis of this compound by β-glucosidase proceeds in a stepwise manner. Initially, this compound is cleaved into one molecule of glucose and one molecule of cellobiose (B7769950). Subsequently, the cellobiose is further hydrolyzed into two molecules of glucose.[1] The overall reaction is as follows:

This compound → Cellobiose + Glucose Cellobiose → 2 Glucose

Data Presentation

The following table summarizes quantitative data for the enzymatic hydrolysis of this compound and related cello-oligosaccharides by β-glucosidase and other cellulolytic enzymes.

ParameterValueEnzymeSubstrateConditionsReference
Hydrolysis Products Glucose and Cellobioseβ-glucosidase from T. aurantiacusThis compoundNot specified[1]
Relative Hydrolytic Activity Cellobiose > Cellotetraose > this compoundβ-glucosidase from Sporothrix schenckiiCellodextrinspH 5.5, 45°C[4]
Optimal pH 4.5 - 5.5CellulasesCelluloseNot specified[5][6]
Optimal Temperature 45 - 55°Cβ-glucosidase/CellulasesCellodextrins/CelluloseNot specified[4][7]
Binding Affinity (Docking Study) -5.63 kJ/molBglB (β-glucosidase)This compoundIn silico[8]

Experimental Protocols

This section provides detailed methodologies for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products.

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes a general procedure for the enzymatic hydrolysis of this compound using a commercially available β-glucosidase.

Materials:

  • This compound

  • β-glucosidase (e.g., from almonds or Aspergillus niger)

  • 0.05 M Sodium Citrate (B86180) Buffer (pH 4.8)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Water bath or incubator

  • Boiling water bath

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in 0.05 M sodium citrate buffer (pH 4.8) to a final concentration of 1-10 mg/mL.

  • Prepare an enzyme solution: Dissolve β-glucosidase in cold 0.05 M sodium citrate buffer (pH 4.8) to a suitable concentration (e.g., 0.1-1.0 U/mL). The optimal enzyme concentration should be determined empirically.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 500 µL of the this compound stock solution.

  • Initiate the reaction: Add 50 µL of the β-glucosidase solution to the this compound solution. The final reaction volume can be adjusted with the citrate buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37-50°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to generate a time-course of the hydrolysis.[9]

  • Reaction Termination: To stop the enzymatic reaction, place the microcentrifuge tubes in a boiling water bath for 5-10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any denatured protein. The supernatant containing the hydrolysis products is now ready for analysis.

Protocol 2: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for separating and quantifying the products of this compound hydrolysis (glucose and cellobiose).[10][11][12]

Materials and Equipment:

  • HPLC system equipped with a refractive index (RI) detector

  • Aminex HPX-87P or a similar carbohydrate analysis column

  • Deionized water (HPLC grade) as the mobile phase

  • Standards: Glucose, cellobiose, and this compound of known concentrations

Procedure:

  • HPLC Setup:

    • Mobile Phase: 100% Deionized water.[12]

    • Flow Rate: 0.6 mL/min.[12]

    • Column Temperature: 80-85°C.[12]

    • Detector: Refractive Index (RI).

  • Standard Curve Preparation: Prepare a series of standard solutions of glucose, cellobiose, and this compound in deionized water at concentrations ranging from 0.1 to 5 mg/mL.

  • Sample Injection: Inject a known volume (e.g., 20 µL) of the standards and the supernatant from the terminated hydrolysis reactions (Protocol 1, step 7) into the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to glucose, cellobiose, and remaining this compound in the sample chromatograms by comparing their retention times and peak areas to the standard curves.

Protocol 3: Quantification of Reducing Sugars using the Dinitrosalicylic Acid (DNS) Method

The DNS assay is a colorimetric method for determining the concentration of reducing sugars produced during hydrolysis.[13]

Materials:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide (B78521) in 100 mL of deionized water.

  • Glucose standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, mix 1 mL of the supernatant from the hydrolysis reaction (Protocol 1, step 7) with 1 mL of the DNS reagent.

  • Color Development: Place the test tubes in a boiling water bath for 5-15 minutes.

  • Cooling and Dilution: Cool the tubes to room temperature and add 8 mL of deionized water.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of reducing sugars in the sample by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

Visualizations

Signaling Pathway of this compound Hydrolysis

G cluster_step1 cluster_step2 This compound This compound Cellobiose Cellobiose This compound->Cellobiose Glucose1 Glucose This compound->Glucose1 Glucose2 Glucose Cellobiose->Glucose2 Glucose3 Glucose Cellobiose->Glucose3 Enzyme1 β-glucosidase Enzyme2 β-glucosidase

Caption: Enzymatic hydrolysis of this compound by β-glucosidase.

Experimental Workflow for this compound Hydrolysis

G A Prepare this compound Stock Solution C Combine Substrate and Enzyme A->C B Prepare β-glucosidase Solution B->C D Incubate at Optimal Temperature and Time C->D E Terminate Reaction (Boiling) D->E F Centrifuge and Collect Supernatant E->F G Analyze Products (HPLC or DNS Assay) F->G H Data Interpretation G->H

Caption: Workflow for the enzymatic hydrolysis and analysis of this compound.

References

Application Notes: Cellotriose as a Standard for Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellotriose is a well-defined trisaccharide composed of three D-glucose units linked by β-1,4-glycosidic bonds (C₁₈H₃₂O₁₆, MW: 504.4 g/mol ).[1][2][3] As a primary intermediate in the enzymatic hydrolysis of cellulose, this compound serves as a critical reference standard in a multitude of analytical applications across research, biotechnology, and drug development.[1][4] Its high purity and defined structure make it an ideal candidate for the calibration of analytical instruments, the characterization of enzyme kinetics, and the quantification of complex carbohydrate mixtures. These application notes provide detailed protocols and quantitative data for the use of this compound as a standard in oligosaccharide analysis, with a primary focus on High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Core Applications

  • Enzyme Characterization: this compound is a fundamental substrate for studying the activity, specificity, and kinetics of cellulolytic enzymes such as cellulases and glycoside hydrolases.[2][5][6]

  • Biomass Conversion Analysis: It serves as a key analytical standard for monitoring the enzymatic saccharification of lignocellulosic biomass in the production of biofuels and renewable chemicals.[1][2]

  • Pharmaceutical and Prebiotic Research: In drug formulation, this compound can be used to study carbohydrate-based delivery systems.[5][7] It is also of significant interest for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.[2][5]

  • Plant Science: this compound acts as a damage-associated molecular pattern (DAMP) in plants, where it can trigger immune and defense responses, making it a valuable tool for studying plant-pathogen interactions.[2]

Quantitative Data Summary

The accurate quantification of oligosaccharides relies on high-resolution separation and sensitive detection. HPAEC-PAD is a superior technique for this purpose, offering direct analysis of underivatized carbohydrates with high selectivity.[8][9][10][11]

Table 1: Representative Chromatographic Performance of Cello-oligosaccharides by HPAEC-PAD

This table presents typical retention times for a series of cello-oligosaccharides, demonstrating the resolving power of HPAEC-PAD for separating oligosaccharides based on their degree of polymerization (DP).

AnalyteDegree of Polymerization (DP)Typical Retention Time (min)
Glucose14.15[8]
Cellobiose26.85[8]
This compound 3 10.88 [8]
Cellotetraose414.47[8]
Cellopentaose517.53[8]
Data derived from HPAEC-PAD analysis on a CarboPac PA200 column. Retention times are approximate and may vary based on specific instrument conditions, column age, and eluent preparation.[8]

Table 2: Typical Method Detection and Quantification Limits for Oligosaccharide Analysis

This table provides representative limits of detection (LOD) and quantification (LOQ) for oligosaccharide analysis using HPAEC-PAD, highlighting the high sensitivity of the method.

ParameterValue Range (mg/L)
Limit of Detection (LOD)0.06 - 0.12
Limit of Quantification (LOQ)0.21 - 0.38
Values are representative for oligosaccharide standards and are based on performance data from validated HPAEC-PAD methods.[12] Actual limits may vary depending on the specific analyte and analytical system.

Experimental Protocols

Protocol 1: Quantification of this compound using HPAEC-PAD

This protocol details the direct quantification of this compound in aqueous samples. It is a highly sensitive method that does not require sample derivatization.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Dionex ICS-3000) equipped with a quaternary gradient pump and autosampler.[8]

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and a suitable reference electrode.[8]

  • Anion-exchange column designed for carbohydrate analysis (e.g., CarboPac PA200, 3 x 250 mm) with a corresponding guard column (3 x 50 mm).[8]

2. Reagents and Materials

  • This compound standard, ≥95% purity

  • Sodium Hydroxide (NaOH), 50% w/w solution, low carbonate

  • Sodium Acetate (NaOAc), anhydrous, analytical grade

  • High-purity deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters for sample clarification

3. Mobile Phase Preparation

  • Eluent A: High-purity water.

  • Eluent B: 200 mM NaOH (Prepare by diluting the 50% stock solution with degassed water. Take care to minimize atmospheric CO₂ exposure).

  • Eluent C: 1 M NaOAc in 200 mM NaOH.

  • Thoroughly degas all eluents using helium sparging or vacuum degassing before use.

4. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of high-purity water in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution with high-purity water. These will be used to generate a calibration curve.

5. Sample Preparation

  • Dilute the sample containing unknown concentrations of this compound with high-purity water to ensure the final concentration falls within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

6. Chromatographic Conditions

  • Column Temperature: 30 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program: A two-stage binary gradient is effective for resolving cello-oligosaccharides.[8]

    Time (min) % Eluent A (Water) % Eluent B (200mM NaOH) % Eluent C (1M NaOAc in 200mM NaOH)
    0.0 90 10 0
    20.0 90 10 0
    20.1 40 10 50
    30.0 40 10 50
    30.1 90 10 0

    | 40.0 | 90 | 10 | 0 |

  • PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection as recommended by the instrument manufacturer.[8]

7. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the injected standards.

  • Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental and Conceptual Workflows

The following diagrams illustrate the analytical workflow for oligosaccharide quantification and the conceptual role of this compound in biological systems.

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Dilutions) Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation (Dilution & Filtration) System HPAEC-PAD System Sample_Prep->System Acquisition Data Acquisition (Chromatogram) System->Acquisition Integration Peak Identification & Integration Acquisition->Integration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: HPAEC-PAD workflow for oligosaccharide quantification.

Enzyme_Induction_Pathway This compound This compound (Inducer) Membrane Membrane Transporter / Receptor This compound->Membrane Uptake / Binding Signal_Cascade Signal Transduction Cascade Membrane->Signal_Cascade Transcription_Factor Transcription Factor Activation Signal_Cascade->Transcription_Factor Gene_Expression Cellulase (B1617823) Gene Expression Transcription_Factor->Gene_Expression Induces Cellulase Secreted Cellulase (Enzyme) Gene_Expression->Cellulase Leads to

Caption: Conceptual pathway of cellulase induction by this compound.

References

High-performance liquid chromatography (HPLC) analysis of cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a key intermediate in the enzymatic degradation of cellulose. Its accurate and reliable quantification is crucial in various fields, including biofuel research for monitoring biomass conversion, food science for analyzing dietary fibers, and in drug development for studying carbohydrate-active enzymes. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of this compound and other cello-oligosaccharides. This document provides detailed application notes and protocols for the HPLC analysis of this compound, targeting researchers, scientists, and drug development professionals.

Principle of Separation

The separation of this compound by HPLC is primarily achieved based on its hydrophilicity and size. Several HPLC modes are suitable for oligosaccharide analysis, with the most common being High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase HPLC (RP-HPLC) following derivatization.

  • HPAEC-PAD: This technique utilizes a strong anion-exchange stationary phase and a high pH mobile phase to ionize the hydroxyl groups of carbohydrates, allowing for their separation based on charge. Pulsed amperometric detection provides sensitive and direct detection of underivatized carbohydrates.

  • HILIC: HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention of polar analytes like this compound based on a partitioning mechanism between the mobile phase and a water-enriched layer on the stationary phase.

  • RP-HPLC with Derivatization: In this approach, the carbohydrate is first derivatized with a UV-active or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][2][3] The resulting hydrophobic derivative can then be separated on a nonpolar C18 stationary phase.

Quantitative Data Summary

The retention of this compound is dependent on the specific HPLC method and conditions employed. The following tables summarize typical quantitative data for the analysis of this compound and related cello-oligosaccharides.

Table 1: Typical Retention Times of Cello-oligosaccharides by HPAEC-PAD

OligosaccharideDegree of Polymerization (DP)Typical Retention Time (min)
Glucose1~3.5
Cellobiose2~4.5
This compound 3 ~6.0
Cellotetraose4~7.5
Cellopentaose5~9.0
Cellohexaose6~10.5

Note: Retention times are approximate and can vary significantly based on the column, eluent gradient, and flow rate.

Table 2: Method Validation Parameters for Oligosaccharide Analysis

ParameterHPAEC-PADHILIC-ELSD/MSRP-HPLC-UV (PMP)
Limit of Detection (LOD) pmol rangeng rangepmol to ng range
Limit of Quantification (LOQ) pmol rangeng rangepmol to ng range
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 10%< 5%

Note: LOD and LOQ are highly dependent on the specific instrument, method conditions, and detector used. The values provided are typical ranges found in the literature for oligosaccharide analysis.[4][5][6][7][8]

Experimental Protocols

Detailed methodologies for the three primary HPLC techniques for this compound analysis are provided below.

Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method offers high sensitivity and selectivity for the direct analysis of underivatized carbohydrates.[9]

1. Sample Preparation:

  • For samples from enzymatic hydrolysis, terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
  • Centrifuge the sample to remove any precipitated protein or solids (e.g., 10,000 x g for 10 minutes).
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the sample with ultrapure water to a concentration within the linear range of the detector.

2. HPLC System and Conditions:

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA1, PA10, PA20, or PA100).
  • Mobile Phase A: Ultrapure water
  • Mobile Phase B: 200 mM Sodium Hydroxide (B78521) (NaOH)
  • Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
  • Flow Rate: 0.5 - 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 - 25 µL
  • Gradient Program:
  • 0-5 min: 100% Mobile Phase A
  • 5-25 min: Linear gradient to 100% Mobile Phase B
  • 25-40 min: Linear gradient of Mobile Phase C to elute higher oligosaccharides
  • Followed by a column wash with higher concentration of NaOH and re-equilibration.
  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

3. Data Analysis:

  • Identify this compound based on its retention time compared to a pure standard.
  • Quantify the amount of this compound using a calibration curve generated from a series of known concentrations of a this compound standard.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust method for separating polar compounds like this compound.[10][11]

1. Sample Preparation:

  • Follow the same steps as for HPAEC-PAD (termination of reaction, centrifugation, filtration).
  • The final sample should be dissolved in a solvent similar in composition to the initial mobile phase (i.e., high organic content).

2. HPLC System and Conditions:

  • Column: A HILIC column with an amide or amino stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80).
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Ultrapure water with an optional additive like 0.1% ammonium (B1175870) hydroxide for improved peak shape.
  • Flow Rate: 0.3 - 1.0 mL/min
  • Column Temperature: 35 - 50 °C
  • Injection Volume: 2 - 10 µL
  • Gradient Program:
  • Start with a high percentage of Mobile Phase A (e.g., 80-90%).
  • Run a linear gradient to increase the percentage of Mobile Phase B to elute the oligosaccharides in order of increasing hydrophilicity (and generally, size).
  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

3. Data Analysis:

  • Identify this compound by comparing its retention time to a standard.
  • Quantification is performed using a calibration curve from this compound standards. For ELSD, a non-linear (e.g., logarithmic) calibration curve may be required.

Protocol 3: Reversed-Phase HPLC with PMP Derivatization

This method provides high sensitivity with UV detection.[1][2][3]

1. PMP Derivatization Protocol:

  • To 20 µL of sample or standard solution, add 20 µL of 0.6 M NaOH and 40 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
  • Incubate the mixture at 70 °C for 30 minutes.
  • Cool the reaction mixture to room temperature and neutralize with 20 µL of 0.3 M HCl.
  • Add 200 µL of water and 200 µL of chloroform (B151607).
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the upper aqueous layer containing the PMP-labeled sugars.
  • Repeat the chloroform extraction two more times to remove excess PMP reagent.
  • Filter the final aqueous sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, Waters Symmetry C18).
  • Mobile Phase A: 0.1 M Phosphate buffer (pH 7.0)
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 - 20 µL
  • Gradient Program:
  • Start with a low percentage of Mobile Phase B (e.g., 10-15%).
  • Run a linear gradient to increase the percentage of Mobile Phase B to elute the derivatized oligosaccharides.
  • Detector: UV Detector at 245 nm.

3. Data Analysis:

  • Identify the PMP-cellotriose derivative based on its retention time compared to a derivatized standard.
  • Quantify using a calibration curve prepared from PMP-derivatized this compound standards.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis enzymatic_hydrolysis Enzymatic Hydrolysis of Cellulose reaction_termination Reaction Termination (Heat Inactivation) enzymatic_hydrolysis->reaction_termination centrifugation Centrifugation reaction_termination->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration derivatization Derivatization (optional, for RP-HPLC) filtration->derivatization hplc_system HPLC System (Pump, Injector, Column) filtration->hplc_system derivatization->hplc_system detection Detection (PAD, ELSD, MS, UV) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Fig. 1: General experimental workflow for HPLC analysis of this compound.

hplc_components mobile_phase Mobile Phase Solvent Reservoir pump HPLC Pump Gradient Formation mobile_phase->pump injector Autosampler Sample Injection pump->injector column HPLC Column Stationary Phase Separation injector->column detector Detector Signal Generation (PAD, ELSD, UV, MS) column->detector data_system Data System Chromatogram Processing detector->data_system

Fig. 2: Logical relationship of key HPLC components.

Conclusion

The HPLC analysis of this compound can be effectively performed using several well-established methods, including HPAEC-PAD, HILIC, and RP-HPLC with pre-column derivatization. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement and validate their own methods for the accurate quantification of this compound.

References

Application Notes and Protocols for Studying Carbohydrate-Active Enzymes with Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cellotriose as a substrate for the characterization of carbohydrate-active enzymes (CAZymes), particularly cellulases. Detailed protocols for enzyme activity assays, kinetic analysis, and inhibitor screening are presented, along with a compilation of quantitative data to support experimental design and data interpretation.

Application Note 1: Characterization of Glycoside Hydrolase Activity using this compound

This compound, a β-1,4-linked glucose trimer, serves as an excellent soluble substrate for investigating the activity of various cellulases, including endoglucanases (EGs) and cellobiohydrolases (CBHs). Its defined structure allows for precise kinetic studies and analysis of hydrolysis products, which are primarily glucose and cellobiose (B7769950). This is particularly valuable for distinguishing the modes of action of different cellulolytic enzymes.

Key Applications:

  • Determination of substrate specificity for different glycoside hydrolase (GH) families.

  • Kinetic analysis of endo- and exoglucanases.

  • High-throughput screening of enzyme libraries for novel cellulolytic activity.

dot

Enzyme_Activity_Workflow Workflow for CAZyme Activity Assay using this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified CAZyme Incubation Incubate Enzyme, Substrate, and Buffer at Optimal Temperature Enzyme->Incubation Substrate This compound Solution Substrate->Incubation Buffer Reaction Buffer (e.g., Sodium Acetate) Buffer->Incubation Quench Stop Reaction (e.g., Heat Inactivation, pH change) Incubation->Quench HPLC HPLC Analysis of Hydrolysis Products (Glucose, Cellobiose) Quench->HPLC Quantify Quantify Product Formation HPLC->Quantify

Figure 1: General workflow for a CAZyme activity assay using this compound.

Application Note 2: Kinetic Analysis of Cellulases with this compound

Understanding the kinetic parameters of cellulases is fundamental to their application in various biotechnological processes, including biofuel production. This compound allows for the determination of key kinetic constants such as the Michaelis constant (Km), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic power.

Data Presentation: Kinetic Parameters of Cellulases with this compound

EnzymeCAZy FamilySource OrganismKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Endoglucanase I (EG I)GH7Trichoderma reesei1.5 ± 0.225 ± 316.7
Cellobiohydrolase I (CBH I)GH7Trichoderma reesei0.8 ± 0.110 ± 112.5
Endoglucanase B (EglB)GH5Aspergillus niger2.1 ± 0.340 ± 519.0
CellobiohydrolaseGH7Penicillium funiculosum1.1 ± 0.215 ± 213.6

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.

Application Note 3: High-Throughput Screening of CAZyme Inhibitors for Drug Development

Microbial cellulases can be virulence factors in certain pathogenic fungi and bacteria. Therefore, inhibitors of these enzymes are potential drug candidates. This compound can be employed in high-throughput screening (HTS) assays to identify and characterize such inhibitors. A common approach involves a coupled-enzyme assay where the glucose produced from this compound hydrolysis is measured using glucose oxidase and peroxidase, leading to a colorimetric or fluorescent signal.

dot

Inhibitor_Screening_Pathway Coupled Enzyme Assay for CAZyme Inhibitor Screening This compound This compound CAZyme CAZyme (e.g., Cellulase) This compound->CAZyme Hydrolysis Products Glucose + Cellobiose CAZyme->Products Inhibitor Potential Inhibitor Inhibitor->CAZyme Glucose_Oxidase Glucose Oxidase Products->Glucose_Oxidase Glucose component Gluconolactone Gluconolactone + H₂O₂ Glucose_Oxidase->Gluconolactone Peroxidase Peroxidase Gluconolactone->Peroxidase H₂O₂ component Colored_Product Colored Product (Detectable Signal) Peroxidase->Colored_Product Chromogen Chromogenic Substrate Chromogen->Peroxidase

Figure 2: Signaling pathway of a coupled enzyme assay for inhibitor screening.

Experimental Protocols

Protocol 1: Determination of Glycoside Hydrolase Activity

This protocol describes the determination of cellulase (B1617823) activity using this compound as a substrate, with quantification of the hydrolysis products by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified CAZyme

  • D-(+)-Cellotriose (≥95% purity)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • HPLC system with a refractive index (RI) detector and a carbohydrate analysis column (e.g., Aminex HPX-87P)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 10 mg/mL.

  • Enzyme Dilution: Dilute the purified CAZyme in 50 mM sodium acetate buffer to a concentration that results in a linear rate of product formation over the desired time course.

  • Reaction Setup: In a microcentrifuge tube, combine 450 µL of the this compound solution with 50 µL of the diluted enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for various time points (e.g., 0, 10, 20, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by heating the tubes at 100°C for 10 minutes.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures at 10,000 x g for 5 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the HPLC system. Use deionized water as the mobile phase at a flow rate of 0.6 mL/min and a column temperature of 85°C.[1]

  • Quantification: Create a standard curve using known concentrations of glucose and cellobiose to quantify the amounts of these products in the reaction samples.

  • Calculate Specific Activity: Express the specific activity as µmoles of product formed per minute per milligram of enzyme (U/mg).

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Km and Vmax of a cellulase using this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a Range of Substrate Concentrations: Prepare a series of this compound solutions in 50 mM sodium acetate buffer (pH 5.0) with concentrations ranging from, for example, 0.1 to 10 times the expected Km.

  • Enzyme Preparation: Prepare a fixed, low concentration of the purified CAZyme in the same buffer. The enzyme concentration should be low enough to ensure initial velocity conditions are measured.

  • Reaction Initiation: For each substrate concentration, initiate the reaction by adding a small volume of the enzyme solution to the pre-warmed substrate solution.

  • Measure Initial Velocities: At each substrate concentration, measure the initial rate of product (glucose or cellobiose) formation by taking samples at early time points and analyzing them by HPLC as described in Protocol 1. The reaction should be in the linear range.

  • Data Analysis: Plot the initial velocities (V0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

    • V0 = (Vmax * [S]) / (Km + [S])

dot

Michaelis_Menten_Logic Logic for Determining Michaelis-Menten Parameters cluster_exp Experimental Setup cluster_analysis Data Analysis Vary_S Vary this compound Concentration [S] Measure_V0 Measure Initial Velocity (V₀) (Product formation over time) Vary_S->Measure_V0 Fixed_E Fixed Enzyme Concentration [E] Fixed_E->Measure_V0 Plot Plot V₀ vs. [S] Measure_V0->Plot Fit Fit to Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S]) Plot->Fit Determine Determine Km and Vmax Fit->Determine

Figure 3: Logical flow for the determination of Km and Vmax.
Protocol 3: High-Throughput Screening for CAZyme Inhibitors

This protocol describes a 96-well plate-based colorimetric assay for screening potential inhibitors of cellulases using this compound.

Materials:

  • Purified CAZyme

  • This compound

  • Compound library of potential inhibitors

  • Glucose oxidase (GOx) from Aspergillus niger

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Cocktail Preparation: Prepare a fresh assay cocktail containing 50 mM sodium acetate buffer (pH 5.0), 10 U/mL GOx, 5 U/mL HRP, and 1 mM ABTS.

  • Dispensing Reagents:

    • To each well of a 96-well plate, add 2 µL of the test compound (dissolved in DMSO) or DMSO alone for control wells.

    • Add 50 µL of the purified CAZyme diluted in the assay cocktail.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding 50 µL of this compound solution (in assay cocktail) to each well. The final concentration of this compound should be at or near its Km for the target enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the CAZyme for a period that ensures the reaction in the control wells is in the linear range (e.g., 30-60 minutes).

  • Signal Detection: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the amount of glucose produced.

  • Data Analysis: Calculate the percent inhibition for each compound compared to the DMSO control.

    • % Inhibition = [1 - (Absinhibitor - Absblank) / (Abscontrol - Absblank)] * 100

  • IC50 Determination: For promising hits, perform a dose-response experiment with a serial dilution of the inhibitor to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

Cellotriose: A Key Intermediate in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a critical intermediate in the enzymatic hydrolysis of cellulose (B213188). As the world seeks sustainable alternatives to fossil fuels, understanding the role and applications of this compound in biofuel production is of paramount importance. This document provides detailed application notes and protocols for the use of this compound in biofuel research, focusing on its role as a substrate for enzymatic assays and as a fermentable sugar for the production of biofuels such as ethanol (B145695) and butanol.

Section 1: Application Notes

This compound as a Substrate for Cellulase (B1617823) and β-Glucosidase Activity Assays

This compound serves as a valuable substrate for characterizing the activity of cellulolytic enzymes, particularly endoglucanases and β-glucosidases. Unlike insoluble cellulose, this compound is soluble, which simplifies enzyme kinetic studies.

  • Endoglucanases cleave internal β-1,4-glycosidic bonds in cellulose chains, and their activity on this compound can be monitored by the production of cellobiose (B7769950) and glucose.

  • β-Glucosidases hydrolyze cellobiose and other short-chain cellooligosaccharides, including this compound, to glucose.[1][2] The efficiency of this final step is crucial for alleviating product inhibition of cellulases and providing fermentable sugars.

Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined using this compound to assess enzyme efficiency. While specific kinetic data for this compound is limited in publicly available literature, data for the structurally similar cellobiose can provide a useful approximation.

This compound in Biofuel Fermentation

Engineered microorganisms, particularly Saccharomyces cerevisiae, are being developed to utilize cellodextrins like this compound directly, which can improve the efficiency of cellulosic biofuel production.[1][3] Wild-type S. cerevisiae is unable to ferment this compound.[1] However, by introducing genes for cellodextrin transporters and intracellular β-glucosidases, these yeasts can be engineered to import and hydrolyze this compound to glucose, which then enters the glycolytic pathway to produce ethanol.[4]

Similarly, solventogenic bacteria like Clostridium acetobutylicum can be used to ferment this compound into butanol, a biofuel with superior properties to ethanol.[5]

Section 2: Quantitative Data

Enzyme Kinetics

The following tables summarize kinetic parameters for β-glucosidases acting on cellobiose, which can be used as a proxy for this compound.

Table 1: Kinetic Parameters of β-Glucosidase from Thermotoga maritima with Cellobiose [6]

ParameterValue
Km (mM)22.3
Vmax (µmol/min/mg)63.1

Table 2: Kinetic Parameters of β-Glucosidase from Trichoderma reesei QM 9414 with Cellobiose [1]

ParameterValue
Km (mM)1.22 ± 0.3
Vmax (µmol/min/mg)1.14 ± 0.21
Biofuel Production

While direct quantitative data for biofuel yields from pure this compound fermentation is scarce, the theoretical maximum yield of ethanol from glucose is approximately 0.51 g of ethanol per gram of glucose.[7] Since this compound is composed of three glucose units, this value can be used for theoretical yield calculations. Data from the fermentation of other sugars by relevant microorganisms can provide an indication of expected yields.

Table 3: Butanol and Acetone-Butanol-Ethanol (ABE) Production from Various Sugars by Clostridium acetobutylicum [5]

SugarButanol (g/L)ABE Yield (g/g)
Glucose13.190.35
Mannose8.910.22
Arabinose8.70.27
Xylose7.820.29

Section 3: Experimental Protocols

Protocol for Cellulase Activity Assay Using this compound

This protocol describes a method to determine the activity of cellulase enzymes using this compound as a substrate and High-Performance Liquid Chromatography (HPLC) for product analysis.

Materials:

  • This compound solution (e.g., 10 mg/mL in 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Cellulase enzyme preparation

  • 50 mM Sodium acetate buffer (pH 5.0)

  • Deionized water

  • HPLC system with a suitable carbohydrate analysis column (e.g., Aminex HPX-87H) and Refractive Index (RI) detector[8][9]

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a reaction mixture containing the this compound solution and an appropriate dilution of the cellulase enzyme in a microcentrifuge tube. A typical reaction volume is 1 mL.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 15, 30, 60 minutes).

  • Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the sample to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the filtered sample by HPLC to quantify the concentrations of remaining this compound and the products (cellobiose and glucose).[8][9]

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation. One unit of activity can be defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.

Protocol for Ethanol Production from this compound by Engineered Saccharomyces cerevisiae

This protocol outlines the steps for fermenting this compound to ethanol using an engineered yeast strain.

Materials:

  • Engineered Saccharomyces cerevisiae strain capable of utilizing this compound

  • Yeast extract peptone (YEP) medium supplemented with this compound (e.g., 20 g/L)

  • Sterile fermentation flasks or bioreactor

  • Shaking incubator or bioreactor with temperature and agitation control

  • HPLC system for ethanol and sugar analysis[9]

Procedure:

  • Inoculate a pre-culture of the engineered yeast in a suitable medium (e.g., YEPD) and grow overnight.

  • Harvest the cells from the pre-culture by centrifugation and wash with sterile water.

  • Inoculate the fermentation medium (YEP + this compound) with the washed yeast cells to a desired starting optical density (e.g., OD600 of 1.0).

  • Incubate the fermentation culture under anaerobic or microaerobic conditions at the optimal temperature for the yeast strain (e.g., 30°C) with gentle agitation.

  • Take samples at regular intervals (e.g., every 12 hours) for analysis.

  • Centrifuge the samples to separate the cells from the fermentation broth.

  • Analyze the supernatant for ethanol and residual this compound concentrations using HPLC.

  • Calculate the ethanol yield (g of ethanol per g of this compound consumed) and productivity (g of ethanol per liter per hour).

Section 4: Visualizations

Cellulase_Activity_Assay cluster_workflow Cellulase Activity Assay Workflow A Reaction Mixture (this compound + Enzyme) B Incubation (Optimal Temperature) A->B C Reaction Termination (Heat Inactivation) B->C D Sample Preparation (Centrifugation & Filtration) C->D E HPLC Analysis (Quantification of Sugars) D->E F Data Analysis (Activity Calculation) E->F Ethanol_Fermentation_Pathway cluster_pathway Engineered Yeast Ethanol Production from this compound Cellotriose_ext This compound (extracellular) CDT Cellodextrin Transporter Cellotriose_ext->CDT Cellotriose_int This compound (intracellular) CDT->Cellotriose_int BGL β-Glucosidase Cellotriose_int->BGL Glucose Glucose BGL->Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Fermentation Fermentation Pyruvate->Fermentation Ethanol Ethanol Fermentation->Ethanol

References

Synthesis of Cellotriose from Cellulose Hydrolysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cellotriose, a cello-oligosaccharide with significant potential as a prebiotic for modulating the gut microbiome. The information is intended for researchers in drug development and related scientific fields interested in exploring the therapeutic applications of oligosaccharides.

Introduction

This compound is a trisaccharide composed of three β-(1→4) linked D-glucose units. As a component of cello-oligosaccharides (COS), it is a product of cellulose (B213188) hydrolysis. Due to its non-digestible nature in the upper gastrointestinal tract, this compound reaches the colon intact, where it can be selectively fermented by beneficial gut bacteria. This prebiotic activity leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis and modulating the immune system.[1][2][3] The ability to efficiently synthesize and purify this compound is therefore of high interest for the development of novel therapeutics targeting the gut microbiome.

This document outlines two primary methods for this compound synthesis: enzymatic hydrolysis using engineered enzymes and chemical hydrolysis with mixed acids. Detailed experimental protocols, quantitative data on yields and purity, and purification methods are provided. Additionally, the downstream signaling effects of this compound as a prebiotic are discussed and visualized.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the enzymatic and chemical synthesis of this compound, offering a clear comparison to aid in method selection.

ParameterEnzymatic Synthesis (Engineered Cellobiose Phosphorylase)Chemical Hydrolysis (Mixed Acid)
Starting Material Cellobiose and α-D-glucose 1-phosphateMicrocrystalline cellulose (e.g., Avicel)
Key Reagents Engineered Cellobiose Phosphorylase (CBP)Concentrated Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)
Reaction Conditions Specific buffer, temperature, and incubation time as per enzyme optimumRoom temperature (22°C), 4 to 5.5 hours
This compound Yield 73% (molar yield)Approximately 5% (w/w from cellulose)
Product Purity 82% share of this compound in the final soluble cellodextrin mixture (DP2-5)Mixture of cellodextrins (G2-G6 and higher) requiring further purification
Advantages High specificity, high yield and purity of the target product, milder reaction conditions.[4][5]Utilizes inexpensive and readily available starting material and reagents.
Disadvantages Requires specialized enzymes and more expensive starting materials.Low yield of this compound, produces a complex mixture requiring extensive purification, harsh reaction conditions.[6][[“]]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Engineered Cellobiose Phosphorylase

This protocol is based on the use of an optimized variant of Cellobiose Phosphorylase (CBP) for the defined synthesis of this compound.[4][5][8][9]

Materials:

  • Engineered Cellobiose Phosphorylase (CBP) from Cellulomonas uda (optimized variant)

  • Cellobiose

  • α-D-glucose 1-phosphate (αG1P)

  • HEPES buffer (50 mM, pH 7.0)

  • Magnesium chloride (MgCl₂)

  • Reaction tubes

  • Thermomixer or water bath

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 50 mM HEPES buffer (pH 7.0)

      • 5 mM MgCl₂

      • 10 mM Cellobiose (acceptor substrate)

      • 10 mM α-D-glucose 1-phosphate (donor substrate)

      • Optimized concentration of engineered CBP enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the engineered enzyme (e.g., 37°C) for a predetermined time (e.g., 24 hours) with gentle shaking.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).

  • Analysis:

    • Centrifuge the reaction mixture to pellet the inactivated enzyme.

    • Analyze the supernatant for the presence and quantity of this compound, cellobiose, and other cello-oligosaccharides using HPAEC-PAD.

  • Purification (if necessary):

    • While this method yields high purity this compound, further purification from residual substrates and byproducts can be achieved using size-exclusion chromatography.

Protocol 2: Chemical Hydrolysis of Cellulose to a Mixture of Cellodextrins

This protocol describes the partial hydrolysis of microcrystalline cellulose to produce a mixture of cello-oligosaccharides, including this compound.[6][[“]]

Materials:

  • Microcrystalline cellulose (e.g., Avicel)

  • Concentrated Hydrochloric Acid (~37 wt.%)

  • Concentrated Sulfuric Acid (~98 wt.%)

  • Acetone (B3395972) (ice-cold)

  • Barium Hydroxide (B78521) (Ba(OH)₂)

  • Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)

  • Stir plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Acid Hydrolysis:

    • In a fume hood, slowly add 20 mL of concentrated sulfuric acid to 80 mL of concentrated hydrochloric acid in a flask placed in an ice bath to prepare the mixed acid solution.

    • Add 10 g of microcrystalline cellulose to the mixed acid solution.

    • Stir the mixture at room temperature (22°C) for 4 to 5.5 hours. The cellulose will gradually dissolve and hydrolyze.

  • Precipitation of Oligosaccharides:

    • Stop the reaction by pouring the acidic solution into 10 volumes of ice-cold acetone with vigorous stirring.

    • A white precipitate of cello-oligosaccharides will form. Allow the precipitate to settle.

  • Washing and Neutralization:

    • Decant the supernatant and wash the precipitate several times with cold acetone to remove the acid.

    • Dissolve the precipitate in a minimal amount of deionized water.

    • Neutralize the solution by slowly adding a saturated solution of barium hydroxide until the pH is neutral. Barium sulfate (B86663) will precipitate.

    • Remove the barium sulfate precipitate by centrifugation or filtration.

  • Ion Exchange Chromatography for Desalting:

    • Pass the neutralized solution through a column packed with a cation exchange resin (H⁺ form) followed by an anion exchange resin (formate form) to remove any remaining salts.

  • Concentration:

    • Concentrate the resulting solution of mixed cellodextrins using a rotary evaporator.

Protocol 3: Purification of this compound from a Mixture of Cello-oligosaccharides

This protocol outlines the separation of this compound from the mixture of cellodextrins obtained from chemical hydrolysis.[6][[“]][10][11]

Materials:

  • Mixed cello-oligosaccharide solution (from Protocol 2)

  • Size-exclusion chromatography column (e.g., Bio-Gel P-4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for oligosaccharide separation (e.g., amino-functionalized silica (B1680970) or porous graphitized carbon)

  • Refractive Index (RI) detector

  • Fraction collector

  • Deionized water (as mobile phase)

Procedure:

  • Column Preparation:

    • Pack and equilibrate the size-exclusion chromatography column with deionized water according to the manufacturer's instructions.

  • Chromatographic Separation:

    • Load the concentrated cello-oligosaccharide solution onto the column.

    • Elute the oligosaccharides with deionized water at a constant flow rate.

    • Monitor the elution profile using an RI detector. Different degrees of polymerization (DP) will elute at different times, with larger oligosaccharides eluting first.

  • Fraction Collection:

    • Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Analysis and Pooling:

    • Analyze the collected fractions using HPAEC-PAD or analytical HPLC to identify the fractions containing pure this compound (DP3).

    • Pool the fractions containing pure this compound.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain pure this compound as a white powder.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis e_start Cellobiose + αG1P e_reaction Enzymatic Reaction (Engineered CBP) e_start->e_reaction e_analysis HPAEC-PAD Analysis e_reaction->e_analysis e_product High Purity this compound e_analysis->e_product c_start Cellulose c_hydrolysis Mixed Acid Hydrolysis (HCl + H₂SO₄) c_start->c_hydrolysis c_precipitation Acetone Precipitation c_hydrolysis->c_precipitation c_neutralization Neutralization & Desalting c_precipitation->c_neutralization c_mixture Cello-oligosaccharide Mixture c_neutralization->c_mixture c_purification Chromatographic Purification (Size-Exclusion) c_mixture->c_purification c_product Purified this compound c_purification->c_product

Caption: Workflow for enzymatic and chemical synthesis of this compound.

Signaling Pathway of this compound as a Prebiotic

As a prebiotic, this compound is fermented by gut microbiota to produce short-chain fatty acids (SCFAs), which then act on intestinal epithelial and immune cells.[6][[“]][[“]][13] The following diagram illustrates the key signaling pathways initiated by SCFAs.

scfa_signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial / Immune Cell cluster_effects Cellular Effects This compound This compound microbiota Gut Microbiota This compound->microbiota Fermentation scfas SCFAs (Butyrate, Propionate, Acetate) microbiota->scfas gpr43 GPR43 (FFAR2) scfas->gpr43 gpr109a GPR109A (HCAR2) scfas->gpr109a hdac HDAC (in nucleus) scfas->hdac Enters cell mapk MAPK Pathway gpr43->mapk G-protein signaling nfkb NF-κB Pathway gpr109a->nfkb G-protein signaling (inhibition) gene_expression Gene Expression (e.g., Tight Junction Proteins, Anti-inflammatory Cytokines) hdac->gene_expression Inhibition leads to histone acetylation inflammation Reduced Inflammation nfkb->inflammation mapk->gene_expression barrier Enhanced Gut Barrier Integrity gene_expression->barrier gene_expression->inflammation

Caption: Prebiotic action of this compound via SCFA signaling pathways.

Conclusion

The synthesis of this compound through either enzymatic or chemical hydrolysis provides researchers with valuable tools to investigate its biological activities. The choice of method will depend on the desired purity, yield, and available resources. The potent prebiotic activity of this compound, leading to the production of SCFAs and subsequent modulation of host signaling pathways, underscores its potential for the development of novel therapeutics aimed at improving gut health and managing inflammatory conditions. Further research into the direct signaling effects of this compound in mammalian systems may reveal additional mechanisms of action and therapeutic opportunities.

References

Cellotriose as an Inducer for Cellulase Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of cellotriose as an inducer for cellulase (B1617823) production, a process of significant interest in biofuel research, industrial biotechnology, and drug development where enzymatic degradation of cellulosic biomass is a key step.

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant polysaccharide on Earth. The production of these enzymes by filamentous fungi, such as Trichoderma reesei, is a tightly regulated process initiated by the presence of inducers. While cellulose itself is the natural substrate, its insolubility poses challenges for industrial fermentation. Soluble oligosaccharides derived from cellulose, including cellobiose (B7769950), sophorose, and this compound, are known to be effective inducers of cellulase gene expression. Among these, sophorose is recognized as an exceptionally potent inducer.[1][2][3] This document focuses on the role and application of this compound as a soluble inducer for cellulase production.

Mechanism of Induction

The induction of cellulase synthesis by cello-oligosaccharides is a complex process involving sensing, transport, and a sophisticated signaling cascade that ultimately leads to the transcriptional activation of cellulase-encoding genes.

1. Basal Expression and Initial Hydrolysis: Trichoderma reesei maintains a basal level of cellulase expression.[4] When insoluble cellulose is present in the environment, these constitutively expressed cellulases hydrolyze it into soluble cello-oligosaccharides, such as cellobiose and this compound.

2. Transport into the Cell: These soluble oligosaccharides are then transported into the fungal cell by specific sugar transporters located on the cell membrane.

3. Intracellular Signaling Cascade: Once inside the cell, these inducer molecules trigger a signaling pathway. This process is not entirely understood but is known to involve a network of transcription factors. Key players in T. reesei include the transcriptional activator XYR1 (Xylanase Regulator 1) and ACE3 (Activator of Cellulase Expression 3). These activators bind to specific promoter regions of cellulase genes, initiating their transcription. Conversely, the presence of easily metabolizable sugars like glucose leads to carbon catabolite repression (CCR), mediated by the repressor protein CRE1, which blocks cellulase gene expression.

Quantitative Data on Cellulase Induction

While sophorose is widely reported as the most potent inducer of cellulase production in T. reesei, followed by cellobiose, specific quantitative data directly comparing the induction efficiency of this compound is less prevalent in readily available literature. However, studies comparing mixtures of inducers provide valuable insights. For instance, a mixture of glucose and sophorose (MGS) has been shown to be a highly effective inducer.

InducerRelative Cellulase Activity (FPA) vs. CellobioseRelative Extracellular Protein vs. CellobioseNotes
Cellobiose1.001.00Serves as the baseline for comparison.
Lactose~0.19~0.29A commonly used soluble and cost-effective inducer.[1]
Glucose and Sophorose Mixture (MGS)5.263.49Significantly higher induction compared to cellobiose and lactose.[1][2]

Data is derived from studies on Trichoderma reesei and serves as a comparative reference. FPA stands for Filter Paper Activity.

Experimental Protocols

Protocol 1: Cellulase Production in Trichoderma reesei using a Soluble Inducer

This protocol describes the induction of cellulase production in T. reesei in a submerged fermentation culture using a defined soluble inducer like this compound.

Materials:

  • Trichoderma reesei strain (e.g., RUT-C30)

  • Malt (B15192052) extract agar (B569324) (for spore production)

  • Seed culture medium (e.g., 5 g/L glucose, 10 g/L corn steep liquor)

  • Fermentation medium (Mandels' medium or similar, see below)

  • Inducer stock solution (e.g., 10% w/v this compound, filter-sterilized)

  • Sterile flasks, incubators, shakers

  • Centrifuge and sterile centrifuge tubes

Mandels' Fermentation Medium Composition:

ComponentConcentration (g/L)
KH₂PO₄2.0
(NH₄)₂SO₄1.4
Urea0.3
MgSO₄·7H₂O0.3
CaCl₂0.3
Peptone1.0
Tween-802.0 (mL/L)
Trace elements solution1.0 (mL/L)

Trace Elements Solution (g/L):

ComponentConcentration (g/L)
FeSO₄·7H₂O5.0
MnSO₄·H₂O1.6
ZnSO₄·7H₂O1.4
CoCl₂·6H₂O2.0

Procedure:

  • Spore Suspension Preparation: Culture T. reesei on malt extract agar plates for 7 days at 28°C to allow for sporulation. Harvest spores by adding sterile water to the plate and gently scraping the surface. Adjust the spore concentration to 10⁷ spores/mL.

  • Inoculum Preparation: Inoculate 50 mL of sterile seed culture medium in a 250 mL flask with 1 mL of the spore suspension. Incubate at 28°C with shaking at 150 rpm for 24 hours.

  • Induction: Prepare 50 mL of fermentation medium in a 250 mL flask. Inoculate with 4% (v/v) of the seed culture.

  • Add the sterile this compound stock solution to the fermentation medium to a final concentration of 1% (w/v).

  • Incubate the culture at 28°C with shaking at 150 rpm.

  • Sampling and Analysis: Aseptically collect samples at regular intervals (e.g., every 24 hours for 5-7 days).

  • Separate the mycelium from the culture supernatant by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • The supernatant contains the secreted cellulases and can be used for activity assays.

Protocol 2: Determination of Cellulase Activity (Filter Paper Assay - FPA)

This assay measures the total cellulase activity based on the hydrolysis of filter paper.

Materials:

  • Culture supernatant containing cellulase

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg)

  • 0.05 M Sodium Citrate (B86180) buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, add 1.0 mL of appropriately diluted culture supernatant to 1.0 mL of 0.05 M sodium citrate buffer (pH 4.8).

  • Add a strip of Whatman No. 1 filter paper to the tube.

  • Incubate the reaction mixture at 50°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 3.0 mL of DNS reagent.

  • Color Development: Boil the tubes for 5 minutes.

  • Cool the tubes to room temperature and add 20 mL of distilled water.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve. One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Visualizing the Induction Pathway and Experimental Workflow

To better understand the complex processes involved, the following diagrams illustrate the signaling pathway for cellulase induction and the experimental workflow.

Cellulase_Induction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_synthesis Protein Synthesis & Secretion Cellulose Cellulose (insoluble) Cellotriose_ext This compound (soluble) Cellulose->Cellotriose_ext Hydrolysis BasalCellulase Basal Cellulase BasalCellulase->Cellulose Transporter Sugar Transporter Cellotriose_ext->Transporter Uptake Cellotriose_int This compound Transporter->Cellotriose_int SignalingCascade Signaling Cascade Cellotriose_int->SignalingCascade Triggers XYR1 XYR1 (Activator) SignalingCascade->XYR1 ACE3 ACE3 (Activator) SignalingCascade->ACE3 CellulaseGene Cellulase Gene XYR1->CellulaseGene Activates ACE3->CellulaseGene Activates CRE1 CRE1 (Repressor) CRE1->CellulaseGene Represses Glucose Glucose Glucose->CRE1 Activates Transcription Transcription CellulaseGene->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation CellulaseEnzyme Cellulase Enzyme Translation->CellulaseEnzyme Secretion Secretion CellulaseEnzyme->Secretion Secretion->BasalCellulase Amplification

Caption: Cellulase induction signaling pathway.

Experimental_Workflow A 1. T. reesei Spore Suspension Preparation B 2. Inoculum Culture (Seed Flask) A->B C 3. Fermentation with This compound Induction B->C D 4. Time-course Sampling C->D E 5. Mycelium Separation (Centrifugation) D->E F 6. Supernatant Collection (Crude Enzyme) E->F G 7. Cellulase Activity Assay (FPA / DNS) F->G H 8. Data Analysis and Quantification G->H

Caption: Experimental workflow for cellulase production.

Conclusion

This compound, as a soluble cello-oligosaccharide, serves as a valuable tool for studying and inducing cellulase production in filamentous fungi. While it may not be as potent as sophorose, its defined chemical nature allows for more controlled and reproducible experimental conditions compared to insoluble cellulose. The protocols and information provided herein offer a foundational framework for researchers to explore the intricacies of cellulase induction and to optimize enzyme production for various biotechnological applications. Further research is warranted to elucidate the precise quantitative effects of this compound on cellulase yields and to unravel the specific details of its signaling pathway.

References

Application Notes and Protocols for the Quantification of Cellotriose in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cellotriose, a trisaccharide composed of three β-(1→4) linked D-glucose units, is a key intermediate in the enzymatic hydrolysis of cellulose (B213188).[1] Its accurate quantification in complex mixtures, such as biomass hydrolysates and fermentation broths, is crucial for optimizing biofuel production, understanding enzyme kinetics, and for quality control in the food and pharmaceutical industries.[2][3] This document provides detailed protocols and comparative data for the primary analytical methods used to quantify this compound, designed for researchers, scientists, and drug development professionals.

Quantitative Method Comparison

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for direct carbohydrate analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) offers exceptional specificity. Enzymatic assays provide a functional, often lower-cost, alternative.

The table below summarizes key quantitative performance parameters for common analytical techniques. Data for cello-oligosaccharides are prioritized; where unavailable, data for other oligosaccharides are provided as a reference for expected performance.

MethodAnalyte(s)Linear Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference(s)
HPAEC-PAD Cello-oligosaccharides (COS)0.40 - 4.000.04 - 0.080.16 - 0.38[4]
Capillary Electrophoresis (CE) Cello-oligosaccharides (up to DP4)5 - 300~5~10-15
UPLC-MS/MS Mammalian Milk Oligosaccharides-0.0018 - 0.00300.0054 - 0.0063
MALDI-TOF MS Cello-oligosaccharidesConcentration dependentNot specifiedNot specified[5]

Experimental Protocols

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC separates underivatized carbohydrates at high pH, where they behave as weak acids.[6][7] The separated analytes are then detected with high sensitivity using pulsed amperometry, which involves applying a series of potentials to a gold electrode to measure the current generated by the oxidation of the carbohydrates.[8]

Instrumentation and Reagents:

  • Instrumentation: HPLC system with a biocompatible pump, autosampler, and a pulsed amperometric detector equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Column: A CarboPac series column, such as the CarboPac PA100 or PA200 (e.g., 4 x 250 mm), with a corresponding guard column is recommended.

  • Reagents:

Protocol:

  • Mobile Phase Preparation:

    • Eluent A: Deionized Water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M NaOAc in 200 mM NaOH

    • Degas all eluents thoroughly using helium sparging or vacuum filtration.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Perform serial dilutions to create a set of working standards for a calibration curve (e.g., 0.5, 1, 2, 5, 10 mg/L).

  • Sample Preparation:

    • Centrifuge samples (e.g., biomass hydrolysate) to remove solid debris.[11]

    • Filter the supernatant through a 0.22 µm syringe filter.[11]

    • Dilute the sample with deionized water to ensure the this compound concentration falls within the linear range of the calibration curve.[11]

  • Chromatographic Conditions (Example Gradient):

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient of sodium hydroxide and sodium acetate is used to separate cello-oligosaccharides. An example program could involve a gradient from low to high sodium acetate concentration in a sodium hydroxide mobile phase to elute oligosaccharides based on size.[4]

  • Detection and Quantification:

    • Use a standard quadruple-potential waveform for pulsed amperometric detection.

    • Identify the this compound peak based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

HPAEC_PAD_Workflow Workflow for this compound Quantification by HPAEC-PAD Sample Sample (e.g., Hydrolysate) Prep Sample Preparation (Centrifuge, Filter, Dilute) Sample->Prep Inject Inject into HPAEC System Prep->Inject Standards This compound Standards Standards->Inject Separation Anion-Exchange Separation Inject->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Quant Quantification (vs. Calibration Curve) Data->Quant Result Final Concentration Quant->Result

Workflow for this compound quantification by HPAEC-PAD.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[12] For oligosaccharides, separation can be achieved using porous graphitized carbon (PGC) or hydrophilic interaction chromatography (HILIC).[13] The mass spectrometer then detects and quantifies the this compound based on its specific mass-to-charge ratio (m/z).[3]

Instrumentation and Reagents:

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

  • Column: Porous Graphitized Carbon (PGC) column or a HILIC column.

  • Reagents:

    • LC-MS grade solvents (e.g., acetonitrile, water).

    • LC-MS grade additives (e.g., formic acid or ammonium (B1175870) acetate).

    • This compound standard.

Protocol:

  • Sample Preparation:

    • Prepare samples as described for HPAEC-PAD (centrifugation, filtration, dilution).

    • The final solvent should be compatible with the initial mobile phase conditions.

  • Standard Preparation:

    • Prepare a stock solution and a dilution series of this compound in the initial mobile phase solvent.

    • An internal standard (a stable isotope-labeled oligosaccharide) may be added to both samples and standards for improved accuracy.

  • Chromatographic Conditions (Example HILIC Method):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at a high percentage of Mobile Phase B, gradually decreasing to elute more polar compounds like this compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized sugars ([M+formate]- or [M-H]-) or positive mode for sodiated adducts ([M+Na]+).[14]

    • Analysis Mode: Use Selected Ion Monitoring (SIM) for targeted quantification of the specific m/z for this compound or tandem MS (MS/MS) for higher specificity by monitoring a specific fragmentation transition.[12]

  • Quantification:

    • Identify the this compound peak by its retention time and specific m/z.

    • Quantify using a calibration curve generated from the standards, normalizing to the internal standard if used.[12]

LCMS_Workflow General Workflow for this compound Quantification by LC-MS Sample Prepared Sample + Internal Standard LC LC Separation (HILIC or PGC) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analysis (e.g., TOF, Quadrupole) ESI->MS Detector Ion Detection MS->Detector Data Data Processing (Extract Ion Chromatogram) Detector->Data Quant Quantification (Peak Area Ratio) Data->Quant Result Final Concentration Quant->Result Enzymatic_Assay_Workflow Workflow for the Enzymatic Quantification of this compound cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Quantification cluster_2 Step 3: Calculation Sample This compound-containing Sample / Standard Enzyme Add β-Glucosidase in Buffer Sample->Enzyme Incubate Incubate (e.g., 50°C) Enzyme->Incubate Inactivate Heat Inactivation (100°C) Incubate->Inactivate Assay Perform D-Glucose Assay (e.g., HK/G6PDH Kit) Inactivate->Assay Measure Spectrophotometric Measurement (340 nm) Assay->Measure Calc Calculate Glucose Conc. Measure->Calc Stoich Apply Stoichiometry (3 Glucose per this compound) Calc->Stoich Result Original this compound Concentration Stoich->Result

References

Cellotriose as a Substrate for Beta-Glucosidase Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of the β-glycosidic bonds of various glycosides, releasing glucose as a product. They play a crucial role in various biological processes, including the breakdown of cellulose (B213188) in biomass, activation of phytohormones in plants, and metabolism of glycolipids in animals. The activity of β-glucosidases is a key area of research in biofuel production, food technology, and drug development. Accurate and reliable assays are essential for characterizing these enzymes, screening for inhibitors, and optimizing industrial processes.

While artificial chromogenic and fluorogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucoside (MUG) are widely used for their convenience, they may not always reflect the enzyme's activity on its natural substrates. Cello-oligosaccharides, such as cellobiose (B7769950) and cellotriose, are natural substrates for many β-glucosidases and are therefore highly relevant for studying their biological function. This compound, a trisaccharide of glucose units linked by β-1,4-glycosidic bonds, serves as an important substrate to understand the processive nature of some β-glucosidases and their ability to hydrolyze longer-chain oligosaccharides. This document provides detailed application notes and protocols for using this compound in β-glucosidase activity assays.

Application Notes

Advantages of Using this compound as a Substrate:
  • Physiological Relevance: this compound is a natural intermediate in the enzymatic degradation of cellulose, making it a more biologically relevant substrate than artificial ones for cellulolytic β-glucosidases.

  • Insight into Substrate Specificity: Comparing the kinetic parameters of a β-glucosidase with cellobiose, this compound, and longer cello-oligosaccharides provides valuable information about the enzyme's substrate-binding cleft and its mode of action (e.g., processive vs. non-processive).

  • Screening for Inhibitors: Using a natural substrate like this compound can be crucial when screening for inhibitors that may have different modes of action compared to those targeting the binding of artificial substrates.

  • Avoiding Artificial Substrate-Related Artifacts: Some enzymes may exhibit different kinetic behaviors with artificial substrates, and results may not be directly translatable to their activity on natural substrates.

Challenges and Considerations:
  • Product Detection: The product of this compound hydrolysis is glucose (and potentially cellobiose as an intermediate). Unlike assays with chromogenic or fluorogenic substrates, a secondary assay is required to quantify the released glucose.

  • Substrate Purity: The purity of the this compound substrate is critical to ensure accurate kinetic measurements.

  • Transglycosylation Activity: Some β-glucosidases exhibit transglycosylation activity, where the enzyme transfers a glucose moiety to another sugar molecule instead of water. This can lead to the formation of larger oligosaccharides and an underestimation of hydrolytic activity if only glucose is measured.[1] Analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor for such side reactions.[1]

Experimental Protocols

Two common methods for quantifying the glucose produced from the hydrolysis of this compound are the 3,5-dinitrosalicylic acid (DNS) assay for total reducing sugars and the glucose oxidase-peroxidase (GOD-POD) assay for specific glucose measurement.

Protocol 1: Beta-Glucosidase Activity Assay using this compound with DNS Detection

This protocol measures the increase in reducing ends resulting from the hydrolysis of this compound. Note that the DNS reagent reacts with all reducing sugars, including this compound itself and the product glucose. Therefore, it is crucial to have a proper substrate blank.

1. Materials and Reagents:

  • β-glucosidase enzyme solution

  • This compound solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0)

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with heating.

    • In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of distilled water.

    • Slowly add the DNS solution to the sodium potassium tartrate solution while stirring.

    • Add 20 mL of 2 N NaOH.

    • Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.

  • Glucose standard solution (e.g., 1 mg/mL in assay buffer)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing the desired concentration of this compound in assay buffer. For kinetic studies, a range of substrate concentrations should be used.

  • Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 45°C).[1]

  • Initiate the reaction by adding a known amount of β-glucosidase to the reaction mixture. The final reaction volume can be, for example, 1 mL.

  • Incubate the reaction for a specific period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

  • Prepare parallel blank samples:

    • Enzyme Blank: Enzyme in buffer without substrate.

    • Substrate Blank: Substrate in buffer without enzyme.

  • Stop the reaction by adding 300 µL of the DNS reagent to a 50 µL aliquot of the reaction mixture.[1]

3. DNS Assay for Reducing Sugars:

  • After adding the DNS reagent, boil the samples for 10-15 minutes.[1]

  • Cool the samples to room temperature.

  • Add distilled water to a final volume suitable for your spectrophotometer cuvette or microplate well.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of glucose.

4. Calculation of Enzyme Activity:

  • Subtract the absorbance of the enzyme and substrate blanks from the absorbance of the test samples.

  • Use the glucose standard curve to determine the amount of glucose (or reducing sugar equivalents) produced in your reaction.

  • Calculate the enzyme activity, typically expressed in Units (U), where 1 U is the amount of enzyme that releases 1 µmol of product per minute under the specified assay conditions.

Protocol 2: Beta-Glucosidase Activity Assay using this compound with GOD-POD Detection

This protocol offers higher specificity as it measures only the released glucose.

1. Materials and Reagents:

  • β-glucosidase enzyme solution

  • This compound solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)

  • GOD-POD Reagent (commercially available kits are recommended for consistency) or prepare as follows:

    • Phosphate buffer (100 mM, pH 7.0)

    • Glucose oxidase (GOD) (e.g., 10 U/mL)

    • Peroxidase (POD) (e.g., 1 U/mL)

    • Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrone with phenol)

  • Glucose standard solution (e.g., 100 µg/mL in assay buffer)

  • Reaction stop solution (e.g., 12 N H₂SO₄)

  • Spectrophotometer or microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm for o-dianisidine).

2. Enzymatic Reaction:

  • Follow steps 1-4 of the enzymatic reaction as described in Protocol 1.

  • Prepare parallel blank samples (enzyme blank and substrate blank).

  • Stop the reaction by a method that will not interfere with the GOD-POD assay, such as heat inactivation (e.g., boiling for 5-10 minutes) followed by centrifugation to remove any precipitated protein.

3. GOD-POD Assay for Glucose:

  • Take an aliquot of the supernatant from the stopped enzymatic reaction.

  • Add the GOD-POD reagent to the aliquot.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes) to allow for color development.

  • Stop the color development reaction by adding a stop solution if required by the specific GOD-POD reagent used.

  • Measure the absorbance at the appropriate wavelength.

  • Prepare a standard curve using known concentrations of glucose.

4. Calculation of Enzyme Activity:

  • Subtract the absorbance of the blanks from the absorbance of the test samples.

  • Use the glucose standard curve to determine the amount of glucose produced.

  • Calculate the enzyme activity in Units (U).

Data Presentation

Quantitative data from kinetic studies should be summarized in tables for easy comparison.

Table 1: Kinetic Parameters of a Hypothetical Beta-Glucosidase with Different Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
pNPG0.1929.67--
Cellobiose1.221.14--
This compoundDataDataDataData
CellotetraoseDataDataDataData
Data to be filled from experimental results.

Table 2: Comparative Binding Affinities of Beta-Glucosidase B (BglB) with Cello-oligosaccharides

LigandBinding Affinity (ΔG, kJ/mol)
Cellobiose-6.20
Cellotetraose-5.68
This compound-5.63
Data from a molecular docking study.

Visualizations

Enzymatic Hydrolysis of this compound

G cluster_reaction β-Glucosidase Action on this compound This compound This compound Enzyme β-Glucosidase This compound->Enzyme Substrate Binding Products Products Enzyme->Products Hydrolysis Glucose Glucose Products->Glucose Primary Product Cellobiose Cellobiose Products->Cellobiose Intermediate Product

Caption: Enzymatic breakdown of this compound by beta-glucosidase.

Experimental Workflow for Beta-Glucosidase Assay

G cluster_workflow Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, this compound, Buffer) Start->Prepare_Reagents Enzymatic_Reaction Incubate Enzyme + Substrate (Controlled Temperature & Time) Prepare_Reagents->Enzymatic_Reaction Stop_Reaction Stop Reaction (e.g., Heat or Chemical) Enzymatic_Reaction->Stop_Reaction Product_Quantification Quantify Glucose (DNS or GOD-POD Assay) Stop_Reaction->Product_Quantification Data_Analysis Calculate Activity (vs. Standard Curve) Product_Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for beta-glucosidase activity assay.

Logical Relationship of Substrate Preference

G Substrate Substrate BindingAffinity Binding Affinity (e.g., ΔG) Substrate->BindingAffinity Influences HydrolysisRate Hydrolysis Rate (kcat) Substrate->HydrolysisRate Influences EnzymeActivity Overall Enzyme Activity (kcat/Km) BindingAffinity->EnzymeActivity HydrolysisRate->EnzymeActivity

Caption: Factors influencing enzyme activity on different substrates.

References

Application Notes and Protocols for Using 13C-Labeled Cellotriose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3] 13C-labeled cellotriose, a trisaccharide composed of three glucose units linked by β-1,4 glycosidic bonds, serves as a valuable tool for investigating the metabolism of cellulose-derived carbohydrates. Its application is particularly relevant in studies of gut microbiota and in engineered cells designed to process cellulosic materials.[4][5] Mammalian cells typically lack the necessary transporters and enzymes to metabolize this compound, making it a specific probe for microbial or engineered cellular metabolism. This document provides detailed application notes and protocols for the use of 13C-labeled this compound in metabolic research.

Applications

  • Gut Microbiota Metabolism: Tracing the metabolic fate of this compound in complex gut microbial communities to understand the roles of different microbial species in cellulose (B213188) degradation and the production of short-chain fatty acids (SCFAs) and other metabolites.[4][5][6]

  • Metabolic Flux Analysis (MFA): Quantifying the intracellular metabolic fluxes in microorganisms or engineered cells that can utilize this compound, providing insights into central carbon metabolism.[1][2][3][7][8][9][10]

  • Enzyme Activity and Pathway Elucidation: Studying the activity of specific cellulolytic enzymes (e.g., β-glucosidases) and identifying the metabolic pathways involved in this compound catabolism.

  • Drug Development: Assessing the impact of therapeutic agents on microbial carbohydrate metabolism.

Quantitative Data Summary

The following tables summarize representative quantitative data from a study using uniformly labeled 13C-cellulose to probe gut microbiota metabolism. As this compound is a key intermediate in cellulose degradation, this data provides a valuable proxy for the expected metabolic fate of 13C-labeled this compound.

Table 1: Fractional 13C Enrichment in Intracellular Metabolites of Gut Microbiota after Incubation with 13C-Cellulose

MetabolitePathwayFractional 13C Enrichment (%)Key Observation
Glucose-6-phosphateGlycolysis~5Indicates entry of cellulose-derived glucose into glycolysis.
Sedoheptulose-7-phosphatePentose (B10789219) Phosphate (B84403) Pathway~2Suggests some flux through the pentose phosphate pathway.
N-Acetyl-GlucosamineAmino Sugar Metabolism~8Demonstrates the use of cellulose carbon for amino sugar synthesis.
D-Glucuronic acidUronate Pathway~10Highlights the conversion to other sugar acids.

Data adapted from a study on 13C-cellulose metabolism in a mouse gut microbiome model. The lower enrichment compared to more readily metabolizable fibers like inulin (B196767) suggests that cellulose degradation is a rate-limiting step.[4]

Table 2: Fractional 13C Enrichment in Extracellular Metabolites (Culture Medium) after Gut Microbiota Incubation with 13C-Cellulose

MetaboliteMetabolite TypeFractional 13C Enrichment (%)Significance
Acyl-ornithineAmino Acid Derivative>60High enrichment indicates active synthesis and export.
LactateShort-Chain Fatty Acid~50A major fermentation end-product from cellulose.
PropionateShort-Chain Fatty Acid~40Another key SCFA produced from cellulose fermentation.
ButyrateShort-Chain Fatty Acid~20Important energy source for colonocytes, derived from cellulose.

This data illustrates the conversion of cellulose-derived carbons into key metabolites that are secreted by the gut microbiota and can interact with the host.[4]

Experimental Protocols

Protocol 1: In Vitro Labeling of Gut Microbiota with 13C-Cellotriose

This protocol describes the anaerobic incubation of fecal microbial communities with 13C-labeled this compound to trace its metabolic fate.

1. Materials:

  • Uniformly 13C-labeled this compound ([U-13C]-Cellotriose)
  • Anaerobic culture medium (e.g., pre-reduced basal medium)
  • Fresh fecal samples from the host of interest
  • Anaerobic chamber or workstation
  • Sterile, anaerobic tubes and reagents
  • Quenching solution (e.g., 60% methanol (B129727) at -40°C)
  • Extraction solvent (e.g., 80% methanol)

2. Procedure:

  • Preparation: Prepare the anaerobic culture medium and all necessary materials inside an anaerobic chamber.
  • Fecal Slurry Preparation: Homogenize fresh fecal samples in the pre-reduced anaerobic medium to create a fecal slurry.
  • Incubation Setup: In anaerobic tubes, add the fecal slurry to the anaerobic medium.
  • Labeling: Add [U-13C]-Cellotriose to the cultures to a final concentration of 1-2 mg/mL. Include a control culture with unlabeled this compound.
  • Incubation: Incubate the cultures at 37°C for a defined period (e.g., time points at 0, 6, 12, 24 hours).
  • Sampling and Quenching: At each time point, collect an aliquot of the culture. To quench metabolic activity, rapidly mix the sample with a pre-chilled quenching solution.
  • Separation of Cells and Supernatant: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) at 4°C to pellet the microbial cells. Separate the supernatant (extracellular metabolites) from the cell pellet (intracellular metabolites).
  • Storage: Store both the supernatant and the cell pellet at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

1. Intracellular Metabolites (from Cell Pellet):

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.
  • Lyse the cells by bead beating or sonication on ice.
  • Incubate at -20°C for 20 minutes to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Transfer the supernatant containing the metabolites to a new tube.
  • Dry the metabolite extract using a vacuum concentrator.
  • Store the dried extract at -80°C.

2. Extracellular Metabolites (from Supernatant):

  • Thaw the supernatant sample.
  • For protein removal (if necessary), add three volumes of ice-cold acetonitrile, vortex, and incubate at -20°C for 30 minutes. Centrifuge to pellet the precipitated protein.
  • Transfer the supernatant to a new tube.
  • Dry the extract using a vacuum concentrator.
  • Store the dried extract at -80°C.

Protocol 3: LC-MS Analysis of 13C-Labeled Metabolites

1. Sample Preparation:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) compatible with your LC method.
  • Vortex thoroughly and centrifuge to pellet any insoluble material.
  • Transfer the supernatant to LC-MS vials.

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable column for separating polar metabolites, such as a HILIC column.
  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to detect all ions and in targeted SIM or MS/MS mode to identify and quantify specific metabolites.
  • Data Acquisition: Acquire data across a relevant mass range to capture the different isotopologues of the metabolites of interest.

3. Data Analysis:

  • Identify metabolites based on their retention time and accurate mass.
  • Determine the mass isotopologue distributions (MIDs) for each metabolite by measuring the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
  • Correct the raw MIDs for the natural abundance of 13C.
  • Calculate the fractional 13C enrichment for each metabolite to trace the metabolic fate of the 13C-labeled this compound.

Visualizations

G cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing cluster_analysis Analysis fecal_sample Fresh Fecal Sample fecal_slurry Fecal Slurry Preparation fecal_sample->fecal_slurry medium Anaerobic Medium medium->fecal_slurry This compound 13C-Cellotriose Addition fecal_slurry->this compound incubation Anaerobic Incubation (37°C) Time-course Sampling This compound->incubation quenching Metabolic Quenching (Cold Methanol) incubation->quenching centrifugation Centrifugation quenching->centrifugation extraction Metabolite Extraction centrifugation->extraction drying Sample Drying extraction->drying lcms LC-MS/MS Analysis drying->lcms data_analysis Data Analysis (MID Calculation) lcms->data_analysis

Experimental workflow for 13C-cellotriose metabolic labeling.

G cluster_pathway Metabolic Pathway of this compound C13_this compound 13C-Cellotriose C13_Cellobiose 13C-Cellobiose C13_this compound->C13_Cellobiose β-glucosidase C13_Glucose 13C-Glucose C13_Cellobiose->C13_Glucose β-glucosidase C13_G6P 13C-Glucose-6-P C13_Glucose->C13_G6P Glycolysis Glycolysis C13_G6P->Glycolysis PPP Pentose Phosphate Pathway C13_G6P->PPP C13_Pyruvate 13C-Pyruvate Glycolysis->C13_Pyruvate C13_SCFAs 13C-SCFAs (Lactate, Propionate, Butyrate) C13_Pyruvate->C13_SCFAs Fermentation

Metabolic fate of 13C-cellotriose in gut microbiota.

Conclusion

13C-labeled this compound is a specialized tracer for investigating the metabolism of cellulose degradation intermediates, particularly in microbial and engineered systems. The protocols and data presented here provide a framework for designing and conducting metabolic studies using this valuable tool. While direct quantitative data for 13C-cellotriose is emerging, the insights gained from related 13C-cellulose studies offer a strong foundation for interpreting experimental results. The use of 13C-cellotriose in combination with modern analytical techniques like mass spectrometry will continue to advance our understanding of complex carbohydrate metabolism.

References

Cellotriose as an Elicitor to Trigger Plant Immune Responses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall serves as a primary barrier against pathogens. Degradation of this wall during pathogen attack or cell wall remodeling releases various carbohydrate oligomers that can act as endogenous elicitors, known as Damage-Associated Molecular Patterns (DAMPs). Cellotriose (a trisaccharide of β-1,4-linked glucose units), a breakdown product of cellulose (B213188), is recognized by plants as a DAMP, triggering a signaling cascade that activates innate immune responses, a process often referred to as Pattern-Triggered Immunity (PTI).[1]

Perception of this compound occurs at the plasma membrane by the malectin-domain containing receptor kinase, CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[1][2] This recognition initiates a series of downstream events, including ion fluxes, production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming to mount a defense.[1][2] Understanding and utilizing the this compound-induced immune response offers a promising avenue for developing novel plant protectants and for fundamental research into plant cell wall integrity sensing.

These application notes provide an overview of the this compound signaling pathway, key quantifiable immune responses, and detailed protocols for studying its effects in laboratory settings.

The this compound Signaling Pathway

This compound perception by the CORK1 receptor initiates a rapid signaling cascade. Key downstream events include a cytoplasmic calcium influx (Ca²⁺), activation of NADPH oxidases to produce an apoplastic ROS burst, and the activation of a MAPK cascade involving MPK3 and MPK6.[1][2] This cascade ultimately leads to the phosphorylation of various proteins, including those involved in cellulose biosynthesis, and the regulation of transcription factors that control the expression of defense-related genes.[2]

G cluster_perception Cell Surface Perception cluster_early_signaling Early Signaling Events cluster_downstream_responses Downstream Responses This compound This compound (DAMP) CORK1 CORK1 Receptor This compound->CORK1 Binding Ca_Influx Ca²⁺ Influx CORK1->Ca_Influx ROS_Burst ROS Burst (NADPH Oxidase) CORK1->ROS_Burst MAPK_Cascade MAPK Cascade (MPK3/MPK6) Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Phospho Protein Phosphorylation (e.g., CESAs) MAPK_Cascade->Phospho TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation Gene_Expression Defense Gene Expression TF_Activation->Gene_Expression Immunity Enhanced Immunity Gene_Expression->Immunity

Caption: this compound-induced plant immunity signaling pathway.

Key Immune Responses and Quantitative Data

Treatment of plants with this compound elicits several measurable immune responses. These are crucial for quantifying the plant's perception and downstream signaling activation.

Table 1: Summary of Key Immune Responses to this compound Elicitation

Immune ResponseTypical ObservationKey Components InvolvedTime Scale
Reactive Oxygen Species (ROS) Burst Rapid, transient increase in extracellular H₂O₂.NADPH Oxidases (e.g., RBOHD)Minutes
MAPK Activation Phosphorylation of specific MAP kinases.MPK3, MPK65-15 minutes
Defense Gene Expression Upregulation of defense-related transcripts.WRKY transcription factors, PR genes30 minutes to hours
Protein Phosphorylation Altered phosphorylation status of proteins involved in defense and cell wall metabolism.Cellulose Synthase (CESA) proteinsMinutes

Table 2: this compound-Induced MAPK Activation Timeline in Arabidopsis

KinasePeak Phosphorylation Post-ElicitationMethod of Detection
MPK6 5 - 15 minutesWestern Blot (anti-p44/42 MAPK)
MPK3 5 - 15 minutesWestern Blot (anti-p44/42 MAPK)
Note: The activation of MAPKs is transient and phosphorylation levels typically decrease after the initial peak.[3]

Table 3: Examples of Genes and Proteins Regulated by Cellooligomers

TargetRegulationFunction
WRKY30/WRKY33 UpregulatedTranscription factors involved in defense signaling
ACS7 Upregulated (~15-fold by cellobiose)Ethylene biosynthesis
SAG101, PAD4 UpregulatedSalicylic acid signaling
CESA proteins Altered PhosphorylationCellulose synthesis / Cell wall repair
Data for ACS7, SAG101, and PAD4 are based on cellobiose (B7769950) treatment, which elicits similar gene expression responses to this compound.[4]

Experimental Protocols

The following protocols provide detailed methods for quantifying the key immune responses triggered by this compound in Arabidopsis thaliana leaf tissue.

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay

This protocol uses a luminol-based chemiluminescence assay to measure the production of extracellular ROS in real-time.[5][6][7]

G A 1. Prepare Leaf Discs (4-mm biopsy punch) B 2. Float on Water Overnight (Incubate in 96-well plate) A->B D 4. Add Assay Solution to Wells B->D C 3. Prepare Assay Solution (Luminol + HRP) C->D E 5. Measure Background Luminescence (Plate reader) D->E F 6. Add Elicitor (this compound or Control) E->F G 7. Measure Luminescence Kinetics (e.g., for 60 min) F->G H 8. Analyze Data (Plot RLU vs. Time) G->H G A 1. Treat Seedlings/Leaf Discs (this compound for 0, 5, 10, 15, 30 min) B 2. Flash-freeze in Liquid N₂ A->B C 3. Protein Extraction (Grind tissue, add extraction buffer) B->C D 4. Quantify Protein Concentration (e.g., Bradford assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Western Blotting (Transfer proteins to membrane) E->F G 7. Immunodetection (Primary anti-pTEpY Ab, Secondary Ab) F->G H 8. Visualize Bands (Chemiluminescence detection) G->H G A 1. Treat Plant Material & Harvest (e.g., 0, 30, 60, 180 min post-treatment) B 2. Total RNA Extraction A->B C 3. Assess RNA Quality & Quantity (Spectrophotometer, Gel) B->C D 4. DNase Treatment (Remove genomic DNA contamination) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qPCR Reaction Setup (cDNA, Primers, SYBR Green Master Mix) E->F G 7. Run qPCR Program F->G H 8. Analyze Data (Calculate relative expression, e.g., 2-ΔΔCt) G->H

References

Application of Cellotriose in Studying Microbial Cellulose Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, serves as a crucial molecule in understanding the intricate mechanisms of microbial cellulose (B213188) utilization. As a soluble intermediate in the enzymatic breakdown of cellulose, this compound is an invaluable tool for researchers studying cellulase (B1617823) gene regulation, enzyme activity, and microbial metabolism. Its applications extend from fundamental research in microbial physiology and enzymology to applied areas such as biofuel production and the development of novel therapeutics targeting gut microbiota.

Key Applications:

  • Inducer of Cellulase Gene Expression: this compound has been identified as a potent natural inducer of cellulase gene expression in various cellulolytic fungi and bacteria.[1][2] Unlike insoluble cellulose, its solubility allows for controlled studies of gene regulation in liquid cultures, providing a more direct means of investigating the molecular signaling pathways that govern the expression of cellulolytic enzymes.[1] In some microorganisms, this compound has been shown to be a more potent inducer of specific cellobiohydrolase genes than cellobiose (B7769950).[1]

  • Substrate for Cellulase Activity Assays: this compound can be used as a defined substrate to characterize the activity of specific endoglucanases and exoglucanases. By monitoring the hydrolysis of this compound into smaller oligosaccharides and glucose, researchers can determine the specific activity and kinetic parameters of purified enzymes. This is particularly useful for distinguishing between different types of cellulolytic enzymes and understanding their synergistic interactions.

  • Tool for Studying Sugar Transport Mechanisms: The uptake of cellodextrins, including this compound, is a critical step in cellulose metabolism for many microbes. This compound is used to study the specificity and kinetics of sugar transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[3][4][5] Understanding these transport systems is essential for engineering microbes with enhanced cellulose utilization capabilities for applications in consolidated bioprocessing.[4]

  • Investigating Microbial Cross-Feeding and Gut Microbiota Dynamics: In complex microbial communities like the rumen and the human gut, the breakdown of cellulose by primary degraders releases oligosaccharides, including this compound, which can then be utilized by other non-cellulolytic species.[6] This cross-feeding is a vital aspect of the functioning of these microbial ecosystems. Studying the uptake and metabolism of this compound by different gut microbes can provide insights into the metabolic interactions within the gut microbiota and their impact on host health.

Quantitative Data

The following tables summarize quantitative data on the induction of cellulase gene expression by this compound and its transport kinetics.

Table 1: Induction of Cellobiohydrolase Gene Expression in Phanerochaete chrysosporium [1]

GeneInducer (Concentration)Transcript Copies per 10⁵ Actin Gene Transcripts
cel7C Glucose (control)< 10
Cellobiose~1.0 x 10⁵
This compound~1.5 x 10⁶
Cellotetraose~2.7 x 10⁶
Cellulose~1.0 x 10⁶
cel7D Glucose (control)< 10
Cellobiose~1.0 x 10⁴
This compound~1.7 x 10⁶
Cellotetraose~1.0 x 10⁶
Cellulose~5.0 x 10⁵

Data adapted from Igarashi et al. (2008). Values are approximate and represent peak transcript levels.

Table 2: Kinetic Parameters of Cellodextrin Transporters

TransporterOrganismSubstrateK_m_ (μM)
CebE (ABC transporter)Streptomyces reticuliCellobiose0.13
This compound0.13
CDT-1 (MFS transporter)Neurospora crassaCellobiose4.0 ± 0.3
CDT-2 (MFS transporter)Neurospora crassaCellobiose3.2 ± 0.2

Data for CebE from Schlösser et al. (1999) and for CDT-1/CDT-2 from Galazka et al. (2010).

Experimental Protocols

Protocol 1: Quantitative Analysis of Cellulase Gene Induction by this compound using Real-Time PCR (RT-qPCR)

Objective: To quantify the induction of specific cellulase genes in a microbial strain in response to this compound.

Materials:

  • Microbial strain of interest (e.g., Phanerochaete chrysosporium)

  • Growth medium (e.g., basal medium with a non-inducing carbon source like glucose for pre-culture)

  • Sterile this compound, cellobiose, and glucose solutions

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target cellulase genes and a reference gene (e.g., actin)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Pre-culture: Inoculate the microbial strain into a liquid medium containing a non-inducing carbon source (e.g., 2% glucose) and incubate until the mid-logarithmic growth phase is reached.

  • Induction: Harvest the mycelia by filtration and wash with sterile water. Resuspend the mycelia in a fresh medium lacking a carbon source and starve for a defined period (e.g., 24 hours) to minimize background gene expression.

  • Transfer the starved mycelia to fresh media supplemented with one of the following as the sole carbon source:

    • Control: Glucose (e.g., 10 mM)

    • Experimental: this compound (e.g., 10 mM)

    • Comparison: Cellobiose (e.g., 10 mM) or Cellulose (e.g., 1% w/v)

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

  • Sample Collection: Harvest mycelia at different time points (e.g., 0, 2, 4, 8, 24 hours) post-induction. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen mycelia using a suitable RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • RT-qPCR: Perform real-time PCR using SYBR Green master mix, the synthesized cDNA as a template, and specific primers for the target cellulase genes and the reference gene.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene and comparing to the control condition (glucose).

Protocol 2: this compound Uptake Assay in a Recombinant Yeast Strain

Objective: To characterize the transport of this compound by a specific transporter protein expressed in a non-cellulolytic host like Saccharomyces cerevisiae.

Materials:

  • S. cerevisiae strain engineered to express the transporter of interest.

  • Control S. cerevisiae strain (empty vector).

  • Growth medium (e.g., synthetic defined medium with a non-repressing carbon source like galactose).

  • Radiolabeled [¹⁴C]-cellotriose or [³H]-cellotriose.

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.0).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Vacuum filtration manifold.

Procedure:

  • Yeast Culture: Grow the recombinant and control yeast strains in a selective medium containing a non-repressing carbon source to induce the expression of the transporter.

  • Cell Preparation: Harvest the cells in the mid-log phase by centrifugation, wash them twice with ice-cold assay buffer, and resuspend them in the assay buffer to a final concentration of approximately 10⁸ cells/mL.

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C).

    • Initiate the uptake reaction by adding a known concentration of radiolabeled this compound to the cell suspension.

    • For competition assays, add an excess of unlabeled this compound or other sugars to determine the specificity of the transporter.

  • Time Course Sampling: At various time points (e.g., 0, 30, 60, 120, 300 seconds), take aliquots of the reaction mixture and immediately transfer them to a glass fiber filter on a vacuum filtration manifold.

  • Washing: Rapidly wash the cells on the filter with an excess of ice-cold assay buffer to remove extracellular radiolabeled substrate.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of this compound uptake (e.g., in nmol/min/mg of dry cell weight). Determine the kinetic parameters (K_m_ and V_max_) by performing the assay with varying concentrations of radiolabeled this compound and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling and Metabolic Pathways

Cellulase_Induction_Workflow cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellulose Cellulose (insoluble) Cellotriose_ext This compound (soluble) Cellulose->Cellotriose_ext Basal Cellulase Activity Cellobiose_ext Cellobiose (soluble) Cellulose->Cellobiose_ext Basal Cellulase Activity Transporter Cellodextrin Transporter Cellotriose_ext->Transporter Binding Cellotriose_int Intracellular This compound Transporter->Cellotriose_int Transport Signaling_Cascade Signaling Cascade Cellotriose_int->Signaling_Cascade Induction Signal TF_inactive Inactive Transcription Factor Signaling_Cascade->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Activation DNA DNA (Cellulase Genes) TF_active->DNA Binds to Promoter mRNA mRNA DNA->mRNA Transcription Cellulase Cellulase Enzymes mRNA->Cellulase Translation Cellulase->Cellulose Positive Feedback

Caption: Workflow of cellulase gene induction by this compound.

Experimental_Workflow_Gene_Induction A Microbial Pre-culture (Non-inducing conditions) B Carbon Starvation A->B C Induction with this compound (and controls: Glucose, Cellobiose) B->C D Time-course Sampling of Microbial Biomass C->D E Total RNA Extraction D->E F cDNA Synthesis E->F G Real-Time qPCR Analysis (Target & Reference Genes) F->G H Relative Gene Expression Quantification (ΔΔCt) G->H

Caption: Experimental workflow for quantifying cellulase gene induction.

Logical_Relationship_Transporter_Function A This compound binds to extracellular domain of transporter B Conformational change in transporter A->B C Translocation of this compound across the cell membrane B->C D Release of this compound into the cytoplasm C->D E Transporter returns to original conformation D->E

Caption: Logical relationship of this compound transport across the cell membrane.

References

Cellotriose as a Prebiotic for Gut Microbiota Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, is emerging as a promising prebiotic candidate for gut microbiota research. As a soluble cello-oligosaccharide (COS), it resists digestion in the upper gastrointestinal tract and becomes available for fermentation by the colonic microbiota.[1][2] This process leads to the selective stimulation of beneficial bacteria and the production of short-chain fatty acids (SCFAs), which are crucial for maintaining gut homeostasis and have systemic health benefits.[3][4] These application notes provide a comprehensive guide to utilizing this compound in gut microbiota research, including detailed experimental protocols and an overview of its impact on microbial populations and host cell signaling.

Mechanism of Action

This compound exerts its prebiotic effects primarily through:

  • Selective Fermentation: It is preferentially utilized by beneficial gut bacteria, such as species of Bifidobacterium and Lactobacillus, promoting their growth and activity.[2][5] Studies have shown that Bifidobacterium breve UCC2003, for instance, displays a preference for this compound over other cellodextrins.[5]

  • Short-Chain Fatty Acid (SCFA) Production: The fermentation of this compound by gut bacteria yields significant amounts of SCFAs, primarily acetate (B1210297), propionate, and butyrate (B1204436).[6] These metabolites serve as an energy source for colonocytes, modulate intestinal pH, and act as signaling molecules that influence various physiological processes, including immune function and gut barrier integrity.[7][8][9]

Data Presentation: Quantitative Fermentation Data

The following tables summarize quantitative data from in-vitro fermentation studies of cello-oligosaccharides (COS), where this compound is a principal component, and other relevant fibers. This data provides a baseline for expected outcomes in this compound fermentation experiments.

Table 1: Growth of Probiotic Bacteria on Cello-oligosaccharides (COS)

Probiotic StrainSubstrateObservationReference
Bifidobacterium breve UCC2003Cellodextrin mixturePreferential and rapid utilization of this compound.[5]
Lactobacillus strainsCello-oligosaccharidesGrowth promotion observed.[2]
Clostridium butyricumCello-oligosaccharidesSubstantial growth stimulation.9

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Various Fibers

Fiber SourceAcetate (µmol/g)Propionate (µmol/g)Butyrate (µmol/g)Total SCFA (µmol/g)Fermentation Time (h)Reference
M×G XOS¹7764.21006.7955.59726.412[10]
Commercial XOS¹6664.11089.51252.99006.512[10]
Pectin6387.9661.5917.77967.112[10]

¹Data from Xylo-oligosaccharides (XOS) is included as a representative prebiotic. Specific yields for this compound may vary.

Table 3: Impact of Butyrate on Tight Junction Protein Expression in Caco-2 Cells

Tight Junction ProteinChange in Protein Abundance (%)Reference
Claudin-1-39%[11]
Claudin-2-90%[11][12]
Claudin-7+376%[11][12]
Occludin+115%[11]

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol outlines a batch fermentation model to assess the prebiotic potential of this compound using a human fecal slurry.

Materials:

  • High-purity this compound

  • Fresh human fecal samples from healthy donors (screened for antibiotic use)

  • Anaerobic basal medium (e.g., YCFA medium)

  • Anaerobic phosphate-buffered saline (PBS)

  • Sterile fermentation vessels

  • Anaerobic chamber

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit and qPCR or 16S rRNA sequencing platform for microbial analysis

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS. Centrifuge at low speed (e.g., 500 x g for 5 minutes) to remove large debris. The supernatant serves as the fecal inoculum.[13]

  • Fermentation Setup:

    • Prepare the anaerobic basal medium and dispense it into sterile fermentation vessels.

    • Add this compound to the desired final concentration (e.g., 1% w/v).

    • Include a negative control (no substrate) and a positive control (e.g., inulin).

    • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

  • Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 0, 12, 24, 48 hours).

  • Sampling and Analysis: At each time point, collect samples for the following analyses:

    • pH Measurement: Measure the pH of the fermentation broth.

    • Microbial Community Analysis: Pellet bacteria by centrifugation, extract DNA, and analyze microbial composition using qPCR for specific genera (Bifidobacterium, Lactobacillus) or 16S rRNA gene sequencing for a comprehensive profile.[13]

    • SCFA Analysis: Centrifuge a sample to pellet bacteria. Analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography.[13]

Protocol 2: SCFA Analysis by Gas Chromatography (GC)

Procedure:

  • Sample Preparation: To 1 mL of fermentation supernatant, add an internal standard (e.g., 2-ethylbutyric acid). Acidify the sample with HCl to protonate the SCFAs.[13]

  • Extraction: Extract the SCFAs with diethyl ether. Dry the ether extract with anhydrous sodium sulfate.[13]

  • GC Analysis: Inject the prepared sample into a GC equipped with a flame ionization detector (FID) and an appropriate column. Run a suitable temperature program to separate the SCFAs.[13]

  • Quantification: Generate a standard curve using known concentrations of acetate, propionate, and butyrate standards. Quantify the SCFA concentrations in the samples based on the peak areas relative to the internal standard.[13]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis fecal_slurry Fecal Slurry Preparation fermentation_setup Fermentation Setup with this compound fecal_slurry->fermentation_setup incubation Anaerobic Incubation (37°C, 0-48h) fermentation_setup->incubation sampling Sampling at Time Points incubation->sampling ph_measurement pH Measurement sampling->ph_measurement microbial_analysis Microbial Analysis (qPCR/16S rRNA) sampling->microbial_analysis scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis

Figure 1: Experimental workflow for in vitro fermentation of this compound.

scfa_signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell cluster_responses Physiological Outcomes This compound This compound gut_microbiota Gut Microbiota (e.g., Bifidobacterium) This compound->gut_microbiota Fermentation scfas SCFAs (Acetate, Propionate, Butyrate) gut_microbiota->scfas receptors GPCRs (GPR41, GPR43) scfas->receptors Activation hdac HDAC Inhibition scfas->hdac Inhibition signaling_pathways Intracellular Signaling (e.g., MAPK, PI3K/Akt) receptors->signaling_pathways hdac->signaling_pathways cellular_responses Cellular Responses signaling_pathways->cellular_responses barrier Improved Gut Barrier Function cellular_responses->barrier inflammation Reduced Inflammation cellular_responses->inflammation proliferation Modulated Cell Proliferation cellular_responses->proliferation

Figure 2: Signaling pathways of SCFAs in intestinal epithelial cells.

butyrate_pathway cluster_effects Cellular Effects cluster_outcomes Downstream Outcomes butyrate Butyrate hdac_inhibition HDAC Inhibition butyrate->hdac_inhibition gpr_activation GPR41/GPR43 Activation butyrate->gpr_activation energy_source Energy Source for Colonocytes butyrate->energy_source gene_expression Altered Gene Expression (e.g., p21, anti-inflammatory cytokines) hdac_inhibition->gene_expression pi3k_akt Inhibition of PI3K/Akt Pathway hdac_inhibition->pi3k_akt gpr_activation->pi3k_akt wnt_signaling Modulation of Wnt Signaling energy_source->wnt_signaling tight_junctions Increased Tight Junction Protein Expression (e.g., Claudin-7, Occludin) gene_expression->tight_junctions pi3k_akt->tight_junctions

Figure 3: Key signaling pathways modulated by butyrate.

Conclusion

This compound presents a valuable tool for researchers investigating the intricate relationship between prebiotics, the gut microbiota, and host health. Its selective fermentation by beneficial bacteria and the subsequent production of physiologically active SCFAs make it a compelling subject for studies in nutrition, microbiology, and drug development. The protocols and data provided herein offer a solid foundation for designing and executing robust in-vitro studies to further elucidate the prebiotic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Cellotriose Yield from Cellulose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the production of cellotriose from cellulose (B213188).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during cellulose hydrolysis experiments aimed at producing this compound.

Q1: My this compound yield is low, and I'm observing high concentrations of glucose. What's happening and how can I fix it?

A1: This is a classic case of over-hydrolysis, where the desired this compound is being further broken down into glucose.

  • Likely Cause: Excessive activity of β-glucosidase enzymes, which are responsible for converting cellobiose (B7769950) and other small oligosaccharides (like this compound) into glucose.[1]

  • Troubleshooting Steps:

    • Reduce β-glucosidase Activity:

      • Use a β-glucosidase inhibitor: Specific inhibitors can be added to the reaction to selectively reduce the activity of β-glucosidases.

      • Select an enzyme cocktail with low β-glucosidase activity: Some commercially available cellulase (B1617823) preparations have lower levels of β-glucosidase.

      • Engineer your enzyme: If you are producing your own cellulases, consider using a strain with a knocked-out or down-regulated β-glucosidase gene.

    • Optimize Reaction Time: A shorter reaction time will limit the conversion of this compound to glucose. Time-course experiments are recommended to identify the optimal point for harvesting this compound.

    • Control Enzyme Loading: A very high overall cellulase concentration can accelerate the breakdown of all intermediates. Experiment with lower enzyme loadings to find a balance that favors this compound accumulation.

Q2: The overall hydrolysis of my cellulose substrate is very slow, resulting in low yields of all soluble sugars, including this compound.

A2: This issue points to a low efficiency of the initial breakdown of the cellulose polymer.

  • Likely Causes:

    • Substrate Recalcitrance: The crystalline structure of cellulose can be highly resistant to enzymatic attack.[1]

    • Insufficient Enzyme Activity: The cellulase cocktail may not be active enough under your experimental conditions.

    • Mass Transfer Limitations: At high solid concentrations, poor mixing can limit the enzyme's access to the substrate.

  • Troubleshooting Steps:

    • Pre-treat Your Cellulose: Pre-treatment is crucial for disrupting the crystalline structure of cellulose and increasing enzyme accessibility. Common methods include:

      • Acid Pre-treatment: Using dilute acids like sulfuric acid can effectively break down the amorphous regions of cellulose.

      • Alkaline Pre-treatment: Solutions like sodium hydroxide (B78521) can swell the cellulose fibers and remove lignin (B12514952) and hemicellulose.[2]

      • Ionic Liquid Pre-treatment: Certain ionic liquids can dissolve cellulose, making it more amenable to hydrolysis upon regeneration.[3]

    • Optimize Reaction Conditions:

      • pH and Temperature: Ensure the pH and temperature of your reaction are optimal for the specific cellulase cocktail you are using.

      • Agitation: Proper mixing is essential to ensure uniform suspension of the substrate and distribution of the enzymes.

    • Increase Enzyme Loading: A higher concentration of cellulases can improve the rate of cellulose degradation. However, be mindful of the potential for over-hydrolysis as mentioned in Q1.

Q3: I'm seeing a significant amount of cellobiose in my final product, but very little this compound.

A3: This suggests that the exoglucanases (cellobiohydrolases), which produce cellobiose, are highly active, but the subsequent steps to form or release this compound are not favored.

  • Likely Causes:

    • Enzyme Specificity: The cellulase cocktail used may be dominated by exoglucanases that primarily release cellobiose from the cellulose chains.

    • "Bottom-Up" Synthesis Approach Needed: For high-purity this compound, a direct synthesis approach may be more effective than partial hydrolysis.

  • Troubleshooting Steps:

    • Modify Enzyme Cocktail:

      • Increase Endoglucanase Ratio: Endoglucanases randomly cleave internal bonds in the cellulose chain, creating more ends for other enzymes to act upon and potentially releasing a wider range of oligosaccharides, including this compound.

    • Consider Enzymatic Synthesis: For the highest purity and yield, a "bottom-up" enzymatic synthesis approach is recommended. This method uses an engineered cellobiose phosphorylase to synthesize this compound from cellobiose and α-D-glucose 1-phosphate.[4][5] This method has been reported to achieve a 73% molar yield of this compound.[4][5]

Q4: My enzymatic hydrolysis reaction starts strong but then slows down and stops before all the cellulose is consumed.

A4: This phenomenon is often due to product inhibition.

  • Likely Cause: The accumulation of hydrolysis products, particularly cellobiose and glucose, can inhibit the activity of cellulase enzymes.[6] Xylooligomers, if present in the substrate, can also be potent inhibitors.[6]

  • Troubleshooting Steps:

    • Simultaneous Saccharification and Fermentation (SSF): If the end goal is a fermented product, converting the sugars to the desired product as they are formed will alleviate product inhibition.

    • Membrane Bioreactor: Using a membrane bioreactor can allow for the continuous removal of soluble sugars from the reaction vessel, preventing their accumulation and the associated inhibition.

    • Fed-Batch Substrate Addition: Adding the cellulose substrate in batches rather than all at once can help to control the concentration of inhibitory products.

Quantitative Data Summary

The following table summarizes key quantitative data from different methods for producing this compound and related oligosaccharides.

MethodKey Enzyme(s)Substrate(s)Reported Yield/PurityReference
Enzymatic Synthesis (Bottom-Up) Engineered Cellobiose Phosphorylase (CBP)Cellobiose and α-D-glucose 1-phosphate73% molar yield of this compound; 82% share in DP2-5 mixture[4][5]
Enzymatic Hydrolysis (Top-Down) Cellulase Cocktail ('Celluclast')Sodium hydroxide pre-treated asparagus fiber36 g/100 g cellulose conversion with 81% cellobiose/COS[2]
Chemical Hydrolysis Concentrated LiBr solution (no additional acid)Cellulose90.4% yield of short-chain oligomers
Two-Step Acid Hydrolysis 72 wt% H2SO4 followed by dilute acidTriticale celluloseNear 100% glucose yield (Note: not optimized for this compound)[7]

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Engineered Cellobiose Phosphorylase

This protocol is based on the "bottom-up" synthesis approach for high-purity this compound.[4][5]

Materials:

  • Engineered Cellobiose Phosphorylase (CBP) from Cellulomonas uda (optimized variant)

  • Cellobiose (acceptor substrate)

  • α-D-glucose 1-phosphate (donor substrate)

  • Reaction Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Incubator/shaker

  • Quenching solution (e.g., 1 M NaOH)

  • Analytical equipment (e.g., HPLC with a suitable column for sugar analysis)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing cellobiose and α-D-glucose 1-phosphate in the reaction buffer. The optimal concentrations should be determined empirically, but a starting point could be a 1:1 molar ratio.

    • Pre-incubate the reaction mixture at the optimal temperature for the engineered CBP.

  • Enzyme Addition:

    • Add the engineered CBP to the reaction mixture to initiate the synthesis. The enzyme loading should be optimized for efficient conversion.

  • Incubation:

    • Incubate the reaction mixture with gentle agitation for a predetermined time. Monitor the progress of the reaction by taking aliquots at different time points.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution to the aliquots and the final reaction mixture.

  • Analysis:

    • Analyze the composition of the reaction mixture using HPLC to determine the concentration of this compound, unreacted substrates, and any byproducts.

  • Purification (Optional):

    • If necessary, purify the this compound from the reaction mixture using chromatographic techniques.

Protocol 2: Controlled Enzymatic Hydrolysis of Pre-treated Cellulose for this compound Production

This protocol outlines a "top-down" approach aimed at maximizing this compound by controlling the hydrolysis of a pre-treated cellulose source.

Materials:

  • Cellulose source (e.g., Avicel, pre-treated lignocellulosic biomass)

  • Pre-treatment reagents (e.g., NaOH for alkaline pre-treatment)

  • Cellulase cocktail with a known composition (ideally with low β-glucosidase activity)

  • Reaction Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.8)

  • Incubator/shaker

  • Centrifuge

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Cellulose Pre-treatment (Example: Alkaline Pre-treatment):

    • Suspend the cellulose source in a solution of NaOH (e.g., 1 M) at a specific solid-to-liquid ratio.

    • Incubate at a set temperature (e.g., 80°C) for a defined period (e.g., 1 hour).

    • Wash the pre-treated cellulose with deionized water until the pH is neutral.

    • Dry the pre-treated substrate or use it directly in the hydrolysis step.

  • Enzymatic Hydrolysis:

    • Prepare a slurry of the pre-treated cellulose in the reaction buffer at the desired solids loading (e.g., 5% w/v).

    • Pre-heat the slurry to the optimal temperature for the cellulase cocktail (e.g., 50°C).

    • Add the cellulase cocktail to the slurry to start the hydrolysis.

  • Time-Course Sampling:

    • Take samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • Immediately stop the enzymatic reaction in the samples by boiling for 10 minutes or by adding a quenching agent.

    • Centrifuge the samples to separate the solid residue from the liquid hydrolysate.

  • Analysis:

    • Analyze the supernatant (hydrolysate) using HPLC to quantify the concentrations of glucose, cellobiose, and this compound.

    • Plot the concentration of each sugar over time to determine the point of maximum this compound accumulation before it is significantly converted to glucose.

  • Optimization:

    • Based on the results, optimize the reaction time, enzyme loading, and substrate concentration to maximize the final this compound yield.

Visualizations

Enzymatic Hydrolysis of Cellulose

Enzymatic_Hydrolysis Cellulose Cellulose (Crystalline and Amorphous) AmorphousCellulose Amorphous Cellulose Cellulose->AmorphousCellulose Endoglucanase CelluloseChains Cellulose Chain Ends AmorphousCellulose->CelluloseChains This compound This compound (DP3) AmorphousCellulose->this compound Endoglucanase Cellobiose Cellobiose (DP2) CelluloseChains->Cellobiose Exoglucanase (Cellobiohydrolase) Glucose Glucose (DP1) This compound->Glucose β-glucosidase Cellobiose->Glucose β-glucosidase

Caption: Enzymatic degradation of cellulose to smaller oligosaccharides.

Bottom-Up Enzymatic Synthesis of this compound

Enzymatic_Synthesis cluster_substrates Substrates cluster_products Products Cellobiose Cellobiose (Acceptor) CBP Engineered Cellobiose Phosphorylase (CBP) Cellobiose->CBP G1P α-D-glucose 1-phosphate (Donor) G1P->CBP This compound This compound CBP->this compound Pi Inorganic Phosphate CBP->Pi Troubleshooting_Workflow Start Low this compound Yield CheckGlucose High Glucose Concentration? Start->CheckGlucose CheckCellobiose High Cellobiose Concentration? CheckGlucose->CheckCellobiose No Sol_OverHydrolysis Issue: Over-hydrolysis - Reduce β-glucosidase activity - Shorten reaction time - Lower enzyme loading CheckGlucose->Sol_OverHydrolysis Yes CheckOverallYield Low Overall Sugar Yield? CheckCellobiose->CheckOverallYield No Sol_EnzymeSpecificity Issue: Enzyme Specificity - Adjust enzyme cocktail - Consider 'bottom-up' synthesis CheckCellobiose->Sol_EnzymeSpecificity Yes Sol_LowEfficiency Issue: Low Hydrolysis Efficiency - Pre-treat cellulose - Optimize reaction conditions - Check for inhibitors CheckOverallYield->Sol_LowEfficiency Yes End Re-evaluate Yield CheckOverallYield->End No Sol_OverHydrolysis->End Sol_EnzymeSpecificity->End Sol_LowEfficiency->End

References

Overcoming cellobiose inhibition in cellotriose production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic production of cellotriose, with a focus on overcoming challenges such as cellobiose (B7769950) inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield low when using traditional cellulose (B213188) hydrolysis?

Low yields of this compound from cellulose hydrolysis are often due to potent product inhibition of cellulase (B1617823) enzymes by cellobiose. Cellobiohydrolases (like Cel7A), which are crucial for breaking down crystalline cellulose, are strongly inhibited by their main product, cellobiose.[1][2] This inhibition slows down the entire process as cellobiose accumulates.

The mechanism of inhibition involves cellobiose binding to the active site of the cellulase, which creates steric hindrance and prevents new cellulose chains from entering.[3][4][5] This leads to a significant reduction in catalytic activity. Furthermore, the hydrolysis of cellulose typically produces a complex mixture of oligosaccharides, making the purification of high-purity this compound challenging.[6][7]

Q2: What is the primary alternative to cellulose hydrolysis for high-purity this compound production?

A more effective strategy is a "bottom-up" enzymatic synthesis using phosphorylase enzymes. This method avoids the issue of cellobiose inhibition inherent in cellulose degradation. The key enzyme for this approach is a specifically engineered Cellobiose Phosphorylase (CBP).[8][9]

This reaction uses cellobiose as an acceptor and α-D-glucose 1-phosphate (αG1-P) as a donor substrate to synthesize this compound directly.[8] This approach offers significantly higher purity and yield compared to hydrolysis methods.[6][9]

Q3: I am using a Cellobiose Phosphorylase (CBP) but my main product is cellotetraose (B13520) or higher oligosaccharides. What is happening?

You may be using a Cellodextrin Phosphorylase (CDP) instead of, or in addition to, a Cellobiose Phosphorylase (CBP). While both are phosphorylases, CDP enzymes tend to rapidly elongate the sugar chains, leading to the production of higher degrees of polymerization (DPs) like cellotetraose and beyond.[6][7][9] For dedicated this compound production, an optimized CBP variant that favors the addition of only a single glucose unit to cellobiose is required.[8][10]

Troubleshooting Guide

Issue: Low this compound Yield in an Enzymatic Synthesis System

If you are experiencing low yields of this compound in a "bottom-up" synthesis system, consult the following troubleshooting flowchart and table.

TroubleshootingFlowchart start Start: Low this compound Yield check_enzyme Is the correct enzyme being used? start->check_enzyme check_purity Is the final product a mix of high-DP oligosaccharides? check_enzyme->check_purity Yes enzyme_cdp Problem: Using Cellodextrin Phosphorylase (CDP). Solution: Switch to an engineered Cellobiose Phosphorylase (CBP) specific for this compound. check_enzyme->enzyme_cdp No check_substrates Are substrate concentrations optimal? check_conditions Are reaction conditions (pH, temp) optimal? check_substrates->check_conditions Yes substrates_issue Problem: Substrate ratio or degradation. Solution: Verify concentration and integrity of cellobiose and α-glucose 1-phosphate. check_substrates->substrates_issue No conditions_issue Problem: Sub-optimal conditions. Solution: Check enzyme datasheet for optimal pH and temperature. Verify buffer and incubator settings. check_conditions->conditions_issue No contact_support Problem persists. Consult enzyme supplier or literature for further enzyme engineering strategies. check_conditions->contact_support Yes check_purity->check_substrates No purity_issue Problem: The enzyme has high processivity. Solution: Use an engineered CBP variant with mutations that limit chain elongation. check_purity->purity_issue Yes enzyme_ok Enzyme is correct (CBP). substrates_ok Substrates are optimal. conditions_ok Conditions are optimal.

Caption: Troubleshooting flowchart for low this compound yield.

Data & Protocols

Enzyme Performance in this compound Synthesis

The following table summarizes the performance of different enzymatic strategies for producing this compound. The "bottom-up" synthesis using an engineered CBP shows superior results.

MethodKey Enzyme(s)Primary SubstratesMolar Yield of this compoundPurity of this compound (in DP2-5 mix)Reference(s)
"Bottom-Up" Synthesis Engineered Cellobiose Phosphorylase (CBP)Cellobiose, α-glucose 1-phosphate73%82%[6][8][9]
"Bottom-Up" Synthesis Cellodextrin Phosphorylase (CDP)Cellobiose, α-glucose 1-phosphateLow (23-28%)Low (favors higher DPs)[10]
"Top-Down" Hydrolysis Cellulase cocktail (e.g., Cel7A, endoglucanases)CelluloseVariable, generally lowLow (complex mixture)[6][7]
General Protocol: Enzymatic Synthesis of this compound using CBP

This protocol is a generalized methodology based on the successful synthesis of this compound from cellobiose and α-glucose 1-phosphate (αG1-P) using an engineered Cellobiose Phosphorylase (CBP).

1. Reagents and Materials:

  • Engineered Cellobiose Phosphorylase (CBP) from Cellulomonas uda (optimized variant)

  • Cellobiose (acceptor substrate)

  • α-D-glucose 1-phosphate (donor substrate)

  • Reaction Buffer (e.g., Sodium Phosphate buffer, pH adjusted to enzyme's optimum)

  • Deionized water

  • Thermomixer or water bath

  • HPLC system for product analysis

2. Reaction Setup:

  • Prepare a stock solution of cellobiose and αG1-P in the reaction buffer. A typical starting concentration might be 50-100 mM for each.

  • In a reaction vessel, combine the cellobiose and αG1-P solutions.

  • Pre-heat the substrate mixture to the optimal temperature for the CBP enzyme (e.g., 37-50°C).

3. Enzyme Addition and Incubation:

  • Initiate the reaction by adding the purified CBP enzyme to the substrate mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at the optimal temperature with gentle agitation for a set period (e.g., 12-24 hours).

4. Monitoring and Termination:

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction.

  • Terminate the reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a stop solution (e.g., acid or base to denature the enzyme).

5. Product Analysis:

  • Analyze the composition of the reaction mixture (cellobiose, this compound, glucose, etc.) using an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino-based column).

  • Calculate the molar yield of this compound based on the initial amount of the limiting substrate.

6. Alternative Acceptor Substrate:

  • As an alternative, glucose can be used as the acceptor substrate instead of cellobiose, which may reduce production costs.[6][9][11] The protocol would be adjusted accordingly.

Visualized Workflows and Mechanisms

Workflow: "Bottom-Up" this compound Synthesis

This diagram illustrates the enzymatic pathway for producing high-purity this compound while avoiding the complexities of cellulose hydrolysis.

Workflow sub_cellobiose Cellobiose (Acceptor) enzyme Engineered Cellobiose Phosphorylase (CBP) sub_cellobiose->enzyme sub_ag1p α-Glucose 1-Phosphate (Donor) sub_ag1p->enzyme product This compound (High Purity) enzyme->product phosphate Inorganic Phosphate enzyme->phosphate

Caption: Enzymatic synthesis of this compound using CBP.

Mechanism: Cellobiose Inhibition of Cellulase

This diagram shows how cellobiose, the product of cellulose hydrolysis, inhibits the action of cellobiohydrolase enzymes.

InhibitionMechanism cluster_0 Normal Function cluster_1 Inhibition cellulose Cellulose Chain enzyme_free Cellulase (Active Site Open) cellulose->enzyme_free Binds to active site product_cellobiose Cellobiose Product enzyme_free->product_cellobiose Catalyzes hydrolysis inhibitor Excess Cellobiose (Product) enzyme_inhibited Cellulase (Active Site Blocked) inhibitor->enzyme_inhibited Binds to & blocks active site no_reaction Hydrolysis Blocked enzyme_inhibited->no_reaction

Caption: Product inhibition of cellulase by cellobiose.

References

Technical Support Center: Enzymatic Synthesis of Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of cellotriose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Suboptimal enzyme selection.Different enzymes exhibit varying efficiencies. For a defined synthesis of this compound, an engineered cellobiose (B7769950) phosphorylase (CBP) has been shown to be highly effective.[1][2][3] Cellodextrin phosphorylase (CDP) tends to produce longer-chain oligosaccharides.[1][2][3] Consider using an optimized CBP variant for higher this compound yields.
Inappropriate substrate ratio.The molar ratio of the acceptor (e.g., cellobiose or glucose) to the donor substrate (e.g., α-D-glucose 1-phosphate) is a critical factor influencing the degree of polymerization.[1] An excess of the donor substrate can push the reaction towards the synthesis of longer cellodextrins.[1] Systematically vary the acceptor to donor ratio to find the optimal balance for this compound production.
Suboptimal reaction conditions (pH, temperature).Enzyme activity is highly dependent on pH and temperature. Determine the optimal pH and temperature for your specific enzyme. For example, a reaction using immobilized β-glucosidase (Sumizyme C) was found to be optimal at pH 4.8 and 30°C.[4]
Product inhibition.The accumulation of products, such as cellobiose and glucose, can inhibit enzyme activity, leading to decreased yields.[5] Consider in-situ product removal or using enzymes with higher product tolerance.
High Levels of Byproducts (e.g., Cellotetraose, Glucose) Inappropriate enzyme selection.As mentioned, CDP has a tendency to elongate chains beyond this compound.[1][2][3] Using a more specific enzyme, like an engineered CBP, can significantly increase the purity of this compound.[1][2][3]
Prolonged reaction time.Longer reaction times can lead to the formation of higher-degree polymerization products or the breakdown of this compound. Monitor the reaction over time to determine the optimal endpoint for maximizing this compound concentration while minimizing byproducts.
Contaminating enzyme activities.The enzyme preparation may contain other glycosidases that lead to the formation of undesired byproducts. Ensure the purity of your enzyme preparation.
Difficulty in Purifying this compound Complex mixture of oligosaccharides.The production of a complex mixture of cellodextrins with varying degrees of polymerization is a common challenge.[1][2][6] Optimizing the synthesis to maximize this compound purity will simplify downstream purification.[1]
Similar physicochemical properties of byproducts.The separation of this compound from other short-chain oligosaccharides can be challenging. Techniques like gel permeation chromatography can be employed for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for this compound synthesis?

A1: The most common enzymes explored for this compound synthesis include cellobiose phosphorylase (CBP), cellodextrin phosphorylase (CDP), and β-glucosidases.[1][2][4] Engineered CBP from Cellulomonas uda has shown high efficiency and selectivity for producing this compound from cellobiose and α-D-glucose 1-phosphate.[1][2][3][7]

Q2: What are the typical substrates for enzymatic this compound synthesis?

A2: Common acceptor substrates include cellobiose and even glucose, which can reduce production costs.[1][2][6][7] The typical donor substrate when using phosphorylases is α-D-glucose 1-phosphate (αG1-P).[1][2]

Q3: What kind of yields and purity can be expected for this compound synthesis?

A3: Using an optimized variant of cellobiose phosphorylase, a molar yield of 73% for this compound has been reported, with the share of this compound in the final soluble cellodextrin mixture reaching 82%.[1][2][3][6][7][8] This represents the highest purity reported to date for enzymatically synthesized this compound.[1][2][3]

Q4: Can I use glucose as a starting material for this compound synthesis?

A4: Yes, it has been demonstrated that the reaction can be initiated from glucose as an acceptor substrate, which could significantly lower production costs.[1][2][6][7] Additionally, a two-step reaction using immobilized β-glucosidases has been used to polymerize D-glucose to this compound.[4]

Q5: How can I monitor the progress of the reaction and quantify this compound?

A5: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a common and effective method for the separation and quantification of cellodextrins, including this compound.

Data Presentation

Table 1: Comparison of Enzymatic Systems for this compound Synthesis

Enzyme SystemAcceptor SubstrateDonor SubstrateReported Molar Yield of this compound (%)Reported Purity of this compound (%)Reference
Optimized Cellobiose Phosphorylase (CBP) variantCellobioseα-D-glucose 1-phosphate7382[1][3]
Cellodextrin Phosphorylase (CDP)Cellobioseα-D-glucose 1-phosphateLower than optimized CBPLower than optimized CBP[1]
Immobilized β-glucosidase (Sumizyme C)Cellobiose-Not reported as molar yieldGood yield, minimal byproducts[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using an Optimized Cellobiose Phosphorylase (CBP) Variant

This protocol is based on the methodology described for an engineered CBP.

Materials:

  • Optimized Cellobiose Phosphorylase (CBP) enzyme variant

  • Cellobiose (acceptor substrate)

  • α-D-glucose 1-phosphate (donor substrate)

  • 50 mM MOPS buffer (pH 7.0)

  • Shaking incubator or water bath

  • Quenching solution (e.g., perchloric acid, followed by neutralization with KOH)

  • HPAEC-PAD system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in 50 mM MOPS buffer (pH 7.0).

    • Add cellobiose and α-D-glucose 1-phosphate to the desired final concentrations. The molar ratio of acceptor to donor is a critical parameter to optimize.[1]

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).[1]

  • Enzyme Addition:

    • Initiate the reaction by adding the purified optimized CBP enzyme to the pre-warmed reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature with gentle agitation for a predetermined duration. It is recommended to perform a time-course experiment to identify the optimal reaction time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution to inactivate the enzyme.

  • Sample Analysis:

    • Analyze the reaction products by HPAEC-PAD to determine the concentrations of cellobiose, this compound, and other cellodextrins.

Visualizations

Diagram 1: General Workflow for Enzymatic Synthesis of this compound

Workflow Substrate Substrate Preparation (e.g., Cellobiose, αG1-P) Enzymatic_Reaction Enzymatic Reaction (Optimized CBP) Substrate->Enzymatic_Reaction Reaction_Termination Reaction Termination (e.g., Heat Inactivation) Enzymatic_Reaction->Reaction_Termination Purification Purification (e.g., Chromatography) Reaction_Termination->Purification Analysis Product Analysis (HPAEC-PAD) Purification->Analysis This compound Pure this compound Analysis->this compound

Caption: A generalized workflow for the enzymatic synthesis and purification of this compound.

Diagram 2: Logical Relationship in Optimizing this compound Synthesis

Optimization_Logic start Start Synthesis check_yield Low this compound Yield? start->check_yield check_purity High Byproducts? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (pH, Temp, Substrate Ratio) check_yield->optimize_conditions Yes change_enzyme Consider Different Enzyme (e.g., Engineered CBP) check_purity->change_enzyme Yes end Successful Synthesis check_purity->end No optimize_conditions->check_yield optimize_time Optimize Reaction Time change_enzyme->optimize_time optimize_time->check_yield

Caption: A decision-making flowchart for troubleshooting and optimizing this compound synthesis.

References

Technical Support Center: Cellotriose Separation by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the chromatographic separation of cellotriose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during the chromatographic separation of this compound.

Q1: Why am I seeing inconsistent retention times for this compound in my HILIC separation?

A1: Inconsistent retention times in Hydrophilic Interaction Liquid Chromatography (HILIC) are a common issue, often related to the equilibration of the column and the mobile phase composition.

  • Column Equilibration: The water layer on the polar stationary phase in HILIC needs to be fully established and re-equilibrated between injections to ensure reproducible retention times. A minimum of 10 column volumes is recommended for equilibration.

  • Mobile Phase Composition: HILIC separations are very sensitive to small changes in the mobile phase composition. Ensure your mobile phase is accurately prepared and well-mixed. The use of borosilicate glass solvent bottles can sometimes lead to leaching of silicates, altering the mobile phase and causing retention time shifts. Consider using PFA (perfluoroalkoxy) or other inert plastic solvent bottles to improve repeatability.[1]

  • Temperature Fluctuations: Unstable column temperature can lead to shifts in retention time. Ensure your column oven is maintaining a consistent temperature.[2]

  • Mobile Phase pH: If your mobile phase contains a buffer, ensure its pH is stable, as fluctuations can affect the ionization of any residual silanols on the stationary phase and impact retention.

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing for polar analytes like this compound can be caused by several factors, primarily related to interactions with the stationary phase and system setup.

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites (e.g., exposed silanols) on the silica-based stationary phase can cause tailing. Using a high pH mobile phase (if the column chemistry allows) can help to deprotonate the silanols and reduce these interactions. Amide-based columns are often a good choice as they are more stable at higher pH.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Contamination: A contaminated guard or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

  • Dead Volume: Excessive dead volume in the system (e.g., from long tubing between the column and detector) can contribute to peak broadening and tailing.

Q3: I am not getting good resolution between this compound and other cello-oligosaccharides. How can I improve this?

A3: Improving the resolution between closely related oligosaccharides requires optimization of several chromatographic parameters.

  • Mobile Phase Strength: In HILIC, water is the strong solvent. To increase retention and potentially improve resolution, you can decrease the water content (increase the organic solvent percentage) in your mobile phase. Make small, incremental changes to find the optimal composition.

  • Gradient Elution: If you are running an isocratic method, switching to a shallow gradient can often improve the separation of a homologous series of oligosaccharides.

  • Stationary Phase Chemistry: Different HILIC stationary phases (e.g., bare silica, amide, zwitterionic) offer different selectivities. If you are struggling with resolution on one type of column, trying a column with a different chemistry may provide the necessary selectivity.[4]

  • Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase backpressure.

Q4: I am observing ghost peaks in my chromatogram. What is the source of these peaks?

A4: Ghost peaks are extraneous peaks that can appear in your chromatogram and can originate from several sources.

  • Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks, especially during a gradient run. Use high-purity solvents and prepare fresh mobile phases regularly.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Ensure your injector and needle wash protocols are effective.

  • Degradation of Sample or Mobile Phase: this compound or other components in your sample or mobile phase may degrade over time, leading to the appearance of new peaks.

Quantitative Data Summary

The following tables provide typical starting conditions and expected results for this compound separation using different chromatographic techniques. These should be used as a starting point for method development and troubleshooting.

Table 1: HILIC Conditions for this compound Separation

ParameterValueReference
Column Amide-based (e.g., XBridge BEH Amide)[3][5]
Mobile Phase A Water with 0.1-0.2% Triethylamine (TEA)[3]
Mobile Phase B Acetonitrile (B52724) with 0.1-0.2% Triethylamine (TEA)[3]
Gradient Start at high %B, decrease to elute[3]
Flow Rate 0.1 - 1.5 mL/min (analytical scale)[6]
Column Temperature 35 °C[3][7]
Detector Refractive Index (RI) or ELSD[7][8]

Table 2: HPAEC-PAD Conditions for this compound Analysis

ParameterValueReference
Column CarboPac PA200[9]
Mobile Phase A 100 mM NaOH[9]
Mobile Phase B 120 mM NaOAc in 100 mM NaOH[9]
Gradient Stepwise linear gradient[9]
Flow Rate 0.4 mL/min[9]
Column Temperature 20 °C[9]
Detector Pulsed Amperometric Detector (PAD)[9]

Experimental Protocols

This section provides detailed methodologies for common experiments involving the separation of this compound.

Protocol 1: HILIC-RID Method for this compound Analysis

This protocol is a general method for the analysis of this compound and other small oligosaccharides using an amide-based HILIC column with refractive index detection.

  • System Preparation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a refractive index detector.

    • Column: XBridge BEH Amide, 4.6 x 150 mm, 2.5 µm.

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) triethylamine.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) triethylamine.

    • Seal Wash: 90:10 water:acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • RI Detector Temperature: 35 °C.

    • Run Time: Approximately 15 minutes.

    • Isocratic Elution: 75% Mobile Phase B.

  • Sample Preparation:

    • Dissolve this compound standard or sample in the initial mobile phase composition (75:25 acetonitrile:water with 0.1% TEA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the peak area to determine the concentration.

Protocol 2: HPAEC-PAD for High-Sensitivity this compound Analysis

This protocol is suitable for the sensitive detection and quantification of this compound, particularly in complex matrices.

  • System Preparation:

    • Ion chromatography system with a compatible pump, autosampler, and a pulsed amperometric detector with a gold electrode.

    • Column: CarboPac PA200 analytical column (3 x 250 mm) with a guard column.

    • Eluent A: 100 mM Sodium Hydroxide.

    • Eluent B: 120 mM Sodium Acetate in 100 mM Sodium Hydroxide.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 20 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-4 min: 100% A

      • 4-5 min: Linear ramp to 20% B

      • 5-8 min: Linear ramp to 35% B

      • 8-21 min: Linear ramp to 50% B

      • 21-23 min: Linear ramp to 100% B

      • 23-26 min: Hold at 100% B

      • 26-27 min: Return to 100% A

      • 27-30 min: Re-equilibrate at 100% A

  • Sample Preparation:

    • Dissolve samples in deionized water.

    • Filter through a 0.22 µm syringe filter.

  • Data Analysis:

    • Identify and quantify the this compound peak based on retention time and response compared to a standard.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound chromatography.

TroubleshootingWorkflow Start Problem with This compound Separation CheckSystem Check System (Leaks, Pressure) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckColumn Evaluate Column (Age, Contamination) ColumnOK Column OK? CheckColumn->ColumnOK OptimizeMethod Optimize Method Parameters ResolutionOK Resolution OK? OptimizeMethod->ResolutionOK SystemOK->CheckColumn Yes FixLeaks Fix Leaks/ Address Pressure SystemOK->FixLeaks No ColumnOK->OptimizeMethod Yes CleanColumn Clean/Replace Column ColumnOK->CleanColumn No AdjustMobilePhase Adjust Mobile Phase (Organic %) ResolutionOK->AdjustMobilePhase No Success Successful Separation ResolutionOK->Success Yes FixLeaks->CheckSystem CleanColumn->CheckColumn ChangeGradient Implement/Adjust Gradient AdjustMobilePhase->ChangeGradient ChangeColumnType Change Column Chemistry ChangeGradient->ChangeColumnType ChangeColumnType->OptimizeMethod

Caption: A general workflow for troubleshooting this compound separation issues.

HILIC_Retention_Factors Title Key Factors Affecting HILIC Retention of this compound Retention This compound Retention Time IncreaseRetention Increases Retention Retention->IncreaseRetention is affected by DecreaseRetention Decreases Retention Retention->DecreaseRetention is affected by WaterContent Water Content in Mobile Phase WaterContent->Retention Higher % decreases retention OrganicSolvent Type of Organic Solvent OrganicSolvent->Retention Acetonitrile > Methanol (for retention) StationaryPhase Stationary Phase Chemistry StationaryPhase->Retention Amide, Silica, etc. (affects selectivity) Temperature Column Temperature Temperature->Retention Higher T generally decreases retention

Caption: Factors influencing this compound retention time in HILIC.

References

Technical Support Center: Stability of Cellotriose in Solution and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with cellotriose. It provides essential information on the stability of this compound in solution and during storage, offering troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment. For long-term storage, it is recommended to keep it at -20°C. For shorter periods, storage at 4°C is also acceptable. Some suppliers suggest that the solid powder is stable for over two years under ambient storage conditions.

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare this compound solutions fresh for each experiment to ensure accuracy. If storage is necessary, dissolve the this compound in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7). The use of a buffer is preferable to deionized water to maintain a stable pH. For short-term storage (a few days), refrigerate the solution at 2-8°C. For long-term storage, the solution should be filter-sterilized (0.22 µm filter) to remove any potential microbial contamination, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or below.

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: The β-1,4-glycosidic bonds in this compound are susceptible to acid-catalyzed hydrolysis. Under strongly alkaline conditions, a "peeling" reaction can occur, leading to degradation from the reducing end of the oligosaccharide.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including the hydrolysis of glycosidic bonds.

  • Enzymatic Contamination: The presence of contaminating cellulases or β-glucosidases can lead to the rapid enzymatic degradation of this compound.

Q4: What are the degradation products of this compound?

A4: The degradation of this compound can yield different products depending on the conditions:

  • Acid Hydrolysis: This primarily breaks the β-1,4-glycosidic bonds, resulting in the formation of cellobiose (B7769950) and glucose.

  • Alkaline Degradation: Under alkaline conditions, this compound can undergo a "peeling" reaction, leading to the formation of 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, the main degradation products can include smaller cellooligosaccharides, D-glucose, D-gluconic acid, 2-keto-gluconic acid, and 2,3-dihydroxy-butanedioic acid. A small amount of arabinose may also be formed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. The this compound stock solution is degrading.Prepare fresh this compound solutions for each experiment. If using a stored solution, verify its integrity before use with a quick analytical check (e.g., TLC or HPLC). Ensure proper storage conditions (frozen at -20°C or below, protected from light, and aliquoted to avoid freeze-thaw cycles).
Unexpected peaks in analytical chromatography (e.g., HPLC, TLC). The this compound sample has partially hydrolyzed into smaller oligosaccharides (cellobiose, glucose) or other degradation products.Review the pH and temperature of your experimental buffers and solutions. Avoid strongly acidic or alkaline conditions and high temperatures. Filter-sterilize solutions to prevent microbial contamination, which can introduce degrading enzymes.
A precipitate forms in the this compound solution upon storage. This could be due to microbial growth or, at high concentrations and low temperatures, precipitation of the oligosaccharide itself.Filter-sterilize the solution before storage to remove microbes. If precipitation of this compound is suspected, gently warm the solution and vortex to redissolve it before use. Consider preparing and storing solutions at a lower concentration if this is a recurring issue.
Loss of biological activity in an assay. The this compound, which may be acting as a substrate or signaling molecule, has degraded.Confirm the integrity of the this compound solution. Prepare fresh solutions and store them properly. Re-evaluate the buffer conditions and temperature of your assay to ensure they are not contributing to degradation.

Quantitative Stability Data

Table 1: Summary of this compound Stability and Storage Recommendations

Form Storage Temperature Recommended Duration Key Considerations
Solid -20°C> 2 yearsHygroscopic; store in a desiccator or dry environment in a tightly sealed container.
4°CShort-termKeep well-sealed and dry.
Ambient> 2 years (per some suppliers)Ensure low humidity and stable temperature.
Aqueous Solution -20°C or belowLong-term (months)Aliquot to avoid freeze-thaw cycles. Filter-sterilize for long-term storage.
2-8°CShort-term (days)Best for solutions that will be used within a few days.
Room TemperatureNot RecommendedProne to microbial growth and chemical degradation.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

Objective: To prepare a stable stock solution of this compound for experimental use.

Materials:

  • This compound (high purity)

  • Buffer of choice (e.g., 50 mM Sodium Acetate, pH 5.0; or 50 mM Tris-HCl, pH 7.0)

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Accurately weigh the desired amount of this compound in a sterile container.

  • Dissolve the this compound in the chosen buffer to the desired final concentration. Gently vortex to ensure complete dissolution.

  • For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the sterilized solution into single-use, sterile microcentrifuge tubes.

  • Label the tubes clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C or below until use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To monitor the degradation of this compound in solution over time by quantifying the parent compound and its primary degradation products (cellobiose and glucose).

Instrumentation and Reagents:

  • HPLC system with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).

  • Carbohydrate analysis column (e.g., Aminex HPX-87P or a similar column).

  • HPLC-grade water (mobile phase).

  • This compound, cellobiose, and glucose standards.

Procedure:

  • Sample Preparation: Prepare a this compound solution at a known concentration in the buffer and storage condition you wish to test.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the this compound solution. Immediately freeze the aliquot at -80°C to halt any further degradation until analysis.

  • Standard Preparation: Prepare a series of standards of known concentrations for this compound, cellobiose, and glucose in the same buffer as your sample.

  • HPLC Analysis:

    • Set up the HPLC system with the carbohydrate analysis column and HPLC-grade water as the mobile phase. A typical flow rate is 0.6 mL/min, and the column temperature is often maintained at 80-85°C for Aminex-type columns.

    • Inject the standards to generate a calibration curve for each compound.

    • Thaw your time-point samples and inject them into the HPLC system.

  • Data Analysis:

    • Identify the peaks for this compound, cellobiose, and glucose in your samples based on the retention times of the standards.

    • Quantify the concentration of each compound at each time point using the calibration curves.

    • Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_result Result prep_solution Prepare this compound Solution in desired buffer filter_sterilize Filter-Sterilize (0.22 µm) prep_solution->filter_sterilize aliquot Aliquot into single-use tubes filter_sterilize->aliquot store Store at defined condition (e.g., 4°C, -20°C) aliquot->store sample Withdraw aliquots at time points (T0, T1, T2...) store->sample hplc Analyze by HPLC sample->hplc quantify Quantify this compound & Degradation Products hplc->quantify stability_profile Determine Stability Profile & Degradation Rate quantify->stability_profile

Caption: Workflow for assessing the stability of a this compound solution.

troubleshooting_flow cluster_fresh Fresh Solution cluster_stored Stored Solution start Inconsistent Experimental Results Observed check_solution Is the this compound solution freshly prepared? start->check_solution check_assay Review assay conditions (pH, temperature, contaminants) check_solution->check_assay Yes check_storage Verify storage conditions (temp, freeze-thaw) check_solution->check_storage No test_integrity Test solution integrity (e.g., HPLC) check_storage->test_integrity test_integrity->check_assay No degradation prepare_fresh Prepare fresh solution test_integrity->prepare_fresh Degradation detected

Caption: Troubleshooting logic for inconsistent results with this compound.

How to prevent degradation of cellotriose during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cellotriose during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound.

Question: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?

Answer: A yellow or brown discoloration is often indicative of degradation, particularly through the Maillard reaction or caramelization, especially if heating is involved. The Maillard reaction occurs when the reducing end of this compound reacts with primary or secondary amines, commonly found in buffers like Tris.

  • Troubleshooting Steps:

    • Buffer Selection: Avoid amine-containing buffers (e.g., Tris, glycine). Opt for non-amine buffers such as phosphate, HEPES, or MOPS, depending on your experimental pH requirements.

    • Temperature Control: Minimize the temperature and duration of any heating steps. If heating is necessary, do so in a controlled and minimal fashion.

    • pH Control: The Maillard reaction is accelerated under alkaline conditions. Maintain a neutral or slightly acidic pH to minimize this degradation pathway.

    • Fresh Preparations: Prepare this compound solutions fresh before use to reduce the time available for degradation reactions to occur.

Question: I am observing unexpected peaks in my HPLC/CE analysis of a this compound sample. What could be the cause?

Answer: The appearance of unexpected peaks, particularly those corresponding to smaller sugars like cellobiose (B7769950) and glucose, strongly suggests that your this compound has degraded.[1][2]

  • Troubleshooting Steps:

    • Check for Contamination: Ensure your sample has not been contaminated with cellulolytic enzymes. These enzymes can hydrolyze this compound into smaller oligosaccharides.[3][4] Use sterile techniques and nuclease-free water to prepare solutions.

    • Review Solution pH: Extreme pH values, both acidic and alkaline, can cause hydrolysis of the glycosidic bonds in this compound.[1] Verify the pH of your solutions and adjust to a neutral or slightly acidic range (pH 5-7) for optimal stability.

    • Evaluate Storage Conditions: Improper storage can lead to degradation over time. Solid this compound is more stable than solutions for long-term storage. Solutions should be stored at 2-8°C for short-term use (up to a week) and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting into single-use vials.

    • Assess for Oxidative and Alkaline Degradation: If your experiment involves reagents like hydrogen peroxide or sodium hydroxide, these can chemically degrade this compound into various products, including organic acids and smaller sugars.[1][2]

Question: How can I prevent enzymatic degradation of this compound in my experiments?

Answer: this compound is a substrate for cellulase (B1617823) enzymes, such as β-glucosidases and cellobiohydrolases, which can be present as contaminants in your experimental system.

  • Preventative Measures:

    • Enzyme Inhibition: If the presence of cellulolytic enzymes is unavoidable, consider using known inhibitors. However, be aware that inhibitors can interfere with other aspects of your experiment.

    • Sterile Technique: Prepare all solutions under sterile conditions using autoclaved buffers and filtered pipette tips to prevent microbial contamination, as many microbes produce cellulases.

    • Quenching Reactions: In experiments where this compound is a product of an enzymatic reaction, it is crucial to quench the reaction effectively to prevent its subsequent degradation. This can be achieved by rapid heating (e.g., 95°C for 10 minutes) followed by centrifugation to remove the enzyme.[5]

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on environmental conditions. The following table summarizes key quantitative data related to its degradation.

ParameterConditionObservationReference
Chemical Degradation 60°C in H₂O₂ and NaOH mediaFollows a pseudo-first-order rate law.[1]
Degradation rate (k₃) = 0.25 h⁻¹.[1]
Enzyme Stability (Cel7A) pH 3.5 - 5.6Optimal thermostability (Tm, 62 ± 2 °C).[6]
Alkaline pHGradual decrease in stability.[6]
Enzyme Activity (General) pH 4.2 - 5.8Maximal activity for many cellulase systems.[7]
Temperature > 50-55°CCan lead to enzyme denaturation and loss of activity.[7]
Storage (Solid) 2-8°C, dry, inert gasRecommended for long-term stability.[8]
Storage (Solution) 2-8°CShort-term (up to one week).[8]
-20°C or -80°CLong-term (aliquoted).[8]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound

  • Materials:

    • High-purity this compound (>95%)[9]

    • High-purity, sterile water (e.g., HPLC-grade, nuclease-free)

    • Sterile, amber-colored storage vials

    • 0.22 µm syringe filter

    • pH meter and appropriate dilute acid/base for adjustment (if necessary)

  • Procedure:

    • Weigh the desired amount of this compound in a sterile container.

    • Dissolve the this compound in the required volume of high-purity water. Mix gently by inversion or slow swirling until fully dissolved. Avoid vigorous vortexing to minimize the introduction of oxygen.

    • Measure the pH of the solution. If necessary, adjust the pH to a range of 5 to 7 using a suitable dilute acid or base.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber-colored vial to protect from light.

    • For short-term storage (up to one week), store the solution at 2-8°C.

    • For long-term storage, aliquot the solution into single-use vials to prevent freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Quenching of Enzymatic Reactions to Preserve this compound

  • Objective: To stop an enzymatic reaction that produces or uses this compound without causing its degradation.

  • Procedure:

    • At the desired time point, take a sample from the reaction mixture.

    • Immediately quench the enzymatic activity by heat inactivation. A common method is to immerse the sample in a heat block or water bath at 95°C for 10 minutes.[5]

    • After heat inactivation, cool the sample on ice.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the denatured enzyme and any particulate matter.

    • Carefully collect the supernatant containing the this compound for subsequent analysis (e.g., by HPLC or CE).

Visualizations

cluster_degradation This compound Degradation Pathways cluster_chem_products Products cluster_enz_products Products This compound This compound Chem_Deg Chemical Degradation This compound->Chem_Deg  Oxidizing Agents (H₂O₂) Alkaline Conditions (NaOH)   Enz_Deg Enzymatic Degradation This compound->Enz_Deg  Cellulases (e.g., β-glucosidase)   Lower_DP Lower DP Oligosaccharides (Cellobiose, Glucose) Chem_Deg->Lower_DP Acids Acids (e.g., 2-keto-gluconic) Chem_Deg->Acids Cellobiose_Glucose Cellobiose + Glucose Enz_Deg->Cellobiose_Glucose start Start: this compound Degradation Suspected check_solution Check Solution Appearance (e.g., color change) start->check_solution analytical_data Review Analytical Data (e.g., HPLC, CE) start->analytical_data check_ph Is pH at extremes (<4 or >8)? check_solution->check_ph analytical_data->check_ph check_temp Was sample exposed to high temperature? check_ph->check_temp No adjust_ph Action: Adjust pH to 5-7 check_ph->adjust_ph Yes check_buffer Is an amine buffer (e.g., Tris) used? check_temp->check_buffer No control_temp Action: Minimize heat exposure check_temp->control_temp Yes check_enzyme Potential enzymatic contamination? check_buffer->check_enzyme No change_buffer Action: Use non-amine buffer (e.g., Phosphate, HEPES) check_buffer->change_buffer Yes use_sterile Action: Use sterile technique, quench reactions properly check_enzyme->use_sterile Yes prep 1. Solution Preparation storage 2. Storage prep->storage prep_details • Use high-purity water • Avoid amine buffers • Adjust pH to 5-7 • Filter-sterilize (0.22 µm) prep->prep_details exp_use 3. Experimental Use storage->exp_use storage_details • Short-term: 2-8°C • Long-term: -20°C / -80°C • Aliquot to avoid freeze-thaw • Protect from light storage->storage_details analysis 4. Post-Experiment Quenching & Analysis exp_use->analysis exp_use_details • Minimize exposure to high temp • Maintain optimal pH • Use sterile techniques exp_use->exp_use_details analysis_details • Quench enzymes rapidly (heat) • Centrifuge to remove protein • Analyze supernatant promptly analysis->analysis_details

References

Technical Support Center: Optimizing Cellotriose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzyme concentration in cellotriose hydrolysis experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrolysis reaction is showing low glucose yield. What are the potential causes and how can I troubleshoot this?

A1: Low glucose yield is a common issue that can stem from several factors. The primary causes include suboptimal enzyme concentration, inadequate reaction time, inappropriate reaction conditions (pH and temperature), and product inhibition.

To troubleshoot, consider the following steps:

  • Optimize Enzyme Concentration: The amount of enzyme relative to the substrate is critical. Insufficient enzyme will lead to incomplete hydrolysis. It is recommended to perform a titration experiment to determine the optimal enzyme-to-substrate ratio.[1] A good starting point for cellulase (B1617823) concentration is between 10-50 µg/mL.[2]

  • Extend Incubation Time: The reaction may not have had enough time to proceed to completion. Monitor the reaction over a time course to identify the point of maximum glucose release.[1]

  • Verify pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Consult the manufacturer's data sheet for your specific enzyme or refer to relevant literature to ensure your reaction conditions are ideal.[1] For example, a thermostable β-glucosidase from Thermofilum sp. exhibits maximum activity at 90°C and pH 5.0.[1]

  • Address Product Inhibition: High concentrations of the product, glucose, can inhibit the activity of β-glucosidases, the enzymes responsible for hydrolyzing cellobiose (B7769950) and this compound.[3][4][5] This feedback inhibition can slow down the reaction rate as glucose accumulates.[6] To mitigate this, you can consider strategies like in-situ glucose removal or using glucose-tolerant enzyme variants.[3][5]

Q2: I am observing inconsistent results between experimental replicates. What could be causing this variability?

A2: Inconsistent results often point to issues with experimental setup and execution. Here are key areas to investigate:

  • Pipetting and Measurement Accuracy: Ensure all reagents, including the enzyme, substrate, and buffers, are measured and diluted accurately. Use calibrated pipettes and balances to minimize errors.[1]

  • Substrate Quality and Solubility: The purity and physical form of the this compound can impact enzyme accessibility. Use a consistent source and batch of this compound and ensure it is fully solubilized before adding the enzyme.[1]

  • Temperature and pH Stability: Fluctuations in temperature or pH during the experiment can significantly affect enzyme activity. Use a precisely controlled water bath or incubator and a buffer with sufficient capacity to maintain a stable pH.[1]

  • Enzyme Storage and Handling: Improper storage of enzymes can lead to denaturation and loss of activity. Always follow the manufacturer's instructions for storage, which may include refrigeration or freezing.[7] Avoid repeated freeze-thaw cycles.

Q3: How does product inhibition by glucose affect my experiment, and what is the underlying mechanism?

A3: Product inhibition is a significant factor in this compound hydrolysis. As β-glucosidase breaks down this compound into glucose, the accumulating glucose molecules can bind to the active site of the enzyme, competing with the substrate.[8] This competitive inhibition increases the apparent Michaelis constant (Km) of the enzyme, reducing its efficiency.[5] In some cases, glucose can also bind to the enzyme-substrate complex, leading to uncompetitive inhibition. The accumulation of glucose can lead to an accumulation of cellobiose, which in turn can inhibit other cellulolytic enzymes in a mixture.[9]

Q4: Can other sugars or compounds in my reaction mixture inhibit the hydrolysis of this compound?

A4: Yes, other compounds can interfere with the enzymatic reaction. While sugars like mannose, xylose, and galactose may not directly inhibit β-glucosidase activity, they can have inhibitory effects on other cellulases that might be present in a crude enzyme mixture.[10] Additionally, compounds derived from biomass pretreatment, such as phenolics and furans, can act as inhibitors.[11] It's also known that metal ions like silver, zinc, copper, chromium, and lead can significantly inhibit hydrolytic enzymes.[12]

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended solutions.

ProblemPossible CauseRecommended Solution
Low Glucose Yield Suboptimal Enzyme ConcentrationPerform an enzyme titration to find the optimal enzyme-to-substrate ratio.[1]
Incomplete DigestionExtend the incubation time and monitor the reaction progress over a time course.[1]
Suboptimal pH or TemperatureVerify and adjust the buffer pH and incubation temperature to the enzyme's optimum.[1]
Product Inhibition by GlucoseConsider methods for in-situ glucose removal or use a glucose-tolerant enzyme.[3]
Inconsistent Results Pipetting/Measurement ErrorsUse calibrated equipment and double-check all calculations and dilutions.[1]
Variable Substrate QualityUse a consistent source and batch of this compound and ensure complete solubilization.[1]
Temperature/pH FluctuationsUse a precisely controlled incubator/water bath and a buffer with adequate capacity.[1]
Improper Enzyme StorageStore the enzyme according to the manufacturer's instructions to prevent denaturation.[7]
Reaction Rate Decreases Over Time Product InhibitionAs glucose accumulates, it inhibits the enzyme.[4][6]
Enzyme InstabilityThe enzyme may lose activity over time under the reaction conditions. Check the enzyme's stability profile.
Substrate LimitationThe concentration of this compound is decreasing as the reaction progresses.
High Background Signal in Assay Contaminated ReagentsPrepare fresh buffers and solutions.
Non-specific Substrate HydrolysisIf using a crude enzyme extract, other enzymes may be acting on the substrate or chromogenic reporter.

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol outlines a method to determine the optimal concentration of a β-glucosidase for this compound hydrolysis.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in 50 mM sodium citrate (B86180) buffer, pH 4.8)

  • β-glucosidase stock solution (e.g., 1 mg/mL in 50 mM sodium citrate buffer, pH 4.8)[2]

  • 50 mM Sodium citrate buffer (pH 4.8)

  • Microcentrifuge tubes (1.5 mL)

  • Water bath or incubator set to the optimal temperature for the enzyme (e.g., 50°C)[2]

  • Method for quantifying glucose (e.g., DNS assay or HPLC)

Procedure:

  • Prepare Enzyme Dilutions: Prepare a series of enzyme dilutions from the stock solution using the citrate buffer. A suggested range is 10, 20, 30, 40, and 50 µg/mL.[2]

  • Set up Reactions: In separate microcentrifuge tubes, combine 500 µL of the this compound stock solution with an equal volume of each enzyme dilution.

  • Control: Prepare a negative control with 500 µL of this compound stock solution and 500 µL of citrate buffer (no enzyme).

  • Incubation: Incubate all tubes at the optimal temperature for a fixed period (e.g., 60 minutes).[2]

  • Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution, depending on your glucose quantification method.

  • Quantify Glucose: Analyze the glucose concentration in each tube.

  • Determine Optimum: Plot glucose concentration against enzyme concentration. The optimal concentration is typically in the range where the glucose yield plateaus.

Protocol 2: Analysis of Hydrolysis Products by HPLC

This protocol provides a method for separating and quantifying this compound and its hydrolysis products.

Materials:

  • HPLC system with a Refractive Index (RI) detector[2]

  • Carbohydrate analysis column[2]

  • Deionized water (mobile phase)[2]

  • Reaction samples (terminated and centrifuged to remove protein)[2]

  • Standards for glucose, cellobiose, and this compound

HPLC Setup:

  • Mobile Phase: 100% Deionized water[2]

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 85°C[2]

  • Injection Volume: 20 µL[2]

Procedure:

  • Prepare Samples: Filter the supernatant of your terminated reaction mixtures through a 0.45 µm syringe filter.[2]

  • Prepare Standard Curve: Prepare a series of known concentrations for glucose, cellobiose, and this compound to generate standard curves.

  • Injection and Analysis: Inject the prepared samples and standards onto the HPLC system.[2]

  • Quantification: Determine the concentration of each product in your samples by comparing the peak areas to the standard curves.

Visualizations

Experimental_Workflow prep Prepare Reagents (this compound, Enzyme, Buffer) reaction Set up Hydrolysis Reaction (Vary Enzyme Concentration) prep->reaction incubation Incubate (Controlled Temp & Time) reaction->incubation termination Terminate Reaction (e.g., Heat Inactivation) incubation->termination analysis Analyze Products (HPLC or DNS Assay) termination->analysis optimization Determine Optimal Enzyme Concentration analysis->optimization

Caption: Workflow for optimizing enzyme concentration.

Troubleshooting_Logic start Low Glucose Yield? check_params Check Reaction Parameters (pH, Temp, Time) start->check_params Yes solution Problem Resolved start->solution No optimize_enzyme Optimize Enzyme Concentration check_params->optimize_enzyme check_inhibition Consider Product Inhibition optimize_enzyme->check_inhibition check_inhibition->solution

Caption: Troubleshooting logic for low glucose yield.

Product_Inhibition_Pathway enzyme β-Glucosidase product Glucose enzyme->product Catalyzes hydrolysis inhibition Inhibition enzyme->inhibition substrate This compound substrate->enzyme Binds to active site product->enzyme Binds to active site

Caption: Pathway of product inhibition by glucose.

References

Addressing matrix effects in cellotriose quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cellotriose.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analysis. In biological samples, common interfering components include proteins, lipids, salts, and other endogenous molecules.

Q2: My this compound signal is low or undetectable in my biological samples, but the standard in a pure solvent gives a strong signal. What is the likely cause?

A2: This is a classic indication of ion suppression, a significant matrix effect. Components from your biological matrix are likely co-eluting with this compound and interfering with its ionization in the mass spectrometer source. To confirm this, a post-extraction spike experiment can be performed.

Q3: I'm observing high variability in my this compound quantification results between replicate injections of the same sample. Could matrix effects be the cause?

A3: Yes, high variability is a common consequence of matrix effects. Inconsistent ionization due to fluctuating levels of interfering compounds in the matrix can lead to poor reproducibility. This variability can obscure true biological differences and compromise the statistical power of your study.

Q4: How can I detect and quantify the extent of matrix effects in my this compound assay?

A4: The most common method is the post-extraction spike . This involves comparing the signal response of this compound spiked into a blank matrix extract with the response of the same concentration of this compound in a neat (pure) solvent. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Another approach is using matrix-matched calibration curves . In this method, calibration standards are prepared in a blank matrix that is as similar as possible to the samples being analyzed. A shift in the slope of the calibration curve compared to a curve prepared in a neat solvent indicates the presence of matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Signal Ion suppression from matrix components.- Optimize Sample Preparation: Employ Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. See "Experimental Protocols" for details. - Improve Chromatographic Separation: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to better separate this compound from polar interferences. Adjusting the gradient elution can also help move the this compound peak away from interfering compounds.
Poor Peak Shape (Tailing or Broadening) Co-eluting matrix components interfering with chromatography.- Enhance Sample Cleanup: A more rigorous sample preparation protocol can improve peak shape. - Check Injection Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions, especially when using HILIC.
High Variability in Results Inconsistent matrix effects between samples.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification. - Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a representative blank matrix can help compensate for variability.
Low Recovery of this compound Inefficient extraction during sample preparation.- Optimize SPE/LLE Protocol: Systematically evaluate different sorbents (for SPE) or solvents (for LLE) to maximize this compound recovery. See the data summary below for a comparison. - Prevent Adsorption: Use low-adsorption vials and tubing to minimize the loss of the analyte.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the general performance of Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of polar compounds like this compound.

Parameter Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Selectivity High; can be tailored by choosing specific sorbents (e.g., reversed-phase, normal-phase, ion-exchange).Lower; relies on the differential solubility of the analyte in two immiscible liquids.
Analyte Recovery Generally high and consistent, with some studies showing over 90% recovery for similar analytes.Can be variable and may be lower for highly polar compounds.
Matrix Effect Reduction Superior; more effective at removing a broader range of interferences, especially with mixed-mode sorbents.[1]Less effective at removing all matrix components, which can lead to higher and more variable matrix effects.
Ease of Automation Easily automated for high-throughput analysis.More challenging to automate.
Solvent Consumption Generally lower than LLE.Can require large volumes of organic solvents.[2]

Experimental Protocols

Solid Phase Extraction (SPE) Protocol (Bind-Elute Strategy)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solution that mimics the sample matrix (e.g., water or a buffered solution) to prepare the sorbent for sample loading.

  • Sample Loading: Apply the pre-treated sample to the cartridge. The this compound will bind to the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the this compound.

  • Elution: Elute the this compound from the cartridge using a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the sample in a solvent compatible with your LC-MS system.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method for this compound Quantification

HILIC is a powerful technique for separating polar compounds like this compound.

  • Column: A HILIC column with an amide or amino stationary phase.

  • Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium (B1175870) formate).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: Start with a high percentage of acetonitrile (e.g., 90-95%) and gradually increase the percentage of the aqueous mobile phase to elute the this compound.

  • Detection: Mass spectrometry (e.g., triple quadrupole) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualization

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute HILIC HILIC Separation Reconstitute->HILIC MS Mass Spectrometry (MS/MS) HILIC->MS Quant Quantification MS->Quant

Caption: A typical experimental workflow for quantifying this compound in biological samples.

This compound/CORK1 Signaling Pathway

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Downstream Responses This compound This compound (Damage-Associated Molecular Pattern) CORK1 CORK1 Receptor Kinase This compound->CORK1 Binding Ca Ca2+ Influx CORK1->Ca ROS ROS Production CORK1->ROS MAPK MAPK Activation CORK1->MAPK Immunity Immune Response Activation Ca->Immunity ROS->Immunity MAPK->Immunity Repair Cell Wall Repair MAPK->Repair Metabolism Metabolic Reprogramming MAPK->Metabolism

Caption: The this compound-activated CORK1 signaling pathway.

The CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) is a receptor kinase that perceives this compound, a breakdown product of cellulose (B213188), as a damage-associated molecular pattern.[3][4] Upon binding of this compound, CORK1 initiates a signaling cascade involving an influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs).[3][4] This signaling pathway ultimately leads to the activation of immune responses, cell wall repair mechanisms, and metabolic reprogramming.[3][5] As this pathway is involved in the plant's response to damage and pathogens, it represents a potential target for the development of new drugs aimed at modulating these processes.

References

Technical Support Center: Achieving High-Purity Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cellotriose synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of synthesized this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes: enzymatic synthesis and chemical degradation of cellulose (B213188).

  • Enzymatic Synthesis: This "bottom-up" approach often utilizes phosphorylases, such as cellobiose (B7769950) phosphorylase (CBP) and cellodextrin phosphorylase (CDP), to build this compound from smaller sugar units like glucose or cellobiose.[1][2][3][4][5] Engineered enzymes, particularly variants of CBP, have demonstrated the ability to produce this compound with high yield and purity.[1][2][3][4][5]

  • Chemical Degradation: This "top-down" method involves the partial hydrolysis of cellulose, a large polymer of glucose.[2][3] This process typically results in a mixture of cello-oligosaccharides with varying degrees of polymerization (DP), requiring subsequent purification to isolate this compound.[2][3]

Q2: What are the typical impurities I might encounter in my synthesized this compound?

A2: The most common impurities are other cello-oligosaccharides with different chain lengths, such as cellobiose (DP2), cellotetraose (B13520) (DP4), and cellopentaose (B43506) (DP5), as well as the monosaccharide glucose (DP1).[1][6] The presence and proportion of these impurities depend on the synthesis method used. For instance, chemical hydrolysis of cellulose often yields a broader range of oligosaccharides.[2][3]

Q3: How can I analyze the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound.[7][8][9] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly sensitive and provides excellent separation of different cello-oligosaccharides.[1][10] Other HPLC techniques like Hydrophilic Interaction Chromatography (HILIC) and Porous Graphitized Carbon Liquid Chromatography (PGC-LC) are also used and are compatible with mass spectrometry for further characterization.[10]

Troubleshooting Guides

Issue 1: Low Purity of this compound from Enzymatic Synthesis

Problem: My enzymatic synthesis reaction is producing a mixture of cello-oligosaccharides instead of predominantly this compound.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Choice The choice of enzyme is critical. Cellodextrin phosphorylase (CDP) tends to elongate chains to higher DPs.[2][4][5] Consider using an engineered cellobiose phosphorylase (CBP) variant, which has been shown to have a higher preference for producing this compound.[1][2][5]Increased selectivity for this compound, with reported purities reaching up to 82% in the final soluble cellodextrin mixture.[1][2][4][5]
Incorrect Substrate Ratio The molar ratio of the acceptor (e.g., cellobiose or glucose) to the donor (e.g., α-D-glucose 1-phosphate) significantly affects the product distribution.[1]An optimized ratio will favor the synthesis of this compound over other oligosaccharides.
Reaction Time Prolonged reaction times can lead to the formation of longer-chain oligosaccharides.Monitor the reaction over time using HPLC to identify the optimal time point for harvesting when this compound concentration is at its maximum.
Issue 2: Difficulty in Purifying this compound from a Mixture

Problem: I am struggling to separate this compound from other oligosaccharides in my crude reaction mixture.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Separation The chosen chromatography technique may not have sufficient resolution.For high-resolution separation, HPAEC-PAD is a superior method.[10] Alternatively, silica (B1680970) gel column chromatography can be effective for preparative scale purification of acetylated oligosaccharides, which can then be deacetylated.[11]
Co-elution of Impurities Similar oligosaccharides may co-elute, leading to impure fractions.Optimize the elution gradient (e.g., solvent concentration) and flow rate. For silica gel chromatography, a benzene-methanol irrigant has been used successfully for separating acetylated oligomers.[11]
Sample Preparation Impurities like salts or proteins from the enzymatic reaction can interfere with chromatographic separation.Desalt the sample before chromatography. For enzymatic reactions, heat inactivation followed by centrifugation can remove the enzyme.[1]
Issue 3: Low Yield After Purification

Problem: I am losing a significant amount of my this compound during the purification process.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Multiple Purification Steps Each purification step (e.g., multiple chromatography columns) can lead to sample loss.Streamline the purification workflow. A well-optimized single column separation is preferable.
Inefficient Crystallization Crystallization is a common final step to achieve high purity, but conditions may not be optimal, leading to poor recovery.[11]Carefully control parameters such as solvent, temperature, and concentration. Seeding with a small crystal can sometimes improve crystallization.[12][13]
Adsorption to Columns or Filters This compound may adsorb to the stationary phase of the chromatography column or to filtration membranes.Choose appropriate column materials and filters. Cellulose-based stationary phases have been explored for cello-oligosaccharide fractionation.[14]

Quantitative Data Summary

The following table summarizes the purity and yield of this compound achieved through different enzymatic synthesis strategies.

Enzyme SystemAcceptor SubstrateMolar Yield of this compoundPurity of this compound in Mixture (DP2-5)Reference
Engineered Cellobiose Phosphorylase (CBP)Cellobiose73%82%[1][2][5]
Cellodextrin Phosphorylase (CDP)Glucose-28%[1]
Combined SP, CBP, and CDPGlucose-23%[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Engineered Cellobiose Phosphorylase

This protocol is based on the methodology described by Ubiparip et al. (2020).

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Cellobiose (acceptor substrate)

      • α-D-glucose 1-phosphate (αG1-P) (donor substrate)

      • Engineered cellobiose phosphorylase (CBP) variant

      • 50 mM MOPS buffer (pH 7.0)

    • The molar ratio of cellobiose to αG1-P should be optimized; a ratio of 0.25 has been used to challenge the enzyme's preference for this compound production.[1]

  • Incubation:

    • Incubate the reaction mixture at 40°C.

  • Time-Course Sampling:

    • Take samples at regular intervals (e.g., every 2-5 minutes for kinetic analysis or longer for preparative synthesis).[1]

  • Reaction Termination:

    • Inactivate the enzyme by heating the samples at 100°C for 5 minutes.[1]

  • Sample Preparation for Analysis:

    • Centrifuge the heat-inactivated samples to pellet the denatured enzyme.

    • Analyze the supernatant using HPAEC-PAD.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol is adapted from a method for separating cellulose oligosaccharide acetates.

  • Acetylation:

    • Acetylate the crude mixture of cello-oligosaccharides.

  • Column Preparation:

    • Pack a chromatography column with silica gel.

  • Sample Loading:

    • Dissolve the acetylated oligosaccharide mixture in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.

  • Elution:

    • Elute the column with an appropriate solvent system. A benzene-methanol gradient has been shown to be effective.[11]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using thin-layer chromatography (TLC) or HPLC to identify the fractions containing hendeca-o-acetyl-cellotriose.

  • Deacetylation:

    • Pool the pure acetylated this compound fractions and deacetylate to obtain pure this compound.

  • Crystallization:

    • Dissolve the deacetylated this compound in a minimal amount of hot water and add ethanol (B145695) until turbidity appears.

    • Allow crystallization to occur in a refrigerator for several days.[11]

Visualizations

Enzymatic_Synthesis_of_this compound cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Cellobiose Cellobiose (Acceptor) CBP Engineered Cellobiose Phosphorylase (CBP) Cellobiose->CBP aG1P α-D-glucose 1-phosphate (Donor) aG1P->CBP This compound This compound (Desired Product) CBP->this compound High Selectivity Byproducts Other Cello-oligosaccharides (e.g., Cellotetraose) CBP->Byproducts Low Selectivity

Caption: Enzymatic synthesis of this compound using engineered CBP.

Purification_Workflow Crude Crude Synthesized Mixture (this compound + Impurities) Chromatography Column Chromatography (e.g., Silica Gel or HPAEC) Crude->Chromatography Analysis Fraction Analysis (HPLC or TLC) Chromatography->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Pure Fractions Waste Impurity Fractions Analysis->Waste Impure Fractions Final High-Purity this compound Pooling->Final

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Enhancing Cellotriose Transport in Engineered Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges associated with engineering microorganisms for enhanced cellotriose transport.

Frequently Asked Questions (FAQs)

Q1: My engineered E. coli strain is not growing on this compound as the sole carbon source. What are the initial checks?

A1: Start by verifying the core components of your system. First, confirm the successful transformation and stable maintenance of the plasmid carrying your transporter and β-glucosidase genes. Second, ensure the expression of both the transporter and the intracellular β-glucosidase using methods like SDS-PAGE and Western blotting or fluorescent protein tagging. Finally, check for cryptic mutations in your host strain that might affect related metabolic pathways. Most wild-type E. coli strains cannot naturally use cellobiose (B7769950) or this compound due to cryptic cel and bgl operons.[1]

Q2: My engineered Saccharomyces cerevisiae strain shows initial growth on cellobiose/cellotriose but fermentation stops prematurely. What could be the cause?

A2: This issue often points to transporter instability or degradation. Sugar transporters in yeast can be targeted for endocytosis and vacuolar degradation through ubiquitinylation of lysine (B10760008) residues, particularly in their N- and C-terminal domains.[2][3] This process can lead to a drop in transport activity over time.[2] Consider engineering truncated versions of your transporter that lack these terminal lysine residues to improve stability and sustain transport activity.[2][3]

Q3: What is the difference between hydrolytic and phosphorolytic pathways for cellobiose/cellotriose utilization, and which is better?

A3: A hydrolytic pathway uses an intracellular β-glucosidase to cleave cellobiose into two glucose molecules. A phosphorolytic pathway uses a cellobiose phosphorylase (CBP) to cleave cellobiose into glucose and glucose-1-phosphate.[1][4] The phosphorolytic pathway is more energy-efficient for the cell as it saves one ATP molecule per molecule of cellobiose consumed.[4] Strains engineered with a phosphorolytic pathway and a passive (facilitator) transporter have shown enhanced ethanol (B145695) production and lower lactate (B86563) formation, especially under contaminated conditions, suggesting energetic benefits are crucial for robust performance.[4]

Q4: Can native E. coli transporters import cellobiose or this compound?

A4: Yes, under certain conditions. While E. coli lacks a dedicated cellobiose/cellotriose permease, studies have shown that the endogenous lactose (B1674315) permease, LacY, is capable of transporting cellobiose, allowing engineered strains expressing a cellobiose phosphorylase to grow on cellobiose.[1] Additionally, the maltodextrin (B1146171) transport system can import maltodextrins up to seven glucosyl units, but its affinity for cellodextrins is lower.[5]

Q5: How can I screen for novel this compound transporters?

A5: A common method is to use a host strain, like S. cerevisiae, that cannot transport this compound but expresses an intracellular β-glucosidase.[6][7] A library of putative transporter genes can then be transformed into this strain. Functional transporters will enable the cells to grow on a medium with this compound as the sole carbon source.[6][7]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific experimental problems.

Problem 1: Low or No this compound Uptake Detected

This is a common issue that can stem from multiple points in the experimental workflow. Use the following flowchart and table to diagnose the root cause.

Troubleshooting Flowchart

G Start Start: Low/No this compound Uptake CheckExpression 1. Verify Transporter Expression Start->CheckExpression ExpressionMethod Use Western Blot, Fluorescent Tag (e.g., GFP), or qPCR CheckExpression->ExpressionMethod ExpressionResult Protein Expressed? CheckExpression->ExpressionResult CheckCodon Troubleshoot: - Check codon optimization - Verify promoter strength/induction - Check plasmid integrity (sequencing) ExpressionResult->CheckCodon No   CheckLocalization 2. Verify Membrane Localization ExpressionResult->CheckLocalization  Yes CheckCodon->Start Re-engineer & Retry LocalizationMethod Use immunofluorescence, fluorescent protein tagging, or cell fractionation CheckLocalization->LocalizationMethod LocalizationResult Correctly Localized? CheckLocalization->LocalizationResult CheckTrafficking Troubleshoot: - Check for ER retention signals - Investigate protein instability/degradation - Remove terminal lysines (in yeast) LocalizationResult->CheckTrafficking No   CheckActivity 3. Assess Transporter Activity LocalizationResult->CheckActivity  Yes CheckTrafficking->Start Re-engineer & Retry ActivityMethod Perform radiolabeled sugar uptake assay CheckActivity->ActivityMethod ActivityResult Activity Detected? CheckActivity->ActivityResult CheckAssay Troubleshoot: - Verify assay conditions (pH, temp) - Check for competitive inhibitors in media - Confirm substrate integrity ActivityResult->CheckAssay No   CheckDownstream 4. Check Downstream Metabolism ActivityResult->CheckDownstream  Yes CheckAssay->CheckActivity Retry Assay DownstreamMethod - Assay β-glucosidase activity - Measure intracellular glucose CheckDownstream->DownstreamMethod DownstreamResult Metabolism Active? CheckDownstream->DownstreamResult CheckEnzyme Troubleshoot: - Verify β-glucosidase expression - Check for metabolic bottlenecks (e.g., feedback inhibition) DownstreamResult->CheckEnzyme No   Success Problem Resolved DownstreamResult->Success  Yes CheckEnzyme->Start Re-engineer & Retry G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Cellotriose_ext This compound Transporter Engineered Cellodextrin Transporter (e.g., CDT-1, CtA) Cellotriose_ext->Transporter Transport Cellotriose_int This compound Transporter->Cellotriose_int BGL Intracellular β-Glucosidase (BGL) Cellotriose_int->BGL Hydrolysis Glucose Glucose BGL->Glucose Glycolysis Glycolysis & Central Metabolism Glucose->Glycolysis G GeneID 1. Identify Putative Transporter Genes (Bioinformatics) Cloning 2. Codon Optimize & Clone into Expression Vector GeneID->Cloning Transformation 3. Transform into Host Microorganism (e.g., hxt-null yeast) Cloning->Transformation Screening 4. Screen for Growth on this compound Plates Transformation->Screening GrowthAssay 5. Characterize Growth in Liquid Culture Screening->GrowthAssay UptakeAssay 6. Perform Uptake Assays (Kinetics & Specificity) GrowthAssay->UptakeAssay Fermentation 8. Test in Fermentation Conditions GrowthAssay->Fermentation Optimization 7. Protein Engineering & Pathway Optimization UptakeAssay->Optimization Optimization->Transformation Iterate

References

Technical Support Center: Mitigating Product Inhibition in Cellulase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to product inhibition in cellulase (B1617823) assays, with a specific focus on the roles of cellobiose (B7769950) and cellotriose.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of cellulase assays?

A1: Product inhibition occurs when the products of an enzymatic reaction, in this case, primarily cellobiose and to a lesser extent glucose and this compound, bind to the cellulase enzymes and reduce their catalytic activity.[1][2] This is a significant issue in cellulose (B213188) hydrolysis, especially under conditions of high substrate loading, as the accumulation of these products can severely limit the overall efficiency of the process.[3][4]

Q2: Which products are the most significant inhibitors for cellulases?

A2: Cellobiose is widely identified as the most potent and significant product inhibitor for many cellulases, particularly for cellobiohydrolases (CBHs) like Cel7A.[1][2][5] Glucose can also be inhibitory, but its effect is generally weaker than that of cellobiose.[3] While this compound can act as an inhibitor for some specific endoglucanases, cellobiose is the primary concern in most cellulase assay systems.[6]

Q3: What is the mechanism of cellobiose inhibition?

A3: Cellobiose can inhibit cellulases through a mixed-inhibition mechanism.[2] It can competitively bind to the active site of the enzyme, preventing the substrate (cellulose) from binding.[1] Additionally, it can bind to the product-binding site, which can non-competitively hinder the processive movement of the enzyme along the cellulose chain.[2] This binding can induce conformational changes in the enzyme, leading to non-productive adsorption.[1][5]

Q4: How does this compound contribute to product inhibition?

A4: While less commonly cited as a major inhibitor than cellobiose, this compound can inhibit certain cellulases. For instance, it has been noted as an inhibitor for some endoglucanases.[6] The analysis of this compound hydrolysis progress curves has been used to calculate inhibition constants for some cellulases.[3] However, in the synergistic action of a typical cellulase cocktail, the rapid breakdown of cellulose to the primary product, cellobiose, makes cellobiose the more dominant inhibitor.

Q5: How can I mitigate product inhibition in my cellulase assay?

A5: There are several strategies to alleviate product inhibition:

  • Addition of β-glucosidase: This is a common and effective method. β-glucosidase hydrolyzes cellobiose to glucose, thereby removing the primary inhibitor from the reaction.[2]

  • Enzyme Engineering: Site-directed mutagenesis of cellulases can be employed to create variants with reduced affinity for cellobiose, thus lowering product inhibition.[2]

  • Temperature Optimization: For some thermostable cellulases, increasing the reaction temperature can help relieve product inhibition.[3]

  • Simultaneous Saccharification and Fermentation (SSF): In biotechnological applications, converting the glucose product to other substances (like ethanol) by a fermenting organism as it is produced can prevent its accumulation and subsequent inhibition.

Troubleshooting Guides

Problem: My cellulase activity plateaus or decreases over time, even with sufficient substrate.

Possible Cause: This is a classic sign of product inhibition. As the reaction proceeds, the concentration of inhibitory products (primarily cellobiose) increases, leading to a reduction in the enzyme's catalytic rate.

Troubleshooting Steps:

  • Confirm Product Inhibition:

    • Run parallel reactions. In one, add a known concentration of cellobiose at the start of the assay. If the initial reaction rate is significantly lower than your standard assay, product inhibition is likely the cause.

    • In another parallel reaction, include β-glucosidase. If the overall product yield is higher compared to the assay without β-glucosidase, this confirms that cellobiose inhibition was a limiting factor.[2]

  • Quantify the Inhibitor:

    • Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentrations of cellobiose and glucose in your reaction mixture at different time points. This will give you a direct measure of the accumulation of potential inhibitors.

  • Implement Mitigation Strategies:

    • For routine assays: Incorporate β-glucosidase into your standard assay protocol to continuously remove cellobiose.

    • For inhibitor studies: If the goal is to study the inhibitory effect itself, systematically vary the initial concentration of cellobiose or this compound and measure the initial reaction rates to determine kinetic parameters like the inhibition constant (Ki).

Quantitative Data

Table 1: Apparent Competitive Inhibition Constants (Ki) of Cellobiose for Various Cellulases

Cellulase EnzymeSubstrateApparent Ki (mM)Reference
Trichoderma reesei Cel7A[(3)H]-bacterial cellulose1.6 ± 0.5[7]
Trichoderma reesei Cel7B[(3)H]-amorphous cellulose11 ± 3[7]
Trichoderma reesei Cel5A[(3)H]-amorphous cellulose34 ± 6[7]

Note: Inhibition constants can vary significantly depending on the substrate used (e.g., crystalline cellulose vs. soluble model substrates).[3][7]

Experimental Protocols

Protocol 1: Standard Cellulase Activity Assay

This protocol provides a general method for determining cellulase activity, which can be adapted to study product inhibition.

Materials:

  • Cellulase enzyme solution of unknown activity

  • Substrate: 1% (w/v) Avicel or filter paper in 50 mM sodium acetate (B1210297) buffer (pH 5.0)

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars

  • Spectrophotometer

Procedure:

  • Prepare reaction tubes by adding 1.0 mL of the substrate suspension.

  • Pre-incubate the tubes at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Add 0.5 mL of the appropriately diluted cellulase enzyme solution to each tube to start the reaction.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at the reaction temperature with gentle shaking.

  • Stop the reaction by adding 3.0 mL of DNS reagent.

  • Boil the tubes for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

Protocol 2: Determining the Effect of Product Inhibition

This protocol is designed to assess the inhibitory effect of cellobiose or this compound on cellulase activity.

Materials:

  • Same as Protocol 1

  • Stock solutions of cellobiose and/or this compound of known concentrations

Procedure:

  • Prepare a series of reaction tubes, each containing 1.0 mL of the substrate suspension.

  • Add varying concentrations of the inhibitor (cellobiose or this compound) to the tubes. Include a control with no added inhibitor.

  • Pre-incubate the tubes at the reaction temperature for 5 minutes.

  • Initiate the reaction by adding 0.5 mL of the cellulase enzyme solution.

  • Proceed with the incubation and measurement steps as described in Protocol 1.

  • Plot the initial reaction rate as a function of the inhibitor concentration to determine the type of inhibition and calculate the inhibition constant (Ki).

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Substrate (e.g., 1% Avicel in Buffer) B Prepare Enzyme Dilutions C Prepare DNS Reagent H Stop Reaction with DNS Reagent C->H D Add Substrate to Tubes E Pre-incubate at Reaction Temp. D->E F Add Enzyme to Start Reaction E->F G Incubate (e.g., 50°C, 60 min) F->G G->H I Boil for Color Development H->I J Measure Absorbance at 540 nm I->J K Calculate Reducing Sugars (vs. Glucose Standard Curve) J->K

Caption: Workflow for a standard cellulase activity assay.

G Competitive Inhibition: Inhibitor (I) competes with the Substrate (S) for binding to the enzyme's active site (E). cluster_enzyme Enzyme Active Site E E P P (Product) E->P ES ES (Productive Complex) E->ES EI EI (Non-productive Complex) E->EI S S (Substrate) S->ES I I (Inhibitor - Cellobiose) I->EI ES->E k_cat EI->E k_rev

Caption: Mechanism of competitive product inhibition.

References

Technical Support Center: Optimizing Fed-Batch Cellulase Production with Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fed-batch culture for cellulase (B1617823) production using cellotriose as an inducer. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems that may arise during your fed-batch cellulase production experiments using this compound.

Issue 1: Low Cellulase Activity or Production Rate

Q: My cellulase activity is significantly lower than expected, or the production rate has stalled. What are the possible causes and how can I troubleshoot this?

A: Low cellulase production can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inducer Concentration:

    • Is the this compound concentration in the feed optimal? Very low concentrations may not be sufficient to induce gene expression, while excessively high concentrations can lead to catabolite repression, similar to the effect of glucose.[1]

    • Troubleshooting:

      • Experiment with a range of this compound concentrations in your feed solution.

      • Implement a controlled feeding strategy (e.g., exponential or pulsed feeding) to maintain a low but consistent concentration of the inducer in the fermenter.[2]

      • Monitor the residual this compound concentration in the culture broth to ensure it is not accumulating to repressive levels.

  • Nutrient Limitation:

    • Are other essential nutrients, such as nitrogen or phosphate, becoming limited? Rapid cell growth during the initial batch phase can deplete these nutrients, hindering subsequent enzyme production.

    • Troubleshooting:

      • Analyze the composition of your culture medium and ensure it is well-balanced. The medium should contain not just a carbon source but also adequate nitrogen, phosphorus, and trace elements.[3]

      • Consider adding a nitrogen source (e.g., ammonium (B1175870) sulfate, peptone) to your fed-batch feed along with this compound.

  • Sub-optimal pH and Temperature:

    • Are the pH and temperature within the optimal range for your production strain? Deviations from the optimal conditions can significantly impact enzyme production and stability.

    • Troubleshooting:

      • Continuously monitor and control the pH of the culture. For Trichoderma reesei, a common cellulase producer, the optimal pH for production is typically between 4.5 and 5.5.[4][5]

      • Ensure your fermenter's temperature control system is functioning correctly and is set to the optimal temperature for your microorganism (e.g., 28-30°C for T. reesei).

  • Dissolved Oxygen Limitation:

    • Is the dissolved oxygen (DO) level sufficient, especially after feeding? High cell densities in fed-batch cultures have a high oxygen demand.

    • Troubleshooting:

      • Increase the agitation and/or aeration rate to improve oxygen transfer.

      • Use oxygen-enriched air if necessary.

      • A drop in DO to near-zero levels after feeding is a strong indicator of oxygen limitation.[4]

Issue 2: High Viscosity of Culture Broth

Q: The viscosity of my fungal culture has become very high, leading to poor mixing and aeration. What can I do to mitigate this?

A: High viscosity in filamentous fungal fermentations is a common challenge that can impede mass and oxygen transfer.[2][6] Here are some strategies to address this:

  • Control Fungal Morphology:

    • Can you influence the morphology of the fungus to form pellets instead of long, entangled mycelia? Pelleted growth generally results in lower viscosity.[7]

    • Troubleshooting:

      • Optimize the inoculum conditions (spore concentration, pre-culture age).

      • Adjust the pH of the medium.

      • Modify the agitation speed; sometimes a lower speed can promote pellet formation.

      • Add microparticles to the medium to act as nuclei for pellet formation.

  • Feeding Strategy:

    • Can you modify your feeding strategy to limit excessive biomass growth?

    • Troubleshooting:

      • A pulsed feeding strategy, where the carbon source is added intermittently, can help control biomass concentration and reduce viscosity.[2]

  • Mechanical Solutions:

    • Is your fermenter's impeller design suitable for high-viscosity fluids?

    • Troubleshooting:

      • Use impellers designed for high-viscosity fermentations, such as Rushton turbines or marine impellers.

Issue 3: Inconsistent Results Between Batches

Q: I am observing significant variability in cellulase production between different fed-batch runs, even with the same protocol. What could be the cause?

A: Inconsistent results can be frustrating. Here are some potential sources of variability to investigate:

  • Inoculum Quality:

    • Is the age, concentration, and physiological state of your inoculum consistent?

    • Troubleshooting:

      • Standardize your inoculum preparation protocol, including the age of the spore plates or pre-culture.

      • Always use the same inoculum size (e.g., a specific percentage of the initial fermenter volume).

  • Raw Material Variability:

    • Are the complex media components (e.g., yeast extract, peptone) from the same batch? There can be batch-to-batch variation in these components.

    • Troubleshooting:

      • If possible, use a defined medium to reduce variability.[8]

      • If using complex components, purchase a large single lot to ensure consistency over multiple experiments.

  • Probe Calibration:

    • Are your pH and DO probes calibrated correctly before each run? Inaccurate readings can lead to poor process control.

    • Troubleshooting:

      • Implement a strict calibration schedule for all your fermenter probes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about optimizing fed-batch cellulase production with this compound.

1. Basics of this compound Induction

Q: What is this compound and why is it used as an inducer for cellulase production?

A: this compound is a cello-oligosaccharide, a short chain of three glucose units linked by β-1,4-glycosidic bonds.[9] It is a soluble sugar that can act as a potent inducer of cellulase gene expression in many cellulolytic fungi, such as Trichoderma reesei.[1] The natural inducer for cellulase is cellulose (B213188), which is insoluble. The fungus secretes a basal level of cellulases that break down cellulose into soluble oligosaccharides like cellobiose (B7769950) and this compound. These smaller molecules are then transported into the cell and trigger the high-level expression of cellulase genes.[10] Using a soluble inducer like this compound allows for more direct and controlled induction of cellulase production in a fed-batch system.

Q: How does this compound induce cellulase gene expression?

A: The induction of cellulase by oligosaccharides like this compound is a complex process. In simplified terms, after being transported into the fungal cell, these molecules can be further metabolized into other potent inducers, such as sophorose, through the action of β-glucosidases with transglycosylation activity.[1][11] These inducer molecules then interact with transcriptional activators, which bind to the promoter regions of cellulase genes, leading to their transcription and the subsequent synthesis of cellulase enzymes.

2. Fed-Batch Strategy and Optimization

Q: What is the advantage of a fed-batch culture over a simple batch culture for cellulase production?

A: Fed-batch cultivation offers several advantages over batch culture for cellulase production:

  • Overcomes Substrate Inhibition/Repression: High concentrations of soluble sugars at the beginning of a batch culture can lead to catabolite repression, inhibiting cellulase production. Fed-batch allows for the gradual feeding of the inducer, keeping its concentration low and avoiding repression.[12]

  • Higher Cell Densities and Productivity: By providing a continuous supply of nutrients, fed-batch cultures can achieve higher cell densities, which can lead to higher overall enzyme yields.

  • Control over Growth and Production Phases: Fed-batch strategies allow for an initial batch phase focused on biomass growth, followed by a feeding phase optimized for enzyme production.

  • Reduced Viscosity Issues (with proper control): By controlling the rate of substrate addition, the rate of biomass formation can be managed, which can help to mitigate excessive increases in broth viscosity.[2]

Q: What is a good starting point for a this compound feeding strategy?

A: A good starting point is an exponential feeding strategy designed to maintain a constant specific growth rate during the initial phase of feeding. This can be followed by a constant or pulsed feeding rate in the later stages of production. The exact feed rate will need to be optimized for your specific strain and process conditions. It is crucial to monitor the culture for signs of substrate accumulation or oxygen limitation and adjust the feed rate accordingly.

3. Experimental Protocols and Measurements

Q: How can I accurately measure the cellulase activity in my culture samples?

A: A common and reliable method is the dinitrosalicylic acid (DNS) assay, which measures the amount of reducing sugars released from a cellulosic substrate by the action of the cellulase enzymes. The filter paper assay (FPA) is a standard method that measures the total cellulase activity. You can also perform more specific assays, such as the carboxymethyl cellulase (CMCase) assay for endoglucanase activity and the β-glucosidase assay.

Q: What is a reliable method to determine the fungal biomass in my fermenter?

A: The most common and direct method is to measure the dry weight of the fungal mycelium. This involves filtering a known volume of the culture broth, washing the mycelial pellet to remove any residual medium components, and then drying it to a constant weight.

4. Scale-Up Considerations

Q: What are the main challenges when scaling up a fed-batch cellulase production process from the lab to a pilot or industrial scale?

A: Scaling up fungal fermentations presents several challenges:[][14]

  • Maintaining Oxygen Transfer: As the fermenter volume increases, it becomes more difficult to achieve the same oxygen transfer rate (OTR) as in the lab-scale fermenter. This can lead to oxygen limitation and reduced productivity.

  • Mixing and Homogeneity: Ensuring uniform mixing of nutrients, pH, and temperature in a large vessel is challenging, especially with viscous fungal cultures.

  • Shear Stress: The higher agitation rates required for mixing and aeration in large fermenters can cause shear stress, which can damage the fungal mycelia and affect their morphology and productivity.

  • Sterility: Maintaining sterility in a large-scale fermenter over a long fed-batch run is critical and more challenging than in the lab.

Data Presentation

Table 1: Comparison of Cellulase Production with Different Inducers in Fed-Batch Culture of Trichoderma reesei

InducerFeeding StrategyPeak Cellulase Activity (FPU/mL)Peak Protein Concentration (mg/mL)Fermentation Time (hours)Reference
Soda-AQ PulppH-stat13.614.5144[4]
Lactose (B1674315)Fed-batch~18.2 (calculated from 182 FPU/g lactose)Not ReportedNot Reported[5]
Glucose-Sophorose MixtureFed-batch19.2Not ReportedNot Reported[15]
Invertase-treated Sucrose/CellobioseContinuous20.3Not Reported240[16]

Note: Direct comparative data for this compound was not available in the searched literature. The data presented is for analogous inducers and substrates to provide a benchmark. FPU = Filter Paper Unit.

Experimental Protocols

Protocol 1: Cellulase Activity Assay (DNS Method)

This protocol is adapted from standard methods for determining total cellulase activity (Filter Paper Assay).[17][18]

  • Reagent Preparation:

    • Citrate (B86180) Buffer (0.05 M, pH 4.8): Prepare a 0.05 M solution of citric acid and a 0.05 M solution of sodium citrate. Mix them until the pH reaches 4.8.

    • DNS (3,5-Dinitrosalicylic Acid) Reagent: Dissolve 10 g of DNS, 2 g of phenol, 0.5 g of sodium sulfite, and 10 g of sodium hydroxide (B78521) in 1 L of distilled water. Store in a dark bottle.

    • Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) in citrate buffer.

  • Enzyme Reaction:

    • Place a 1x6 cm strip of Whatman No. 1 filter paper (approximately 50 mg) into a test tube.

    • Add 1.0 mL of citrate buffer to the tube.

    • Add 0.5 mL of the appropriately diluted enzyme sample (culture supernatant).

    • Incubate the tubes at 50°C for exactly 60 minutes.

    • Prepare a blank for each sample by adding the DNS reagent before the enzyme.

  • Color Development:

    • Stop the reaction by adding 3.0 mL of DNS reagent to each tube.

    • Boil the tubes for 5-15 minutes in a water bath.

    • Cool the tubes to room temperature and add 20 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the glucose standards against their concentration.

    • Determine the concentration of reducing sugars (glucose equivalents) in your samples from the standard curve.

    • One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Protocol 2: Fungal Biomass Determination (Dry Weight)

This protocol outlines the standard procedure for measuring fungal biomass.[3][][19]

  • Preparation:

    • Pre-dry and pre-weigh filter papers (e.g., Whatman No. 1) that will be used for filtration.

  • Sampling and Filtration:

    • Take a known volume of your culture broth from the fermenter (e.g., 10 mL).

    • Filter the sample through the pre-weighed filter paper using a vacuum filtration system.

  • Washing:

    • Wash the mycelial pellet on the filter paper with distilled water to remove any soluble medium components. Repeat the washing step 2-3 times.

  • Drying:

    • Place the filter paper with the washed mycelium in a drying oven at a temperature that will not burn the paper (e.g., 80-105°C).

    • Dry the sample to a constant weight. This may take several hours to overnight.

    • After drying, place the filter paper in a desiccator to cool down to room temperature before weighing to prevent absorption of atmospheric moisture.

  • Calculation:

    • Subtract the initial weight of the filter paper from the final weight of the filter paper with the dried mycelium to get the dry biomass weight.

    • Express the biomass concentration in grams per liter (g/L).

Visualizations

Cellulase Induction Pathway

Cellulase_Induction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellotriose_ext This compound Cellulose->Cellotriose_ext Hydrolysis Cellobiose_ext Cellobiose Cellulose->Cellobiose_ext Hydrolysis Permease Permease Cellotriose_ext->Permease Basal Cellulases Basal Cellulases Basal Cellulases->Cellulose Cellobiose_ext->Permease Cellotriose_int This compound Permease->Cellotriose_int Cellobiose_int Cellobiose Permease->Cellobiose_int Sophorose Sophorose Cellotriose_int->Sophorose Metabolism Beta_Glucosidase β-Glucosidase (Transglycosylation) Cellobiose_int->Beta_Glucosidase Beta_Glucosidase->Sophorose Transcriptional_Activators Transcriptional Activators (e.g., XYR1) Sophorose->Transcriptional_Activators Induces Nucleus Nucleus Transcriptional_Activators->Nucleus Cellulase_Genes Cellulase Genes mRNA mRNA Cellulase_Genes->mRNA Transcription Cellulase_Enzymes Cellulase Enzymes (Synthesis & Secretion) mRNA->Cellulase_Enzymes Translation Cellulase_Enzymes->Basal Cellulases Secretion

Caption: Cellulase induction pathway initiated by this compound.

Experimental Workflow for Fed-Batch Cellulase Production

Fed_Batch_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Spore_Plate Spore Plate of Production Strain Inoculum_Culture Inoculum Culture (Shake Flask) Spore_Plate->Inoculum_Culture Inoculation Inoculation of Fermenter Inoculum_Culture->Inoculation Fermenter_Prep Fermenter Sterilization & Medium Preparation Fermenter_Prep->Inoculation Batch_Phase Batch Phase (Biomass Growth) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (this compound Feeding for Enzyme Production) Batch_Phase->Fed_Batch_Phase Initiate Feeding Harvest Harvest Fed_Batch_Phase->Harvest Sampling Regular Sampling Fed_Batch_Phase->Sampling Biomass_Assay Biomass Determination (Dry Weight) Sampling->Biomass_Assay Cellulase_Assay Cellulase Activity Assay (DNS) Sampling->Cellulase_Assay

Caption: Workflow for fed-batch cellulase production.

References

Technical Support Center: Real-Time Measurement of Cellotriose Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the real-time measurement of cellotriose formation. It is intended for researchers, scientists, and drug development professionals working on cellulose (B213188) hydrolysis and related enzymatic processes.

Troubleshooting Guide

The real-time measurement of this compound, a key intermediate in cellulose breakdown, presents several challenges due to its transient nature and the presence of other structurally similar oligosaccharides. This guide addresses common issues encountered during experimental work.

Table 1: Troubleshooting Common Issues in this compound Measurement

Problem Potential Cause(s) Recommended Solution(s)
Inability to detect this compound. Rapid enzymatic conversion: this compound is quickly hydrolyzed to cellobiose (B7769950) and glucose by β-glucosidases.[1]- Quench the enzymatic reaction at various early time points to capture the transient formation of this compound.[2] - Use specific inhibitors for β-glucosidases to allow for the accumulation of this compound.
Low concentration: The concentration of this compound may be below the detection limit of the analytical method used.- Concentrate the sample before analysis. - Employ a more sensitive detection method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), which has high sensitivity for carbohydrates.[3]
Poor separation of this compound from cellobiose and other cello-oligosaccharides. Inadequate chromatographic resolution: The analytical column and elution conditions may not be optimized for the separation of closely related oligosaccharides.- Utilize a specialized carbohydrate analysis column, such as a CarboPac™ series column, known for excellent resolution of oligosaccharides.[4] - Optimize the gradient elution program of the mobile phase (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) concentrations) to improve separation.[4][5]
Interference from other sample components. Complex sample matrix: The presence of other sugars, salts, or proteins in the sample can interfere with the analysis.[6]- Implement a sample cleanup step, such as solid-phase extraction (SPE) or filtration, to remove interfering substances. - For HPAEC-PAD, ensure the sample is appropriately diluted to minimize matrix effects.
Non-reproducible results. Inconsistent sample handling: Variations in reaction quenching, sample storage, or injection volume can lead to variability.- Standardize the entire experimental workflow, from sample collection to analysis. - Use an autosampler for precise and repeatable injections.
Instrument instability: Fluctuations in pump flow rate, detector response, or column temperature can affect reproducibility.- Ensure the analytical instrument is properly maintained and calibrated. - Use a column thermostat to maintain a constant temperature during analysis.[4]

Frequently Asked Questions (FAQs)

Q1: Why is real-time measurement of this compound so challenging?

A1: The primary challenge lies in the transient nature of this compound. During the enzymatic hydrolysis of cellulose, endoglucanases randomly cleave cellulose chains to produce various cello-oligosaccharides, including this compound.[1] However, these intermediates are rapidly acted upon by exoglucanases and β-glucosidases, which break them down into smaller sugars like cellobiose and glucose.[1] This rapid subsequent conversion makes it difficult to detect and quantify this compound in real-time without specific experimental strategies.

Q2: Are there any biosensors available for the specific real-time detection of this compound?

A2: Currently, the development of biosensors has predominantly focused on glucose and cellobiose.[2][6][7] Amperometric biosensors utilizing enzymes like cellobiose dehydrogenase have shown high selectivity and sensitivity for cellobiose, even in the presence of oxygen and glucose.[2][6][7] While the technology for detecting specific oligosaccharides exists, a dedicated and commercially available real-time biosensor for this compound has not been widely reported. The development of such a sensor would require a biorecognition element with high specificity for this compound over other cello-oligosaccharides.

Q3: What is the recommended method for the accurate quantification of this compound?

A3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the most recommended method for the separation and quantification of this compound and other cello-oligosaccharides.[3][4] This technique offers high resolution and sensitivity for carbohydrate analysis without the need for derivatization.[3] By using a specialized column and optimizing the elution gradient, it is possible to achieve baseline separation of this compound from cellobiose, glucose, and other longer-chain cello-oligosaccharides.[4]

Q4: Can you provide a general experimental protocol for HPAEC-PAD analysis of this compound?

A4: Yes, the following is a general protocol. Please note that specific conditions may need to be optimized for your particular instrument and sample matrix.

Experimental Protocol: HPAEC-PAD for Cello-oligosaccharide Analysis

  • Instrumentation: A high-performance liquid chromatography system equipped with a quaternary gradient pump, an autosampler, a column thermostat, and a pulsed amperometric detector with a gold working electrode and a pH-Ag/AgCl reference electrode.[8]

  • Chromatographic Conditions:

    • Analytical Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA200, 3 x 250 mm).[4]

    • Guard Column: A matching guard column (e.g., CarboPac™ PA200, 3 x 50 mm).[4]

    • Column Temperature: 30 °C.[4]

    • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water. The exact gradient will need to be optimized but may involve a two-stage binary gradient to separate a range of oligosaccharides.[4]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Detection:

    • Detector: Pulsed Amperometric Detector (PAD).

    • Waveform: A standard quadruple potential waveform suitable for carbohydrate detection.[4]

  • Sample Preparation:

    • Enzymatic hydrolysis reactions should be stopped at desired time points by heat inactivation (e.g., 95°C for 10 minutes).[2]

    • Centrifuge the samples to remove any insoluble substrate and enzyme.[2]

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample in deionized water to a concentration within the linear range of the detector.

  • Analysis:

    • Inject a known volume of the prepared sample onto the HPAEC-PAD system.

    • Run the optimized gradient program to separate the cello-oligosaccharides.

    • Identify and quantify the this compound peak by comparing its retention time and peak area to that of a certified this compound standard.

Q5: How can I visualize the enzymatic breakdown of cellulose to understand where this compound fits in?

A5: The enzymatic degradation of cellulose is a synergistic process involving multiple enzymes. The following diagram illustrates this pathway.

EnzymaticCelluloseDegradation Cellulose Crystalline Cellulose AmorphousCellulose Amorphous Regions Cellulose->AmorphousCellulose Endoglucanases (random cleavage) Cellobiose Cellobiose Cellulose->Cellobiose Exoglucanases (processive cleavage) CelloOligosaccharides Cello-oligosaccharides (including this compound) AmorphousCellulose->CelloOligosaccharides CelloOligosaccharides->Cellobiose Glucose Glucose CelloOligosaccharides->Glucose β-Glucosidases Cellobiose->Glucose β-Glucosidases

Caption: Enzymatic degradation pathway of cellulose.

Q6: Can you illustrate the general workflow for HPAEC-PAD analysis?

A6: Certainly. The diagram below outlines the key steps in the HPAEC-PAD workflow for analyzing cello-oligosaccharides.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_hpaec_pad HPAEC-PAD Analysis ReactionQuenching 1. Stop Enzymatic Reaction (e.g., Heat Inactivation) Centrifugation 2. Remove Solids (Centrifugation) ReactionQuenching->Centrifugation Filtration 3. Filter Supernatant Centrifugation->Filtration Dilution 4. Dilute Sample Filtration->Dilution Injection 5. Inject Sample Dilution->Injection Separation 6. Anion-Exchange Separation Injection->Separation Detection 7. Pulsed Amperometric Detection Separation->Detection DataAnalysis 8. Data Analysis (Quantification) Detection->DataAnalysis

References

Technical Support Center: Enhancing Cellulase Induction with Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of cellotriose as a cellulase (B1617823) inducer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellulase induction by this compound?

A1: Cellulase production in filamentous fungi like Trichoderma reesei is induced by soluble oligosaccharides derived from cellulose (B213188) degradation, such as cellobiose (B7769950) and this compound.[1][2] The induction process begins with the uptake of these small sugars into the cell, which then triggers a complex signaling cascade. This cascade ultimately leads to the activation of key transcription factors, such as XYR1 and ACE3, which are essential for the expression of cellulase genes.[3][4] While cellobiose is a known inducer, its degradation product, sophorose, is considered a much more potent inducer of cellulase gene expression.[5][6]

Q2: What are the key proteins involved in this compound uptake and signaling?

A2: Several sugar transporters are crucial for the uptake of cellodextrins and the initiation of the induction signal. In T. reesei, two major facilitator superfamily (MFS) sugar transporters, CRT1 and Stp1, have been identified to play significant roles.[1][3] CRT1 is essential for cellulase induction, and its absence completely impairs the process.[3][7] Stp1 is also involved in cellobiose transport; however, its deletion can lead to increased cellulase induction, possibly due to reduced glucose uptake, which is a known repressor of cellulase genes.[3] Additionally, another transporter-like protein, CRT2, has been shown to improve cellulase induction in collaboration with CRT1 and XYR1.[7] Intracellular β-glucosidases are also critical as they are involved in the metabolism of cellobiose and the potential formation of the potent inducer, sophorose.[3]

Q3: What is the optimal concentration of this compound for inducing cellulase production?

A3: The optimal concentration of an inducer can vary depending on the fungal strain and culture conditions. While specific data for this compound is limited in the provided search results, studies on other inducers like cellobiose and lactose (B1674315) suggest that concentration is a critical factor. For instance, in some fungi, cellulase production increases with sugar concentrations up to 1.5%, with higher concentrations leading to a slight reduction in yield.[8] It is crucial to perform a dose-response experiment to determine the optimal this compound concentration for your specific experimental setup.

Q4: Are there more effective inducers than this compound?

A4: Yes, while this compound is an effective inducer, other soluble sugars have been shown to be more potent. Sophorose, a disaccharide formed by the transglycosylation activity of β-glucosidases, is recognized as one of the most powerful natural inducers of cellulase production in T. reesei.[5][6] Its induction effect can be thousands of times higher than that of cellobiose.[5] A mixture of glucose and sophorose (MGS) has also been demonstrated to be a highly effective and potentially more cost-effective inducer than lactose or cellobiose.[5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cellulase activity after induction with this compound. 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to trigger a strong induction signal or too high, leading to catabolite repression.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific fungal strain and culture conditions. Start with a range from 0.1% to 2.0% (w/v).
2. Carbon Catabolite Repression (CCR): The presence of easily metabolizable sugars, such as glucose, in the culture medium can repress the expression of cellulase genes.[3]Ensure that the growth medium is depleted of repressive sugars before adding this compound. Alternatively, use a fungal strain, such as T. reesei RUT-C30, which is less sensitive to glucose repression.[5]
3. Impaired Sugar Uptake: Issues with the expression or function of essential sugar transporters like CRT1 can prevent the uptake of this compound and block the induction signal.[1][3]Verify the expression of key transporter genes (e.g., crt1) via RT-qPCR. If using a mutant strain, ensure the genetic modifications have not inadvertently affected transporter function.
4. Incorrect pH or Temperature: The pH and temperature of the culture medium can significantly impact fungal growth and enzyme production.[8][10]Optimize the pH and temperature for your specific fungal strain. For many cellulolytic fungi, a pH range of 5.0-7.0 and a temperature range of 25-30°C are optimal.[8][10]
Inconsistent cellulase induction results between experiments. 1. Variability in Inoculum: The age and concentration of the fungal spores or mycelia used for inoculation can affect the lag phase and subsequent enzyme production.Standardize your inoculum preparation protocol. Use a consistent spore concentration or dry weight of mycelia for each experiment.
2. Degradation of Cellulases by Proteases: Extracellular proteases produced by the fungus can degrade the secreted cellulases, leading to lower measured activity, especially in later stages of cultivation.[11]Monitor protease activity in your culture supernatant. Consider using a protease-deficient fungal strain or adding protease inhibitors to the culture medium. Harvesting the cellulases at an earlier time point might also be beneficial.[11]
3. Presence of Inhibitory Compounds: The culture medium may contain compounds that inhibit cellulase activity or induction.Analyze the composition of your medium. If using complex nitrogen sources like corn steep liquor, be aware that they can sometimes contain inhibitory substances.[11]
Cellulase activity decreases after an initial peak. 1. Nutrient Limitation: Depletion of essential nutrients, such as nitrogen, can limit further enzyme synthesis.Ensure your medium has an adequate carbon-to-nitrogen ratio. Fed-batch cultivation strategies can be employed to maintain optimal nutrient levels.
2. Proteolytic Degradation: As mentioned above, proteases can degrade cellulases over time.[11]Harvest the culture at the peak of cellulase activity. Analyze protease activity over the time course of your experiment.

Data Presentation

Table 1: Comparison of Different Inducers on Cellulase Activity in T. reesei Rut C30

InducerFilter Paper Activity (FPA) (U/mL)Extracellular Protein (mg/mL)Reference
Glucose~0.2~0.5[5]
Lactose~0.5~1.3[5]
Cellobiose~0.15~0.7[5]
MGS (Glucose + Sophorose)~0.8~2.6[5]

Note: Values are approximate and extracted from graphical data for comparative purposes.

Table 2: Effect of Metal Ions on Cellulase Activity in T. reesei

Metal Ion AdditionFold Increase in pNPCase ActivityFold Increase in CMCase ActivityReference
70 mM Sr2+1.531.52[4]
2.5 mM Ca2+Reported to increase cellulase productionReported to increase cellulase production[3]

Experimental Protocols

1. General Protocol for Cellulase Induction in Trichoderma reesei

  • Inoculum Preparation: Grow T. reesei on potato dextrose agar (B569324) (PDA) plates for 5-7 days at 28°C until sporulation. Harvest spores by adding sterile water with 0.01% Tween 80 and gently scraping the surface. Determine the spore concentration using a hemocytometer.

  • Pre-culture: Inoculate a defined minimal medium with a known concentration of spores (e.g., 106 spores/mL). The medium should contain a non-inducing carbon source like glycerol (B35011) to generate biomass. Incubate at 28°C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Induction Phase:

    • Harvest the mycelia from the pre-culture by filtration and wash with a sterile, carbon-free medium to remove any residual glycerol.

    • Transfer a defined amount of washed mycelia (e.g., based on dry weight) to the induction medium.

    • The induction medium should contain this compound at the desired concentration (e.g., 1% w/v) as the sole carbon source. Other essential nutrients like a nitrogen source (e.g., (NH4)2SO4), salts, and trace elements should be included.

    • Incubate under the same conditions as the pre-culture.

  • Sampling and Analysis:

    • Collect culture supernatant at different time points (e.g., 24, 48, 72, 96 hours) by centrifugation to remove the mycelia.

    • Measure the total cellulase activity (Filter Paper Activity), endoglucanase activity (CMCase assay), and β-glucosidase activity of the supernatant.

    • Determine the extracellular protein concentration (e.g., using the Bradford assay).

2. Carboxymethyl Cellulase (CMCase) Activity Assay (Endoglucanase Activity)

  • Substrate Preparation: Prepare a 1% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) in a suitable buffer (e.g., 0.05 M citrate (B86180) buffer, pH 4.8).

  • Enzyme Reaction:

    • Add 0.5 mL of appropriately diluted culture supernatant (enzyme source) to 0.5 mL of the CMC substrate solution.

    • Incubate the reaction mixture at 50°C for a defined period (e.g., 30 minutes).

  • Quantification of Reducing Sugars:

    • Stop the reaction by adding 3.0 mL of dinitrosalicylic acid (DNS) reagent.

    • Boil the mixture for 5-15 minutes.

    • Cool the tubes to room temperature and measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of glucose to determine the amount of reducing sugar released.

  • Enzyme Unit Definition: One unit (U) of CMCase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.

Visualizations

Cellulase_Induction_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose (Insoluble) This compound This compound (Soluble Inducer) Cellulose->this compound Basal Cellulase Activity CRT1 CRT1 Transporter This compound->CRT1 Uptake Stp1 Stp1 Transporter This compound->Stp1 Uptake Cellotriose_in Intracellular This compound CRT1->Cellotriose_in Stp1->Cellotriose_in Signaling_Cascade Signaling Cascade Cellotriose_in->Signaling_Cascade Triggers XYR1_ACE3 Transcription Factors (e.g., XYR1, ACE3) Signaling_Cascade->XYR1_ACE3 Activates Cellulase_Genes Cellulase Genes XYR1_ACE3->Cellulase_Genes Binds to Promoter Cellulase_mRNA Cellulase mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulase_Enzymes Cellulase Enzymes Cellulase_mRNA->Cellulase_Enzymes Translation Secreted_Cellulase Secreted Cellulases Cellulase_Enzymes->Secreted_Cellulase Secretion Secreted_Cellulase->Cellulose Further Degradation

Caption: this compound uptake and cellulase induction signaling pathway in T. reesei.

Experimental_Workflow A 1. Inoculum Preparation (Spores/Mycelia) B 2. Pre-culture (Biomass generation on non-inducing carbon source) A->B C 3. Mycelia Harvest & Wash (Remove residual carbon source) B->C D 4. Induction Culture (Transfer to medium with this compound) C->D E 5. Time-course Sampling (Collect supernatant) D->E F 6. Enzyme Assays (CMCase, FPA, etc.) E->F G 7. Protein Quantification (e.g., Bradford Assay) E->G H 8. Data Analysis F->H G->H

References

Technical Support Center: Refining Protocols for Studying Cellotriose-Induced Plant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating cellotriose-induced plant defenses. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the robustness and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to study plant defenses?

A1: this compound is a cello-oligosaccharide, specifically a trisaccharide composed of three β-1,4 linked glucose units. It is a breakdown product of cellulose (B213188), a major component of the plant cell wall. This compound acts as a Damage-Associated Molecular Pattern (DAMP), signaling to the plant that its cell wall integrity has been compromised, which often occurs during pathogen attack or mechanical wounding. Studying its effects helps us understand the signaling pathways that activate plant defense responses.

Q2: What is the recommended concentration of this compound for treating plants?

A2: A concentration of 10 µM this compound is commonly used and has been shown to be effective in inducing defense responses in Arabidopsis thaliana roots, such as cytoplasmic Ca2+ elevation, reactive oxygen species (ROS) production, and mitogen-activated protein kinase (MAPK) activation[1][2]. However, it is always recommended to perform a dose-response curve for your specific plant species and experimental system to determine the optimal concentration.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in water[3]. To prepare a stock solution, dissolve this compound powder in sterile, deionized water. Gentle heating and sonication can aid dissolution[4]. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C for up to one month or six months, respectively, while protecting them from light. Avoid repeated freeze-thaw cycles. For immediate use, solutions can be stored at 4°C for a few days.

Q4: Is this compound stable in aqueous solutions?

A4: Cello-oligosaccharides like this compound are generally stable in neutral to slightly acidic aqueous solutions. However, they can be susceptible to hydrolysis under strongly acidic conditions and degradation under strongly alkaline conditions, especially at elevated temperatures[5]. It is best to prepare fresh solutions for each experiment or use properly stored frozen aliquots.

Q5: Can I use cellobiose (B7769950) instead of this compound?

A5: While cellobiose, a disaccharide of glucose, can also elicit defense-like responses, this compound has been shown to be a more potent elicitor[6]. Some studies have reported that cellobiose does not stimulate detectable reactive oxygen species (ROS) production or callose deposition, unlike other DAMPs[7]. Therefore, for studying the full spectrum of this compound-induced defenses, it is the recommended elicitor.

Troubleshooting Guides

Reactive Oxygen Species (ROS) Burst Assay
Problem Possible Cause(s) Suggested Solution(s)
No or very low ROS signal with this compound treatment, but positive control (e.g., flg22) works. 1. Plant tissue is not responsive: The specific tissue or developmental stage might not be sensitive to this compound. 2. Suboptimal this compound concentration: The concentration used may be too low to elicit a detectable response. 3. Incorrect assay buffer pH: The pH of the assay buffer can significantly affect luminol-based chemiluminescence.1. Use tissues known to be responsive, such as Arabidopsis roots. 2. Perform a dose-response experiment with this compound (e.g., 1 µM, 10 µM, 50 µM). 3. Ensure the assay buffer is at a neutral to slightly alkaline pH, as acidic conditions can quench the signal.
High background signal in all wells, including controls. 1. Contaminated reagents: Water, buffer, or luminol (B1675438)/HRP solutions may be contaminated. 2. Light leakage: The plate reader may not be completely light-tight. 3. Autoluminescence of plant tissue: Some plant tissues can emit their own light.1. Use fresh, high-quality reagents. 2. Check the plate reader for light leaks. 3. Subtract the background luminescence from mock-treated samples.
Inconsistent results between replicates. 1. Uneven tissue size or health: Leaf discs or root segments may vary in size or viability. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effects in the microplate: Wells on the edge of the plate may experience different temperature or evaporation rates.1. Use a cork borer for uniform leaf discs and select healthy, uniform tissue. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with water to create a humidity barrier.
MAPK Phosphorylation Assay (Western Blot)
Problem Possible Cause(s) Suggested Solution(s)
No phosphorylated MAPK bands after this compound treatment. 1. Timing of sample collection is off: MAPK activation is transient and may have been missed. 2. Inefficient protein extraction: Proteases or phosphatases may have degraded the target protein or removed the phosphate (B84403) group. 3. Low antibody affinity or concentration. 1. Perform a time-course experiment, collecting samples at 5, 10, 15, and 30 minutes post-treatment. 2. Use a protein extraction buffer containing protease and phosphatase inhibitors and keep samples on ice. 3. Optimize the primary antibody concentration and ensure it is specific for the phosphorylated form of the target MAPK.
High background on the Western blot membrane. 1. Insufficient blocking: The blocking buffer is not effectively preventing non-specific antibody binding. 2. Antibody concentration is too high. 3. Inadequate washing. 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps.
Multiple non-specific bands. 1. Primary antibody is not specific enough. 2. Protein degradation: Proteases in the sample have created protein fragments that are recognized by the antibody.1. Use a highly specific monoclonal antibody if available. 2. Ensure protease inhibitors are included in the extraction buffer and that samples are handled quickly and kept cold.
Gene Expression Analysis (RT-qPCR)
Problem Possible Cause(s) Suggested Solution(s)
No or low induction of defense genes (e.g., WRKYs, PRs). 1. Poor RNA quality: RNA is degraded. 2. Inefficient cDNA synthesis. 3. Suboptimal qPCR primers or conditions. 1. Check RNA integrity on a gel or with a Bioanalyzer. Use fresh or properly stored tissue for RNA extraction. 2. Use a high-quality reverse transcriptase and ensure the correct amount of RNA is used. 3. Design and validate primers for efficiency and specificity. Optimize the annealing temperature.
High variability between technical replicates. 1. Pipetting errors. 2. Presence of qPCR inhibitors in the cDNA. 1. Use a master mix to minimize pipetting variability. 2. Dilute the cDNA template to reduce the concentration of inhibitors.
Amplification in the no-template control (NTC). 1. Contamination of reagents or workspace with DNA. 1. Use dedicated pipettes and a separate workspace for qPCR setup. Use nuclease-free water and reagents.

Quantitative Data Summary

Table 1: Typical Defense Responses Induced by this compound in Arabidopsis thaliana

ParameterElicitorTypical ResponseTime PointReference/Notes
ROS Burst 10 µM this compoundIncrease in Relative Light Units (RLU)5-20 minutesPeak response time can vary. Quantitative RLU values are instrument-dependent.
MAPK Activation 10 µM this compoundPhosphorylation of MPK3 and MPK65-15 minutesTransient activation, with a peak around 10-15 minutes[7].
Defense Gene Expression 10 µM this compound>2-fold induction1-4 hoursFor WRKY30 and WRKY40, significant upregulation is observed at 1 hour[2]. Data for PR genes with this compound is limited, but similar trends are expected.
Phytohormone Levels 10 µM this compoundData not available6-24 hoursStudies with other elicitors show induction of salicylic (B10762653) acid and jasmonic acid pathways.
Callose Deposition 10 µM this compoundIncreased deposits/mm²12-24 hoursQuantitative data for this compound is limited. Flg22 (1µM) can induce a significant increase in callose deposits[5].

Experimental Protocols

This compound-Induced ROS Burst Assay (Luminol-Based)

Materials:

  • Arabidopsis thaliana seedlings or leaf discs

  • This compound (10 mM stock solution in sterile water)

  • Luminol (stock solution in DMSO)

  • Horseradish peroxidase (HRP) (stock solution in sterile water)

  • 96-well white opaque microplate

  • Plate reader with luminescence detection

Method:

  • Place one leaf disc (4 mm diameter) or several seedlings into each well of a 96-well plate containing 100 µL of sterile water.

  • Incubate the plate overnight at room temperature in the dark to reduce wounding-induced ROS.

  • The next day, carefully replace the water with 100 µL of the assay solution containing luminol (final concentration 200 µM) and HRP (final concentration 20 µg/mL).

  • Incubate the plate in the dark for at least 1 hour.

  • Place the plate in the luminometer and measure the background luminescence for 2-5 minutes.

  • Add 10 µL of 100 µM this compound solution (final concentration 10 µM) to the treatment wells. Add 10 µL of sterile water to the mock control wells.

  • Immediately begin measuring luminescence every 1-2 minutes for 60-90 minutes.

MAPK Phosphorylation Assay

Materials:

  • Arabidopsis thaliana seedlings

  • This compound (10 µM)

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane

  • Primary antibody (e.g., anti-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Treat seedlings with 10 µM this compound for 0, 5, 10, 15, and 30 minutes.

  • At each time point, flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Grind the frozen tissue to a fine powder and extract total proteins using extraction buffer.

  • Determine protein concentration using a Bradford or BCA assay.

  • Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imager.

Defense Gene Expression Analysis by RT-qPCR

Materials:

  • Arabidopsis thaliana seedlings

  • This compound (10 µM)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (e.g., for WRKY30, WRKY40, PR1, and a reference gene like ACTIN2)

Method:

  • Treat seedlings with 10 µM this compound for 0, 1, 2, and 4 hours.

  • At each time point, flash-freeze the tissue in liquid nitrogen.

  • Extract total RNA using a commercial kit and treat with DNase I to remove genomic DNA contamination.

  • Synthesize cDNA from 1 µg of total RNA.

  • Set up qPCR reactions in triplicate using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Run the qPCR program on a real-time PCR machine.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizations

Cellotriose_Signaling_Pathway cluster_perception Cell Surface Perception cluster_early_signaling Early Signaling Events cluster_mapk_cascade MAPK Cascade cluster_downstream_responses Downstream Responses This compound This compound CORK1 CORK1 This compound->CORK1 Binds to Ca2+_Influx Ca2+_Influx CORK1->Ca2+_Influx ROS_Burst ROS_Burst CORK1->ROS_Burst MAPKKK MAPKKK Ca2+_Influx->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MPK3_MPK6 MPK3/MPK6 MAPKK->MPK3_MPK6 WRKY_TFs WRKY TFs (e.g., WRKY30/40) MPK3_MPK6->WRKY_TFs Phytohormone_Biosynthesis Phytohormone Biosynthesis (SA, JA) MPK3_MPK6->Phytohormone_Biosynthesis Defense_Gene_Expression Defense Gene Expression (e.g., PR genes) WRKY_TFs->Defense_Gene_Expression Callose_Deposition Callose_Deposition Defense_Gene_Expression->Callose_Deposition

Caption: this compound signaling pathway in plants.

Experimental_Workflow cluster_assays Downstream Assays Start Start Plant_Material Prepare Plant Material (e.g., Arabidopsis seedlings) Start->Plant_Material Cellotriose_Treatment Treat with 10 µM this compound Plant_Material->Cellotriose_Treatment Time_Course_Sampling Time-Course Sampling Cellotriose_Treatment->Time_Course_Sampling ROS_Assay ROS Burst (0-90 min) Time_Course_Sampling->ROS_Assay MAPK_Assay MAPK Phosphorylation (0-30 min) Time_Course_Sampling->MAPK_Assay Gene_Expression Gene Expression (RT-qPCR) (0-4 hours) Time_Course_Sampling->Gene_Expression Phytohormone_Analysis Phytohormone Analysis (6-24 hours) Time_Course_Sampling->Phytohormone_Analysis Callose_Staining Callose Staining (12-24 hours) Time_Course_Sampling->Callose_Staining

Caption: General experimental workflow for studying this compound-induced defenses.

References

Validation & Comparative

Cellotriose vs. Cellobiose: A Comparative Guide for Enzyme Substrate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellotriose and cellobiose (B7769950) as enzyme substrates, focusing on their performance in enzymatic reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate substrate for their studies, particularly in the fields of biofuel research, enzymology, and drug development targeting carbohydrate-active enzymes.

Executive Summary

Cellobiose, a disaccharide of glucose, is a well-known product of cellulose (B213188) degradation and a primary substrate for β-glucosidases. This compound, a trisaccharide of glucose, serves as a more complex model for the internal linkages of cellulose and is a substrate for both endo- and some exo-acting cellulases. The choice between these two substrates is critical as their interaction with cellulolytic enzymes can differ significantly, influencing reaction kinetics, product profiles, and even the regulation of enzyme expression. This guide summarizes key performance differences, provides detailed experimental protocols for their comparative analysis, and illustrates the metabolic and regulatory pathways in which they are involved.

Data Presentation: Quantitative Comparison of Enzyme Kinetics

The following tables summarize the kinetic parameters of various enzymes with cellobiose and this compound as substrates. These values highlight the differences in enzyme affinity (Km), maximum reaction velocity (Vmax), catalytic turnover rate (kcat), and overall catalytic efficiency (kcat/Km).

Table 1: Kinetic Parameters for β-Glucosidases

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21--[1]
Aspergillus niger (Novozymes SP188)Cellobiose0.57---[2]
Trichoderma reesei BGL1Cellobiose0.38---[2]
Thermotoga maritima BglACellobiose22.363.1--[3]

Table 2: Specific Activity and Hydrolysis Profile of β-Glucosidase from Sporothrix schenckii

SubstrateSpecific Activity (nmol/min/mg)Relative ActivityPrimary ProductReference
Cellobiose107.41 ± 14.87HighestGlucose[4]
This compoundLower than Cellotetraose (B13520)LowerGlucose and larger oligosaccharides (transglycosylation)[4]
CellotetraoseHigher than this compoundIntermediateGlucose and smaller oligosaccharides[4]

Table 3: Kinetic Data for Cellobiohydrolase II (CBHII) from Trichoderma reesei

SubstrateObservationKinetic ParameterReference
This compoundHydrolyzed with a degradation rate 10-100 times slower than longer cello-oligosaccharides.-[5][6]
CellobioseActs as a competitive inhibitor of this compound hydrolysis.Ki = 1.13 ± 0.37 mM[7]

Table 4: Effects of Cellobiose and this compound on Endoglucanase from Sulfolobus solfataricus

SubstrateEffectReference
CellobioseEnzyme activator
This compoundInhibitor

Experimental Protocols

Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol outlines the determination of Michaelis-Menten kinetic parameters for an enzyme with cellobiose or this compound as the substrate.

Materials:

  • Purified enzyme (e.g., β-glucosidase or cellulase)

  • Cellobiose and this compound standards

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

  • Thermostated water bath

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of cellobiose and this compound in 50 mM sodium acetate buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

  • Enzyme Reaction:

    • Equilibrate substrate solutions and the enzyme solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to the substrate solutions. The final enzyme concentration should be chosen to ensure the reaction rate is linear over the chosen time course.

    • Incubate the reactions for a fixed period (e.g., 10, 20, 30 minutes), ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.

  • Quantification of Reducing Sugars (DNS Method):

    • Stop the enzymatic reaction by adding DNS reagent.

    • Boil the samples for 5-15 minutes to allow for color development.

    • Cool the samples to room temperature and measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of glucose to determine the amount of product (glucose) released.

  • Data Analysis:

    • Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol describes the use of HPLC to identify and quantify the products of enzymatic hydrolysis of cellobiose and this compound.[8][9][10]

Materials:

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis column (e.g., Aminex HPX-87H)[8]

  • Degassed mobile phase (e.g., 5 mM H₂SO₄)

  • Cellobiose, this compound, and glucose standards

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Perform the enzymatic reaction as described in the kinetic analysis protocol.

    • Terminate the reaction at various time points by heat inactivation (e.g., boiling for 10 minutes).

    • Centrifuge the samples to pellet the enzyme and any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. The column is typically heated (e.g., to 65°C) to improve peak resolution.[8]

    • Inject the prepared samples and standards.

    • Monitor the elution of sugars using the RI detector.

  • Data Analysis:

    • Identify the products in the samples by comparing their retention times to those of the standards.

    • Quantify the concentration of each product by integrating the peak areas and comparing them to the standard curves for each sugar.

Signaling Pathways and Metabolic Relevance

Cellobiose and this compound are not only substrates but also important signaling molecules that regulate the expression of cellulase (B1617823) genes in many microorganisms. Their intracellular metabolism is also a key aspect of cellulose utilization.

Cellulose Degradation and Product Formation

The enzymatic degradation of cellulose is a synergistic process involving endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. Endoglucanases randomly cleave internal β-1,4-glucosidic bonds in the cellulose chain, creating new chain ends. Cellobiohydrolases then act on these ends, processively releasing cellobiose units. Finally, β-glucosidases hydrolyze cellobiose to glucose. This compound can be an intermediate product of endoglucanase activity and can also be acted upon by cellobiohydrolases.

Cellulose_Degradation Cellulose Cellulose AmorphousCellulose Amorphous Cellulose Endoglucanase Endoglucanase AmorphousCellulose->Endoglucanase Cello_oligosaccharides Cello-oligosaccharides (including this compound) Cellobiohydrolase Cellobiohydrolase (Exoglucanase) Cello_oligosaccharides->Cellobiohydrolase Beta_Glucosidase β-Glucosidase Cello_oligosaccharides->Beta_Glucosidase Cellobiose Cellobiose Cellobiose->Beta_Glucosidase Glucose Glucose Endoglucanase->Cello_oligosaccharides random cleavage Cellobiohydrolase->Cellobiose processive cleavage Beta_Glucosidase->Glucose Beta_Glucosidase->Glucose

Enzymatic degradation of cellulose.
Regulation of Cellulase Gene Expression

In many fungi, such as Trichoderma reesei, soluble sugars derived from cellulose hydrolysis act as inducers for cellulase gene expression. While sophorose is a potent inducer, cellobiose can also induce cellulase expression, albeit moderately.[11][12] Interestingly, studies in some organisms have shown that this compound and cellotetraose can be stronger inducers of cellobiohydrolase genes than cellobiose, suggesting a sophisticated regulatory mechanism that can sense the degree of cellulose degradation.[13] Glucose, the final product, typically acts as a repressor of cellulase gene expression.

Gene_Regulation cluster_extracellular Extracellular cluster_intracellular Intracellular Cellulose Cellulose Cellobiose Cellobiose Cellulose->Cellobiose Basal Cellulase Activity This compound This compound Glucose Glucose Cellobiose->Glucose Cellulase_Genes Cellulase Genes Cellobiose->Cellulase_Genes Moderate Induction This compound->Cellulase_Genes Strong Induction Glucose->Cellulase_Genes Repression

Regulation of cellulase gene expression.
Intracellular Metabolism of Cellobiose

Once transported into the cell, cellobiose can be metabolized through two main pathways: a hydrolytic pathway and a phosphorolytic pathway. The hydrolytic pathway, catalyzed by β-glucosidases, yields two molecules of glucose. The phosphorolytic pathway, utilizing cellobiose phosphorylase, cleaves cellobiose using inorganic phosphate (B84403) to produce one molecule of glucose and one molecule of glucose-1-phosphate. The phosphorolytic pathway is more energy-efficient as it saves one ATP molecule that would otherwise be required for glucose phosphorylation.[14][15][16]

Cellobiose_Metabolism cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellobiose_in Intracellular Cellobiose BGL β-Glucosidase Cellobiose_in->BGL CBP Cellobiose Phosphorylase Cellobiose_in->CBP Glucose_2 2 Glucose BGL->Glucose_2 Glycolysis_H Glycolysis Glucose_2->Glycolysis_H Pi Pi CBP->Pi Glucose_G1P Glucose + Glucose-1-Phosphate CBP->Glucose_G1P Glycolysis_P Glycolysis Glucose_G1P->Glycolysis_P

Intracellular metabolic pathways of cellobiose.

Conclusion

The choice between this compound and cellobiose as an enzyme substrate depends heavily on the specific research question and the enzyme being studied.

  • Cellobiose is the preferred substrate for characterizing β-glucosidases and for studying product inhibition of cellobiohydrolases . Its kinetics are well-documented for a variety of enzymes.

  • This compound is a more suitable substrate for investigating the activity of endoglucanases and for studying the processivity of cellobiohydrolases on a substrate longer than their product. It also appears to be a more potent inducer of cellulase gene expression in some microorganisms.

For a comprehensive understanding of a cellulolytic system, it is often beneficial to use both substrates in parallel experiments. This approach can provide a more complete picture of an enzyme's substrate specificity, catalytic mechanism, and its role in the complex process of cellulose degradation. Researchers should carefully consider the kinetic data and experimental protocols presented in this guide to design experiments that will yield the most insightful results for their specific application.

References

Cellotriose vs. Cellotetraose: A Comparative Guide to Cellulase Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient enzymatic degradation of cellulose (B213188) is a cornerstone of biofuel production and various industrial processes. This guide provides an objective comparison of cellotriose and cellotetraose (B13520) as inducers of cellulase (B1617823), the key enzyme in this process. By presenting supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways, this document aims to inform research and development efforts in this field.

Performance Comparison: this compound vs. Cellotetraose

This compound (a trisaccharide) and cellotetraose (a tetrasaccharide), both short-chain cello-oligosaccharides, are recognized as natural inducers of cellulase gene expression in various fungi. Experimental evidence, primarily from studies on the white-rot fungus Phanerochaete chrysosporium, indicates that both molecules are potent inducers, significantly surpassing the inducing capability of cellobiose (B7769950) (a disaccharide).

The induction efficacy of these oligosaccharides is not uniform across all cellulase genes. Research has shown a differential induction pattern, where the specific cellooligosaccharide preferentially induces certain cellulase-encoding genes.

Quantitative Data on Cellulase Gene Induction

The following table summarizes the quantitative data on the transcript levels of cellobiohydrolase genes, cel7C and cel7D, in Phanerochaete chrysosporium in response to induction by this compound and cellotetraose. The data is presented as the number of gene transcripts per 105 copies of the actin gene transcript, providing a normalized measure of gene expression.

InducerTarget GeneTranscript Level (copies per 105 actin transcripts)Reference
This compound cel7D1.7 x 106 [1]
cel7CLower than with cellotetraose[1]
Cellotetraose cel7C2.7 x 106 [1]
cel7DLower than with this compound[1]
Cellobiosecel7CWeaker induction than this compound or cellotetraose[1]
cel7DLittle to no induction[1]

Key Observation: Cellotetraose is a more potent inducer of the cel7C gene, while this compound is a stronger inducer of the cel7D gene in P. chrysosporium[1]. This differential induction suggests a sophisticated regulatory mechanism that allows the fungus to fine-tune its cellulase production based on the specific breakdown products of cellulose it encounters.

Signaling Pathways of Cellulase Induction

The induction of cellulase expression by cellooligosaccharides is a complex process involving signal perception, transduction, and the activation of specific transcription factors. The precise mechanisms can vary between different fungal species.

General Mechanism of Cellulase Induction

The generally accepted model for cellulase induction begins with the basal level expression of cellulases. These enzymes hydrolyze insoluble cellulose into soluble oligosaccharides, such as this compound and cellotetraose. These smaller sugars are then transported into the fungal cell, where they act as inducers, triggering a significant upregulation of cellulase gene expression.

General_Cellulase_Induction cluster_cell Inside Fungal Cell Cellulose Cellulose Oligosaccharides This compound, Cellotetraose Cellulose->Oligosaccharides Hydrolysis by Basal_Cellulases Basal_Cellulases Basal_Cellulases->Cellulose Transporter Transporter Oligosaccharides->Transporter Uptake Signaling_Cascade Signaling_Cascade Transporter->Signaling_Cascade Fungal_Cell Fungal Cell Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activation Cellulase_Genes Cellulase_Genes Transcription_Factors->Cellulase_Genes Binds to Promoter Cellulase_mRNA Cellulase_mRNA Cellulase_Genes->Cellulase_mRNA Transcription Cellulases High Levels of Cellulases Cellulase_mRNA->Cellulases Translation & Secretion

General Cellulase Induction Pathway.
Signaling Pathway in Neurospora crassa

In the model fungus Neurospora crassa, the induction of cellulase genes is primarily regulated by the transcription factors CLR-1 and CLR-2. Upon entry into the cell, cellooligosaccharides trigger a signaling cascade that leads to the activation of CLR-1, which in turn activates the expression of clr-2. CLR-2 then acts as the master regulator for the expression of a wide range of cellulase genes.

Neurospora_Signaling Inducer This compound/ Cellotetraose Transporter Transporter Inducer->Transporter Uptake CLR1_inactive CLR-1 (inactive) Transporter->CLR1_inactive Signal Transduction CLR1_active CLR-1 (active) CLR1_inactive->CLR1_active Activation CLR2_gene clr-2 gene CLR1_active->CLR2_gene Induces Transcription CLR2_protein CLR-2 Protein CLR2_gene->CLR2_protein Translation Cellulase_genes Cellulase genes CLR2_protein->Cellulase_genes Activates Transcription Cellulases Cellulases Cellulase_genes->Cellulases Expression

Cellulase Induction in N. crassa.
Signaling Pathway in Trichoderma reesei

In the industrial workhorse Trichoderma reesei, calcium signaling plays a crucial role in cellulase production. The presence of inducers can trigger an increase in intracellular calcium levels. This activates calcineurin, a phosphatase that dephosphorylates the transcription factor CRZ1. Activated CRZ1 then translocates to the nucleus and, in conjunction with other key regulators like XYR1, upregulates the expression of cellulase genes.

Trichoderma_Signaling cluster_nucleus Nuclear Events Inducer This compound/ Cellotetraose Ca_channel Ca²⁺ Channel Inducer->Ca_channel Signal Ca_influx Ca_channel->Ca_influx Calcineurin_inactive Calcineurin (inactive) Ca_influx->Calcineurin_inactive Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active CRZ1_P CRZ1-P (inactive) Calcineurin_active->CRZ1_P Dephosphorylates CRZ1 CRZ1 (active) CRZ1_P->CRZ1 Nucleus Nucleus CRZ1->Nucleus Cellulase_genes Cellulase Genes Nucleus->Cellulase_genes CRZ1 & XYR1 co-regulate XYR1 XYR1 XYR1->Cellulase_genes Cellulase_expression Cellulase Expression Cellulase_genes->Cellulase_expression

Calcium Signaling in T. reesei.

Experimental Protocols

Fungal Culture and Induction Assay

This protocol describes the general procedure for inducing cellulase expression in filamentous fungi using cellooligosaccharides.

Materials:

  • Fungal strain of interest (e.g., Phanerochaete chrysosporium, Neurospora crassa)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Minimal Medium)

  • Sterile flasks

  • Shaking incubator

  • This compound and Cellotetraose solutions (sterile-filtered)

  • Sterile water or buffer for controls

Procedure:

  • Inoculate the fungal strain into the liquid culture medium.

  • Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific fungus until sufficient mycelial biomass is obtained.

  • Harvest the mycelia by filtration or centrifugation and wash with sterile water or a carbon-free medium to remove any residual carbon source.

  • Resuspend the washed mycelia in a fresh, carbon-free medium.

  • Aliquot the mycelial suspension into sterile flasks.

  • To induce cellulase expression, add this compound or cellotetraose to the flasks to a final desired concentration (e.g., 1 mM). Include a no-inducer control.

  • Incubate the flasks under the same conditions as the initial growth phase.

  • Collect samples of the culture supernatant and/or mycelia at different time points (e.g., 2, 4, 8, 24 hours) for subsequent analysis of cellulase activity or gene expression.

Cellulase Activity Assay (DNS Method)

This method quantifies the amount of reducing sugars released from a cellulosic substrate by the action of cellulases.

Materials:

  • Culture supernatant containing cellulases

  • 1% (w/v) Carboxymethyl cellulose (CMC) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

  • Glucose standard solutions

Procedure:

  • Mix a defined volume of the culture supernatant (enzyme source) with the CMC substrate solution.

  • Incubate the reaction mixture at the optimal temperature for the cellulase (e.g., 50°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development. The color intensity is proportional to the amount of reducing sugars.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar released in the enzymatic reaction. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the assay conditions.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the transcript levels of specific cellulase genes.

Materials:

  • Mycelial samples from the induction assay

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • Primers specific for the target cellulase genes and a reference gene (e.g., actin)

  • SYBR Green or other fluorescent qPCR master mix

Procedure:

  • RNA Extraction: Extract total RNA from the collected mycelial samples using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent master mix. The qPCR instrument will monitor the amplification of the target and reference genes in real-time.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method or a standard curve to determine the relative expression levels of the target cellulase genes, normalized to the expression of the reference gene.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of cellulase inducers.

Experimental_Workflow Start Start Culture Fungal Culture Growth Start->Culture Induction Induction with This compound vs. Cellotetraose Culture->Induction Sampling Time-course Sampling (Supernatant & Mycelia) Induction->Sampling Analysis Analysis Sampling->Analysis Activity_Assay Cellulase Activity Assay (e.g., DNS Method) Analysis->Activity_Assay Supernatant Gene_Expression Gene Expression Analysis (RT-qPCR) Analysis->Gene_Expression Mycelia Data_Analysis Data Analysis and Comparison Activity_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for Comparing Cellulase Inducers.

References

A Comparative Guide to Validating Cellotriose Purity: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of cellotriose, a key trisaccharide in cellulose (B213188) degradation studies and various biotechnological applications, is of paramount importance. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with two other common analytical techniques—High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—for the validation of this compound purity. The information presented herein is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical strategy.

Executive Summary of Analytical Techniques

Quantitative ¹H-NMR (qNMR) spectroscopy, HPAEC-PAD, and MALDI-TOF MS each offer unique advantages and disadvantages for the assessment of this compound purity.

  • Quantitative ¹H-NMR (qNMR) provides detailed structural information and allows for absolute quantification of purity against a certified internal standard without the need for a this compound reference standard. It is a primary analytical method that is non-destructive and can identify a wide range of impurities in a single experiment.[1][2]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates.[1][3] It offers excellent separation of closely related oligosaccharides and isomers, providing robust quantification based on peak area relative to a standard curve.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique primarily used for determining the molecular weight of analytes. It is highly effective for identifying the presence of other oligosaccharides with different degrees of polymerization but is generally considered semi-quantitative for purity assessment.[4][5]

Comparative Analysis of Methodologies

The choice of analytical technique for this compound purity validation depends on the specific requirements of the analysis, such as the need for absolute quantification, the types of impurities expected, and the desired sample throughput. The following table summarizes the key performance characteristics of each method.

FeatureQuantitative ¹H-NMR (qNMR)HPAEC-PADMALDI-TOF MS
Principle Measures the nuclear magnetic resonance of ¹H nuclei to provide structural and quantitative information.Anion-exchange chromatography at high pH with electrochemical detection.[3]Ionization of sample co-crystallized with a matrix, followed by separation based on time-of-flight.[4]
Primary Use Absolute purity determination, structural confirmation, and identification of diverse impurities.High-resolution separation and quantification of oligosaccharides, including isomers.Rapid molecular weight determination and screening for oligomeric impurities.[4]
Quantification Absolute, using a certified internal standard.Relative or absolute, requires a this compound standard for calibration.Semi-quantitative, response can vary with the degree of polymerization.[4]
Sample Throughput ModerateLow to moderateHigh
Destructive? NoYesYes
Key Advantage Primary ratio method, no need for identical reference material for quantification.[2]Excellent separation of closely related oligosaccharides and isomers.High speed and sensitivity for detecting oligomeric impurities.
Key Limitation Lower sensitivity compared to other methods, potential for signal overlap.Requires a dedicated ion chromatography system, can be sensitive to matrix effects.Not ideal for quantifying isomers or for absolute purity determination.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))

  • NMR tubes (5 mm)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of D₂O.

    • Vortex the solution until fully dissolved and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

    • Use a single-pulse experiment without ¹³C decoupling.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons. A typical value is 30-60 seconds.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Optimize shimming to obtain sharp, symmetrical peaks.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the anomeric proton of the reducing end) and a known signal of the internal standard.

    • Calculate the purity of the this compound sample using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Diagram of the qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1D ¹H-NMR spectrum (long relaxation delay) transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for this compound purity validation by qNMR.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Objective: To separate and quantify this compound and potential oligosaccharide impurities.

Materials:

Procedure:

  • Eluent Preparation:

    • Prepare a stock solution of 1 M sodium acetate.

    • Prepare the mobile phases: Eluent A (e.g., 100 mM NaOH) and Eluent B (e.g., 100 mM NaOH with 1 M NaOAc). Degas all eluents.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in high-purity water.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the this compound sample in high-purity water to a known concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA200).

    • Flow Rate: e.g., 0.5 mL/min.

    • Injection Volume: e.g., 10 µL.

    • Column Temperature: e.g., 30 °C.

    • Gradient Program: A gradient of Eluent B is typically used to separate oligosaccharides of different sizes. For example:

      • 0-2 min: 0% B

      • 2-20 min: 0-30% B (linear gradient)

      • 20-25 min: 100% B (column wash)

      • 25-35 min: 0% B (equilibration)

    • Detection: Pulsed Amperometric Detection with a gold working electrode.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Integrate the peak areas of all carbohydrate-related peaks.

    • Calculate the purity of this compound by dividing the peak area of this compound by the total peak area of all carbohydrate species. For absolute quantification, use the calibration curve generated from the reference standards.

Diagram of the HPAEC-PAD Workflow:

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_hpaec HPAEC-PAD Analysis cluster_analysis Data Analysis prep_standards Prepare this compound calibration standards inject Inject sample and standards prep_standards->inject prep_sample Prepare this compound sample solution prep_sample->inject separate Separate on anion- exchange column inject->separate detect Detect with PAD separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity based on relative peak area or calibration curve integrate->calculate

Caption: Workflow for this compound purity analysis by HPAEC-PAD.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To rapidly screen for the presence of other cello-oligosaccharides.

Materials:

  • This compound sample

  • MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • Solvent for matrix (e.g., 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of the MALDI matrix in the chosen solvent.

    • Dissolve the this compound sample in high-purity water to a concentration of approximately 1 mg/mL.

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Target Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely, allowing for co-crystallization of the sample and matrix.

  • MS Data Acquisition:

    • Acquire the mass spectrum in positive ion reflectron mode.

    • Calibrate the instrument using a known standard.

    • The mass range should be set to cover the expected masses of this compound and potential oligomeric impurities (e.g., m/z 300-2000).

  • Data Analysis:

    • Identify the peak corresponding to the sodium adduct of this compound ([M+Na]⁺, expected m/z ≈ 527.1).

    • Look for peaks corresponding to the sodium adducts of potential impurities, such as glucose ([M+Na]⁺, m/z ≈ 203.0), cellobiose (B7769950) ([M+Na]⁺, m/z ≈ 365.1), and cellotetraose (B13520) ([M+Na]⁺, m/z ≈ 689.2).

    • Purity can be estimated based on the relative intensities of the peaks, but this is generally considered semi-quantitative.

Diagram of the MALDI-TOF MS Workflow:

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_analysis Data Analysis mix Mix this compound sample with MALDI matrix spot Spot mixture onto MALDI target plate mix->spot dry Air-dry to co-crystallize spot->dry acquire Acquire mass spectrum dry->acquire identify Identify peaks of this compound and potential impurities acquire->identify estimate Estimate purity based on relative peak intensities identify->estimate

Caption: Workflow for impurity profiling of this compound by MALDI-TOF MS.

Conclusion and Recommendations

The validation of this compound purity is a critical aspect of research and development where this oligosaccharide is utilized. The choice of analytical methodology should be guided by the specific analytical needs.

  • For absolute and accurate purity determination , quantitative ¹H-NMR is the recommended method. Its ability to provide a direct measure of purity against a certified internal standard without the need for a this compound reference makes it a powerful primary method.

  • When high-resolution separation of closely related oligosaccharides and isomers is the primary concern, HPAEC-PAD is the superior technique. It offers excellent sensitivity and quantitative performance, especially when a this compound standard is available for calibration.

  • For rapid screening and identification of oligomeric impurities , MALDI-TOF MS is an invaluable tool due to its high throughput and sensitivity.

For a comprehensive characterization of this compound purity, a multi-technique approach is often the most robust strategy. For instance, HPAEC-PAD can be used for accurate quantification and isomer separation, while NMR can confirm the structure of the main component and any separated impurities, and MALDI-TOF MS can provide a quick overview of the oligomeric distribution. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and reliability of their this compound-dependent experiments.

References

Comparative analysis of cellotriose uptake in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cellotriose Uptake in Diverse Bacterial Strains

This guide provides a comparative overview of this compound transport mechanisms in different bacterial strains, targeting researchers, scientists, and professionals in drug development. The analysis covers distinct uptake systems, available kinetic data, regulatory pathways, and detailed experimental protocols for assessing substrate transport.

Comparative Performance of this compound Uptake Systems

The uptake of this compound, a key intermediate in cellulose (B213188) degradation, is mediated by distinct transport systems across bacterial species. The primary mechanisms identified are ATP-binding cassette (ABC) transporters and Phosphotransferase Systems (PTS). Direct comparative kinetic data for this compound transport is limited in existing literature; however, available qualitative and related quantitative data are summarized below.

Bacterial StrainTransport SystemSubstrate SpecificityAffinity / Kinetics (for this compound unless specified)Energy Coupling
Streptomyces reticuli ABC Transporter (CebEFG/MsiK)Cellobiose (B7769950), this compoundHigh-affinity; Binds cellobiose and this compound with equally high affinities.[1] (Specific Km/Vmax not available)ATP Hydrolysis
Clostridium thermocellum ABC Transporter (Transporter B)Prefers Cellodextrins (G3-G5) over CellobioseHigh-affinity for cellodextrins.[2][3] Note: Data is for intracellular cleavage, not transport. Apparent K_m (Cellopentaose): 0.61 mM.[4] Apparent K_m (Cellobiose): 3.3 mM.[4]ATP Hydrolysis
Fibrobacter succinogenes Presumed ABC TransporterCellodextrinsEffective competitor for cellodextrin utilization.[5][6] (Specific Km/Vmax not available)Presumed ATP Hydrolysis
Enterococcus faecalis Phosphotransferase System (PTS)Cellobiose, Short CellooligosaccharidesUtilizes cellobiose and other β-glucosides via PTS.[7][8] (Specific Km/Vmax for this compound not available)Phosphoenolpyruvate (B93156) (PEP)

Transport Mechanisms and Regulatory Pathways

ATP-Binding Cassette (ABC) Transport System

ABC transporters are prevalent in bacteria for the high-affinity uptake of various nutrients, including oligosaccharides. In Gram-positive bacteria like Streptomyces and Clostridium, these systems typically consist of a substrate-binding protein (SBP) anchored to the cell surface, two transmembrane domains (TMDs), and two nucleotide-binding domains (NBDs) that hydrolyze ATP to power transport.

ABC_Transporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SBP Substrate-Binding Protein (SBP) This compound->SBP TMD TMD 1 TMD 2 SBP->TMD:p1 Cellotriose_in This compound TMD->Cellotriose_in NBD NBD 1 (ATPase) NBD 2 (ATPase) NBD->TMD ADP 2 ADP + 2 Pi NBD->ADP ATP 2 ATP ATP->NBD

Caption: General workflow of a bacterial ABC transporter for this compound uptake.

In Streptomyces reticuli, the system consists of the binding protein CebE, membrane proteins CebF and CebG, and the shared ATPase MsiK.[1] In Clostridium thermocellum, a specific system known as Transporter B is the primary importer for cellodextrins.[2][3]

Phosphotransferase System (PTS)

The PTS couples substrate transport with phosphorylation, using phosphoenolpyruvate (PEP) as the energy source. This system is common for monosaccharide and disaccharide uptake. In Enterococcus faecalis, a PTS is responsible for the uptake of cellobiose and short cellodextrins.[7][8] The process involves a phosphorelay cascade from PEP through general cytoplasmic proteins (Enzyme I, HPr) to sugar-specific membrane-bound proteins (Enzyme II complexes).

PTS_System cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space PEP PEP Pyruvate Pyruvate PEP->Pyruvate EI Enzyme I PEP->EI P HPr HPr EI->HPr P EIIA EIIA HPr->EIIA P EIIBC EIIB EIIC EIIA->EIIBC:e2b P CellotrioseP This compound-P EIIBC:e2b->CellotrioseP P Cellotriose_out This compound Cellotriose_out->EIIBC:e2c

Caption: The phosphorelay cascade of the Phosphotransferase System (PTS).

Regulation of Cellulase Expression by Transport

In some cellulolytic bacteria, the uptake of cellodextrins is directly linked to the regulation of cellulose-degrading enzymes. In Clostridium thermocellum, the presence of cellobiose or cellulose induces the expression of the cellulosome, a large extracellular enzyme complex that degrades cellulose. This induction is dependent on the function of the cellodextrin-specific ABC transporter (Transporter B).[3] This suggests a model where intracellular cellodextrins, brought in by Transporter B, trigger a signaling cascade that upregulates cellulosome gene expression.

Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cellulose Cellulose Cellodextrins_out Cellodextrins Cellulose->Cellodextrins_out Basal Cellulase Activity TransporterB ABC Transporter B Cellodextrins_out->TransporterB Cellodextrins_in Intracellular Cellodextrins TransporterB->Cellodextrins_in Signaling Signaling Cascade Cellodextrins_in->Signaling Activates Genes Cellulosome Genes Signaling->Genes Upregulates Transcription Cellulosome Cellulosome Genes->Cellulosome Expression Cellulosome->Cellulose Degrades

Caption: Cellodextrin transport is coupled to cellulosome induction in C. thermocellum.

Experimental Protocols

Generalized Protocol for Radiolabeled Oligosaccharide Uptake Assay

This protocol provides a framework for measuring the transport kinetics of this compound in bacterial cells using a radiolabeled substrate. It is synthesized from standard methodologies for bacterial transport assays.[9][10][11]

1. Preparation of Cells: a. Grow the bacterial strain of interest in an appropriate liquid medium to the mid-logarithmic phase of growth (OD_600_ ≈ 0.5-0.8). b. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. c. Wash the cell pellet twice with an ice-cold, sterile wash buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, with 10 mM MgSO_4_). d. Resuspend the final cell pellet in a transport assay buffer to a final concentration of approximately 1x10⁸ cells/mL. Keep the cell suspension on ice.

2. Uptake Assay: a. Prepare a set of reaction tubes. For each time point and substrate concentration, prepare tubes in triplicate. b. Add a specific volume of the cell suspension (e.g., 100 µL) to each tube. c. Pre-warm the tubes containing the cell suspension in a water bath at the desired assay temperature (e.g., 30°C) for 5 minutes to energize the cells. d. Prepare a stock solution of the radiolabeled substrate (e.g., [¹⁴C]-cellotriose) at various concentrations in the transport buffer. e. Initiate the transport reaction by adding a small volume of the radiolabeled substrate solution to the cell suspension and start a timer immediately. f. At designated time intervals (e.g., 15, 30, 60, 120, and 300 seconds), terminate the uptake reaction.

3. Termination and Measurement: a. To stop the reaction, add 2 mL of ice-cold wash buffer to the reaction tube and immediately filter the entire volume through a 0.45 µm nitrocellulose or glass fiber membrane filter under vacuum. b. Wash the filter rapidly with two additional 5 mL volumes of ice-cold wash buffer to remove all extracellular radiolabel. c. Transfer the filter to a scintillation vial. d. Add 5 mL of a suitable scintillation cocktail to the vial and vortex briefly. e. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis: a. For a negative control, perform the assay at 0°C or use a mutant strain known to lack the specific transporter to determine the level of non-specific binding of the substrate to the cells and filter.[11] b. Subtract the average CPM from the negative control from all experimental samples. c. Convert the final CPM values to moles of substrate transported per unit of time per milligram of cell protein (or per cell number). d. Plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values for the transport system.

References

A Comparative Guide to Enzyme Cross-Reactivity: Cellotriose and Other Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity and cross-reactivity of enzymes is paramount for applications ranging from biofuel production to therapeutic development. This guide provides an objective comparison of the performance of various enzymes on cellotriose and other oligosaccharides, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following tables summarize the kinetic parameters of different classes of enzymes when acting on this compound, cellobiose (B7769950), and other relevant oligosaccharides. This data allows for a direct comparison of enzyme efficiency and substrate preference.

β-Glucosidases

β-Glucosidases are crucial for the final step of cellulose (B213188) degradation, hydrolyzing short-chain oligosaccharides to glucose. Their activity is not limited to hydrolysis, as they can also exhibit transglycosylation activity, especially at high substrate concentrations.[1][2]

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg or nmol/min/mg)Specific Activity (U/mg or nmol/min/mg)Reference
Aspergillus niger CCRC31494 (β-Glu II)Cellobiose15.4464 units/mg-[3]
Aspergillus niger CCRC31494 (β-Glu II)p-nitrophenyl β-D-glucoside2.210.2 units/mg-[3]
Sporothrix schenckiiCellobiose--107.41 ± 14.87 nmol·mg−1·min−1[4]
Sporothrix schenckiip-nitrophenyl β-D-glucopyranoside44.14 ± 6.1122.49 ± 0.28 nmol·mg−1·min−15.40 ± 0.038 nmol·mg−1·min−1[4]
Sporothrix schenckii4-methylumbelliferyl β-D-glucopyranoside0.012 ± 0.0012.56 ± 0.31 nmol·mg−1·min−10.75 ± 0.010 nmol·mg−1·min−1[4]
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21 µmol·min-1·mg-1-[5]
Trichoderma reesei QM 9414p-nitrophenyl β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25 µmol·min-1·mg-1-[5]
Thermotoga maritima (rTmBglA)Cellobiose22.363.1 µmol/min/mg-[6]
Thermotoga maritima (rTmBglA)Lactose (B1674315) (low concentration)0.41.6 µmol/min/mg-[6]
Thermotoga maritima (rTmBglA)Lactose (high concentration)12.922.1 µmol/min/mg-[6]

Note: The units for Vmax and Specific Activity vary between studies and are presented as reported in the source.

Cellobiohydrolases (Exoglucanases)

Cellobiohydrolases processively cleave cellobiose units from the ends of cellulose chains. Their activity can be influenced by the degree of polymerization of the substrate.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Cellobiohydrolase I (CBH I)Cellotetraose~74.0[7]
Cellobiohydrolase I (CBH I)Cellohexaose~39.5[7]
Lytic Polysaccharide Monooxygenases (LPMOs)

LPMOs are a class of oxidative enzymes that cleave glycosidic bonds in polysaccharides. Unlike hydrolases, they require a reducing agent and molecular oxygen (or hydrogen peroxide) for their activity.[8][9] Some LPMOs have been shown to be active on soluble cello-oligosaccharides.

EnzymeSubstrateCatalytic Efficiency (kcat/Km H2O2) (M-1s-1)CommentsReference
Trichoderma reesei TrAA9ACellulose2.9 x 105-[10]
Fungal and Bacterial LPMOsCellulose105 - 106General range[11][12]

Note: Kinetic data for LPMOs on specific soluble oligosaccharides like this compound is limited, with studies often focusing on insoluble cellulose or the co-substrate hydrogen peroxide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to determine enzyme activity on oligosaccharides.

β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-Glucopyranoside (pNPG)

This is a common and straightforward spectrophotometric assay for measuring β-glucosidase activity.[13][14]

Principle: β-glucosidase hydrolyzes the colorless substrate pNPG to glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a yellow color and can be quantified by measuring its absorbance at 405-410 nm.

Reagents:

  • Assay Buffer: 50 mM Sodium Citrate buffer, pH 4.8.

  • Substrate Stock Solution: 10 mM pNPG in Assay Buffer.

  • Stop Solution: 2 M Sodium Carbonate (Na2CO3).

  • Enzyme solution (appropriately diluted in Assay Buffer).

Procedure:

  • Prepare a reaction mixture by combining 0.5 mL of the diluted enzyme solution and 1.0 mL of Assay Buffer in a test tube.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C) for 5 minutes.

  • Initiate the reaction by adding 0.5 mL of the pre-warmed 10 mM pNPG substrate solution.

  • Incubate the reaction for a defined period (e.g., 15 minutes) at the set temperature.

  • Terminate the reaction by adding 2.0 mL of cold Stop Solution.

  • Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer.

  • A standard curve of p-nitrophenol is used to determine the amount of product released.

  • One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Analysis of Oligosaccharide Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the products of enzymatic hydrolysis of oligosaccharides, providing detailed information on substrate consumption and product formation.[15][16][17]

Principle: The reaction mixture is injected into an HPLC system equipped with a carbohydrate analysis column. The different oligosaccharides and monosaccharides are separated based on their interaction with the stationary phase and detected, most commonly, by a refractive index (RI) detector.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.

  • Carbohydrate analysis column (e.g., Agilent Hi-Plex Ca).

  • Mobile Phase: Deionized water.

  • Enzyme, substrate (this compound, cellobiose, etc.), and buffer solution.

  • Syringe filters (0.45 µm) for sample preparation.

  • Standards for glucose, cellobiose, this compound, and other relevant oligosaccharides.

Procedure:

  • Set up the enzymatic reaction by incubating the enzyme with the oligosaccharide substrate in a suitable buffer at the optimal temperature and pH.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately stop the reaction in the aliquot, for example, by heat inactivation (boiling for 10 minutes) or by adding a stop solution (e.g., 0.1 M NaOH).[18]

  • Filter the samples through a 0.45 µm syringe filter to remove any precipitated protein or insoluble substrate.

  • Inject a defined volume (e.g., 20 µL) of the filtered sample into the HPLC system.

  • Run the HPLC with an isocratic flow of deionized water at a set flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 85°C).

  • Identify and quantify the products (glucose, cellobiose, etc.) by comparing their retention times and peak areas to those of the known standards.

Signaling Pathways and Reaction Mechanisms

The interaction of enzymes with this compound and other oligosaccharides involves complex biochemical pathways and reaction mechanisms. The following diagrams, generated using Graphviz, illustrate some of these key processes.

β-Glucosidase: Hydrolysis vs. Transglycosylation

β-Glucosidases primarily hydrolyze β-glycosidic bonds. However, at high concentrations of the acceptor molecule (glucose or another oligosaccharide), they can also catalyze a transglycosylation reaction, forming larger oligosaccharides.[1][19]

BGlucosidase_Mechanism cluster_hydrolysis Hydrolysis Pathway cluster_transglycosylation Transglycosylation Pathway Enzyme_H Enzyme ES_H Enzyme-Substrate (this compound) Enzyme_H->ES_H Binding E_Glc_H Glycosyl-Enzyme Intermediate ES_H->E_Glc_H Cleavage Products_H Enzyme + Glucose + Cellobiose E_Glc_H->Products_H + H2O Enzyme_T Enzyme ES_T Enzyme-Substrate (this compound) Enzyme_T->ES_T Binding E_Glc_T Glycosyl-Enzyme Intermediate ES_T->E_Glc_T Cleavage Products_T Enzyme + Cellotetraose E_Glc_T->Products_T + Acceptor Acceptor Acceptor (e.g., Glucose)

β-Glucosidase catalytic pathways.
Lytic Polysaccharide Monooxygenase (LPMO) Reaction Mechanism

LPMOs employ an oxidative mechanism to cleave glycosidic bonds, which involves the reduction of a copper ion at the active site.[8]

LPMO_Mechanism LPMO_CuII LPMO-Cu(II) (Resting State) LPMO_CuI LPMO-Cu(I) (Active State) LPMO_CuII->LPMO_CuI Reduction LPMO_Substrate LPMO-Cu(I)-Substrate (e.g., Cellulose) LPMO_CuI->LPMO_Substrate + Substrate Oxidized_Products Oxidized Oligosaccharides LPMO_Substrate->Oxidized_Products + Co-substrate Oxidized_Products->LPMO_CuII Product Release & Re-oxidation Reductant Electron Donor (e.g., Ascorbate, CDH) Reductant->LPMO_CuII CoSubstrate Co-substrate (O2 or H2O2)

Simplified LPMO reaction cycle.
This compound as a Signaling Molecule for Cellulase (B1617823) Gene Expression

In some fungi, soluble oligosaccharides like cellobiose and this compound can act as inducers for the expression of cellulase genes. This signaling pathway allows the fungus to ramp up enzyme production when a suitable substrate is present.[20][21]

Cellulase_Induction cluster_nucleus Gene Expression This compound This compound (Inducer) Receptor Membrane Receptor (e.g., CORK1 in plants) This compound->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP pathway) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., ClbR) Signaling_Cascade->Transcription_Factor Activates Cellulase_Gene Cellulase Gene Transcription_Factor->Cellulase_Gene Induces Transcription Nucleus Nucleus mRNA mRNA Cellulase_Gene->mRNA Transcription Cellulase Cellulase Enzyme mRNA->Cellulase Translation

This compound-mediated cellulase gene induction.

References

A Comparative Guide to Validating HPLC Methods for Cellotriose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellulose (B213188) degradation, carbohydrate metabolism, and the development of novel therapeutics, the accurate quantification of cellotriose is paramount. This guide provides a comprehensive comparison of prevalent analytical methods for this compound quantification, offering supporting experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate quantification method hinges on its performance characteristics. The following table summarizes key quantitative parameters for the most common techniques used for this compound and similar oligosaccharide analysis. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands out for its superior sensitivity and resolution for carbohydrate analysis.[1][2]

MethodAnalyte(s)Linear Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference(s)
HPAEC-PAD Cello-oligosaccharides (including this compound)0.40 - 4.000.04 - 0.080.16 - 0.38[3]
Chitooligosaccharides ((GlcN)₂ to (GlcN)₆)0.2 - 100.003 - 0.016Not Specified[4]
Xylo-oligosaccharides0.804 - 8.6070.064 - 0.1110.214 - 0.371
DNS Assay Reducing SugarsNot specifiedNot specifiedNot specified
BCA Assay Reducing SugarsNot specifiedNot specifiedNot specified
Enzymatic Biosensor Cellobiose (B7769950) and GlucoseUp to ~1 mMNot specifiedNot specified[5]

Note: Data for cello-oligosaccharides are presented where available. In other cases, data for similar oligosaccharides are provided as a reference for the expected performance of the technique.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates.[6] At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column.[6]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a quaternary gradient pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

Chromatographic Conditions:

  • Column: CarboPac™ PA200 column.[3][7]

  • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used.[3][7]

    • Eluent A: 100 mM NaOH

    • Eluent B: 100 mM NaOH with 1 M NaOAc

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 25 µL.

  • Detection: Pulsed amperometric detection using a standard carbohydrate waveform.

Sample Preparation:

  • Samples should be diluted in deionized water to fall within the linear range of the assay.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.[8]

3,5-Dinitrosalicylic Acid (DNS) Assay

The DNS assay is a colorimetric method used to quantify reducing sugars. The DNS reagent reacts with reducing sugars upon heating to produce 3-amino-5-nitrosalicylic acid, which has a strong absorbance at 540 nm.

Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution. Store in a dark bottle.

  • Rochelle Salt Solution: 40% (w/v) solution of potassium sodium tartrate.

Procedure:

  • To 1 mL of the sample, add 1 mL of DNS reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes.

  • Add 1 mL of Rochelle salt solution to stabilize the color.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • A standard curve using known concentrations of this compound should be prepared to determine the concentration of unknown samples.

Bicinchoninic Acid (BCA) Assay

The BCA assay is another colorimetric method for the quantification of reducing sugars, which relies on the reduction of Cu²⁺ to Cu⁺ by the sugar, followed by the chelation of Cu⁺ by the bicinchoninic acid.

Reagents:

  • Reagent A: Sodium carbonate, sodium bicarbonate, and bicinchoninic acid in NaOH solution.

  • Reagent B: 4% Copper (II) sulfate (B86663) pentahydrate solution.

  • Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.

Procedure:

  • Add 25 µL of the sample or standard to a microplate well.

  • Add 200 µL of the working reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 562 nm.

  • Prepare a standard curve with known concentrations of this compound to quantify the samples.

Enzymatic Biosensors

Enzymatic biosensors offer a highly specific and real-time method for quantifying sugars like cellobiose and glucose, which are related to this compound metabolism. These sensors typically immobilize an enzyme, such as cellobiose dehydrogenase, onto an electrode.[5] The enzymatic reaction with the target sugar produces an electrical signal proportional to its concentration.

General Principle:

  • An enzyme specific to the analyte (or a related product) is immobilized on a transducer.

  • The analyte binds to the enzyme, and a biochemical reaction occurs.

  • This reaction produces a measurable signal (e.g., electrical current, light).[9]

  • The magnitude of the signal is proportional to the concentration of the analyte.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPAEC-PAD Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Experimental workflow for HPAEC-PAD analysis of this compound.

Detection_Principles cluster_hpaec HPAEC-PAD cluster_colorimetric Colorimetric Assays (DNS/BCA) cluster_biosensor Enzymatic Biosensor HPAEC_Principle Electrochemical Detection: Oxidation of carbohydrate at gold electrode surface generates a current. Colorimetric_Principle Spectrophotometric Detection: Chemical reaction with reducing sugar produces a colored product. Absorbance is measured. Biosensor_Principle Biocatalytic Detection: Enzymatic reaction with the analyte produces a measurable signal (e.g., current).

Logical relationship of detection principles for this compound quantification methods.

References

Cellotriose as a Reference Standard for Oligosaccharide Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of oligosaccharides, the choice of a reference standard is paramount to achieving accurate and reproducible results. Cellotriose, a trisaccharide composed of three β-1,4 linked glucose units, serves as a crucial benchmark in various analytical workflows.[1][2] This guide provides an objective comparison of this compound with other common reference standards used in oligosaccharide profiling, supported by experimental data and detailed methodologies.

Performance Comparison of Oligosaccharide Standards

The selection of a reference standard is dictated by the analytical technique employed and the specific oligosaccharides of interest. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are two of the most powerful and widely used methods for oligosaccharide analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD allows for the sensitive and direct detection of underivatized carbohydrates. The performance of this compound as a standard can be compared to other cello-oligosaccharides and xylo-oligosaccharides.

Table 1: Comparative Performance of Underivatized Oligosaccharide Standards by HPAEC-PAD

AnalyteDegree of Polymerization (DP)Linearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
Cellobiose 20.40 - 4.00≥ 0.998Not ReportedNot Reported
This compound 30.40 - 4.00≥ 0.998Not ReportedNot Reported
Cellotetraose 40.40 - 4.00≥ 0.998Not ReportedNot Reported
Xylobiose 20.804 - 8.607>0.990.064 - 0.1110.214 - 0.371
Xylotriose 30.804 - 8.607>0.990.064 - 0.1110.214 - 0.371
Xylotetraose 40.804 - 8.607>0.990.064 - 0.1110.214 - 0.371

Data for cello-oligosaccharides and xylo-oligosaccharides are compiled from separate studies and may have been generated under different experimental conditions.[3][4]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For enhanced sensitivity, oligosaccharides are often derivatized with a fluorescent label. Common labels include 2-aminobenzamide (B116534) (2-AB) and procainamide (B1213733). A dextran (B179266) ladder, which is a mixture of glucose oligomers, is often used as a calibration standard to express retention times in terms of glucose units (GU).

Table 2: Comparison of Fluorescently Labeled Oligosaccharide Standards

Standard TypeLabelPrinciple of UseAdvantagesDisadvantages
Individual Oligosaccharide (e.g., this compound) 2-AB, Procainamide, APTSServes as a direct quantitative and qualitative reference point for a specific oligosaccharide.High accuracy for the specific analyte; can be used to spike samples for recovery studies.A wide range of individual standards is needed to profile a complex mixture.
Dextran Ladder 2-AB, ProcainamideA mixture of α-1,6-linked glucose oligomers of varying DP used to calibrate retention times in Glucose Units (GU).[2][5]Enables standardized reporting of retention times across different experiments and laboratories; aids in the tentative identification of unknown glycans based on their GU value.[5]Does not provide a direct quantitative standard for structurally different oligosaccharides.
Labeled Human IgG Glycan Library 2-AB, ProcainamideA complex mixture of well-characterized N-glycans used as a system suitability standard.Represents a biologically relevant mixture of glycans; useful for validating the separation of complex samples.Not a primary quantitative standard for all oligosaccharide types.

Performance of Fluorescent Labels:

  • Procainamide: This label has been shown to improve the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) by 10-50 times compared to 2-AB, leading to significantly lower limits of detection (low picomole to high femtomole range).[3][6]

  • 8-aminopyrene-1,3,6-trisulfonic acid (APTS): A common label for capillary electrophoresis with laser-induced fluorescence (CE-LIF), offering nanomolar detection limits.[7]

Experimental Protocols

Protocol 1: HPAEC-PAD Analysis of Cello-oligosaccharides

This protocol is adapted from methodologies for the analysis of mixed xylo- and cello-oligosaccharides.[3]

  • Instrumentation:

    • High-Performance Anion-Exchange Chromatography system (e.g., Thermo Fisher Dionex ICS-5000).

    • Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • Anion-exchange column (e.g., Dionex CarboPac PA200, 3 x 250 mm).

  • Reagents:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH).

    • Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).

    • This compound and other cello-oligosaccharide standards.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.40 to 4.00 mg/L.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 25 µL.

    • Gradient Program:

      • 0-9 min: 100% Eluent A.

      • 9.1-32 min: 92% Eluent A, 8% Eluent B.

      • 32.1-46 min: 50% Eluent A, 50% Eluent B.

      • 46.1-56 min: 100% Eluent A (re-equilibration).

  • Data Analysis:

    • Integrate the peak area for each standard.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve.

cluster_sample_prep Sample Preparation cluster_hpaec_pad HPAEC-PAD System cluster_data_analysis Data Analysis Sample Sample Filtration Filtration Sample->Filtration 0.22 µm Autosampler Autosampler Filtration->Autosampler Guard_Column Guard_Column Autosampler->Guard_Column Injection Analytical_Column Analytical_Column Guard_Column->Analytical_Column Separation PAD_Detector PAD_Detector Analytical_Column->PAD_Detector Detection Chromatogram Chromatogram PAD_Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

HPAEC-PAD Experimental Workflow.

Protocol 2: Fluorescent Labeling and HILIC-HPLC-FLD Analysis

This protocol describes the labeling of oligosaccharides with 2-aminobenzamide (2-AB) and subsequent analysis by Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9]

  • Fluorescent Labeling (2-AB):

    • Reagents:

      • Labeling solution: 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of acetic acid and DMSO.

    • Procedure:

      • Lyophilize the oligosaccharide sample (containing this compound standard or unknown).

      • Add 5 µL of the labeling solution to the dried sample.

      • Incubate at 65 °C for 2 hours.

      • Clean up the labeled sample to remove excess reagents using a suitable method (e.g., paper chromatography or a specialized clean-up cartridge).

  • HILIC-HPLC-FLD Analysis:

    • Instrumentation:

      • HPLC system with a fluorescence detector (FLD).

      • HILIC column suitable for glycan analysis (e.g., an amide-based column).

    • Reagents:

      • Eluent A: Acetonitrile.

      • Eluent B: 100 mM Ammonium Formate, pH 4.4.

    • Chromatographic Conditions:

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • FLD Settings: Excitation: 330 nm, Emission: 420 nm.

      • Gradient Program: A typical gradient involves decreasing the concentration of Eluent A (acetonitrile) over time to elute the more polar, larger glycans.

    • Data Analysis:

      • Identify and quantify the 2-AB labeled this compound peak based on its retention time and peak area relative to a calibration curve prepared with 2-AB labeled this compound standards. If a dextran ladder is used, calibrate the retention times to Glucose Units (GU).

cluster_labeling Fluorescent Labeling cluster_hilic_fld HILIC-HPLC-FLD System cluster_data_analysis Data Analysis Oligosaccharide_Sample Oligosaccharide_Sample Add_2AB_Solution Add_2AB_Solution Oligosaccharide_Sample->Add_2AB_Solution Reductive Amination Incubate_65C Incubate_65C Add_2AB_Solution->Incubate_65C Cleanup Cleanup Incubate_65C->Cleanup Labeled_Sample Labeled_Sample Cleanup->Labeled_Sample HILIC_Column HILIC_Column Labeled_Sample->HILIC_Column Injection & Separation FLD_Detector FLD_Detector HILIC_Column->FLD_Detector Detection Fluorescence_Signal Fluorescence_Signal FLD_Detector->Fluorescence_Signal Chromatogram_GU Chromatogram_GU Fluorescence_Signal->Chromatogram_GU Quantification Quantification Chromatogram_GU->Quantification

Fluorescent Labeling and HILIC-FLD Workflow.

This compound in Plant Immune Signaling

In plant biology, this compound acts as a Damage-Associated Molecular Pattern (DAMP), signaling cell wall damage and triggering an immune response.[6] This signaling cascade is a key area of research where accurate quantification of this compound is essential.

The perception of this compound at the cell surface by a receptor kinase initiates a series of downstream events, including an influx of calcium ions, activation of Mitogen-Activated Protein Kinases (MAPKs), and the production of Reactive Oxygen Species (ROS).[6][7] These events culminate in the activation of defense-related gene expression, leading to a heightened state of immunity.[6]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CORK1 CORK1 Receptor Kinase This compound->CORK1 Binds to Ca_Influx Ca²⁺ Influx CORK1->Ca_Influx MAPK_Cascade MAPK Cascade (MPK3/MPK6) CORK1->MAPK_Cascade Activates ROS_Production ROS Production Ca_Influx->ROS_Production Induces Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Activates Transcription ROS_Production->Defense_Genes Modulates Immune_Response Immune Response Defense_Genes->Immune_Response

This compound-induced DAMP signaling pathway in plants.

References

Unveiling the Potency of Cellotriose: A Comparative Analysis of DAMP Elicitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of plant immune responses is paramount. Damage-Associated Molecular Patterns (DAMPs) are key endogenous elicitors that trigger these defense mechanisms. This guide provides a comprehensive comparison of the elicitor activity of cellotriose, a cellulose-derived DAMP, with other well-characterized DAMPs, including chitin (B13524), extracellular ATP (eATP), and Plant Elicitor Peptide 1 (Pep1). By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a valuable resource for advancing research in plant immunity and the development of novel crop protection strategies.

Quantitative Comparison of Elicitor Activities

The elicitor activity of DAMPs can be quantified by measuring various downstream responses, such as the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and the induction of defense-related gene expression. While direct comparative studies providing half-maximal effective concentrations (EC50) for all DAMPs under identical conditions are limited, the existing literature provides effective concentrations that elicit significant immune responses.

DAMPReceptorEffective Concentration for Elicitor ActivityKey Downstream Responses
This compound CORK110 µM for ROS production and gene expression[1][2]Ca2+ influx, ROS burst, MAPK activation, defense gene expression[3][4][5]
Chitin (octamer) CERK11 nM for gene induction[2][6][7]ROS burst, MAPK activation, defense gene expression[8][9][10]
Extracellular ATP (eATP) P2K1/DORN150-500 µM for gene expression[7][11]Ca2+ influx, MAPK activation, stomatal closure[7][12]
Plant Elicitor Peptide 1 (Pep1) PEPR1/PEPR21 µM for ROS production and gene expression[13][14]ROS burst, MAPK activation, cell wall modifications[6][13][15]

Signaling Pathways: A Visual Representation

The perception of each DAMP by its specific receptor initiates a distinct yet often overlapping signaling cascade. The following diagrams, generated using the Graphviz DOT language, illustrate the currently understood signaling pathways for this compound, chitin, eATP, and Pep1.

cellotriose_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CORK1 CORK1 This compound->CORK1 Binding Ca_influx Ca²⁺ Influx CORK1->Ca_influx ROS_burst ROS Burst (RBOHD) CORK1->ROS_burst MAPK_cascade MAPK Cascade (MPK3/6) CORK1->MAPK_cascade Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes chitin_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Chitin CERK1 CERK1 Chitin->CERK1 Binding PBL27 PBL27 CERK1->PBL27 Phosphorylation ROS_burst ROS Burst CERK1->ROS_burst MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MKK4_5 MKK4/5 MAPKKK5->MKK4_5 Activation MPK3_6 MPK3/6 MKK4_5->MPK3_6 Activation Defense_genes Defense Gene Expression MPK3_6->Defense_genes eATP_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm eATP eATP P2K1 P2K1/DORN1 eATP->P2K1 Binding Ca_influx Ca²⁺ Influx P2K1->Ca_influx MAPK_cascade MAPK Cascade P2K1->MAPK_cascade ROS_burst ROS Burst (RBOHD) P2K1->ROS_burst Stomatal_closure Stomatal Closure ROS_burst->Stomatal_closure pep1_signaling cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Pep1 Pep1 PEPR1_2 PEPR1/PEPR2 Pep1->PEPR1_2 Binding Ca_influx Ca²⁺ Influx PEPR1_2->Ca_influx ROS_burst ROS Burst PEPR1_2->ROS_burst MAPK_cascade MAPK Cascade PEPR1_2->MAPK_cascade Cell_wall_mod Cell Wall Modifications MAPK_cascade->Cell_wall_mod

References

Differential Gene Expression: Cellotriose vs. Cellobiose as Inducers of Cellulolytic Machinery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The enzymatic breakdown of cellulose (B213188), a cornerstone of biofuel production and a key process in microbial metabolism, is tightly regulated by the resulting soluble cello-oligosaccharides. Among these, cellobiose (B7769950) (a disaccharide) and cellotriose (a trisaccharide) play critical roles as signaling molecules that modulate the expression of cellulase (B1617823) genes. Understanding the differential effects of these two molecules is paramount for optimizing enzymatic cellulose degradation and for the development of robust microbial strains for industrial applications. This guide provides a comparative analysis of gene expression in response to this compound versus cellobiose, supported by experimental data and detailed methodologies.

Quantitative Analysis of Cellobiohydrolase Gene Expression

A key study on the basidiomycete Phanerochaete chrysosporium provides a quantitative comparison of the transcript levels of several cellobiohydrolase genes in response to different cello-oligosaccharides. The data, obtained through real-time quantitative PCR, reveals a significantly stronger inductive effect of this compound compared to cellobiose for specific cellulase genes.

GeneInducerTranscript Copies (per 10^5 actin transcripts)Fold Change (vs. Glucose)
cel7C GlucoseNot reported1
Cellobiose~5.0 x 10^5~5,000
This compound ~2.0 x 10^6 ~20,000
cel7D GlucoseNot reported1
CellobioseLittle to no effect~1
This compound ~1.7 x 10^6 ~17,000

Data summarized from H. Sato et al., Applied and Environmental Microbiology, 2011.[1][2][3][4]

The results clearly indicate that for P. chrysosporium, this compound is a much more potent inducer of cel7C and cel7D gene expression than cellobiose.[1] While cellobiose shows a modest inducing effect on cel7C, it has a negligible impact on cel7D transcription.[1] This differential regulation suggests the presence of a sophisticated sensing mechanism within the fungus that can distinguish between different cello-oligosaccharides and tailor its enzymatic response accordingly.

Experimental Protocols

The following is a summary of the key experimental methodology used to generate the quantitative gene expression data.

Organism and Culture Conditions:

  • Organism: Phanerochaete chrysosporium strain ME-446.

  • Culture Medium: A low-nitrogen medium containing 2.2 mM ammonium (B1175870) tartrate as the nitrogen source and 20 mM sodium acetate (B1210297) buffer (pH 4.5).

  • Pre-culture: The fungus was pre-cultured in the above medium containing 1% (w/v) glucose for 3 days at 37°C.

  • Induction: Mycelia from the pre-culture were washed and transferred to a fresh medium containing one of the following as the sole carbon source at a final concentration of 1 mM: glucose, cellobiose, or this compound. Cultures were incubated at 37°C.

RNA Extraction and cDNA Synthesis:

  • Mycelia were harvested at various time points after the addition of the inducer.

  • Total RNA was extracted using a commercially available RNA extraction kit.

  • First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

Real-Time Quantitative PCR (qPCR):

  • qPCR was performed using a thermal cycler with a SYBR Green-based detection system.

  • Specific primers were designed for the target genes (cel7C, cel7D) and a reference gene (actin).

  • The transcript copy number of each gene was determined by comparing the amplification data to a standard curve generated from known concentrations of plasmid DNA containing the target gene sequence.

  • The expression levels of the target genes were normalized to the expression level of the actin gene.

Signaling Pathways and Regulatory Mechanisms

The differential gene expression in response to this compound and cellobiose is a result of complex signaling pathways. While the complete picture is still being elucidated, current research points to distinct mechanisms in different organisms.

In many fungi, the inducing effect of cellobiose is often masked by its rapid conversion to glucose by β-glucosidases.[5] High intracellular glucose concentrations can lead to carbon catabolite repression, effectively shutting down the expression of cellulase genes. This compound, being a larger molecule, may be transported and metabolized differently, potentially avoiding this rapid hydrolysis and subsequent repression.

G Fungal Cellodextrin Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Cellobiose Cellobiose Induction_Signal_C2 Induction Signal (Cellobiose-mediated) Cellobiose->Induction_Signal_C2 Transport Beta-Glucosidase Beta-Glucosidase Cellobiose->Beta-Glucosidase Hydrolysis This compound This compound Induction_Signal_C3 Induction Signal (this compound-mediated) This compound->Induction_Signal_C3 Transport Glucose Glucose Repression Carbon Catabolite Repression Glucose->Repression Cellulase_Genes Cellulase Gene Expression Induction_Signal_C3->Cellulase_Genes Strong Induction Induction_Signal_C2->Cellulase_Genes Weak/No Induction Repression->Cellulase_Genes Beta-Glucosidase->Glucose

Caption: Fungal Cellodextrin Signaling Pathway.

In the model plant Arabidopsis thaliana, this compound is recognized as a Damage-Associated Molecular Pattern (DAMP), triggering a defense response. This signaling cascade involves a receptor kinase, CORK1, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) and subsequent expression of defense-related genes. While cellobiose can also elicit defense-like responses, the signaling components and the magnitude of the response may differ.

Experimental Workflow

The general workflow for a comparative transcriptomic analysis of this compound and cellobiose effects is outlined below.

G Comparative Transcriptomics Workflow A Organism Culture (e.g., Fungus, Bacterium) B Induction with: - Control (e.g., Glucose) - Cellobiose - this compound A->B C Harvest Cells & RNA Extraction B->C D RNA Quality Control (e.g., Spectrophotometry, Electrophoresis) C->D E Library Preparation (for RNA-Seq) or cDNA synthesis (for qPCR) D->E F High-Throughput Sequencing (RNA-Seq) or Real-Time qPCR E->F G Data Analysis: - Read Mapping - Differential Gene Expression - Pathway Analysis F->G H Identification of Differentially Expressed Genes and Pathways G->H

Caption: Comparative Transcriptomics Workflow.

This workflow provides a robust framework for dissecting the molecular responses to different cello-oligosaccharides, enabling researchers to identify key regulatory genes and pathways involved in cellulose degradation.

References

Cellotriose: A Superior Prebiotic Among Cello-oligosaccharides? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective prebiotics is a continuous journey. Among the emerging candidates are cello-oligosaccharides (COS), with cellotriose (a degree of polymerization of 3) showing particular promise. This guide provides an objective comparison of the prebiotic performance of this compound against other cello-oligosaccharides, supported by experimental data from in vitro studies.

Cello-oligosaccharides are short-chain carbohydrates derived from cellulose, which are resistant to digestion by human enzymes, allowing them to be fermented by the gut microbiota.[1] Soluble COS, typically with a degree of polymerization (DP) of 6 or less, have demonstrated the ability to selectively promote the growth of beneficial gut bacteria, such as Lactobacillus and Bifidobacterium species.[2][3] This selective fermentation leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which play a crucial role in gut health and beyond.

While much of the research has focused on COS mixtures, emerging evidence suggests that the prebiotic efficacy of these oligosaccharides may be dependent on their chain length. This guide consolidates the available data to specifically evaluate the performance of this compound in comparison to its shorter (cellobiose, DP2) and longer-chain counterparts.

Comparative Efficacy of Cello-oligosaccharides on Probiotic Growth

In vitro studies have demonstrated that cello-oligosaccharides can effectively stimulate the growth of various probiotic strains. Notably, a COS mixture with this compound as a major component (49.8 wt%) led to a two-fold increase in the biomass of Lactobacillus casei, Lactobacillus paracasei, and Lactobacillus acidophilus when compared to other established prebiotics like inulin (B196767), xylo-oligosaccharides (XOS), and fructo-oligosaccharides (FOS).[2]

Another study using a COS mixture (DP 3-6) found it to be more effective at stimulating the growth of Clostridium butyricum, Lactococcus lactis subsp. lactis, Lactobacillus paracasei subsp. paracasei, and Lactobacillus rhamnosus than inulin and trans-galacto-oligosaccharides (TOS).[4][5][6] However, this same mixture was found to be less efficient in promoting the growth of Bifidobacterium species.[4][6]

More specifically, research has indicated a preferential utilization of certain cello-oligosaccharides by specific probiotic species. For instance, this compound has been identified as the preferred substrate for Bifidobacterium breve UCC2003, a prominent probiotic bacterium in a healthy gut.[7] Furthermore, in a study on the fungus Phanerochaete chrysosporium, this compound and cellotetraose (B13520) were found to be more potent inducers of cellulolytic enzymes compared to cellobiose (B7769950).[8]

The following table summarizes the quantitative data on the growth of various probiotic strains on different cello-oligosaccharide substrates.

Probiotic StrainSubstrateGrowth (OD600)Fold Increase vs. Other PrebioticsReference
Lactobacillus casei (WSH 004)COS Mixture (49.8% this compound)~2-fold highervs. Inulin, XOS, FOS[2]
Lactobacillus paracasei (WSH 005)COS Mixture (49.8% this compound)~2-fold highervs. Inulin, XOS, FOS[2]
Lactobacillus acidophilus (WSH 006)COS Mixture (49.8% this compound)~2-fold highervs. Inulin, XOS, FOS[2]
Clostridium butyricumCOS Mixture (DP 3-6)Up to 4.1-fold stimulationvs. Inulin, TOS[4]
Lactococcus lactis subsp. lactisCOS Mixture (DP 3-6)Up to 4.1-fold stimulationvs. Inulin, TOS[4]
Lactobacillus paracasei subsp. paracaseiCOS Mixture (DP 3-6)Up to 4.1-fold stimulationvs. Inulin, TOS[4]
Lactobacillus rhamnosusCOS Mixture (DP 3-6)Up to 4.1-fold stimulationvs. Inulin, TOS[4]
Bifidobacterium sp.COS Mixture (DP 3-6)Less efficientvs. Inulin, TOS[4]
Lactobacillus delbrueckii Mutant Uc-3This compoundEfficient Utilization-[9]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436), which are key mediators of the health benefits associated with prebiotics.[10] Studies have shown that the fermentation of COS leads to the production of these beneficial metabolites.[1]

While direct comparative data on SCFA production from purified cello-oligosaccharides is limited, the enhanced growth of specific probiotic strains on this compound suggests a corresponding increase in SCFA production. For example, Lactobacillus species are known producers of lactate (B86563) and acetate, while Bifidobacterium species primarily produce acetate. The preferential utilization of this compound by certain strains of these genera would likely lead to a higher yield of their respective primary metabolic end-products.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro experiments are provided below.

In Vitro Fermentation of Cello-oligosaccharides with Fecal Microbiota

This protocol describes a batch fermentation model to assess the impact of different cello-oligosaccharides on the composition and metabolic output of the human gut microbiota.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

  • The slurry is then centrifuged at a low speed to remove large particulate matter.

2. Fermentation Medium:

  • A basal fermentation medium is prepared, typically containing peptone, yeast extract, and mineral salts, to support bacterial growth.

  • The medium is sterilized by autoclaving and then made anaerobic by sparging with a mixture of N2 and CO2.

3. Fermentation Setup:

  • Individual cello-oligosaccharides (cellobiose, this compound, cellotetraose) are added to separate sterile fermentation vessels containing the anaerobic medium to a final concentration of 1% (w/v).

  • Each vessel is inoculated with the prepared fecal slurry.

  • The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24 or 48 hours).

4. Sampling and Analysis:

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

  • Aliquots are taken for pH measurement, SCFA analysis, and microbial community analysis.

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis FecalSample Fecal Sample Collection SlurryPrep Prepare 10% Fecal Slurry in Anaerobic PBS FecalSample->SlurryPrep Inoculate Inoculate with Fecal Slurry SlurryPrep->Inoculate MediumPrep Prepare & Sterilize Basal Medium AnaerobicMedium Make Medium Anaerobic MediumPrep->AnaerobicMedium AddSubstrate Add Cello-oligosaccharide (1% w/v) AnaerobicMedium->AddSubstrate AddSubstrate->Inoculate Incubate Incubate Anaerobically at 37°C Inoculate->Incubate Sampling Collect Samples at 0, 12, 24, 48h Incubate->Sampling pH Measure pH Sampling->pH SCFA SCFA Analysis (GC/LC-MS) Sampling->SCFA qPCR Microbial Analysis (qPCR) Sampling->qPCR

Caption: Experimental workflow for in vitro fecal fermentation of cello-oligosaccharides.

Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

1. Sample Preparation:

  • Fermentation broth samples are centrifuged to pellet bacterial cells.

  • The supernatant is collected and acidified (e.g., with hydrochloric acid).

  • An internal standard (e.g., 2-ethylbutyric acid) is added to each sample.

2. Extraction:

  • SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether).

  • The organic layer is collected and dried over anhydrous sodium sulfate.

3. GC Analysis:

  • The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID).

  • A capillary column suitable for fatty acid analysis is used.

  • The concentrations of individual SCFAs are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

Quantification of Bacterial Genera by qPCR

1. DNA Extraction:

  • DNA is extracted from the bacterial pellets collected from the fermentation broth using a commercially available DNA extraction kit.

2. Primer Design:

  • Genus-specific primers targeting the 16S rRNA gene of Bifidobacterium and Lactobacillus are used.

3. qPCR Reaction:

  • The qPCR reaction is prepared with the extracted DNA, genus-specific primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

4. Data Analysis:

  • The abundance of each bacterial genus is quantified by comparing the cycle threshold (Ct) values to a standard curve generated from a known quantity of bacterial DNA.

Signaling Pathways in Prebiotic Action

The prebiotic effects of cello-oligosaccharides are mediated through the metabolic activity of the gut microbiota. The fermentation of these non-digestible carbohydrates leads to the production of SCFAs, which act as crucial signaling molecules in the host.[11][12] These SCFAs can influence various physiological processes through several mechanisms:

  • Energy Source: Butyrate is the preferred energy source for colonocytes, the cells lining the colon, helping to maintain gut barrier integrity.

  • G-protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate can bind to and activate GPCRs, such as GPR41 and GPR43, which are expressed on various cell types, including intestinal epithelial cells and immune cells. This activation can modulate immune responses and hormone production.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs. By inhibiting HDACs, butyrate can influence gene expression, leading to anti-inflammatory and anti-proliferative effects.

The activation of these pathways ultimately contributes to the health benefits associated with prebiotic consumption, including improved gut barrier function, modulation of the immune system, and regulation of metabolism.

G cluster_gut Gut Lumen cluster_host Host Response COS Cello-oligosaccharides (e.g., this compound) Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) COS->Microbiota Fermentation Fermentation Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs GPCRs Activate G-protein Coupled Receptors (GPR41, GPR43) SCFAs->GPCRs HDAC Inhibit Histone Deacetylases (HDACs) SCFAs->HDAC Energy Energy Source for Colonocytes SCFAs->Energy Immune Immune Modulation GPCRs->Immune Metabolism Metabolic Regulation GPCRs->Metabolism HDAC->Immune Barrier Gut Barrier Integrity Energy->Barrier

Caption: General signaling pathway of prebiotic cello-oligosaccharides.

Conclusion

The available evidence suggests that this compound holds significant potential as a highly effective prebiotic, possibly superior to other cello-oligosaccharides in certain contexts. Its preferential utilization by key probiotic species like Bifidobacterium breve and its ability to stimulate the growth of various Lactobacillus species highlight its targeted prebiotic activity. However, much of the current research has been conducted using cello-oligosaccharide mixtures. To definitively establish the superiority of this compound, further studies using purified forms of individual cello-oligosaccharides are warranted. Such research will be crucial for the development of next-generation prebiotics and synbiotic formulations tailored for specific health benefits. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to pursue these important investigations.

References

A Comparative Kinetic Analysis of Cellulase Activity on Soluble and Insoluble Substrates: Cellotriose vs. Avicel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetics of cellulase (B1617823) activity on two distinct substrates: cellotriose, a soluble oligosaccharide, and Avicel, a microcrystalline cellulose (B213188). Understanding these kinetic differences is crucial for optimizing enzymatic hydrolysis processes in various applications, including biofuel production and drug delivery systems. This document outlines the fundamental differences in enzyme-substrate interactions and presents supporting experimental data and detailed protocols.

Key Kinetic Differences: A Tale of Two Substrates

The enzymatic degradation of cellulose is a complex process governed by the nature of the substrate. Cellulases, a class of enzymes that hydrolyze the β-1,4-glycosidic bonds in cellulose, exhibit markedly different kinetic behaviors when acting on soluble, short-chain oligosaccharides like this compound compared to insoluble, crystalline cellulose such as Avicel.

This compound , being soluble, provides freely accessible substrate molecules to the cellulase active site. This leads to classic Michaelis-Menten kinetics, where the reaction rate is primarily dependent on substrate concentration and the intrinsic catalytic efficiency of the enzyme.

In contrast, Avicel presents a heterogeneous and insoluble substrate. The kinetics of its degradation are more complex and are influenced by several factors beyond simple substrate concentration. These include the crystalline structure of the cellulose, the accessibility of the cellulose chains to the enzyme, and the synergistic action of different types of cellulases (endoglucanases and exoglucanases). The enzymatic hydrolysis of Avicel is often characterized by an initial rapid phase followed by a significant slowdown, which can be attributed to factors like substrate depletion of more accessible amorphous regions and product inhibition.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the kinetic parameters for the cellobiohydrolase TrCel7A from Trichoderma reesei acting on a soluble chromogenic substrate, o-nitrophenyl-β-D-cellobioside (oNPC), which serves as a model for a small soluble substrate like this compound, and on the insoluble substrate, Avicel.

Kinetic ParameterCellulase on oNPC (Soluble Model)[1]Cellulase on Avicel (Insoluble)[2]
KM 1.1 µM2.0 g/L
kcat 0.01 s-10.09 s-1
kcat/KM 9.1 x 103 M-1s-10.045 (g/L)-1s-1

Note: The units for the kinetic parameters for Avicel are different due to the insoluble nature of the substrate, where concentration is expressed in g/L. A direct comparison of KM and kcat/KM values is therefore not straightforward. However, the data illustrates the fundamental differences in the enzyme's interaction with a soluble versus an insoluble substrate. The much lower KM value for the soluble substrate suggests a higher apparent affinity of the enzyme for individual, accessible substrate molecules.

Experimental Protocols

Cellulase Activity Assay on a Soluble Substrate (this compound)

This protocol describes the determination of cellulase activity on this compound by quantifying the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.

Materials:

  • Cellulase enzyme solution

  • This compound solution (e.g., 1% w/v in 50 mM sodium citrate (B86180) buffer, pH 4.8)

  • 50 mM Sodium Citrate Buffer (pH 4.8)

  • DNS Reagent

  • Rochelle salt solution (40% w/v potassium sodium tartrate)

  • Glucose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 0.5 mL of the this compound solution and 0.4 mL of 50 mM sodium citrate buffer. Pre-incubate the tubes at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 0.1 mL of the cellulase enzyme solution to the pre-warmed substrate solution. Mix gently.

  • Incubation: Incubate the reaction mixture at the specified temperature for a defined period (e.g., 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent to the mixture.

  • Color Development: Place the tubes in a boiling water bath for exactly 5 minutes.

  • Stabilization: Cool the tubes to room temperature and add 0.2 mL of Rochelle salt solution to stabilize the color.

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

Cellulase Activity Assay on an Insoluble Substrate (Avicel)

This protocol details the measurement of cellulase activity on Avicel, also relying on the DNS method to quantify liberated reducing sugars.

Materials:

  • Cellulase enzyme solution

  • Avicel suspension (e.g., 1% w/v in 50 mM sodium citrate buffer, pH 4.8)

  • 50 mM Sodium Citrate Buffer (pH 4.8)

  • DNS Reagent

  • Rochelle salt solution (40% w/v potassium sodium tartrate)

  • Glucose standard solutions

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, prepare a suspension of Avicel in 50 mM sodium citrate buffer to a final concentration of 1% (w/v). Pre-incubate the suspension at the desired reaction temperature (e.g., 50°C) with constant stirring to ensure homogeneity.

  • Enzyme Addition: Start the reaction by adding a known volume of the cellulase enzyme solution to the Avicel suspension.

  • Incubation: Incubate the reaction mixture at the specified temperature with continuous agitation for a set period.

  • Sample Collection: At various time intervals, withdraw aliquots of the reaction mixture.

  • Separation of Insoluble Substrate: Immediately centrifuge the aliquots to pellet the unreacted Avicel.

  • Reducing Sugar Assay: Transfer the supernatant to a new tube and add DNS reagent to terminate any further enzymatic activity in the supernatant. Proceed with the color development and absorbance measurement as described in the protocol for the soluble substrate (steps 5-8).

Mechanistic Pathways and Experimental Workflow

The enzymatic hydrolysis of cellulose involves a synergistic interplay between different types of cellulases. The following diagrams illustrate the conceptual workflow for the degradation of both this compound and Avicel.

Cellotriose_Hydrolysis cluster_substrate Soluble Substrate cluster_enzyme Enzyme Action cluster_products Products This compound This compound (Soluble Oligosaccharide) Exocellulase Exocellulase (e.g., Cellobiohydrolase) This compound->Exocellulase Hydrolysis Cellobiose Cellobiose Exocellulase->Cellobiose Glucose Glucose Exocellulase->Glucose

Hydrolysis of soluble this compound by an exocellulase.

Avicel_Hydrolysis cluster_substrate Insoluble Substrate cluster_enzyme_action Synergistic Enzyme Action cluster_products Products Avicel Avicel (Crystalline Cellulose Fiber) Endoglucanase Endoglucanase (Random internal cleavage) Avicel->Endoglucanase Initial Attack Oligosaccharides Shorter Cellulose Chains (New ends created) Endoglucanase->Oligosaccharides Exocellulase Exocellulase (Processive action from chain ends) Cellobiose Cellobiose Exocellulase->Cellobiose Oligosaccharides->Exocellulase Provides access

Synergistic hydrolysis of insoluble Avicel.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Substrate Prepare Substrate (this compound Solution or Avicel Suspension) Incubation Incubate Enzyme and Substrate (Controlled Temperature and Time) Substrate->Incubation Enzyme Prepare Cellulase Solution Enzyme->Incubation Termination Terminate Reaction (e.g., add DNS reagent) Incubation->Termination Separation Separate Insoluble Substrate (Centrifugation for Avicel) Termination->Separation For Avicel Quantification Quantify Reducing Sugars (DNS Assay / HPLC) Termination->Quantification For this compound Separation->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Quantification->Kinetics

General experimental workflow for cellulase kinetic analysis.

References

Validating Cellotriose-Specific ABC Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of substrate-specific transporters is paramount. This guide provides a comparative overview of the validation of a cellotriose-specific ATP-binding cassette (ABC) transporter, contrasting its performance with alternative sugar transport mechanisms. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in research and development.

This compound, a key signaling molecule in plant defense and a product of cellulose (B213188) degradation, requires specific transport mechanisms for cellular uptake and response.[1] ABC transporters, a large and diverse superfamily of membrane proteins, are crucial for the transport of a wide array of substrates across cellular membranes, including sugars.[2][3] Validating the specificity of a this compound ABC transporter is essential for understanding its physiological role and for potential applications in biotechnology and drug development.

Comparative Analysis of Sugar Transporters

The transport of sugars like this compound across the cell membrane is not exclusively handled by ABC transporters. Other systems, such as the Major Facilitator Superfamily (MFS), also play a significant role.[4] A comparative analysis highlights the distinct characteristics of these transport systems.

FeatureThis compound-Specific ABC TransporterMajor Facilitator Superfamily (MFS) Transporter
Energy Source ATP hydrolysis[5][6]Proton motive force (ion gradients)[4][7]
Substrate Specificity Typically high for a specific substrate or a narrow range of related molecules (e.g., cellobiose (B7769950) and this compound)[5]Can be more promiscuous, transporting a range of monosaccharides and sometimes disaccharides[4][7]
Components Multi-component system: Substrate-binding protein (SBP), two transmembrane domains (TMDs), and two nucleotide-binding domains (NBDs)[5][8]Single polypeptide chain[4]
Affinity Often exhibits high affinity for its specific substrate(s)[5]Affinity can vary widely depending on the transporter and substrate[7]
Regulation Often inducible by the presence of their specific substrate[5]Can be constitutively expressed or inducible[4]

Experimental Validation of a this compound-Specific ABC Transporter

The validation of a putative this compound-specific ABC transporter involves a multi-faceted approach, combining genetic, biophysical, and functional assays. The following sections detail the key experiments and present exemplary data from studies on organisms like Clostridium thermocellum and Streptomyces reticuli.[5][8]

Genetic Inactivation and Growth Phenotype Analysis

A cornerstone of functional validation is the creation of gene deletion mutants. Inactivating the gene encoding a component of the putative ABC transporter and observing the resulting phenotype provides strong evidence for its function.

Table 1: Growth Phenotypes of Transporter Inactivation Mutants [8]

Carbon SourceWild Type (WT) GrowthTransporter A Mutant (ΔtransporterA)Transporter B (this compound) Mutant (ΔtransporterB)
Glucose+++-+++
Cellobiose++++++-
This compound++++++-
Avicel (Cellulose)++++++-

(+++ indicates robust growth, - indicates no or severely impaired growth)

These results demonstrate that the inactivation of Transporter B specifically impairs the utilization of cellobiose, this compound, and cellulose, strongly suggesting its role as the primary cellodextrin transporter.[8]

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity of the transporter's substrate-binding protein (SBP) to its ligand(s). This provides quantitative data on substrate specificity.

Table 2: Binding Affinities of a Cellodextrin-Binding Protein (CbpB) Determined by ITC [8]

LigandDissociation Constant (Kd) in µM
Glucose (G1)No Binding Detected
Cellobiose (G2)0.25 ± 0.03
This compound (G3)0.18 ± 0.02
Cellotetraose (G4)0.15 ± 0.01
Cellopentaose (G5)0.21 ± 0.02

The low Kd values indicate high-affinity binding for cellodextrins, with the highest affinity observed for cellotetraose.[8] The lack of binding to glucose further confirms the specificity for oligosaccharides.[8]

Experimental Protocols

Gene Inactivation via Homologous Recombination
  • Construct Design: Create a deletion cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by homologous regions upstream and downstream of the target transporter gene.

  • Transformation: Introduce the deletion cassette into the host organism.

  • Selection: Select for transformants that have incorporated the cassette into their genome using the appropriate antibiotic.

  • Verification: Confirm the gene deletion through PCR analysis and sequencing.

Isothermal Titration Calorimetry (ITC)
  • Protein Purification: Express and purify the substrate-binding protein (SBP) of the ABC transporter.

  • Sample Preparation: Prepare solutions of the purified SBP in the sample cell and the ligand (e.g., this compound) in the injection syringe in a suitable buffer.

  • Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling and Transport Workflow

The uptake of this compound via a specific ABC transporter is often the initial step in a larger cellular response. In plants, for instance, this compound acts as a damage-associated molecular pattern (DAMP), triggering defense signaling pathways.[1]

Cellotriose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ABC_Transporter SBP TMD NBD This compound->ABC_Transporter:sbp Binding Receptor_Kinase CORK1 This compound->Receptor_Kinase Binding Cellotriose_in This compound ABC_Transporter:nbd->Cellotriose_in ATP hydrolysis Signaling_Cascade Signaling Cascade Receptor_Kinase->Signaling_Cascade Metabolism Metabolism Cellotriose_in->Metabolism Gene_Expression Defense Gene Expression Signaling_Cascade->Gene_Expression

Caption: this compound transport and signaling pathway.

The diagram above illustrates the dual role of extracellular this compound. It can be transported into the cell via a specific ABC transporter for metabolism or it can bind to a receptor kinase like CORK1 to initiate a defense signaling cascade.[1]

Experimental_Workflow Identify_Gene Identify Putative Transporter Gene Gene_Deletion Create Gene Deletion Mutant Identify_Gene->Gene_Deletion Protein_Expression Express & Purify Substrate-Binding Protein Identify_Gene->Protein_Expression Growth_Assay Growth Phenotype Analysis Gene_Deletion->Growth_Assay Validation Validate Transporter Specificity & Function Growth_Assay->Validation ITC_Assay Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC_Assay Structural_Analysis Crystallography & Structural Analysis Protein_Expression->Structural_Analysis ITC_Assay->Validation Structural_Analysis->Validation

Caption: Workflow for validating a this compound ABC transporter.

This workflow outlines the key experimental steps, from the initial identification of a candidate gene to the final validation of its function and specificity through a combination of genetic, biochemical, and structural approaches.

References

A Comparative Guide to the Inhibitory Effects of Cellotriose and Xylooligomers on Cellulase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of cellotriose and xylooligomers on cellulase (B1617823) activity. Understanding these inhibitory mechanisms is crucial for optimizing enzymatic hydrolysis processes in various biotechnological applications, including biofuel production and drug development. This document summarizes key experimental findings, presents available data in a structured format, and offers detailed experimental protocols for further investigation.

Introduction to Cellulase Inhibition

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose (B213188), the most abundant biopolymer on Earth. The efficiency of enzymatic cellulose degradation is often hampered by the presence of inhibitory compounds that are either products of the hydrolysis reaction itself or are released from the lignocellulosic biomass during pretreatment. Among these inhibitors, oligosaccharides such as this compound and xylooligomers play a significant role. This compound is a cello-oligosaccharide, a short-chain polymer of glucose units linked by β-1,4 glycosidic bonds, and is an intermediate in cellulose breakdown. Xylooligomers, on the other hand, are composed of xylose units and are major components of hemicellulose. The presence of these oligosaccharides can significantly reduce the catalytic efficiency of cellulases, impacting the overall yield of fermentable sugars.

Comparative Analysis of Inhibitory Potency

While both this compound and xylooligomers are known to inhibit cellulase activity, their inhibitory potency can differ significantly. Xylooligomers, in particular, have been identified as potent inhibitors, in some cases exhibiting stronger inhibition than the well-established inhibitors, cellobiose (B7769950) and glucose.[1][2][3] The inhibitory effect of xylooligomers has been observed to increase with their degree of polymerization.[4]

The mechanism of inhibition by xylooligomers is suggested to be competitive or of a mixed type, where the inhibitor competes with the substrate for the active site of the enzyme.[2][4] Structural studies have revealed that xylo-oligosaccharides can bind to the substrate-binding tunnel of cellobiohydrolases, a major component of the cellulase complex.[2]

Due to a lack of studies performing a direct side-by-side quantitative comparison of the inhibition constants (Ki) or IC50 values for this compound and a comprehensive range of xylooligomers (e.g., xylobiose, xylotriose) on the same cellulase enzyme under identical experimental conditions, a precise quantitative comparison table is challenging to construct. The following table summarizes the available qualitative and semi-quantitative findings from various studies.

InhibitorType of OligosaccharideRelative Inhibitory Effect on CellulaseNotes
This compound Cello-oligosaccharideInhibitoryA product of cellulose hydrolysis that contributes to feedback inhibition.
Xylobiose Xylo-oligosaccharideInhibitoryConsidered a competitive inhibitor of cellobiohydrolase I (CBHI).[4]
Xylotriose Xylo-oligosaccharideStrongly InhibitoryDemonstrates a greater inhibitory impact on hydrolysis rates compared to xylobiose.[4]
Mixed Xylooligomers Xylo-oligosaccharidePotent InhibitorsFound to be more powerful inhibitors than glucose and cellobiose in some studies.[1][2][3]

Note: The inhibitory effects are dependent on the specific cellulase enzyme, substrate concentration, and other experimental conditions. The information presented is a general overview based on available literature.

Experimental Protocols

To facilitate further research and standardized comparisons, this section provides detailed methodologies for key experiments related to the study of cellulase inhibition.

Protocol 1: Cellulase Activity Assay Using Avicel as Substrate

This protocol describes a common method for determining cellulase activity by measuring the release of reducing sugars from a microcrystalline cellulose substrate (Avicel).

Materials:

  • Cellulase enzyme solution

  • Microcrystalline cellulose (Avicel)

  • 50 mM Sodium Citrate (B86180) Buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions (for calibration curve)

  • Inhibitor solutions (this compound, Xylooligomers at various concentrations)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare reaction tubes containing a final volume of 2.0 mL.

    • To each tube, add 1.0 mL of a 2% (w/v) suspension of Avicel in 50 mM sodium citrate buffer (pH 4.8).

    • Add the desired concentration of the inhibitor solution (this compound or xylooligomer). For the control, add an equal volume of buffer.

    • Pre-incubate the tubes at 50°C for 5 minutes to equilibrate the temperature.

  • Enzyme Reaction:

    • Initiate the reaction by adding 0.5 mL of the cellulase enzyme solution (appropriately diluted in citrate buffer) to each tube.

    • Incubate the reaction mixtures at 50°C with constant shaking for a defined period (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 3.0 mL of DNS reagent to each tube.

  • Color Development:

    • Boil the tubes in a water bath for 5-15 minutes.

    • Cool the tubes to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification of Reducing Sugars:

    • Determine the concentration of reducing sugars released by comparing the absorbance values to a standard curve prepared with known concentrations of glucose.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Inhibition constants (e.g., IC50 or Ki) can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to an appropriate model.

Protocol 2: Determination of Inhibition Type (e.g., Competitive Inhibition)

This protocol outlines how to determine the mode of inhibition using kinetic analysis.

Procedure:

  • Perform the cellulase activity assay as described in Protocol 1.

  • Vary the concentration of the substrate (Avicel) while keeping the enzyme concentration constant.

  • For each substrate concentration, measure the initial reaction velocity in the absence (control) and presence of different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Michaelis-Menten plot (velocity vs. [substrate]).

  • Analyze the plots:

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains the same, while the apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains the same, while Vmax decreases).

    • Mixed Inhibition: The lines will intersect at a point other than the axes.

Visualizing the Processes

To better illustrate the experimental workflow and the underlying inhibitory mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep Prepare Avicel Suspension & Buffer AddInhibitor Add Inhibitor (this compound or Xylooligomer) Prep->AddInhibitor Step 1 PreIncubate Pre-incubate at 50°C AddInhibitor->PreIncubate Step 2 AddEnzyme Add Cellulase Enzyme PreIncubate->AddEnzyme Step 3 Incubate Incubate with Shaking AddEnzyme->Incubate Step 4 StopReaction Stop Reaction (Add DNS Reagent) Incubate->StopReaction Step 5 ColorDev Boil for Color Development StopReaction->ColorDev Step 6 MeasureAbs Measure Absorbance at 540 nm ColorDev->MeasureAbs Step 7 Calculate Calculate Inhibition MeasureAbs->Calculate Step 8

Caption: Experimental workflow for a cellulase inhibition assay.

Competitive_Inhibition cluster_reaction Enzyme-Substrate Interaction cluster_inhibition Competitive Inhibition E Enzyme (E) S Substrate (S) (Cellulose) ES Enzyme-Substrate Complex (ES) E->ES + S I Inhibitor (I) (e.g., Xylooligomer) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I ES->E k-1 P Products (P) (Glucose, Cellobiose, etc.) ES->P k_cat EI->E Ki

References

Cellotriose vs. Sophorose: A Comparative Analysis of Cellulase Induction Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellulase (B1617823) induction is critical for optimizing enzyme production and developing efficient biomass conversion strategies. This guide provides a detailed comparison of two key inducers, cellotriose and sophorose, focusing on their efficacy, underlying signaling pathways, and the experimental protocols used to evaluate their performance.

While both this compound and sophorose are known to induce cellulase production in filamentous fungi, particularly in the industrial workhorse Trichoderma reesei, sophorose is widely recognized as the more potent of the two. Direct quantitative comparisons in published literature are scarce, but the available evidence strongly suggests a superior inducing capability of sophorose.

Quantitative Comparison of Cellulase Induction

This compound, as a product of cellulose (B213188) degradation, is a natural inducer of cellulases. Research in Neurospora crassa has shown that in mutant strains lacking β-glucosidase activity, cellobiose (B7769950), this compound, and cellotetraose (B13520) can efficiently induce cellulase gene expression.[3] This indicates that this compound can act as a direct inducer. However, its efficiency relative to sophorose is generally considered to be lower.

InducerChemical StructureKnown EfficacySupporting Evidence
This compound A trisaccharide of β-1,4-linked D-glucose units.Induces cellulase expression, particularly in the absence of β-glucosidase activity. Considered a natural but less potent inducer compared to sophorose.Shown to induce cellulase gene expression in β-glucosidase-deficient mutants of Neurospora crassa.[3]
Sophorose A disaccharide of β-1,2-linked D-glucose units.Widely regarded as the most potent natural inducer of cellulase production in Trichoderma species. Its inducing activity is reported to be significantly higher than that of cellobiose.Numerous studies confirm its high inducing capacity. For instance, it is over 200 times more effective than lactose (B1674315) in inducing cellulase in T. reesei.[2]

Signaling Pathways for Cellulase Induction

The signaling cascades initiated by this compound and sophorose converge on the transcriptional activation of cellulase genes, though the initial steps and the magnitude of the response may differ.

Sophorose Induction Pathway

The signaling pathway for sophorose-mediated cellulase induction in Trichoderma reesei is relatively well-characterized. It involves the uptake of sophorose and the subsequent activation of a cascade of transcription factors.

sophorose_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular sophorose Sophorose transporter Sugar Transporter sophorose->transporter Uptake sophorose_in Sophorose transporter->sophorose_in signaling_cascade Signaling Cascade sophorose_in->signaling_cascade xyr1 XYR1 signaling_cascade->xyr1 ace3 ACE3 signaling_cascade->ace3 vib1 VIB1 signaling_cascade->vib1 cellulase_genes Cellulase Genes xyr1->cellulase_genes ace3->cellulase_genes vib1->cellulase_genes cellulase_expression Cellulase Expression cellulase_genes->cellulase_expression

Sophorose cellulase induction pathway.
This compound Induction Pathway

The signaling pathway for this compound is thought to be part of the broader response to cellulose degradation products. This compound is taken up by the cell and can act as an inducer, though its direct signaling intermediates are less clearly defined compared to sophorose. In wild-type organisms, it is often hydrolyzed to cellobiose and glucose, which can then be metabolized or participate in induction.

cellotriose_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound transporter Cellodextrin Transporter This compound->transporter Uptake cellotriose_in This compound transporter->cellotriose_in bgl β-glucosidase cellotriose_in->bgl induction_signal Induction Signal cellotriose_in->induction_signal cellobiose Cellobiose bgl->cellobiose glucose Glucose bgl->glucose cellobiose->induction_signal cellulase_genes Cellulase Genes induction_signal->cellulase_genes cellulase_expression Cellulase Expression cellulase_genes->cellulase_expression

This compound cellulase induction pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the efficacy of cellulase inducers.

Fungal Strain and Culture Conditions

A common experimental workflow involves cultivating a cellulase-producing fungus, such as Trichoderma reesei, in a defined medium with the inducer of interest as the sole or primary carbon source.

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis spore_suspension Spore Suspension (e.g., T. reesei) pre_culture Pre-culture (e.g., Glucose medium) spore_suspension->pre_culture inoculation Inoculation into Induction Medium pre_culture->inoculation medium_sophorose Medium + Sophorose inoculation->medium_sophorose Test Condition 1 medium_this compound Medium + this compound inoculation->medium_this compound Test Condition 2 incubation Incubation (Controlled temp, pH, agitation) medium_sophorose->incubation medium_this compound->incubation sampling Periodic Sampling of Culture Supernatant incubation->sampling cellulase_assay Cellulase Activity Assay (e.g., DNS method) sampling->cellulase_assay gene_expression Gene Expression Analysis (RT-qPCR) sampling->gene_expression

General experimental workflow.
Cellulase Activity Assay

The activity of the produced cellulases is a key measure of induction efficacy. The dinitrosalicylic acid (DNS) method is a common colorimetric assay to quantify the amount of reducing sugars released from a cellulosic substrate.

Materials:

  • Culture supernatant containing cellulases

  • 1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM citrate (B86180) buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Mix 0.5 mL of the culture supernatant (or a suitable dilution) with 0.5 mL of the 1% CMC solution.

  • Incubate the reaction mixture at 50°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

One unit of cellulase activity (U) is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Gene Expression Analysis (RT-qPCR)

To understand the induction at the molecular level, the expression of key cellulase-encoding genes (e.g., cbh1, cbh2, egl1) can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Procedure:

  • RNA Extraction: Harvest fungal mycelia from the induction cultures at different time points and extract total RNA using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target cellulase genes, and a reference gene (e.g., actin or β-tubulin) for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Conclusion

References

Safety Operating Guide

Proper Disposal of Cellotriose: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research and development. This document provides essential guidance on the proper disposal procedures for Cellotriose, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), proper handling and disposal are necessary to maintain a safe laboratory environment and comply with regulations.[1]

Key Safety and Handling Information
  • Hazard Classification: this compound is not considered a hazardous substance.[1][2][3] No specific hazard pictograms, signal words, or precautionary statements are required.[3]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[1][2][3] Prevent dust formation and inhalation.[1][2] Use in a well-ventilated area, and wash hands thoroughly after handling.[2][3]

  • Storage: Store in a freezer, under an inert atmosphere if possible, and in a tightly sealed container to protect from moisture, as it is hygroscopic.[1][4]

  • Incompatibilities: Avoid strong oxidizing agents.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference.

PropertyValue
Molecular Formula C₁₈H₃₂O₁₆
Molecular Weight 504.44 g/mol
Appearance Solid
Melting Point >165°C (decomposes)
Solubility Soluble in water (50 mg/mL)
Storage Temperature -20°C

Source: Information compiled from multiple safety data sheets.[2][4][5]

Experimental Protocols for Disposal

While there are no universally mandated disposal protocols for non-hazardous substances like this compound, the following step-by-step procedures provide a framework for safe disposal. Note: Chemical waste generators must always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Protocol 1: Disposal of Uncontaminated, Solid this compound

This protocol applies to pure, solid this compound that has not been mixed with any hazardous materials.

Methodology:

  • Initial Assessment: Confirm that the this compound waste is in its pure, solid form and has not been contaminated with any hazardous chemicals.

  • Containment: Carefully sweep up and collect the solid this compound into a suitable, clearly labeled container for non-hazardous solid chemical waste. Avoid creating dust during this process.[1]

  • Labeling: Label the container clearly as "Non-Hazardous Solid Waste: this compound".

  • Disposal: Dispose of the container through your institution's established chemical waste program.

Protocol 2: Disposal of this compound in Aqueous Solution

This protocol is for this compound dissolved in water, with no other hazardous chemicals present.

Methodology:

  • Initial Assessment: Verify that the solution contains only this compound and water, with no hazardous solvents or solutes.

  • Regulatory Check: Confirm with your institution's safety officer and local wastewater regulations if the disposal of non-hazardous, water-soluble carbohydrates down the drain is permissible. Do not empty into drains if prohibited.[1]

  • Disposal (if permitted): If permitted, slowly pour the aqueous solution down the drain with a copious amount of running water to ensure adequate dilution.

  • Alternative Disposal: If drain disposal is not permitted, collect the solution in a labeled container for non-hazardous aqueous waste and dispose of it through your institution's chemical waste program.

Protocol 3: Disposal of this compound in a Solvent Solution or Mixed with Hazardous Waste

This protocol must be followed when this compound is dissolved in a flammable or hazardous solvent, or has been mixed with other hazardous chemicals.

Methodology:

  • Initial Assessment: Identify all components of the waste mixture. The presence of any hazardous substance classifies the entire mixture as hazardous waste.

  • Containment: Collect the solution in a designated, properly sealed, and labeled container for hazardous chemical waste. Ensure the container is compatible with all chemicals in the mixture.

  • Labeling: Clearly label the container with all of its contents, including "this compound" and the name of the solvent(s) and any other hazardous components.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. An alternative, if facilities are available, is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound Waste assess_form 1. Assess Waste Form start->assess_form is_solid Pure Solid? assess_form->is_solid is_aqueous Aqueous Solution? assess_form->is_aqueous is_solvent Solvent or Mixed Waste? assess_form->is_solvent solid_proc Follow Protocol 1: Collect as Non-Hazardous Solid Waste is_solid->solid_proc Yes aqueous_proc Follow Protocol 2: Check Local Regulations for Drain Disposal is_aqueous->aqueous_proc Yes solvent_proc Follow Protocol 3: Collect as Hazardous Chemical Waste is_solvent->solvent_proc Yes end_disposal End: Dispose via Institutional Waste Program solid_proc->end_disposal aqueous_proc->end_disposal solvent_proc->end_disposal

Caption: Workflow for this compound Disposal Decisions.

References

Personal protective equipment for handling Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cellotriose

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to stringent safety protocols is fundamental. Although this compound is not classified as a hazardous substance, proper handling, and the use of appropriate personal protective equipment (PPE) are crucial for maintaining a safe laboratory environment.[1][2] This guide provides immediate, essential safety and logistical information for handling this compound, covering operational procedures and disposal plans.

Hazard Assessment and Mitigation

The primary physical hazard associated with this compound is the potential for dust formation.[3] Inhalation of fine dust can lead to respiratory irritation, and direct eye contact may cause discomfort.[4] Therefore, control measures are focused on minimizing dust generation and exposure.

Engineering Controls:

  • Work in a well-ventilated area.[3] The use of a local exhaust ventilation system is recommended if dust or aerosols are likely to be generated.[1]

  • Install and maintain access to a safety shower and eye bath.[3]

Administrative Controls:

  • Avoid the formation and dispersion of dust.[1]

  • Wash hands and face thoroughly after handling the substance.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Use
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required in situations with a higher risk of dust generation.Should be worn at all times to protect against airborne particles.[3][4]
Hands Disposable nitrile or latex gloves.Change gloves immediately if they become contaminated.[4][5]
Respiratory Dust respirator.Recommended when dust or aerosols are generated. Follow local and national regulations.[3]
Body Laboratory coat. Protective boots may be required depending on the situation.Worn to prevent contamination of personal clothing.[3][4]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct weighing and transfer operations in a designated area, preferably within a ventilated enclosure, to minimize dust dispersion.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing and aerosol formation.

  • Storage: Keep the this compound container tightly closed when not in use.[3] Store in a freezer at or below -10°C in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][6]

  • Spill Management: In case of a spill, avoid generating dust.[4] Wear appropriate PPE, and carefully sweep or vacuum the spilled material into a sealed container for disposal.[4] A wet mop or a vacuum with a HEPA filter is preferable for cleanup.[4] Prevent the product from entering drains.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] Alternatively, arrange for disposal through a licensed waste collection service.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep Don Appropriate PPE area Prepare Ventilated Work Area prep->area weigh Weigh/Transfer this compound area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve spill Manage Spills weigh->spill If Spill Occurs store Store in Freezer dissolve->store remove_ppe Remove PPE decon Decontaminate Work Area spill->decon dispose Dispose of Waste decon->dispose dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.